Boc-N-methyl-D-leucine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-leucine
This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-N-α-methyl-D-leucine (Boc-N-methyl-D-leucine), a pivotal building block for researchers, chemists, and professionals in drug development. Its unique structure, featuring both a sterically demanding N-methyl group and a Boc protecting group, imparts valuable properties to synthetic peptides, including enhanced proteolytic stability and modulated conformational dynamics. This document delves into its core chemical properties, synthesis, analytical characterization, and strategic applications, offering both foundational knowledge and actionable protocols.
Core Physicochemical and Structural Properties
This compound is a chiral, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) group provides a chemically stable, yet acid-labile, protection for the secondary amine, making it highly suitable for solid-phase peptide synthesis (SPPS).[1] The N-methyl group is a critical modification that eliminates the amide proton, thereby disrupting hydrogen-bonding networks and increasing resistance to enzymatic degradation by proteases.[2]
Below is the chemical structure of this compound:
Caption: 2D Structure of this compound.
A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 89536-84-5 | [1][3] |
| Molecular Formula | C₁₂H₂₃NO₄ | [3] |
| Molecular Weight | 245.32 g/mol | [3][4] |
| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 55 - 65 °C | [1] |
| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1.161 in MeOH) | [1] |
| Purity | Typically ≥98% (HPLC) | [5] |
| Solubility | Soluble in organic solvents such as methanol (MeOH), dichloromethane (DCM), and dimethylformamide (DMF). Limited solubility in water. | [5][6] |
| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a two-step process starting from D-leucine. The first step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to form Boc-D-leucine. The second, and more critical step, is the selective N-methylation of the resulting carbamate.
Caption: General synthesis workflow for this compound.
Representative N-Methylation Protocol
This protocol describes a general method for the N-methylation of a Boc-protected amino acid.[7] Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic N-H of the Boc-carbamate, forming a sodium salt. This enhances the nitrogen's nucleophilicity, allowing it to efficiently attack the electrophilic methyl group of methyl iodide (CH₃I). Anhydrous conditions are critical to prevent quenching of the NaH and the anionic intermediate.
Materials:
-
Boc-D-leucine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add Boc-D-leucine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (approx. 2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (approx. 2.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound is typically purified by silica gel column chromatography to yield the final product.
Analytical and Spectroscopic Characterization
A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of this compound.
Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the final compound. The hydrophobic Boc group and the isobutyl side chain provide good retention on C18 columns.
Exemplary RP-HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Data Analysis: Purity is calculated from the integrated area of the main product peak relative to the total integrated peak area.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the compound can be detected in both positive and negative ion modes.
-
Expected [M+H]⁺: 246.17 m/z
-
Expected [M+Na]⁺: 268.15 m/z
-
Expected [M-H]⁻: 244.16 m/z
Further fragmentation in MS/MS analysis can confirm the structure, often showing a characteristic loss of the Boc group (-100 Da) or isobutylene (-56 Da).[8]
Structural Elucidation by NMR Spectroscopy
While a publicly available, assigned spectrum for this compound is not readily found, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its structure and data from analogous compounds like N-Boc-L-valine and other N-methylated amino acids.[9][10]
Expected ¹H NMR Resonances (in CDCl₃):
-
~0.9 ppm (d, 6H): Two diastereotopic methyl groups of the isobutyl side chain.
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (Boc).
-
~1.6-1.8 ppm (m, 3H): Protons of the -CH₂- and -CH- groups of the isobutyl side chain.
-
~2.8-3.0 ppm (s, 3H): The N-methyl protons. The signal may appear as two singlets due to the presence of rotamers around the carbamate C-N bond.
-
~4.5-4.7 ppm (m, 1H): The α-proton (-CH-). This signal may also be broadened or split due to rotamers.
-
~10-12 ppm (br s, 1H): The carboxylic acid proton.
Expected ¹³C NMR Resonances (in CDCl₃):
-
~21-25 ppm: Isobutyl side chain carbons (-CH₃, -CH-).
-
~28 ppm: tert-butyl methyl carbons (Boc).
-
~32-35 ppm: N-methyl carbon.
-
~40 ppm: Isobutyl -CH₂- carbon.
-
~60-63 ppm: α-carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~156 ppm: Carbamate carbonyl carbon (Boc).
-
~175-178 ppm: Carboxylic acid carbonyl carbon.
Reactivity and Strategic Application in Peptide Synthesis
The primary application of this compound is as a building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[1][4]
The Boc/Bzl Protection Strategy
In this orthogonal protection scheme, the temporary N-α-Boc group is removed under mildly acidic conditions (e.g., trifluoroacetic acid), while more permanent, benzyl-based side-chain protecting groups are retained.[11] These side-chain groups are removed at the end of the synthesis during the final cleavage from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
Role in a Boc-SPPS Cycle
The incorporation of this compound into a growing peptide chain on a solid support follows a repetitive cycle of deprotection, neutralization, and coupling.
Caption: Boc-SPPS cycle for incorporating N-methylated amino acids.
Protocol for Coupling in Boc-SPPS
Causality: The coupling of N-methylated amino acids is notoriously slower than their non-methylated counterparts due to the increased steric hindrance around the secondary amine.[13] Therefore, more potent coupling reagents and/or longer reaction times are necessary to drive the reaction to completion. Reagents like HBTU or HATU are highly effective as they rapidly form the activated species in situ.[14] Monitoring the coupling reaction with a qualitative test (like the Kaiser test, which is negative for secondary amines) is not possible; thus, completion is often assumed based on optimized, extended reaction times or checked via a different test like the chloranil test.
Materials:
-
N-terminally deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the N-terminally deprotected and neutralized peptide-resin in anhydrous DMF in a reaction vessel.
-
Activation: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.
-
Initiation: Add DIEA (6.0 eq) to the activation mixture. A color change (typically to yellow) indicates the formation of the activated HOBt ester. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.
-
Reaction: Agitate the mixture at room temperature for an extended period, typically 2-4 hours (compared to 30-60 minutes for standard amino acids).
-
Washing: After the coupling period, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts.
-
Cycle Repetition: The peptide-resin is now ready for the next deprotection step in the synthesis cycle.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like Boc-D-leucine suggest it is not classified as a hazardous substance.[15][16] However, standard laboratory safety practices should always be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Storage: The compound is stable under recommended storage conditions. For long-term stability, it should be stored in a tightly sealed container at 0 - 8 °C.[5]
-
Reactivity Hazards: The material is generally stable but may react violently with strong oxidizing agents.[17]
Conclusion
This compound is a specialized yet indispensable reagent in modern peptide chemistry. Its strategic use allows for the synthesis of peptide analogs with significantly improved stability and unique conformational properties, making it a valuable tool in the development of novel peptide-based therapeutics and biochemical probes. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.
References
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 6992561, this compound.
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- Acree, W. E., & Lang, A. S. (2023). Solubilities of Leucine in Water and Organic Solvents. ResearchGate.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
- The Royal Society of Chemistry. Experimental Procedures.
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- Chem-Impex. This compound.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid.
- Chemsrc. This compound | CAS#:89536-84-5.
- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine.
- ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
- Jackson, G. P., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 57(3), e4812.
- Carl ROTH. Safety Data Sheet: Boc-L-tert-Leucine.
- Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. (2025). APIChem.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
- ResearchGate. LC-MS/MS characterization of leucine contamination in the PA-PT sample.
- Livestock Metabolome Database. ¹H NMR Spectrum (LMDB00220).
- Kay, L. E., et al. (1990). Dynamics of methyl groups in proteins as studied by proton-detected carbon-13 NMR spectroscopy. Application to the leucine residues of staphylococcal nuclease. Biochemistry, 29(7), 1599-1605.
- Hajduk, P. J., et al. (2000). NMR-Based Screening of Proteins Containing ¹³C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(33), 7942-7943.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687).
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Boc-N-methyl-D-leucine molecular weight
An In-Depth Technical Guide to the Molecular Weight of Boc-N-methyl-D-leucine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Beyond a Simple Number
In the realm of peptide synthesis and medicinal chemistry, precision is paramount. Every variable, from reaction conditions to reagent purity, is meticulously controlled to achieve the desired outcome. Among these fundamental parameters, the molecular weight of each building block is a cornerstone of experimental design and execution. This guide focuses on this compound, a non-canonical amino acid derivative crucial for constructing advanced therapeutic peptides.
We will move beyond simply stating the molecular weight of this reagent. Instead, this document will explore its profound implications, detailing how this single value dictates stoichiometric calculations in synthesis, enables precise characterization via mass spectrometry, and influences pharmacokinetic properties in drug design. Understanding the causality behind why this number matters is essential for leveraging the full potential of N-methylated peptides in developing next-generation therapeutics.
Section 1: Core Physicochemical Characteristics of this compound
The foundational properties of a reagent are critical for its correct application. This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and methylated, conferring unique chemical properties. The D-configuration and the isobutyl side chain are characteristic of leucine.
These attributes are quantitatively summarized by its molecular formula and, consequently, its molecular weight. It is crucial to distinguish between the average molecular weight (used for bulk measurements and stoichiometry) and the monoisotopic mass (used for high-precision analytical techniques).
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₃NO₄ | [1][2] |
| Average Molecular Weight | 245.32 g/mol | [3] |
| Monoisotopic Mass | 245.16270821 Da | [3] |
| CAS Number | 89536-84-5 | [2][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Causality Insight: The average molecular weight is calculated using the natural isotopic abundance of each element and is the value used for weighing the compound to prepare solutions of a specific molarity. In contrast, the monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is experimentally determined with high-resolution mass spectrometry (HRMS) and is the gold standard for confirming a compound's elemental composition.[5][6]
Section 2: The Functional Significance of Molecular Weight in Advanced Scientific Applications
The molecular weight of 245.32 g/mol is not merely a fact to be memorized; it is a functional parameter that directly impacts three critical areas of research and development.
Stoichiometry in Peptide Synthesis
The success of a peptide synthesis, whether in solution or on a solid phase, hinges on the precise molar ratios of reagents.[7] The coupling of an amino acid to a growing peptide chain requires the activated amino acid, the N-terminally deprotected peptide, and coupling reagents to be present in optimal stoichiometric balance.
-
Expertise: An excess of the incoming amino acid (like this compound) is typically used to drive the reaction to completion. A 1.5 to 5-fold molar excess is common. Calculating the exact mass required to achieve this excess is a direct application of the molecular weight. An incorrect calculation can lead to incomplete coupling (resulting in deletion sequences) or wasteful consumption of expensive, specialized reagents.
Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for verifying the successful incorporation of an amino acid into a peptide and for confirming the identity of the final product.[8] High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be compared against the theoretical monoisotopic mass.[9][10]
-
Trustworthiness: A measured mass that matches the theoretical mass to within a very low tolerance (typically <5 parts per million, ppm) provides unequivocal evidence of the compound's elemental composition and, by extension, its identity.[5] For a peptide containing this compound, the final measured mass must account for the added mass of this residue (C₁₂H₂₁NO₃, as the hydroxyl group is lost in peptide bond formation). This self-validating system confirms the success of the synthetic step.
Influence on Drug Development & Pharmacokinetics
The molecular weight of individual building blocks contributes to the final molecular weight of a drug candidate, a key parameter in assessing its "drug-likeness." Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a molecule, one of which is a molecular mass of less than 500 daltons.[11][12]
-
Authoritative Grounding: While many modern drugs, particularly peptides and complex biologics, exist "beyond the Rule of Five," the principle remains a valuable guide during lead optimization.[13] The incorporation of N-methylated amino acids like this compound is a strategic choice to improve pharmacokinetic properties.[14][15][16] N-methylation can enhance metabolic stability by shielding the amide bond from proteolytic enzymes and improve membrane permeability by removing a hydrogen bond donor.[16][17] However, each incorporation adds to the total molecular weight, a trade-off that must be carefully managed by the drug development professional.
Section 3: Methodologies and Protocols
The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Protocol 3.1: Accurate Mass Verification of a Small Peptide using HRMS
This protocol describes the verification of a dipeptide, for example, Fmoc-Gly-N(Me)Leu-OH, synthesized using this compound after Boc deprotection and coupling with Fmoc-Glycine.
Objective: To confirm the elemental composition of the synthesized peptide by comparing its experimental mass with the theoretical monoisotopic mass.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified, dried peptide.
-
Dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL. Causality: Formic acid is added to promote ionization in positive ion mode ESI, leading to a stronger signal.
-
-
Instrument Calibration:
-
Calibrate the HRMS instrument (e.g., an Orbitrap or Q-TOF) immediately before the analysis using a known calibration standard solution.[18] Causality: Calibration corrects for any drift in the mass analyzer's electronics or environment, ensuring the highest possible mass accuracy.
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-1000). Ensure the resolution is set to a high value (e.g., >60,000).
-
-
Data Analysis:
-
Calculate the theoretical monoisotopic mass of the expected ion (e.g., [M+H]⁺, [M+Na]⁺). For Fmoc-Gly-N(Me)Leu-OH (C₂₉H₃₂N₂O₅), the neutral monoisotopic mass is 492.23112. The [M+H]⁺ ion is 493.23895 Da.
-
Locate the experimental m/z value in the acquired spectrum.
-
Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Validation:
-
A mass error of <5 ppm provides high confidence in the assigned elemental composition.[5]
-
Protocol 3.2: Stoichiometric Calculation for a Solid-Phase Peptide Synthesis (SPPS) Coupling Step
Objective: To calculate the mass of this compound required for a 3-fold molar excess in a coupling reaction on a solid support.
Parameters:
-
Resin: Rink Amide resin
-
Substitution Level: 0.5 mmol/g
-
Scale: 100 mg of resin
-
Desired Molar Excess: 3 equivalents
Methodology:
-
Calculate Moles of Amine on Resin:
-
Moles = Resin Mass (g) * Substitution (mmol/g)
-
Moles = 0.1 g * 0.5 mmol/g = 0.05 mmol
-
This is the limiting reagent (1 equivalent).
-
-
Calculate Moles of Amino Acid Needed:
-
Moles AA = Moles of Amine * Molar Excess
-
Moles AA = 0.05 mmol * 3 = 0.15 mmol
-
-
Calculate Mass of this compound to Weigh:
-
Mass (mg) = Moles AA (mmol) * Molecular Weight ( g/mol or mg/mmol)
-
Mass = 0.15 mmol * 245.32 mg/mmol = 36.8 mg
-
Causality: Using the average molecular weight is correct here because we are performing a bulk measurement on a laboratory balance.
-
-
Validation:
-
After the coupling reaction, a qualitative test (e.g., a Kaiser or Chloranil test) can be performed. A negative result indicates that all free amines have reacted, validating that a sufficient stoichiometric excess was used to drive the reaction to completion.
-
Section 4: Visualization of Workflows and Relationships
Diagrams provide a clear, high-level overview of complex processes and logical dependencies.
Caption: Experimental workflow from stoichiometric calculation to analytical validation.
Caption: Logical impact of Molecular Weight on key scientific domains.
Conclusion
The molecular weight of this compound is far more than a simple entry in a chemical catalog. It is a critical parameter that forms the quantitative foundation for synthesis, the benchmark for analytical confirmation, and a key consideration for rational drug design. For the researcher, scientist, and drug development professional, a deep understanding of its dual nature—the average weight for macroscopic preparation and the monoisotopic mass for molecular verification—is indispensable. By internalizing the principles and protocols outlined in this guide, scientists can ensure their work is built on a foundation of accuracy, leading to more reliable, reproducible, and ultimately successful outcomes in the complex endeavor of peptide science.
References
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Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design
An In-Depth Technical Guide to Boc-N-methyl-D-leucine (CAS: 89536-84-5)
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their translation into viable drug candidates is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability. The strategic modification of the peptide backbone is a cornerstone of medicinal chemistry, and among the most powerful of these modifications is N-methylation.
This guide focuses on This compound (CAS: 89536-84-5) , a non-natural amino acid derivative that serves as a critical building block for constructing next-generation peptide therapeutics.[1] The incorporation of an N-methyl group on the amide nitrogen fundamentally alters the properties of a peptide. It sterically shields the amide bond from enzymatic cleavage, significantly increasing metabolic stability.[2] Furthermore, N-methylation reduces the hydrogen bond donating capacity of the backbone, which can disrupt interchain aggregation, enhance solubility, and critically, improve passive membrane permeability and oral bioavailability.[2][3] The use of the D-enantiomer and the bulky, hydrophobic leucine side chain provides additional tools for modulating peptide conformation and receptor interactions.
This document provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical validation and application in Solid-Phase Peptide Synthesis (SPPS). It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this powerful building block in their drug development programs.
Section 1: Core Physicochemical and Spectroscopic Properties
Accurate characterization of a starting material is the foundation of reproducible science. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89536-84-5 | [4][5] |
| Molecular Formula | C₁₂H₂₃NO₄ | [4][5] |
| Molecular Weight | 245.32 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 55 - 65 °C | [5] |
| Purity (Typical) | ≥99% (HPLC) | [5] |
| Optical Rotation | [α]D20 = +28 ± 2° (c=1.161 in MeOH) | [5] |
| Storage Conditions | 0 - 8 °C, desiccated | [5] |
| Synonyms | Boc-N-Me-D-Leu-OH, N-(tert-butoxycarbonyl)-N-methyl-D-leucine | [4][5] |
Section 2: Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the direct N-methylation of its precursor, Boc-D-leucine. The causality behind this choice of strategy is its high selectivity and yield. The procedure utilizes a strong, non-nucleophilic base to deprotonate the amide nitrogen, followed by alkylation with a methyl source.
Causality of Reagent Selection:
-
Base (Sodium Hydride, NaH): A strong base is required to deprotonate the carbamate nitrogen, which is significantly less acidic than a free amine. NaH is an excellent choice as it is non-nucleophilic, preventing competition with the methylating agent, and the only byproduct is hydrogen gas, which is easily removed from the reaction.[6]
-
Methylating Agent (Methyl Iodide, MeI): MeI is a highly reactive and efficient methyl source. Iodine is an excellent leaving group, facilitating the SN2 reaction with the deprotonated nitrogen.[6]
-
Solvent (Anhydrous THF): An aprotic, anhydrous solvent like tetrahydrofuran (THF) is critical. It readily dissolves the starting material and does not contain acidic protons that would quench the strong base (NaH).[6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from the well-established procedure for the synthesis of the analogous N-Boc-N-methyl-D-valine.[6]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve Boc-D-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add methyl iodide (MeI, ~2.5 eq).
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the NaH addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Acidify the aqueous solution to pH 2-3 using 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by flash column chromatography on silica gel to afford the final product.
Section 3: Analytical Quality Control: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its use in peptide synthesis. A combination of HPLC, NMR, and Mass Spectrometry provides a robust, self-validating system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method is typically employed to separate the product from any unreacted starting material or byproducts. Chiral HPLC can also be used to confirm enantiomeric purity.
Detailed HPLC Protocol (Purity Analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B.
-
Validation: A pure sample should yield a single major peak (>99% by area integration). The retention time will be longer than that of the more polar Boc-D-leucine starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by identifying the chemical environment of all protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃): The following are predicted shifts based on the structure and data from similar compounds like N-Boc-glutamic acid and leucine.[7][8]
-
~0.9 ppm (doublet, 6H): The two methyl groups of the leucine side chain (-CH(CH₃ )₂).
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector (-C(CH₃ )₃).
-
~1.6-1.8 ppm (multiplet, 3H): The protons of the -CH₂ -CH (CH₃)₂ group.
-
~2.9 ppm (singlet, 3H): The key signal corresponding to the N-methyl group protons (-N-CH₃ ). The appearance of this singlet and the disappearance of the N-H proton signal from the starting material confirms successful methylation.
-
~4.5-4.7 ppm (multiplet, 1H): The alpha-proton (-CH (COOH)-).
-
~9-11 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH ).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Expected Mass Spectrometry Data:
-
Technique: Electrospray Ionization (ESI) in either positive or negative mode.
-
Expected Mass [M+H]⁺: 246.17 (Calculated for C₁₂H₂₄NO₄⁺).
-
Expected Mass [M+Na]⁺: 268.15 (Calculated for C₁₂H₂₃NNaO₄⁺).
-
Expected Mass [M-H]⁻: 244.16 (Calculated for C₁₂H₂₂NO₄⁻).
-
Validation: The observed mass-to-charge ratio (m/z) should match the calculated theoretical value within a small margin of error (typically < 5 ppm for high-resolution MS).
Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. Its incorporation, however, requires special consideration due to the steric hindrance of the N-methyl group, which slows down the coupling reaction.
Causality of Optimized Coupling Conditions:
Standard coupling reagents can be inefficient when coupling an amino acid onto an N-methylated residue. The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine. To overcome this, highly efficient coupling reagents are required.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most effective coupling reagents for sterically hindered couplings.[9] In the presence of a base like DIPEA, HATU reacts with the carboxylic acid of the incoming Boc-amino acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to act as a base catalyst, accelerating the aminolysis step and driving the reaction to completion.[10][11]
SPPS Workflow for Incorporating this compound
Caption: SPPS cycle for coupling an amino acid after an N-methylated residue.
Detailed Protocol for Coupling onto an N-methylated Residue
This protocol assumes a standard Fmoc/tBu SPPS strategy and describes the critical step of coupling an amino acid onto the N-methylated residue.
-
Resin Preparation: Start with the peptide-resin where the N-terminal residue is the newly deprotected N-methyl-D-leucine (now a secondary amine).
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq) and allow the mixture to pre-activate for 1-2 minutes. Causality: Minimal pre-activation time is crucial to avoid racemization of the activated amino acid.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: The coupling of sterically hindered residues is difficult to monitor with the standard ninhydrin test. The bromophenol blue test is a reliable alternative. A small sample of resin beads will remain blue/green if the coupling is incomplete and turn yellow upon completion.
-
Double Coupling: If the coupling is incomplete after the initial reaction, drain the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
Section 5: Case Study - The Significance of N-Methylation in Cyclosporine A
Cyclosporine A is a powerful immunosuppressant drug that revolutionized organ transplantation.[12] It is a cyclic peptide of 11 amino acids, seven of which are N-methylated. One of these is N-methyl-L-leucine. The extensive N-methylation is directly responsible for its remarkable pharmacokinetic properties, particularly its ability to be administered orally.[13]
The N-methyl groups in Cyclosporine A serve two primary functions:
-
Metabolic Stability: They protect the peptide backbone from rapid degradation by proteases in the gut and bloodstream.[13]
-
Conformational Control & Permeability: They lock the peptide into a specific 3D conformation. In aqueous environments, the amide protons form internal hydrogen bonds, shielding the polar groups. In the non-polar environment of a cell membrane, the conformation flips, exposing a hydrophobic surface that facilitates passive diffusion into the cell.[14]
Mechanism of Action: Calcineurin Inhibition
Once inside the T-lymphocyte, Cyclosporine A exerts its immunosuppressive effect by inhibiting the calcineurin pathway.
Caption: Cyclosporine A inhibits T-cell activation by blocking calcineurin.
The mechanism proceeds as follows:
-
Activation: T-cell receptor activation leads to an increase in intracellular calcium.[15]
-
Calcineurin Activation: Calcium binds to calmodulin, which in turn activates calcineurin, a phosphatase enzyme.[15]
-
NFAT Activation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.[16]
-
Gene Transcription: In the nucleus, NFAT promotes the transcription of genes for inflammatory cytokines, most notably Interleukin-2 (IL-2), a key signal for T-cell proliferation.[16]
-
Inhibition: Cyclosporine A binds to an intracellular protein called cyclophilin. This complex then binds to calcineurin, physically blocking its ability to dephosphorylate NFAT.[16][17] This halts the entire signaling cascade, preventing T-cell activation and proliferation.
Section 6: Safety and Handling
While this compound is not classified as a hazardous substance under major regulations, standard laboratory safety practices should always be observed.[18][19]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C).[5]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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- Biron, E., et al. (2014). Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed. ACS Medicinal Chemistry Letters.
- Nielsen, D. S., et al. (2017). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications.
- Houben-Weyl. (n.d.). 4 Synthesis of Peptides.
- Lemp, M. A., & Foulks, G. N. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease. Clinical Ophthalmology.
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- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
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- Wikipedia. (n.d.). Ciclosporin.
- Cleveland Clinic Journal of Medicine. (1994). Cyclosporine: mechanisms of action and toxicity.
- ResearchGate. (2010). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
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Introduction: A Keystone Building Block in Modern Peptidomimetics
An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-N-methyl-D-leucine
This compound is a cornerstone of contemporary peptide chemistry and drug development. As a non-proteinogenic amino acid derivative, its structure is engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides a detailed exploration of its unique structural features, the profound impact of its stereochemistry, and a field-proven protocol for its synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.
The strategic incorporation of both a D-enantiomer and an N-methyl group imparts a unique combination of properties. The D-configuration provides steric shielding against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3][4] Concurrently, N-methylation removes the amide proton, a key hydrogen bond donor, which not only further enhances proteolytic stability but also introduces critical conformational constraints that can lock a peptide into its bioactive form.[5][6] This dual modification makes this compound an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[2][7]
Molecular Structure and Physicochemical Properties
The defining features of this compound are the tert-butoxycarbonyl (Boc) protecting group on the amine, the methyl group on the same nitrogen atom, and the D-stereochemical configuration at the alpha-carbon (α-carbon).
| Property | Value | Source |
| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [8] |
| CAS Number | 89536-84-5 | [9] |
| Molecular Formula | C12H23NO4 | [8] |
| Molecular Weight | 245.32 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 64-65 ºC | [9] |
The structure combines the hydrophobicity of the isobutyl side chain of leucine with the steric bulk of the Boc group and the conformational rigidity imparted by N-methylation.
Caption: Molecular structure of this compound highlighting the (2R) stereocenter.
The Scientific Imperative: Stereochemistry and Functional Impact
The specific stereochemical arrangement of this compound is not arbitrary; it is a deliberate design choice to imbue peptides with superior drug-like properties.
Pillar 1: Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids and N-methylated residues is the dramatic increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for cleaving peptide bonds, possess chiral active sites that are highly specific for L-amino acid substrates. The D-configuration of the leucine residue presents an incorrect stereochemistry to the enzyme's active site, effectively preventing recognition and cleavage.
Furthermore, N-methylation provides an additional layer of steric and electronic shielding. By replacing the amide proton with a methyl group, a key recognition point for protease binding via hydrogen bonding is removed.[1][6] This dual protection strategy makes peptides containing this compound exceptionally stable in biological systems, leading to a longer in-vivo half-life.[10]
Pillar 2: Conformational Control and Receptor Affinity
N-methylation introduces a significant steric constraint on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the available conformational space.[1][5] This "conformational constraint" is a powerful tool for locking a peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity. By pre-organizing the peptide into a shape that is complementary to its target receptor, the entropic penalty of binding is reduced, often resulting in a significant increase in potency.[1]
Additionally, N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond. While the trans form is overwhelmingly favored in standard peptides, the ability to more readily adopt a cis conformation can be crucial for mimicking protein turns or achieving an optimal orientation for receptor engagement.
Synthesis Protocol: N-Methylation of Boc-D-leucine
The following protocol details a robust and widely utilized method for the synthesis of this compound from its precursor, Boc-D-leucine, via N-methylation with sodium hydride and methyl iodide.[11][12][13] This procedure is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.
Experimental Rationale
The core of this synthesis is the selective methylation of the amine's nitrogen. This is achieved by using a strong base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion.[13] In an aprotic solvent like tetrahydrofuran (THF), the resulting sodium carboxylate salt has limited reactivity, while the deprotonated nitrogen readily undergoes nucleophilic attack on methyl iodide (CH₃I) to form the desired N-methylated product.[13][14] The use of excess reagents ensures the reaction proceeds to completion.
Caption: Experimental workflow for the N-methylation of Boc-D-leucine.
Step-by-Step Methodology
-
Preparation:
-
To a dry round-bottom flask under an argon atmosphere, add Boc-D-leucine (1.0 eq).[15]
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of starting material).
-
Add methyl iodide (5.0 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction:
-
Causality: The portion-wise addition of sodium hydride is critical to control the vigorous evolution of hydrogen gas as the acidic protons are removed. Cooling maintains control over the exothermic reaction.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) to the stirred solution in small portions over 1-2 hours.
-
Allow the reaction to stir at 0 °C until the bubbling subsides, then remove the ice bath and let the mixture warm to room temperature.
-
Stir vigorously overnight (12-16 hours) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Causality: The reaction is quenched with water to safely neutralize any unreacted sodium hydride. Acidification is necessary to protonate the sodium carboxylate salt, rendering the final product neutral and soluble in the organic extraction solvent (ethyl acetate).[13]
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water until bubbling ceases.
-
Add more water to dissolve the salts, and then acidify the aqueous layer to a pH of 2-3 using 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Conclusion
This compound is more than a mere reagent; it is a strategic tool for the rational design of peptide therapeutics. Its unique stereochemistry and N-alkylation provide a powerful, synergistic approach to overcoming the fundamental challenges of peptide stability and bioavailability. By understanding the causal relationship between its structure and its function, researchers can effectively employ this building block to develop next-generation drugs with significantly improved therapeutic profiles. The synthetic protocol provided herein offers a reliable and well-validated pathway to access this critical compound, empowering further innovation in the field.
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- Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(10), 831-837. [Link]
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- Broussard, T. (2016). Backbone N-modified peptides: beyond N-methylation.
- Wang, J., et al. (2013). Synthesis of N-methyl-D-aspartic acid.
- Kawamura, A., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Central Science, 8(8), 1146-1156. [Link]
- Dey, S., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 29(6-7), 935-941. [Link]
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- Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. [Link]
- Weiss, M. M., et al. (2017). On the Selective N-Methylation of BOC-Protected Amino Acids.
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]
- National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database.
- Lokey Lab. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
Sources
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- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]
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- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
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A Technical Guide to the Solubility of Boc-N-methyl-D-leucine in Organic Solvents
Foreword: The Critical Role of Solubility in Advanced Synthesis
In the landscape of modern drug development and peptide chemistry, N-methylated amino acids are indispensable tools for imparting enhanced pharmacokinetic properties to therapeutic peptides, such as increased metabolic stability and improved cell permeability.[1] Among these, Boc-N-methyl-D-leucine stands out as a crucial building block. However, its successful application, particularly in solid-phase peptide synthesis (SPPS), is fundamentally governed by a seemingly simple yet critical parameter: its solubility. Insufficient solubility in reaction solvents can lead to incomplete couplings, failed syntheses, and complex purification challenges. This guide provides a deep dive into the solubility characteristics of this compound, grounded in physicochemical principles and offering practical, field-tested methodologies for its assessment and application.
Physicochemical Profile of this compound
Understanding the solubility of a molecule begins with its structure. This compound is an amino acid derivative whose solubility is a composite of the contributions from its distinct structural motifs.
-
tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group is the primary driver of the molecule's solubility in nonpolar organic solvents.[] It masks the polar amine, significantly increasing the overall hydrophobicity of the molecule.
-
N-methyl Group: The replacement of the amide proton with a methyl group eliminates the hydrogen bond donor capability of the nitrogen atom. This modification disrupts the intermolecular hydrogen bonding networks that can decrease solubility in protic solvents and often increases lipophilicity.[3][4]
-
Isobutyl Side Chain (Leucine): The isobutyl side chain is inherently nonpolar and hydrophobic, further enhancing the molecule's affinity for organic media.
-
Carboxylic Acid: This is the primary polar, hydrophilic functional group, capable of acting as a hydrogen bond donor and acceptor. Its presence ensures some degree of solubility in more polar solvents.
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 89536-84-5 | [5] |
| Molecular Formula | C₁₂H₂₃NO₄ | [5][6] |
| Molecular Weight | 245.32 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 55 - 65 °C | [5] |
| XLogP3 (Computed) | 2.4 | [6] |
The computed partition coefficient (XLogP3) of 2.4 indicates a significant preference for an octanol phase over an aqueous phase, quantitatively confirming its hydrophobic nature.[6]
Caption: Structural components of this compound and their influence on solubility.
Qualitative Solubility Profile
While precise quantitative solubility data is not widely published, a qualitative assessment can be reliably inferred from the molecule's structure and the behavior of similar compounds. This information is critical for selecting appropriate solvents for SPPS, purification, and analytical characterization.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Commentary |
| Aprotic Polar | DMF, NMP, DMSO | Highly Soluble | These are the workhorse solvents for SPPS.[] The high polarity effectively solvates the carboxylic acid moiety, while the organic nature accommodates the hydrophobic Boc group and side chain. |
| Aprotic, Mod. Polar | THF, Dichloromethane (DCM) | Soluble | Widely used in peptide synthesis and purification. DCM is excellent for dissolving protected amino acids, though solubility may be lower than in DMF for highly crystalline solids. |
| Ester | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. The solubility is driven by the large nonpolar portion of the molecule. |
| Alcohol (Protic Polar) | Methanol, Ethanol | Sparingly to Moderately Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid, but the overall hydrophobicity of the molecule limits high solubility. Solubility decreases with increasing alcohol chain length (e.g., isopropanol).[8] |
| Aqueous (Protic Polar) | Water | Insoluble | The dominant hydrophobic character from the Boc group and side chain prevents significant dissolution in water.[9] |
| Nonpolar | Hexanes, Toluene | Sparingly to Insoluble | While the molecule is largely nonpolar, the single, highly polar carboxylic acid group is not well-solvated by these solvents, limiting solubility. |
Expert Insight: For SPPS applications, ensuring complete dissolution in the primary solvent (typically DMF or NMP) is paramount. If solubility issues are suspected, pre-dissolving the amino acid in a small volume of a stronger solvent like DMSO before adding it to the reaction vessel can be an effective strategy, though solvent compatibility must be considered.
Standard Protocol: Experimental Determination of Solubility
Trustworthy solubility data is generated empirically. The following protocol describes a robust, self-validating workflow based on the isothermal shake-flask method, which is a gold standard for solubility determination.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Materials & Equipment
-
This compound (≥99% purity)
-
Organic solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Thermostatic shaker/incubator
-
Calibrated thermometer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials or volumetric flasks
-
HPLC-UV or UPLC-UV system
Step-by-Step Methodology
-
Preparation (Gravimetric):
-
Accurately weigh approximately 20-30 mg of this compound into several 4 mL glass vials. Record the exact mass.
-
To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess is present.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the slurries for a minimum of 24 hours. Causality: A long equilibration time is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. For sterically hindered or highly crystalline molecules, 48-72 hours may be necessary. A preliminary kinetic study can validate the required time.
-
-
Phase Separation:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed inside the incubator for at least 2 hours. Causality: This allows the excess solid to settle, preventing premature clogging of the filter and ensuring only the saturated supernatant is sampled. Temperature must be maintained to prevent precipitation or further dissolution.
-
-
Sampling and Filtration:
-
Carefully draw the supernatant into a clean, dry syringe.
-
Immediately attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate. Causality: This "priming" step ensures that any potential adsorption of the solute onto the filter membrane does not affect the final concentration measurement.
-
Filter the remaining supernatant directly into a pre-weighed, tared autosampler vial or volumetric flask.
-
-
Quantification (Gravimetric Method - for non-volatile solutes):
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.
-
Once the solid residue is completely dry (constant weight), record the final mass of the vial containing the residue.
-
Calculate the solubility:
-
Solubility (mg/mL) = (Mass of Residue) / (Volume of Solvent in Sampled Solution)
-
Volume of Solvent = (Mass of Solution - Mass of Residue) / Solvent Density
-
-
-
Quantification (Chromatographic Method - Preferred):
-
Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from stock solutions of known this compound concentration.
-
Calculate the concentration in the original supernatant, accounting for the dilution factor. Trustworthiness: This method is more accurate and less susceptible to errors from volatile impurities than the gravimetric method. It is the industry-standard approach.
-
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion and Practical Recommendations
This compound is a fundamentally hydrophobic molecule, a characteristic dictated by its Boc-protecting group and N-methylated backbone.[1][5] Its solubility profile reflects this, showing high solubility in polar aprotic solvents like DMF and NMP, making it well-suited for standard SPPS protocols.[10] Conversely, it is effectively insoluble in aqueous media. While qualitative assessments provide a strong starting point for solvent selection, this guide strongly advocates for empirical determination using a robust protocol, such as the shake-flask method detailed herein. Accurate, experimentally-derived solubility data is not merely an academic exercise; it is a prerequisite for developing efficient, reproducible, and scalable synthetic processes in drug discovery and development.
References
- Dey, B. P. & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Source
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6992561, this compound.
- Pharmaffiliates. (2025). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis.
- DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems.
- Chemsrc. (2025). This compound | CAS#:89536-84-5.
- Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Source
- Sankar, K., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Public Health Emergency Collection.
Sources
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- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 10. bachem.com [bachem.com]
An In-depth Technical Guide to the Stability and Storage of Boc-N-methyl-D-leucine
Abstract
N-tert-butoxycarbonyl-N-methyl-D-leucine (Boc-N-methyl-D-leucine) is a pivotal building block in modern peptide synthesis and medicinal chemistry. Its unique structure, featuring a sterically hindered Boc protecting group and an N-methylated backbone, imparts peptides with enhanced proteolytic stability and favorable pharmacokinetic properties.[1][2][3] However, these same structural features dictate its chemical stability and necessitate stringent storage and handling protocols to ensure its integrity and prevent the introduction of impurities in synthetic workflows. This technical guide provides a comprehensive analysis of the stability profile of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and quality control.
Introduction: The Strategic Importance of this compound
The incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low membrane permeability.[4] N-methylation of the amide bond nitrogen sterically shields it from enzymatic cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[2][4]
This compound is particularly valuable, combining the benefits of N-methylation with the chirality of a D-amino acid and the widely-used, acid-labile Boc protecting group.[1][] The Boc group offers robust protection under basic and nucleophilic conditions, making it orthogonal to many other protecting group strategies, while allowing for clean deprotection under mild acidic conditions.[6][7][8] Ensuring the chemical and chiral purity of this reagent from storage to use is therefore paramount for the successful synthesis of high-quality, complex peptides.
Chemical Identity and Physicochemical Properties
A foundational understanding of the molecule's properties is essential for predicting its behavior and establishing appropriate handling procedures.
| Property | Value | Source |
| Synonyms | Boc-N-Me-D-Leu-OH, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-methylpentanoic acid | [1][9] |
| CAS Number | 89536-84-5 | [1][9] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][9] |
| Molecular Weight | 245.32 g/mol | [9] |
| Appearance | White to off-white solid/powder | [1][10] |
| Melting Point | 55 - 65 °C | [1] |
| Purity (Typical) | ≥ 98% - 99% (HPLC) | [1][10] |
Core Stability Analysis & Degradation Pathways
The stability of this compound is primarily governed by two key structural features: the acid-labile Boc protecting group and the chiral α-carbon.
Hydrolytic Stability of the Boc Group
The tert-butoxycarbonyl (Boc) group is a carbamate that exhibits high stability under neutral and basic conditions but is intentionally designed to be labile to acid.[][7][11]
-
Mechanism of Degradation: The primary degradation pathway is acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen of the Boc group facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid, which rapidly decarboxylates to yield the unprotected N-methyl-D-leucine.[7][11] This reaction is effectively the deprotection protocol used in synthesis and must be avoided during storage.[12]
-
Causality for Storage: The susceptibility to acid means that exposure to acidic vapors, contaminants on lab equipment, or acidic impurities can lead to premature deprotection. While generally stable to water under neutral pH, long-term storage in the presence of moisture is ill-advised as dissolved atmospheric CO₂ can create a weakly acidic environment, potentially initiating slow hydrolysis over months or years.
Chiral Stability and Racemization Risk
N-methylated amino acids are known to have a higher propensity for racemization compared to their non-methylated counterparts, particularly during peptide coupling reactions under basic conditions.[13][14]
-
Mechanism of Racemization: The principal mechanism involves the formation of a 5(4H)-oxazolone intermediate from an activated carboxyl group. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate.[14] While this is a major concern during synthesis, it is not a significant risk for the free amino acid under recommended storage conditions.
-
Causality for Storage: The risk of racemization during storage is minimal, as the carboxylate is not activated. However, exposure to strong bases could theoretically promote direct enolization, although this is a much less favorable pathway.[14] The primary takeaway for storage is to avoid exposure to basic environments to maintain high chiral purity.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, a multi-faceted approach focusing on temperature, atmosphere, and handling is required. The following protocols are a self-validating system designed to minimize degradation.
Storage Conditions
| Parameter | Short-Term Storage (≤ 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2°C to 8°C | -20°C ± 5°C | Low temperatures drastically reduce the rate of any potential chemical degradation.[1][15] Freezer storage is the industry standard for preserving long-term integrity of sensitive reagents.[16] |
| Atmosphere | Tightly sealed container | Tightly sealed container, backfilled with an inert gas (Argon or Nitrogen) | Excludes atmospheric moisture, which can lead to slow hydrolysis. Inert gas displaces oxygen, preventing potential long-term oxidative degradation. |
| Light | Protect from direct light (Amber vial) | Protect from direct light (Amber vial stored in a box) | While not highly photoreactive, protection from UV light is a standard best practice for complex organic molecules to prevent unforeseen degradation. |
| Container | Original supplier vial (glass or HDPE) | Original supplier vial or high-quality borosilicate glass vial with a PTFE-lined cap | Prevents leaching of contaminants and ensures an inert storage environment. The PTFE liner provides a superior seal against moisture ingress. |
Handling Workflow
Adherence to a strict workflow when accessing the compound is critical to prevent the introduction of contaminants, especially water.
Caption: Logical workflow for handling and storage to maintain compound integrity.
-
Expert Insight on Equilibration: The most common source of contamination is atmospheric water condensing on a cold vial. Always allow the sealed container to warm to ambient room temperature before opening. Placing it in a desiccator during this time is ideal. This simple, often overlooked step is the most critical for preventing moisture-induced degradation.
Experimental Verification of Stability
Regular quality control is essential, especially for older batches or if storage conditions have been compromised. High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing purity.
Protocol: HPLC Purity Assessment
This protocol provides a robust method for determining the chemical purity of this compound and detecting potential degradation products like the deprotected amine.
-
Objective: To quantitatively determine the purity of this compound by reverse-phase HPLC.
-
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (where the carbamate chromophore absorbs)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
-
Data Analysis & Interpretation:
-
Identification: The main peak corresponding to this compound should have a consistent retention time compared to a reference standard.
-
Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Degradation Product Detection: The primary degradation product, N-methyl-D-leucine, is more polar and will elute significantly earlier than the parent compound. The presence of a notable early-eluting peak is a key indicator of Boc group hydrolysis.
-
System Suitability: For a trustworthy result, the main product peak should be symmetrical with a tailing factor between 0.9 and 1.5.
-
Conclusion
The stability of this compound is robust under the correct conditions but is fundamentally susceptible to acid-catalyzed hydrolysis. Its long-term integrity hinges on strict adherence to cold, dry, and inert storage conditions. By implementing the comprehensive storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the high purity of this critical reagent, thereby safeguarding the fidelity and reproducibility of their synthetic endeavors. Regular verification of purity via HPLC is a recommended best practice for any stock that has been stored for an extended period or may have been exposed to suboptimal conditions.
References
- Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm
- Title: BOC-Amino Acids. Source: BOC Sciences. URL: https://www.bocsci.com/products/boc-amino-acids-2495.html
- Title: BOC-ON - Sigma-Aldrich. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/392/850/850257-pis.pdf
- Title: this compound. Source: Chem-Impex. URL: https://www.chemimpex.com/products/07047
- Title: this compound | C12H23NO4 | CID 6992561. Source: PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6992561
- Title: An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester. Source: BenchChem. URL: https://www.benchchem.com/product/b14942258#stability-and-storage
- Title: N-Methylated Amino Acids. Source: Merck Millipore. URL: https://www.sigmaaldrich.
- Title: N-methylation in amino acids and peptides: Scope and limitations. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29528112/
- Title: Boc-N-methyl-L-leucine. Source: Chem-Impex. URL: https://www.chemimpex.com/products/07046
- Title: tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
- Title: N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Source: Canadian Science Publishing. URL: https://cdnsciencepub.com/doi/abs/10.1139/v70-222
- Title: Amine Protection / Deprotection. Source: Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html
- Title: The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Source: BenchChem. URL: https://www.benchchem.com/product/b1208#boc-protecting-group-in-amino-acid-chemistry
- Title: Preventing racemization during N-methylated amino acid coupling. Source: BenchChem. URL: https://www.benchchem.
- Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Source: NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222251/
- Title: Should My Peptide Be Methylated?. Source: LifeTein. URL: https://www.lifetein.
- Title: A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Source: BenchChem. URL: https://www.benchchem.com/product/b15136893#purity-analysis-of-boc-d-4-aminomethylphe-boc-by-tlc-and-hplc
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An In-Depth Technical Guide to the tert-Butyloxycarbonyl (Boc) Protecting Group: Core Principles and Strategic Applications
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is paramount. This principle, known as the use of "protecting groups," prevents unwanted side reactions and ensures that complex molecules are assembled with precision and high yield.[1][2] Among the arsenal of tools available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines.[3][4][5]
Introduced in the late 1950s, the Boc group's utility is rooted in its unique stability profile: it is remarkably robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleaved with controlled efficiency under acidic treatment.[6][7][8] This acid-labile nature forms the basis of its extensive use in orthogonal protection strategies, allowing for the selective deprotection of one functional group in the presence of many others. This guide offers a comprehensive exploration of the Boc group, from its fundamental chemical principles and reaction mechanisms to detailed experimental protocols and its strategic role in the synthesis of complex molecular architectures.
Chapter 1: The Fundamental Chemistry of the Boc Group
A thorough understanding of the Boc group's behavior begins with its structure and the mechanisms governing its application and removal. This foundation is critical for its effective implementation and for troubleshooting potential synthetic challenges.
Structure, Properties, and Mechanism of Protection
The tert-butyloxycarbonyl group protects a primary or secondary amine by converting it into a carbamate.[9] This transformation dramatically alters the amine's reactivity. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering the nitrogen significantly less nucleophilic and basic.[1][2] Furthermore, the bulky tert-butyl group provides substantial steric hindrance, physically blocking access to the nitrogen atom.[7]
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][5] The protection reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3][10] This process is typically facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which neutralizes the protonated amine intermediate.[7] The reaction is powerfully driven forward by the decomposition of the unstable tert-butyl carbonate leaving group into gaseous carbon dioxide and tert-butoxide, which is then protonated.[7][10]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Whitepaper: A Comparative Analysis of the Biological Activity of L-Leucine versus Boc-N-methyl-D-leucine
Abstract: L-leucine, an essential branched-chain amino acid, is a cornerstone of protein metabolism, acting as both a substrate for protein synthesis and a critical signaling molecule, most notably in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[][2][3] In contrast, Boc-N-methyl-D-leucine is a synthetic derivative featuring three fundamental modifications: inverted stereochemistry (D-isomer), N-α-methylation, and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This technical guide provides an in-depth analysis of how these structural alterations are predicted to fundamentally diverge the biological activity of this compound from its natural L-isomer counterpart. We posit that these modifications abrogate the canonical functions of leucine, rendering the synthetic analog inactive as a proteinogenic substrate and mTORC1 activator. This document details the established biological roles of L-leucine, deconstructs the functional impact of each chemical modification, and provides a framework of experimental protocols to empirically validate the predicted disparity in biological activity.
The Biological Landscape of L-Leucine: A Primary Metabolic Regulator
L-leucine is indispensable for human health, primarily fulfilling two integrated roles:
-
Constituent of Proteins: As one of the three branched-chain amino acids (BCAAs), L-leucine is a frequent component of proteins, with approximately 80% of dietary leucine being utilized for protein synthesis.[2]
-
Signaling Molecule: Beyond its structural role, L-leucine is a potent nutrient signal that activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[][3][4] This signaling function is critical for muscle protein synthesis, making L-leucine a key factor in muscle growth and repair.[][4]
The activation of mTORC1 by L-leucine is a finely tuned process. In the absence of amino acids, the GATOR1 complex acts as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive GDP-bound state and thus inhibiting mTORC1. The key event in leucine sensing occurs when L-leucine enters the cell and binds directly to Sestrin2, a cytosolic leucine sensor.[5][6][7][8] This binding event disrupts the inhibitory interaction between Sestrin2 and the GATOR2 complex.[5][7] A liberated GATOR2 can then inhibit the GAP activity of GATOR1.[5] This allows RagA/B to become active (GTP-bound), which recruits mTORC1 to the lysosomal surface for its full activation.[5][8] This intricate mechanism ensures that cellular growth processes are initiated only when sufficient building blocks are available.
Deconstructing this compound: A Triumvirate of Functional Changes
The synthetic analog this compound differs from L-leucine in three critical ways, each of which profoundly alters its physicochemical properties and, consequently, its biological recognition.
2.1 The Impact of D-Stereoisomerism Biological systems, particularly enzymes and receptors, are chiral and exhibit a high degree of stereospecificity. Protein synthesis via the ribosome is exclusively configured for L-amino acids; D-amino acids are not substrates and are not incorporated into proteins.[9] Furthermore, the leucine-binding pocket of Sestrin2 has a specific three-dimensional architecture evolved to recognize the L-isomer.[6] The D-configuration of the chiral alpha-carbon in D-leucine will cause a steric clash and prevent proper binding to the Sestrin2 pocket, abrogating the first step in the mTORC1 activation cascade. While some D-amino acids have unique biological roles, often as neurotransmitters or in bacterial cell walls, these are mediated by distinct D-amino acid-specific enzymes and receptors that do not recognize L-leucine.[9][10][11][12]
2.2 The Consequence of N-α-Methylation The substitution of an amide proton with a methyl group is a common tactic in medicinal chemistry to enhance a peptide's pharmacokinetic profile.[13][14][15] This modification confers several key properties:
-
Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the molecule's metabolic stability and half-life.[13][15][16]
-
Increased Lipophilicity: The methyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[14][17][18][19]
-
Conformational Restriction: The N-methyl group prevents the formation of a hydrogen bond at the nitrogen atom and restricts the rotation of the peptide backbone, altering the molecule's preferred conformation.[16]
While beneficial for drug design, in the context of mimicking L-leucine, N-methylation is detrimental. The Sestrin2 binding pocket relies on specific hydrogen bonds with the alpha-amino group of L-leucine.[6] The N-methyl group would disrupt this critical interaction.
2.3 The Dominance of the Boc-Protecting Group The tert-butyloxycarbonyl (Boc) group is a bulky, acid-labile protecting group used during chemical synthesis to prevent the amine from undergoing unwanted reactions.[20][] Its presence on the final molecule for biological testing fundamentally alters its character:
-
Steric Hindrance: The large size of the Boc group would physically prevent the molecule from accessing the confined leucine-binding pocket of Sestrin2.
-
Neutralization of Charge: At physiological pH, the alpha-amino group of L-leucine is protonated (NH3+). The Boc group is an electron-withdrawing carbamate that removes this positive charge.[20] The Sestrin2 binding pocket is structured to accommodate and form ionic bonds with this charge, making the neutral Boc-protected amine unrecognizable.[6]
Predicted Biological Activity Profile: A Comparative Summary
Based on the structural analysis, a stark contrast in the biological activities of L-leucine and this compound is predicted.
| Biological Activity / Property | L-Leucine | This compound (Predicted) | Rationale for Difference |
| mTORC1 Activation | High [3][5] | None | D-stereochemistry, N-methylation, and the Boc group prevent binding to the Sestrin2 leucine sensor.[6][9] |
| Protein Synthesis Substrate | Yes [2][9] | No | Ribosomes are stereospecific for L-amino acids.[9] |
| Metabolic Stability | Low (Metabolized via BCAA pathway)[2] | High | D-isomerism and N-methylation confer resistance to standard proteases and oxidases.[11][13][15] |
| Cell Permeability | Moderate (via amino acid transporters) | High | N-methylation and the lipophilic Boc group are expected to increase passive diffusion across membranes.[17][18] |
| Receptor Specificity | Specific to L-leucine sensors (e.g., Sestrin2)[5] | None (for L-leucine targets) | The combination of modifications creates a molecule that is sterically and electronically distinct from L-leucine. |
Experimental Framework for Verification
To empirically validate the predicted differences, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for comparing the two compounds.
Protocol: In Vitro mTORC1 Activity Assay via Western Blot
Objective: To determine if this compound can activate mTORC1 signaling.
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Amino Acid Starvation: When cells reach 80-90% confluency, wash them twice with Dulbecco's Phosphate-Buffered Saline (DPBS) and replace the medium with leucine-free DMEM for 50-60 minutes to baseline mTORC1 activity.[7]
-
Treatment: Treat the starved cells for 10-20 minutes with:
-
Lysis: Immediately place plates on ice, wash with cold DPBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p70 S6 Kinase (Thr389)
-
Phospho-4E-BP1 (Thr37/46)
-
Total p70 S6 Kinase (loading control)
-
Total 4E-BP1 (loading control)
-
Actin or GAPDH (loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity. A significant increase in the ratio of phosphorylated to total protein for S6K and 4E-BP1 in the L-leucine group is expected, with no corresponding increase in the this compound group.
Protocol: Cellular Proliferation (MTT) Assay
Objective: To assess the impact of the compounds on cell viability and growth over time.
-
Seeding: Seed cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in complete media and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum or leucine-free medium containing various concentrations of L-leucine or this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Compare the absorbance values to the vehicle control. L-leucine should support or enhance proliferation in nutrient-limited conditions, whereas this compound is expected to show no effect or potential cytotoxicity at high concentrations.
Conclusion and Future Directions
The structural modifications present in this compound—inverted stereochemistry, N-methylation, and Boc-protection—collectively create a molecule that is fundamentally different from L-leucine in both form and function. It is predicted to be inert in L-leucine's canonical biological roles, particularly as an activator of mTORC1 signaling and as a substrate for protein synthesis. Instead, its properties align more with a metabolically stable, membrane-permeable small molecule, whose activity, if any, would be unrelated to the L-leucine sensing machinery.
The experimental framework provided will allow researchers to definitively test these predictions. The likely outcome is that this compound will serve as an excellent negative control in studies of L-leucine signaling. Future research could explore if this highly modified scaffold possesses any novel, off-target biological activities, but it should not be considered a functional analog or probe for studying the physiological roles of L-leucine.
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The Ubiquitous Methyl Group: A Technical Guide to the Natural Occurrence of N-Methylated Amino Acids
Foreword: The Subtle Power of a Single Carbon
In the intricate molecular ballet that constitutes life, the addition of a single methyl group to an amino acid—a process known as N-methylation—represents a subtle yet profound modification. This seemingly minor alteration dramatically reshapes the chemical personality of the amino acid, influencing its structure, function, and role within the grander biological narrative. For researchers, scientists, and drug development professionals, understanding the natural landscape of N-methylated amino acids (NMAAs) is not merely an academic exercise; it is a critical step toward unlocking novel therapeutic strategies and deciphering complex physiological processes. This guide provides an in-depth exploration of the natural occurrence of NMAAs, from their enzymatic origins to their diverse physiological roles and the analytical methodologies required to study them.
The Genesis of N-Methylation: Biosynthetic Pathways and Key Enzymatic Players
The introduction of a methyl group onto the nitrogen atom of an amino acid is a meticulously controlled enzymatic process. The primary methyl donor in virtually all biological systems is S-adenosyl-L-methionine (SAM), a molecule brimming with transferable methyl groups.[1] The enzymes orchestrating this transfer are broadly classified as N-methyltransferases . These enzymes exhibit remarkable substrate specificity, ensuring that methylation occurs on the correct amino acid at the appropriate time.
A prominent family of these enzymes is the histone lysine methyltransferases (HKMTs) , which play a pivotal role in epigenetic regulation by methylating lysine residues on histone tails.[2][3] This methylation can alter chromatin structure and gene expression. Similarly, protein arginine methyltransferases (PRMTs) catalyze the methylation of arginine residues, influencing processes like signal transduction and RNA processing.
Beyond histone modification, dedicated N-methyltransferases are responsible for the synthesis of unique, free N-methylated amino acids. For instance, the biosynthesis of ergothioneine, a potent antioxidant, involves a multi-step enzymatic pathway that results in the trimethylation of the α-amino group of histidine.[4]
Table 1: Key Human N-Methyltransferase Families and Their Substrates
| Enzyme Family | Primary Substrate(s) | Resulting N-Methylated Product(s) | Key Biological Role(s) |
| Histone Lysine Methyltransferases (HKMTs) | Lysine residues in histone proteins | N-ε-mono/di/trimethyllysine | Epigenetic regulation, gene expression[2] |
| Protein Arginine Methyltransferases (PRMTs) | Arginine residues in various proteins | N-ω-mono/dimethylarginine | Signal transduction, RNA processing |
| Glycine N-Methyltransferase (GNMT) | Glycine | Sarcosine (N-methylglycine) | Methionine metabolism[5] |
| Nicotinamide N-Methyltransferase (NNMT) | Nicotinamide, pyridines | N-methylated nicotinamide | Metabolism, detoxification[6] |
| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Epinephrine | Hormone synthesis |
| Indolethylamine N-methyltransferase (INMT) | Tryptamine, structurally related compounds | N-methylated tryptamines (e.g., DMT) | Tryptophan metabolism[7] |
A Widespread Phenomenon: Distribution of N-Methylated Amino Acids Across the Kingdoms of Life
N-methylated amino acids are not confined to a single domain of life; they are found in a diverse array of organisms, from microorganisms to plants and complex animals. Their presence in such a wide range of species underscores their fundamental importance in biology.
In Microorganisms: Bacteria and fungi are prolific producers of NMAAs, often incorporating them into secondary metabolites with potent biological activities. For example, the antibiotic actinomycin D, produced by Streptomyces species, contains two N-methylated amino acids, N-methyl-L-valine and sarcosine (N-methylglycine), which are crucial for its DNA-intercalating activity.[8][9][10] The biosynthesis of these N-methylated residues is a key part of the non-ribosomal peptide synthetase (NRPS) assembly line.[8][11]
In Plants: Plants synthesize a variety of N-methylated amino acids that play roles in growth, development, and defense. While comprehensive quantitative data for a wide range of NMAAs in plants is still an active area of research, specific examples highlight their importance. For instance, N-methylated derivatives of proline have been identified and are thought to be involved in stress responses.[12]
In Marine Organisms: Marine invertebrates, particularly sponges, are a rich source of novel bioactive compounds, many of which are peptides containing N-methylated amino acids.[13][14] These NMAAs contribute to the structural diversity and potent biological activities of these peptides, which include antimicrobial and cytotoxic properties.[15] For example, many cyclic peptides isolated from sponges feature N-methylated residues that enhance their metabolic stability and membrane permeability.[13]
In Mammals: In mammals, N-methylated amino acids are integral to numerous physiological processes. Histone methylation is a cornerstone of epigenetic regulation, controlling gene expression and cellular differentiation.[2] Beyond this, free N-methylated amino acids like ergothioneine are obtained through diet and accumulate in tissues prone to oxidative stress, where they act as potent antioxidants.[16][17][18]
Table 2: Concentration of Ergothioneine in Various Mouse Tissues
| Tissue | Ergothioneine Concentration (ng/mg wet weight) |
| Liver | 80.65 ± 4.14 |
| Spleen | 36.45 ± 3.72 |
| Lung | 337.45 ± 68.71 (as ET-SOH) |
| Whole Blood | 58.99 ± 2.05 (ng/µl) |
Data adapted from a study on the distribution of dietary ergothioneine in mice.[4] ET-SOH is a stable oxidation product of ergothioneine.
The Functional Significance: Physiological Roles and Signaling Pathways
The N-methylation of amino acids confers unique properties that translate into a wide array of physiological functions, from modulating protein-protein interactions to acting as key signaling molecules.
N-Methyl-D-Aspartate (NMDA) Receptor Signaling: A Cornerstone of Neuronal Plasticity
Perhaps one of the most well-studied examples of an N-methylated amino acid derivative in a signaling context is N-methyl-D-aspartate (NMDA). While not naturally occurring in high concentrations, its agonistic activity at the NMDA receptor has been instrumental in elucidating the receptor's function. The NMDA receptor is a glutamate-gated ion channel that is crucial for synaptic plasticity, learning, and memory.[19][20]
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[21] Upon activation, the channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that ultimately lead to long-term changes in synaptic strength.[22][23]
Ergothioneine: A Guardian Against Oxidative Stress
Ergothioneine is a unique sulfur-containing amino acid derivative of histidine that is exclusively synthesized by certain fungi and bacteria.[20][24][25][26] Humans and other animals obtain it through their diet. Ergothioneine possesses a specific transporter, OCTN1 (SLC22A4), which facilitates its uptake and accumulation in tissues with high levels of oxidative stress, such as erythrocytes, liver, and kidney.[16] Its primary role is as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.[4] Declining levels of ergothioneine have been associated with age-related diseases, suggesting its importance in maintaining cellular health.[18]
Implications for Drug Development: The "Methyl Advantage"
The strategic incorporation of N-methylated amino acids into peptide-based drug candidates has emerged as a powerful tool to enhance their therapeutic potential. This "methyl advantage" stems from several key properties conferred by N-methylation:
-
Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide and promote the adoption of conformations that are more favorable for crossing biological membranes, leading to improved oral bioavailability.[12]
-
Conformational Rigidity and Receptor Specificity: The introduction of N-methyl groups can restrict the conformational freedom of a peptide backbone, locking it into a bioactive conformation. This can lead to increased receptor affinity and selectivity.[12]
Experimental Protocols: A Guide to Studying N-Methylated Amino Acids
The accurate detection and quantification of N-methylated amino acids in complex biological matrices require robust and sensitive analytical methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this purpose.
Protocol: Extraction of N-Methylated Amino Acids from Mammalian Tissue
This protocol provides a general framework for the extraction of small molecule metabolites, including NMAAs, from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in a pre-chilled tube with 1 mL of ice-cold 80% methanol.
-
Use a bead beater or a Dounce homogenizer for efficient disruption.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the small molecule metabolites.
-
For quantitative analysis, it is advisable to add a known amount of a stable isotope-labeled internal standard prior to homogenization.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) for HPLC-MS analysis.[27]
-
Protocol: Quantitative Analysis of Ergothioneine in Whole Blood by HPLC-MS/MS
This protocol is adapted from established methods for the quantification of ergothioneine.[27][28][29][30]
-
Sample Preparation:
-
Lyse 100 µL of whole blood with 125 µL of cold water.[29]
-
Add a known concentration of an internal standard (e.g., deuterated ergothioneine).
-
Precipitate proteins by adding 600 µL of ice-cold methanol.[27]
-
Vortex and incubate at -70°C for 30 minutes.[27]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[27]
-
Collect and dry the supernatant.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like ergothioneine.[28][30]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium acetate, acetonitrile, and water is typically employed.[30]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.
-
Quantification: The concentration of ergothioneine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[29]
-
Conclusion and Future Perspectives
The study of naturally occurring N-methylated amino acids is a rapidly evolving field with profound implications for both fundamental biology and therapeutic development. The subtle addition of a methyl group bestows a remarkable array of functional advantages, from enhancing the pharmacokinetic properties of peptide drugs to fine-tuning the intricate signaling networks that govern neuronal function. As analytical technologies continue to advance in sensitivity and resolution, we can expect to uncover an even greater diversity of NMAAs and their roles in health and disease. For the dedicated researcher, the world of N-methylated amino acids offers a rich and rewarding frontier for discovery.
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- Simões, A. P., & Cristóvão, A. C. (2021). Caveolae with GLP-1 and NMDA Receptors as Crossfire Points for the Innovative Treatment of Cognitive Dysfunction Associated with Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8888.
- Chen, Y., Zhang, H., Zhang, G., & Ju, J. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 233.
- Sotgia, S., Zinellu, A., Pintus, G., Pinna, G. A., Deiana, L., & Carru, C. (2013). Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection.
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- Beelman, R. B., & Kalaras, M. D. (2023). Ergothioneine for cognitive health, longevity and healthy ageing: where are we now?. Proceedings of the Nutrition Society, 82(4), 365-373.
- Zinellu, A., Sotgia, S., Scire, G., & Carru, C. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3296.
- Chen, C. H., & Tzing, S. H. (2012). Multiple signaling pathways involved in stimulation of osteoblast differentiation by N-methyl-D-aspartate receptors activation in vitro. Journal of Cellular Biochemistry, 113(10), 3117-3127.
- Sageman, S. L., & Rutter, J. (2012). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 287(33), 27690-27700.
- Trievel, R. C., & Shilatifard, A. (2009). Chemical mechanisms of histone lysine and arginine modifications. Annual Review of Biochemistry, 78, 447-471.
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N-Methylated Peptides in Drug Discovery: A Technical Guide to Enhancing Therapeutic Potential
Abstract
Peptide-based therapeutics offer high specificity and low toxicity, yet their application is often hindered by poor pharmacokinetic properties, such as rapid enzymatic degradation and low membrane permeability.[1][2] N-methylation of the peptide backbone, a strategic modification inspired by nature, has emerged as a powerful tool to overcome these limitations.[3] This guide provides an in-depth technical exploration of N-methylated peptides in drug discovery, from fundamental principles to practical application. We will delve into the profound impact of N-methylation on peptide structure and function, detail the synthetic methodologies required for their creation, and explore their applications in developing next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent modification to unlock the full potential of peptide drug candidates.
The Rationale for N-Methylation: Overcoming the Peptide Hurdle
Native peptides often fail as systemic drugs due to two primary weaknesses: susceptibility to proteolytic enzymes and poor passive diffusion across cellular membranes.[1] N-methylation, the substitution of an amide proton with a methyl group, directly addresses these challenges, significantly enhancing the "drug-like" properties of peptides.[2]
Enhancing Metabolic Stability
The peptide backbone is a prime target for proteases, which recognize and cleave specific amide bonds. The introduction of an N-methyl group provides a steric shield, physically obstructing the approach of these enzymes.[1][4] This steric hindrance disrupts the necessary hydrogen-bonding patterns that proteases rely on for substrate recognition and binding, thereby inhibiting cleavage.[4] The result is a dramatic increase in the peptide's in vivo half-life, leading to improved patient compliance through less frequent dosing.[1]
Improving Membrane Permeability and Oral Bioavailability
Poor membrane permeability is a major obstacle for many peptide drugs, limiting their oral bioavailability to less than 1-2%.[5] N-methylation can significantly enhance a peptide's ability to cross cellular membranes through several mechanisms:
-
Reduced Desolvation Penalty: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the energetic cost of moving the peptide from an aqueous environment into the hydrophobic lipid bilayer is reduced.[6]
-
Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone.[3][7] This can favor the adoption of a more compact, membrane-permeable conformation, often by stabilizing intramolecular hydrogen bonds that shield polar groups from the non-polar membrane interior.[7][8] This principle is exemplified by the naturally occurring, orally bioavailable cyclic peptide, Cyclosporine A, which contains seven N-methylated residues.[3][6]
The strategic application of N-methylation has been shown to dramatically improve the intestinal permeability of peptides, with one study demonstrating a 10% oral bioavailability for a tri-N-methylated analog of a previously non-bioavailable peptide.[9]
The Structural and Functional Consequences of N-Methylation
The introduction of a methyl group to the peptide backbone has profound effects on its three-dimensional structure, which in turn dictates its biological activity.
Conformational Rigidity and Isomerization
N-methylation introduces a significant steric barrier that restricts the rotation around the Cα-N bond, leading to a more rigid peptide backbone.[7] Furthermore, it influences the cis/trans isomerization of the amide bond. While the trans conformation is overwhelmingly favored in non-methylated peptides (with the exception of proline), N-methylation lowers the energy barrier for the cis conformation, making it more accessible.[3] This ability to populate both cis and trans states can lead to a diverse ensemble of conformers, which can be explored to optimize binding to a specific biological target.[3]
Impact on Bioactivity
The relationship between N-methylation and bioactivity is complex. While the modification can enhance pharmacokinetic properties, it can also disrupt the very interactions required for target binding.[7][10] If the amide proton is involved in a critical hydrogen bond with the receptor, its replacement with a methyl group will likely abolish activity.[10]
However, by inducing a bioactive conformation—one that pre-organizes the pharmacophoric side chains for optimal receptor interaction—N-methylation can also lead to increased affinity and selectivity.[2][3] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often employed to identify positions where the modification is beneficial or detrimental.[11]
Synthesis of N-Methylated Peptides: A Practical Guide
The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated nitrogen, which slows down the crucial acylation step.[12][13] Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing these molecules.
General Workflow for SPPS of N-Methylated Peptides
The following diagram illustrates a typical workflow for the solid-phase synthesis of N-methylated peptides.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Key Experimental Protocol: On-Resin N-Methylation
While incorporating pre-synthesized Fmoc-N-methyl-amino acids is a common approach, on-resin N-methylation offers the flexibility to introduce the modification at any desired position. The Fukuyama-Mitsunobu reaction is a widely adopted method.[14][15]
Objective: To introduce a methyl group onto a specific primary amine of a resin-bound peptide.
Materials:
-
Peptide-resin with a free primary amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
Dimethyl sulfoxide (DMSO)
-
Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-mercaptoethanol
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Sulfonylation (Protection):
-
Swell the peptide-resin in DMF.
-
Add a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in DMF.
-
Shake at room temperature for 1-2 hours. The resin will turn yellow.
-
Wash the resin thoroughly with DMF.
-
-
Methylation:
-
Prepare a solution of the sulfonated peptide-resin in DMSO.
-
Add MeOTs or MeI (10 eq).
-
Shake at room temperature for 1-2 hours.
-
-
Desulfonylation (Deprotection):
-
Wash the resin with DMF.
-
Treat the resin with a solution of DBU (5 eq) and β-mercaptoethanol (10 eq) in DMF.
-
Shake for 5-10 minutes until the resin becomes colorless.
-
Wash the resin thoroughly with DMF to yield the N-methylated peptide ready for the next coupling cycle.
-
Overcoming Synthetic Challenges
The synthesis of N-methyl-rich peptides is fraught with potential difficulties. The following table summarizes common issues and their solutions.[13][16][17]
| Challenge | Cause | Recommended Solution(s) |
| Slow/Incomplete Coupling | Steric hindrance from the N-methyl group and the incoming amino acid.[13] | Use highly efficient coupling reagents like HATU, HCTU, or PyAOP/HOAt.[17] Employ microwave-assisted synthesis to accelerate the reaction.[11][14] Recouple if necessary. |
| Epimerization | Racemization of the activated amino acid, particularly during long coupling times. | Minimize pre-activation times. Use additives like HOAt to suppress racemization. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptidyl-resin, leading to chain termination.[13][17] | Use 2-chlorotrityl chloride (Barlos) resin for C-terminal acid peptides.[17] Couple the third amino acid quickly after deprotection of the second. |
| Acid-Labile Linkages | Cleavage of the amide bond between two consecutive N-methylated residues during TFA treatment.[13][17] | Minimize the duration of TFA cleavage. |
The following diagram illustrates the mechanistic challenge of steric hindrance during the coupling step.
Caption: Steric hindrance in N-methylated peptide synthesis.
Applications and Future Perspectives
The strategic incorporation of N-methyl groups has been instrumental in advancing numerous peptide candidates through the drug development pipeline.
Case Study: Somatostatin Analogs
The development of somatostatin analogs for the treatment of neuroendocrine tumors is a prime example of the power of N-methylation. A full N-methyl scan of the cyclic peptide cyclo(-PFwKTF-) led to the discovery of analogs with significantly improved intestinal permeability and oral bioavailability, without compromising their high binding affinity and selectivity for the somatostatin receptor subtype 2 (sst₂).[9]
Current and Future Trends
-
Cell-Penetrating Peptides (CPPs): N-methylation is being explored to enhance the cellular uptake of CPPs, which are used to deliver therapeutic cargo into cells.[6]
-
De Novo Discovery: Advances in ribosomal display technologies are beginning to allow for the de novo discovery of N-methylated cyclic peptides, moving beyond the traditional approach of modifying existing peptide scaffolds.[10][18]
-
Computational Modeling: As force fields for molecular dynamics simulations become more accurate, the in silico prediction of the conformational effects of N-methylation will become an increasingly valuable tool for the rational design of N-methylated peptides.[19]
Conclusion
N-methylation is a validated and powerful strategy in medicinal chemistry for transforming peptides with promising biological activity but poor pharmacokinetic profiles into viable drug candidates. By enhancing metabolic stability and improving membrane permeability, this modification directly addresses the core liabilities of peptide therapeutics. While the synthesis of N-methylated peptides presents unique challenges, a thorough understanding of the underlying chemistry and the application of optimized protocols can lead to successful outcomes. As our ability to predict and control the conformational consequences of N-methylation improves, this versatile tool will undoubtedly play an even greater role in the future of peptide drug discovery.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Czaplicki, S., & Jarończyk, M. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 103-112.
- Wikipedia contributors. (2024). Peptide therapeutics. In Wikipedia, The Free Encyclopedia.
- PharmaBlock. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. PharmaBlock.
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- MDPI. (2023).
- Albericio, F., & Royo, M. (2018). N-methylation in amino acids and peptides: Scope and limitations. Organic & Biomolecular Chemistry, 16(44), 8413-8424.
- Lokey, R. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- LifeTein. (n.d.).
- Brea, R. J., et al. (2018). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters, 20(24), 7892-7896.
- Martin, A. D., & Arora, P. S. (2017). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ChemBioChem, 18(10), 899-903.
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4976.
- Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Organic Chemistry, 6(6), 541-563.
- Wang, Y., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 11(34), 9146-9156.
- Rogers, J. R., & Suga, H. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. Journal of the American Chemical Society, 144(31), 14066-14075.
- Bowers Laboratory. (n.d.). Peptide Cell Permeability.
- BenchChem. (n.d.).
- Húmpola, M. V., et al. (2025).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Rogers, J. R., & Suga, H. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Journal of the American Chemical Society, 144(31), 14066-14075.
- BenchChem. (n.d.).
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Technical Guide to the Spectroscopic Characterization of Boc-N-methyl-D-leucine
Introduction: The Role of N-Methylated Amino Acids in Peptide Science
Boc-N-methyl-D-leucine is a protected amino acid derivative of significant interest in medicinal chemistry and peptide-based drug development. The incorporation of an N-methyl group into a peptide backbone imparts several advantageous properties. It can enhance metabolic stability by sterically hindering enzymatic cleavage, improve membrane permeability, and modulate the conformational preferences of the peptide chain.[1] These modifications are critical for transforming biologically active peptides into viable therapeutic candidates. The tert-butyloxycarbonyl (Boc) group provides a robust and readily cleavable protecting group for the amine, making it a cornerstone of solid-phase peptide synthesis (SPPS).
This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize and confirm the identity and purity of this compound. The data and protocols presented herein are synthesized from established methodologies and supplier documentation to provide a trusted resource for researchers.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
-
IUPAC Name: (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid[2]
-
Synonyms: Boc-N-Me-D-Leu-OH, N-(tert-butoxycarbonyl)-N-methyl-D-leucine[2]
-
CAS Number: 89536-84-5[3]
-
Molecular Formula: C₁₂H₂₃NO₄[2]
-
Molecular Weight: 245.32 g/mol [4]
-
Monoisotopic Mass: 245.16270821 Da[4]
The workflow for the characterization of a synthesized batch of this compound is a multi-step process, ensuring both identity and purity.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of this compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.
Expected Mass Spectrometry Data
Given the molecular formula C₁₂H₂₃NO₄ and a monoisotopic mass of 245.16 Da, the following ions are expected in a high-resolution mass spectrum.
| Ion Species | Adduct | Calculated m/z |
| [M+H]⁺ | +H⁺ | 246.1700 |
| [M+Na]⁺ | +Na⁺ | 268.1519 |
| [M-H]⁻ | -H⁺ | 244.1554 |
| [2M+H]⁺ | +H⁺ | 491.3328 |
Note: The observation of these ions, particularly the protonated and sodiated adducts in positive ion mode, provides strong evidence for the molecular weight of the target compound. A related compound, Boc-N-methyl-L-isoleucine, which is an isomer, shows a prominent molecular ion peak corresponding to its molecular weight.[5]
Experimental Protocol: ESI-MS
Rationale: This protocol is designed for accurate mass determination using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion mode analysis.
-
Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8 - 10 L/min
-
Source Temperature: 180 - 220 °C
-
Mass Range: 100 - 800 m/z
-
Acquisition Mode: Full Scan
-
-
Data Analysis:
-
Calibrate the instrument using a known standard immediately prior to the run.
-
Analyze the resulting spectrum for the presence of the calculated m/z values for the expected adducts ([M+H]⁺, [M+Na]⁺). The isotopic pattern should match the theoretical pattern for C₁₂H₂₃NO₄.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a characteristic fingerprint based on the vibrations of specific bonds.
Expected IR Absorption Bands
The structure of this compound contains a carboxylic acid, a carbamate, and aliphatic chains. These features give rise to predictable absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 2800 - 3300 | O-H stretch | Carboxylic Acid | Broad |
| 2870 - 2960 | C-H stretch | Alkyl (CH, CH₂, CH₃) | Strong |
| ~1740 | C=O stretch | Carboxylic Acid | Strong |
| ~1690 | C=O stretch | Carbamate (Boc) | Strong |
| 1450 - 1470 | C-H bend | Alkyl | Medium |
| 1160 - 1250 | C-O stretch | Carbamate/Acid | Strong |
Expert Insight: The two distinct carbonyl (C=O) stretching frequencies are a key feature. The carboxylic acid carbonyl typically appears at a higher wavenumber than the carbamate carbonyl. The broad O-H stretch from the carboxylic acid is also a prominent and easily identifiable feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Rationale: ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Collect the spectrum over a range of 4000 - 600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction using the previously collected background spectrum.
-
Use the instrument software to label the major peaks and compare them to the expected absorption values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the chemical environment, connectivity, and number of protons and carbons.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1, H-1' | 0.90 - 1.00 | Doublet | 6H | -CH(CH₃)₂ |
| H-5 | 1.40 - 1.50 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| H-3, H-4 | 1.60 - 1.80 | Multiplet | 3H | -CH₂-CH- |
| H-6 | 2.80 - 2.95 | Singlet | 3H | N-CH₃ |
| H-2 | 4.40 - 4.60 | Triplet | 1H | α-CH |
| OH | 9.00 - 11.00 | Broad Singlet | 1H | -COOH |
Expert Insight: Due to restricted rotation around the N-C(O) amide bond of the Boc group, it is common to observe two distinct conformers (rotamers) at room temperature. This can lead to the broadening or splitting of peaks associated with the N-methyl group (H-6) and the alpha-proton (H-2). The exact chemical shifts may vary slightly between these two rotameric forms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Chemical Shift (δ, ppm) | Assignment |
| C-1, C-1' | 21.0 - 23.0 | -CH(CH₃)₂ |
| C-4 | ~25.0 | -CH(CH₃)₂ |
| C-5 | ~28.4 | -C(CH₃)₃ (Boc) |
| C-6 | 30.0 - 32.0 | N-CH₃ |
| C-3 | 38.0 - 40.0 | -CH₂- |
| C-2 | 58.0 - 61.0 | α-CH |
| C-7 | ~80.0 | -C(CH₃)₃ (Boc) |
| C-8 | 155.0 - 157.0 | N-C=O (Boc) |
| C-9 | 175.0 - 178.0 | -COOH |
Experimental Protocol: ¹H and ¹³C NMR
Rationale: This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing power and relatively clean spectral window.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference the residual solvent peak (δ 7.26 ppm for CHCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Sequence: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Sequence: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 512 - 2048 (or more, as ¹³C has low natural abundance)
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using TMS or the residual solvent peak.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to confirm proton connectivity.
-
Conclusion
The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a comprehensive and definitive characterization of this compound. MS confirms the molecular weight, IR identifies the key functional groups, and NMR elucidates the precise atomic connectivity and structural arrangement. By following the detailed protocols and comparing the acquired data with the reference values provided in this guide, researchers can confidently verify the identity, structure, and purity of their material, ensuring its suitability for downstream applications in peptide synthesis and drug discovery.
References
- PubChem, National Center for Biotechnology Information. (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid. [Link]
- Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. [Link]
- PubChem, National Center for Biotechnology Inform
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Leucine. [Link]
- PubChem, National Center for Biotechnology Inform
- Chemsrc. This compound. [Link]
- ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
- ResearchGate. Comparison of ¹H NMR spectra highlighting methyl signals for leucine, isoleucine, and valine. [Link]
- ResearchGate. Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum. [Link]
Sources
- 1. Boc-N-methyl-L-leucine | 53363-89-6 [chemicalbook.com]
- 2. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]
- 4. (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | C12H23NO4 | CID 7010555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Boc-N-methyl-L-isoleucine | 52498-32-5 [smolecule.com]
A Senior Application Scientist's Guide to Boc-N-methyl-D-leucine: From Commercial Sourcing to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their inherent susceptibility to proteolytic degradation and poor membrane permeability have historically limited their therapeutic potential. The strategic incorporation of N-methylated amino acids, such as Boc-N-methyl-D-leucine, into peptide sequences has emerged as a powerful tool to overcome these limitations. N-methylation, the substitution of the amide proton with a methyl group, imparts significant conformational constraints on the peptide backbone. This modification can enhance metabolic stability by sterically shielding the adjacent peptide bond from enzymatic cleavage, improve membrane permeability by reducing the number of hydrogen bond donors, and favorably modulate receptor binding affinity and selectivity.[1] this compound, a derivative of the natural amino acid leucine, is a key building block in the synthesis of these modified peptides, offering the dual benefits of the N-methyl group and the chirality of the D-amino acid, which can further enhance proteolytic resistance. This guide provides an in-depth technical overview for researchers and drug developers on the commercial landscape, quality assessment, and practical application of this compound in peptide synthesis.
Part 1: Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a reliable commercial supplier for this compound is a critical first step in any research or development program. The purity and consistency of this starting material directly impact the success of peptide synthesis, influencing yield, purity of the final peptide, and the reproducibility of biological assays. Below is a comparative table of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| Chem-Impex | This compound | 89536-84-5 | ≥ 99% (HPLC) | C₁₂H₂₃NO₄ | 245.3 | White to off-white solid | 0 - 8 °C |
| Sigma-Aldrich (Merck) | Boc-N-Me-D-Leu-OH | 89536-84-5 | ≥ 98.0% | C₁₂H₂₃NO₄ | 245.32 | Not specified | Not specified |
| BOC Sciences | Boc-D-leucine hydrate* | 200937-17-3 | ≥ 99.5% (Chiral HPLC) | C₁₁H₂₁NO₄·H₂O | 249.31 | Not specified | Not specified |
| Parchem | Boc-N-Methyl-L-Leucine** | 53363-89-6 | Not specified | C₁₂H₂₃NO₄ | 245.32 | Not specified | Room temperature |
*Note: BOC Sciences lists the hydrated, non-methylated D-enantiomer. Researchers should verify the availability of the N-methylated version. **Note: Parchem lists the L-enantiomer. This is included for comparative purposes.
Key Considerations When Selecting a Supplier:
-
Purity and Analytical Data: Always request a lot-specific Certificate of Analysis (CoA). This document is the primary indicator of quality and should include detailed results from analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Consistency: For long-term projects and drug development, supplier consistency is paramount. Inquire about their manufacturing processes and quality control measures to ensure batch-to-batch reproducibility.
-
Regulatory Support: For applications in drug development, consider suppliers who can provide documentation to support regulatory filings.
-
Technical Support: A supplier with a strong technical support team can be an invaluable resource for troubleshooting synthesis challenges.
Part 2: Quality Control: Interpreting Analytical Data for this compound
A thorough evaluation of the Certificate of Analysis is a non-negotiable step before incorporating a new lot of this compound into your workflow. Below is a guide to interpreting the key analytical data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound.
-
What to look for: A single major peak corresponding to the product. The purity is typically reported as a percentage of the total peak area.
-
Potential Impurities: Look for small peaks that may indicate the presence of starting materials (e.g., Boc-D-leucine), by-products from the N-methylation reaction, or enantiomeric impurities (Boc-N-methyl-L-leucine). Chiral HPLC may be necessary to determine enantiomeric purity.
-
Causality: The choice of mobile phase and column is critical for achieving good separation of potential impurities. A gradient elution method is often employed to resolve compounds with different polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
-
¹H NMR (Proton NMR):
-
Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons.
-
N-Methyl Group: A singlet around 2.7-2.9 ppm integrating to 3 protons. The presence of this peak is a key indicator of successful N-methylation.
-
Leucine Side Chain: A series of multiplets corresponding to the isobutyl group protons.
-
Alpha-Proton: A multiplet that is often coupled to the adjacent methylene protons.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Resonances for the carboxylic acid and the Boc carbonyl carbons will be present in the downfield region (typically >170 ppm and >155 ppm, respectively).
-
Boc Carbons: Resonances for the quaternary carbon and the methyl carbons of the Boc group.
-
N-Methyl Carbon: A resonance around 30-35 ppm.
-
Leucine Side Chain Carbons: Resonances corresponding to the carbons of the isobutyl group.
-
-
Self-Validation: The integration of the proton signals should correspond to the number of protons in the structure. The chemical shifts should be consistent with published data or reference spectra.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Molecular Ion: For this compound (C₁₂H₂₃NO₄), the exact mass is 245.1627 g/mol . In electrospray ionization (ESI) mass spectrometry, you would typically observe the protonated molecule [M+H]⁺ at m/z 246.1705 or the sodiated adduct [M+Na]⁺ at m/z 268.1524.
-
Trustworthiness: The observed mass should be within a few parts per million (ppm) of the calculated exact mass for high-resolution mass spectrometry (HRMS).
Part 3: Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of N-methylated amino acids into a growing peptide chain on a solid support presents unique challenges due to the increased steric hindrance of the secondary amine. Standard coupling conditions often result in low yields. The following protocol outlines a robust method for the coupling of this compound.
Materials and Reagents
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection reagent (for subsequent steps, if using Fmoc-chemistry for other residues): 20% Piperidine in DMF
-
Inert gas (Nitrogen or Argon)
Step-by-Step Coupling Protocol
This protocol assumes a standard solid-phase peptide synthesis setup.
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Deprotection (if applicable): If the N-terminal protecting group of the peptide on the resin is Fmoc, deprotect with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA or collidine (6-10 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
Causality: HATU is a highly effective coupling reagent for sterically hindered amino acids as it forms a reactive OAt-ester. The use of a non-nucleophilic base like DIPEA or collidine is crucial to prevent racemization and other side reactions.
-
-
Coupling to the Resin:
-
Drain the solvent from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
-
Monitoring the Coupling Reaction:
-
The Kaiser test, which detects primary amines, will be negative after the coupling of a secondary amine like N-methyl-leucine. A non-destructive colorimetric test such as the chloranil test or the bromophenol blue test can be used to monitor the presence of the free secondary amine on the resin.
-
Self-Validation: A negative test indicates a complete reaction. If the test is positive, a second coupling (recoupling) should be performed with a fresh solution of activated this compound.
-
-
Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Proceed with Peptide Elongation: The peptide is now ready for the deprotection of the Boc group (if it is the N-terminal residue) or the coupling of the next amino acid.
Part 4: Visualization of Key Workflows
Diagram 1: Supplier Evaluation Workflow
Caption: A detailed workflow for the activation and coupling of this compound in solid-phase peptide synthesis.
References
- He, C., & Yu, K. (2023). Backbone N-Methylation of Peptides: Advances in Synthesis and Applications in Pharmaceutical Drug Development. Bioorganic Chemistry, 141, 106892. [Link]
- PubChem. This compound. [Link]
- Journal of Organic Chemistry. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
- MDPI.
- ResearchGate. Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]
- PMC.
- PubMed. On the 13C CP/MAS spectra of leucine. [Link]
Sources
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling and Application of Boc-N-methyl-D-leucine
This compound is an amino acid derivative crucial for peptide synthesis and pharmaceutical research.[1] The presence of the N-methyl group enhances the metabolic stability and conformational rigidity of resulting peptides, while the tert-butyloxycarbonyl (Boc) protecting group allows for its controlled incorporation during solid-phase peptide synthesis (SPPS).[2][3] Understanding its fundamental properties is the first step toward safe and effective handling.
| Property | Value | Source(s) |
| CAS Number | 89536-84-5 | [1][4][5] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2][4] |
| Molecular Weight | 245.32 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 55 - 65 °C (may vary) | [1][5] |
| Purity | Typically ≥98% (HPLC) | [1][2] |
Hazard Identification and Safety Overview
A thorough review of available safety data reveals a critical point: the specific toxicological properties of this compound have not been exhaustively investigated.[6] While the analogous compound N-Boc-D-leucine hydrate is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this lack of specific data for the N-methylated version necessitates a cautious approach.[7] It should be handled in accordance with good industrial hygiene and safety practices.[8] The L-isomer is classified as a combustible solid, a property that should be assumed for the D-isomer as well.
Primary Hazards:
-
Inhalation: As a fine powder, it can be easily aerosolized. Inhaling the dust may cause respiratory irritation.
-
Skin/Eye Contact: Direct contact may cause irritation.[6]
-
Combustibility: As a combustible solid, it should be kept away from ignition sources.
Core Principles of Safe Handling and Storage
A self-validating safety protocol relies on a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent storage conditions.
Exposure Controls
-
Engineering Controls: All weighing and dispensing of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is the primary defense against respiratory exposure.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: For situations with a high potential for aerosolization (e.g., large-scale transfers, spill cleanup), a NIOSH-approved N95 respirator is recommended.
-
Storage and Stability
The stability of this compound is critical for experimental success and safety. The Boc protecting group is sensitive to acidic conditions and can undergo gradual decomposition at elevated temperatures.[6][9]
-
Temperature: Store in a tightly sealed container at 0 - 8 °C to ensure long-term stability and prevent degradation.[1][2]
-
Atmosphere: Store in a dry, well-ventilated area. Avoid moisture, as the compound can be hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can violently decompose the material or cleave the Boc group prematurely.[8][10]
Reactivity Profile and Synthetic Considerations
The utility of this compound in drug development stems from its unique structural features, which also dictate its reactivity and handling during synthesis.
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[] It is stable to most bases and nucleophiles, making it orthogonal to the base-labile Fmoc protecting group commonly used in SPPS.[12]
-
Deprotection Mechanism: Cleavage occurs under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA), generating a tert-butyl cation.[9] This cation can potentially alkylate sensitive residues (e.g., Trp, Met, Cys). Therefore, scavengers such as triisopropylsilane (TIS) and water are included in the deprotection cocktail to trap the cation as it forms.
The N-Methyl Group: A Steric Challenge
The N-methylated backbone confers desirable properties like resistance to enzymatic degradation but also presents a significant synthetic challenge.[3] The secondary amine formed by the N-methyl group is sterically hindered, making subsequent acylation (peptide bond formation) difficult.
-
Causality of Difficult Coupling: Standard coupling reagents like HBTU can be inefficient. The steric bulk hinders the approach of the activated carboxyl group, slowing the reaction rate and leading to incomplete coupling.
-
Field-Proven Solution: More potent coupling reagents are required to overcome this steric barrier. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are often necessary to achieve high coupling yields.[13] Coupling reactions should be allowed to proceed for longer durations and may require double coupling.[13]
Experimental Protocol: Solid-Phase Coupling
This protocol provides a validated, step-by-step methodology for the incorporation of this compound onto a resin-bound peptide chain where the N-terminus is a free amine.
Prerequisites:
-
All steps must be performed in a ventilated fume hood.
-
All solvents should be peptide synthesis grade.
-
Resin is pre-swollen in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Deprotection (if applicable): If the N-terminal residue is Boc-protected, remove the Boc group using 25-50% TFA in DCM with scavengers (e.g., 2.5% TIS, 2.5% H₂O) for 30 minutes. Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resulting amine salt with 10% diisopropylethylamine (DIEA) in DMF for 5-10 minutes. Wash the resin with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the activation to proceed for 5 minutes at room temperature.[13]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin vessel.
-
Agitate the mixture at room temperature for at least 2 hours. The steric hindrance necessitates a longer reaction time than for non-methylated amino acids.
-
-
Monitoring for Completion:
-
Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a Bromophenol Blue test.[13] A yellow color indicates complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.
-
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin and repeat steps 4 and 5 (a "double couple").
-
Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, and then methanol to prepare for the next cycle or final cleavage.
Workflow Visualization
Caption: Workflow for SPPS coupling of sterically hindered this compound.
Emergency Procedures
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, sweep up the solid material carefully to avoid creating dust.[7]
-
Place the spilled material into a suitable, labeled container for chemical waste disposal.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10]
-
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[7]
References
- Sigma-Aldrich.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6992561, this compound. Link
- Sigma-Aldrich. Product Page for Boc-N-Me-Leu-OH. Link
- Chemsrc. Product Page for this compound. Link
- Fisher Scientific.
- Chem-Impex. Product Page for Boc-N-methyl-L-leucine. Link
- Chem-Impex. Product Page for this compound. Link
- Fisher Scientific.
- BLD Pharm. Product Page for Boc-L-Leucine. Link
- Advanced ChemBlocks. Product Page for Boc-N-methyl-L-leucine. Link
- Organic Chemistry Portal. Boc-Protected Amino Groups. Link
- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Link
- AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Link
- BOC Sciences. Amino Acid Protection & Deprotection Services. Link
- ChemRxiv.
- ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Link
- Carl ROTH.
- PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Link
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. Link
- Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Link
- Sigma-Aldrich.
- Ajinomoto.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. carlroth.com [carlroth.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. ajiaminoscience.eu [ajiaminoscience.eu]
An In-depth Technical Guide to Boc-N-methyl-D-leucine: From Discovery to Application in Advanced Drug Development
Abstract
N-methylation of amino acids represents a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comprehensive technical overview of Boc-N-methyl-D-leucine, a pivotal building block in this field. We will delve into the historical context of its development, detail its synthesis with an emphasis on the underlying chemical principles, and explore its applications in drug discovery, supported by quantitative data and established experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylated amino acids in their work.
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
Peptides offer remarkable specificity and potency as therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability.[1] The peptide backbone, with its network of amide bonds, is susceptible to enzymatic degradation by proteases. Furthermore, the hydrogen bonding capacity of the amide protons contributes to a hydrophilic character that can impede passive diffusion across cellular membranes.
N-methylation, the substitution of an amide hydrogen with a methyl group, is a key strategy to overcome these limitations.[2] This seemingly minor modification imparts significant changes to a peptide's physicochemical properties:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, facilitating its passage through lipid bilayers.[3]
-
Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]
This compound is a chiral, protected amino acid derivative that has emerged as a valuable tool for introducing these benefits into peptide drug candidates. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[4][] The D-configuration of the leucine residue can further enhance proteolytic resistance and offer unique conformational constraints.
Historical Perspective and Discovery
The concept of N-methylation as a strategy to modify peptides dates back to the mid-20th century, with early investigations focusing on understanding the structure-activity relationships of naturally occurring N-methylated peptides. However, the widespread adoption of N-methylated amino acids in routine peptide synthesis awaited the development of robust and reliable synthetic methodologies.
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of Boc-protection chemistry and methods for N-alkylation of amino acids. The foundational work on Boc-protected amino acids in the 1950s and their subsequent popularization in solid-phase peptide synthesis by R. Bruce Merrifield created the demand for a diverse toolbox of protected amino acid derivatives.
The synthesis of N-methylated amino acids, including leucine derivatives, gained significant traction in the 1970s and 1980s as researchers sought to mimic the properties of naturally occurring N-methylated peptides like cyclosporine A, an immunosuppressant with multiple N-methylated residues and notable oral bioavailability.[6][7] The development of methods using strong bases like sodium hydride in conjunction with a methylating agent provided a general and efficient route to these compounds, paving the way for their commercial availability and widespread use in drug discovery programs.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the direct N-methylation of its precursor, Boc-D-leucine. This procedure typically employs a strong base to deprotonate the amide nitrogen, followed by quenching with a methylating agent.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Boc-D-leucine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
-
Dissolution: Boc-D-leucine (1.0 eq) is dissolved in anhydrous THF.
-
Addition of Methyl Iodide: The solution is cooled to 0 °C in an ice bath, and methyl iodide (≥ 2.5 eq) is added.
-
Deprotonation: Sodium hydride (≥ 2.5 eq) is added portion-wise to the stirred solution over a period of 1-2 hours. Caution: Hydrogen gas is evolved; ensure adequate ventilation and slow addition to control the effervescence.
-
Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding deionized water to decompose any unreacted NaH.
-
Acidification: The mixture is acidified to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with deionized water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if starting material or byproducts are present.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Sodium hydride is a highly reactive base that reacts violently with water. Therefore, anhydrous THF and an inert atmosphere are crucial to prevent quenching of the reagent and ensure efficient deprotonation.
-
Strong Base (NaH): The pKa of the N-H proton on a Boc-protected amine is relatively high. A strong base like NaH is required to effectively deprotonate the nitrogen, forming the nucleophilic amide anion.
-
Stoichiometry: An excess of both NaH and methyl iodide is used to drive the reaction to completion. At least two equivalents of NaH are theoretically required to deprotonate both the carboxylic acid and the amide nitrogen.
-
Solvent (THF): THF is an aprotic solvent that is relatively inert to the reaction conditions and effectively solubilizes the starting material.
-
Workup Procedure: The acidic workup protonates the carboxylate, making the final product soluble in organic solvents for extraction. The subsequent washes remove inorganic salts and any remaining water-soluble impurities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting peptides.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | (2R)-2-[amino]-4-methylpentanoic acid |
| Appearance | White to off-white solid |
| Melting Point | 64-65 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, EtOAc) |
| CAS Number | 89536-84-5 |
Applications in Drug Discovery and Peptide Science
The incorporation of this compound into peptide sequences has proven to be a valuable strategy in the development of novel therapeutics, particularly in oncology and neurology.[8]
Case Study: Enhancing Oral Bioavailability of a Somatostatin Analog
The Veber-Hirschmann peptide, a cyclic hexapeptide analog of somatostatin, exhibits high receptor affinity but poor oral bioavailability. In a study aimed at improving its pharmacokinetic profile, a full "N-methyl scan" was performed, where each amide bond was systematically methylated. A tri-N-methylated analog demonstrated a significant increase in oral bioavailability, reaching 10% in rat models.[9][10] This improvement was attributed to a combination of increased metabolic stability and enhanced intestinal permeability conferred by the N-methyl groups. While this specific study did not use N-methyl-D-leucine, it provides a compelling example of the power of N-methylation, a strategy for which this compound is a key reagent.
Workflow for the Incorporation of this compound in SPPS
Caption: A typical workflow for incorporating this compound into a peptide using solid-phase peptide synthesis.
Note on Coupling: The coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance. The use of more potent coupling reagents (e.g., HATU, HCTU) and extended coupling times may be necessary to ensure high coupling efficiency.
Conclusion
This compound stands as a testament to the power of subtle chemical modifications in dramatically altering the therapeutic potential of peptides. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable means of accessing this valuable building block. By enhancing proteolytic stability, improving membrane permeability, and offering conformational control, the incorporation of this compound into peptide drug candidates can help overcome critical hurdles in drug development. As the demand for orally bioavailable and metabolically robust peptide therapeutics continues to grow, the strategic use of N-methylated amino acids like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
- Dutko-Gwozdz, P., Gwozdz, K., & Derksen, A. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1143-1152.
- Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated peptides. In Methods in molecular biology (Vol. 813, pp. 69-82). Humana Press.
- Kessler, H., Gilon, C., & Hoffman, A. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Semantic Scholar. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry.
- University of the Incarnate Word. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Li, P., & Tius, M. A. (2016). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current topics in medicinal chemistry, 16(19), 2146-2154.
- Fülöp, F., & Forró, E. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Lokey, R. S., & Fairlie, D. P. (2014). Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed. ACS medicinal chemistry letters, 5(10), 1145-1149.
- Bera, S., & Singh, S. K. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC medicinal chemistry, 12(10), 1645-1689.
- Hoffman, A., & Gilon, C. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular pharmaceutics, 8(5), 1560-1570.
- Gigas Nutrition. (n.d.). Leucine peptides - What you need to know!.
- Illinois News Bureau. (2021, August 9). Study identifies molecule that stimulates muscle-building.
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- 10. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Effective Coupling of Boc-N-methyl-D-leucine in Solid-Phase Peptide Synthesis
Abstract
The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-leucine, into peptide sequences is a cornerstone strategy for enhancing the pharmacological properties of therapeutic peptides.[1][2][3] N-methylation can significantly increase proteolytic stability, improve membrane permeability, and constrain peptide conformation to favor bioactive structures.[3] However, the successful incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) is challenging due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group.[1][4] This guide provides an in-depth analysis of the underlying chemical principles and offers detailed, field-proven protocols for the efficient coupling of this compound, designed for researchers and drug development professionals.
The Challenge: Understanding the Steric and Electronic Hurdles
The primary obstacle in coupling N-methylated amino acids is the inherent difficulty of forming the peptide bond. This arises from two main factors:
-
Steric Hindrance: The methyl group on the alpha-amino nitrogen creates a sterically crowded environment. This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing the reaction kinetics compared to coupling with a primary amine.[1][4]
-
Reduced Nucleophilicity: The N-methyl group is electron-donating, which slightly increases the electron density on the nitrogen atom. However, the steric bulk and the nature of the secondary amine make it a less potent nucleophile than a primary amine. This electronic effect, combined with the steric hindrance, necessitates the use of highly reactive acylating agents to drive the coupling reaction to completion.
Failure to overcome these hurdles results in incomplete couplings, leading to deletion sequences and complex purification challenges. Standard coupling reagents that are effective for primary amines, such as HBTU or HCTU, are often less effective for N-methylated residues.[1] Therefore, specialized reagents and optimized protocols are essential for success.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical parameter for the successful incorporation of this compound. The ideal reagent generates a highly reactive activated species that can overcome the steric and electronic barriers without causing significant side reactions, such as epimerization.
Uronium/Aminium-Based Reagents
These reagents are widely used due to their high reactivity and ease of use.[5]
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids.[1][6][7] It forms a highly reactive OAt-ester, and the nitrogen in the 7-aza-benzotriazole ring provides anchimeric assistance, further accelerating the coupling reaction.[5]
-
HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): While generally a very efficient reagent, HCTU and its HOBt-based counterpart HBTU are considered less effective than HATU for challenging couplings involving N-methyl amino acids.[1]
A key consideration with uronium reagents is the potential for a guanidinylation side reaction, where the reagent modifies the free N-terminal amine.[5] This is particularly problematic if the coupling reaction is slow and an excess of the uronium reagent is used.[5]
Phosphonium-Based Reagents
Phosphonium salts are excellent alternatives that do not cause guanidinylation, making them ideal for situations requiring an excess of reagent or for slow reactions like fragment condensation or cyclization.[5]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): PyBrOP is an exceptionally reactive reagent, forming a transient acyl bromide. It was specifically developed to overcome the limitations of other reagents in coupling N-methyl amino acids.[1][6] Its high reactivity makes it a powerful tool, though it must be handled with care to minimize potential side reactions like oxazolone formation and subsequent racemization with standard amino acids.[6]
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium reagent, PyBOP is effective for many difficult couplings.[6] When combined with an additive like HOAt, its efficacy for N-methylated residues is significantly enhanced.[1]
Carbodiimides with Additives
Carbodiimides like Diisopropylcarbodiimide (DIC) are cost-effective but form a highly reactive O-acylisourea intermediate that is prone to side reactions, including rearrangement to an inactive N-acylurea.[8] To mitigate this, additives are used to trap the intermediate and form a more stable, yet highly reactive, active ester.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a modern, non-explosive, and highly effective alternative to traditional additives like HOBt and HOAt.[6][8][9] The DIC/OxymaPure combination provides high coupling efficiency and low racemization, making it an excellent "green" and safe choice for peptide synthesis.[8][10]
Comparative Summary of Recommended Reagents
| Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Uronium/Aminium | HATU | Highly efficient for N-methylated AAs; fast kinetics.[1][6][7] | Potential for N-terminal guanidinylation if used in excess.[5] |
| Phosphonium | PyBrOP, PyBOP | No guanidinylation side reaction; excellent for very hindered couplings.[1][5] | PyBrOP is highly reactive and may require careful optimization to avoid epimerization with sensitive residues.[6] |
| Carbodiimide | DIC / OxymaPure | Cost-effective; high safety profile (non-explosive); low racemization.[8][10] | Generally requires longer reaction times than HATU or PyBrOP. |
Core Protocols and Methodologies
The following protocols are designed for standard Boc-based solid-phase peptide synthesis (Boc-SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, sequence, and scale. All protocols assume the peptide-resin has been deprotected with Trifluoroacetic Acid (TFA) and is ready for coupling.
General SPPS Workflow for Boc-N-Me-D-Leu Integration
This diagram illustrates the key steps in a single cycle of Boc-SPPS when incorporating an N-methylated amino acid.
Caption: General Boc-SPPS cycle for coupling N-methylated amino acids.
Protocol 1: HATU-Mediated Coupling
This is the most recommended protocol for achieving high coupling efficiency with N-methylated residues.
Materials:
-
Peptide-resin (0.1 mmol, N-terminally deprotected)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[11]
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL/g resin). Perform TFA deprotection (e.g., 50% TFA in DCM for 1x2 min and 1x20 min) and wash thoroughly with DCM and then DMF.[12]
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).
-
Coupling Reaction: a. To the washed peptide-resin, add DMF (approx. 3 mL). b. Add DIPEA (8 eq., 0.8 mmol) to the resin and agitate briefly for in-situ neutralization. c. Immediately add the activation solution from step 2 to the resin suspension. d. Agitate the reaction mixture at room temperature for 1 to 4 hours.
-
Monitoring and Washing: a. Take a small sample of resin beads, wash with DMF and MeOH, and perform a Bromophenol Blue test.[1] A yellow color indicates a complete reaction (no free amine), while blue/green indicates an incomplete reaction. b. If the reaction is incomplete, continue coupling for another 1-2 hours or perform a recouple. c. Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: PyBrOP-Mediated Coupling
This protocol is ideal for exceptionally difficult sequences where other methods may fail.
Materials:
-
Peptide-resin (0.1 mmol, N-terminally deprotected)
-
This compound
-
PyBrOP
-
DIPEA
-
Dichloromethane (DCM) or DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 3.2, ending with a suspension of the deprotected resin in DCM (approx. 5 mL).
-
Amino Acid Addition: In a separate vessel, dissolve this compound (2 eq., 0.2 mmol) in a minimal amount of DMF and add it to the resin suspension.
-
Coupling Reaction: a. Add PyBrOP (2 eq., 0.2 mmol) to the resin suspension. b. Cool the reaction vessel to 0°C in an ice bath. c. Add DIPEA (6 eq., 0.6 mmol) to the cold suspension. d. Agitate the mixture for 2 minutes at 0°C, then allow it to warm to room temperature and continue agitating for 1-2 hours.[1][13]
-
Monitoring and Washing: Follow step 4 from Protocol 3.2.
Protocol 3: DIC/OxymaPure-Mediated Coupling
A robust, safe, and cost-effective method suitable for many applications.
Materials:
-
Peptide-resin (0.1 mmol, N-terminally deprotected)
-
This compound
-
OxymaPure
-
Diisopropylcarbodiimide (DIC)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 3.2.
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and OxymaPure (4 eq., 0.4 mmol) in DMF (approx. 2 mL).
-
Coupling Reaction: a. To the washed and neutralized peptide-resin, add the solution from step 2. b. Add DIC (4 eq., 0.4 mmol) to the resin suspension. c. Agitate the reaction mixture at room temperature for 2 to 6 hours. The reaction is typically slower than with HATU.
-
Monitoring and Washing: Follow step 4 from Protocol 3.2.
Protocol Parameters at a Glance
| Parameter | Protocol 1 (HATU) | Protocol 2 (PyBrOP) | Protocol 3 (DIC/OxymaPure) |
| Boc-AA (eq.) | 4 | 2 | 4 |
| Coupling Reagent (eq.) | 3.9 (HATU) | 2 (PyBrOP) | 4 (DIC) + 4 (OxymaPure) |
| Base (eq.) | 8 (DIPEA) | 6 (DIPEA) | 4-8 (DIPEA for neutralization) |
| Solvent | DMF / NMP | DCM / DMF | DMF / NMP |
| Time | 1 - 4 hours | 1 - 2 hours | 2 - 6 hours |
| Temperature | Room Temp. | 0°C to Room Temp. | Room Temp. |
Critical Considerations and Troubleshooting
-
Reaction Monitoring: The Kaiser (ninhydrin) test will not work for monitoring couplings onto a secondary amine like N-methyl-leucine. The Bromophenol Blue test is a reliable qualitative alternative.[1] A small aliquot of resin beads is washed and exposed to the indicator solution; a blue color indicates the presence of unreacted free amine, while a yellow or green-yellow color indicates completion.
-
Double Couplings: For difficult sequences, a second coupling (recoupling) is often necessary. Simply filter the resin after the first coupling, wash with DMF, and repeat the coupling protocol with a freshly prepared activation solution.
-
Solvent Choice: DMF and NMP are excellent solvents for solvating the peptide chain and reagents.[11] In cases of severe on-resin aggregation, solvent mixtures containing DMSO or "magic mixtures" may be required.[11]
-
Minimizing Epimerization: While Boc-protected amino acids are generally stable against racemization, the forcing conditions required for N-methylated couplings can increase the risk.[6] Use the minimum reaction time necessary for complete coupling and avoid excessively high temperatures or prolonged exposure to base. Reagents like HATU and additives like OxymaPure are known to suppress racemization effectively.[5][6][8]
Mechanistic Insight
Understanding the activation mechanism helps in troubleshooting and optimizing protocols. The diagram below shows a simplified activation and coupling pathway using a uronium salt like HATU.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Conclusion
The successful incorporation of this compound is a challenging yet achievable step in modern peptide synthesis. Success hinges on acknowledging the steric and electronic challenges posed by the N-methyl group and selecting a sufficiently powerful coupling strategy. The use of highly active uronium salts like HATU, potent phosphonium reagents like PyBrOP, or robust carbodiimide/additive systems like DIC/OxymaPure provides a reliable toolkit for the peptide chemist. By following these detailed protocols and understanding the critical parameters of reaction monitoring and optimization, researchers can confidently synthesize complex N-methylated peptides for advanced therapeutic development.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Pennington, M. W., & Byrnes, M. F. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-54). Humana Press.
- Bock, J. E., & Hansen, P. R. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 147-156). Humana Press.
- Biron, E., & Gilon, C. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- Subirós-Funosas, R., et al. (2022).
- Toth, G. K., & Vagner, J. (2022).
- Bodanszky, M. (1993). Synthesis of Peptides. In Principles of Peptide Synthesis (pp. 117-156). Springer.
- El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Lipshutz, B. H., & Ghorai, S. (2014). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Green Chemistry, 16(8), 3660-3670.
- Pentelute, B. L., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
- Hili, R., & Yudin, A. K. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Chemical Reviews, 120(18), 9983-10031.
- Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. Luxembourg Bio Technologies.
- Biosynth. (2025). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. Biosynth.
- AAPPTec.
- Kent, S. B. H., et al. (2004). Accelerated chemical synthesis of peptides and small proteins. PNAS.
- Albericio, F., & Galanis, A. S. (2018). Greening peptide chemistry by using NBP as solvent for SPPS.
- Giralt, E., & Teixidó, M. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, RSC Publishing.
- Nojima, T., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. nbinno.com [nbinno.com]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. pnas.org [pnas.org]
- 8. oxymapure.com [oxymapure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: Conditions for Boc Deprotection of N-Methylated Amino Acids
Introduction: The Unique Challenge of N-Methylated Amino Acids
N-methylated amino acids are critical components in modern peptide science and drug development. Their incorporation into peptides can significantly enhance metabolic stability by hindering enzymatic degradation, improve cell membrane permeability, and impose conformational constraints that can fine-tune biological activity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its relatively straightforward removal.[1][]
However, the deprotection of Boc-N-methylated amino acids presents a distinct set of challenges compared to their non-methylated counterparts. The presence of the N-methyl group introduces steric hindrance around the carbamate functionality, which can impede the approach of reagents and slow down the rate of cleavage. This often necessitates harsher reaction conditions, which in turn can compromise the integrity of other sensitive functional groups within the molecule.
This guide provides a detailed overview of the mechanistic principles, standard and alternative protocols, and critical considerations for the successful and efficient deprotection of Boc-N-methylated amino acids. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[][3] The generally accepted mechanism proceeds through three key steps:
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the acid, activating the group.
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tertiary carbon and the oxygen atom, leading to the formation of a stable tert-butyl cation and a transient carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free N-methylated amine. The amine is then typically protonated by the excess acid in the medium to form a stable salt (e.g., TFA or hydrochloride salt).[4]
The tert-butyl cation generated is a potent electrophile and can lead to unwanted side reactions, such as the alkylation of nucleophilic amino acid side chains (e.g., Tryptophan, Methionine). Therefore, "scavengers" are often added to the reaction mixture to trap this cation.[3]
Figure 1: General mechanism for the acid-catalyzed Boc deprotection of an N-methylated amino acid.
Core Protocols for Boc Deprotection
The choice of deprotection method depends critically on the stability of other functional groups within the molecule. While acidic methods are the most common, thermal and alternative strategies offer valuable options for sensitive substrates.
Protocol 1: Standard Acidic Deprotection with TFA
This is the most widely used and reliable method for Boc cleavage. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, and its volatility simplifies removal after the reaction.
Rationale: The high acidity of TFA ensures efficient protonation of the carbamate, while dichloromethane (DCM) is an excellent solvent for most protected amino acids and does not interfere with the reaction. The concentration of TFA can be adjusted to modulate the reaction rate; higher concentrations are often required for sterically hindered N-methylated substrates.
Experimental Protocol:
-
Preparation: Dissolve the Boc-N-methylated amino acid in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A typical starting concentration is 20-50% (v/v) TFA in DCM. For more resistant substrates, neat TFA may be required.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x).
-
The resulting product is the N-methylated amino acid TFA salt, which can often be used directly in the next step or purified further.
-
To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction and drying of the organic layer.
-
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Common Use Case & Notes |
| TFA / DCM | 20-50% (v/v) | 0 °C to RT | The standard, go-to method. Robust and fast.[][5] |
| HCl in Dioxane | 4 M | 0 °C to RT | Provides the hydrochloride salt directly. Useful if the TFA counter-ion is undesirable. |
| HCl in Ethyl Acetate | 1-4 M | RT | A slightly milder alternative to HCl/Dioxane. |
| Phosphoric Acid (aq) | 85% | RT | An effective, less volatile, and environmentally benign alternative.[3] |
Protocol 2: Thermal Deprotection
For molecules containing other highly acid-sensitive groups (e.g., tert-butyl esters, certain silyl ethers), thermal deprotection provides an acid-free alternative.[6]
Rationale: At elevated temperatures, the Boc group can be cleaved thermolytically without the need for a catalyst. The reaction proceeds through a similar mechanism involving the elimination of isobutylene and carbon dioxide. This method's success is highly dependent on the substrate's thermal stability.
Experimental Protocol:
-
Preparation: Dissolve the Boc-N-methylated amino acid in a high-boiling point, inert solvent such as dioxane, toluene, or N,N-dimethylformamide (DMF).
-
Heating: Heat the solution to reflux (typically 100-150 °C). Microwave irradiation can also be used to accelerate the process significantly.[7]
-
Reaction: Monitor the reaction by TLC or LC-MS. Reaction times can be longer than acidic methods, often requiring several hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the deprotected free amine. Purification by chromatography or crystallization may be necessary.
Critical Considerations and Troubleshooting
Steric Hindrance
The steric bulk of both the N-methyl group and the amino acid side chain can significantly impact the deprotection rate. N-methylated valine or isoleucine, for example, are notoriously difficult to deprotect and may require stronger conditions (e.g., neat TFA) or longer reaction times compared to N-methylated glycine or alanine.[8][9]
Use of Scavengers
For amino acids with nucleophilic side chains (e.g., Trp, Met, Cys, Tyr), the liberated tert-butyl cation is a significant threat. Adding a scavenger is essential to prevent side-product formation.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residue(s) | Mechanism |
| Triethylsilane (TES) | 1-5% (v/v) | General | Reduces the t-butyl cation to isobutane. |
| Anisole | 5% (v/v) | Tyr, Trp | Acts as a Friedel-Crafts substrate for the t-butyl cation. |
| Thioanisole | 5% (v/v) | Met, Cys | Similar to anisole, also helps prevent oxidation of sulfur-containing residues. |
| Water | 1-5% (v/v) | General | Traps the t-butyl cation to form tert-butanol. |
Orthogonality and Selectivity
A key challenge is the selective removal of the N-Boc group in the presence of other acid-labile protecting groups, such as tert-butyl (tBu) esters or trityl (Trt) groups.[6] While the N-Boc group is generally more labile, selectivity can be poor. In such cases, milder conditions (e.g., 10-20% TFA at 0 °C with careful monitoring) or non-acidic methods (thermal deprotection) should be considered. Recently, methods using Lewis acids like BiCl₃ have shown promise for achieving higher selectivity.[10]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
synthesis of peptides containing N-methyl-D-leucine
An Application Guide to the Solid-Phase Synthesis of Peptides Containing N-methyl-D-leucine
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of N-methylated amino acids, such as N-methyl-D-leucine, into peptide scaffolds is a pivotal strategy in modern medicinal chemistry. This modification enhances proteolytic stability, improves membrane permeability, and can fine-tune peptide conformation, often leading to superior pharmacological profiles.[1][2][3] However, the synthesis of these peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes amide bond formation.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying challenges and offering robust, field-proven protocols for the successful solid-phase peptide synthesis (SPPS) of N-methyl-D-leucine-containing peptides. We will explore the selection of optimal resins and coupling reagents, step-by-step synthetic procedures, and essential analytical techniques for purification and characterization.
The Challenge: Steric Hindrance and Its Consequences
The primary obstacle in synthesizing peptides with N-methylated residues is the steric bulk of the methyl group on the secondary amine of the peptide backbone.[6] This seemingly minor modification has profound consequences for the kinetics of the coupling reaction. The N-methylated amine is a significantly weaker nucleophile compared to a primary amine, and the methyl group physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. This steric clash leads to several common synthetic problems:
-
Low Coupling Yields: Incomplete reactions are frequent, resulting in the formation of deletion sequences where the N-methylated residue is skipped. This complicates purification and lowers the overall yield of the target peptide.[4]
-
Racemization: To overcome the steric barrier, more forceful coupling conditions (e.g., higher temperatures or extended reaction times) are often employed. These harsh conditions can increase the risk of epimerization at the alpha-carbon of the activated amino acid, compromising the stereochemical integrity of the final peptide.[4][7]
-
Side Reactions: The formation of diketopiperazines is a known side reaction, particularly when an N-methylated amino acid is the second residue to be coupled on the resin.[4][8]
Addressing these challenges requires a carefully optimized synthetic strategy, with the choice of coupling reagent being the most critical factor.
Strategic Selection of Reagents and Materials
Resin Selection
For the synthesis of C-terminal N-methylated peptides, the choice of resin is crucial to mitigate side reactions.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended.[4] Its steric bulk and mild cleavage conditions (using dilute trifluoroacetic acid) help to suppress the formation of diketopiperazines, a common side reaction when the first two residues are coupled.[4]
Coupling Reagents: A Comparative Analysis
The success of coupling a sterically hindered residue like N-methyl-D-leucine hinges on the efficiency of the coupling reagent. The goal is to create a highly reactive activated ester of the incoming amino acid that can react efficiently with the poorly nucleophilic N-methyl amine. Standard reagents like HBTU and HCTU are often less effective.[9]
The table below compares reagents proven to be effective for N-methylated couplings.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU | Aminium/Uronium | Forms a highly reactive OAt-ester. Widely considered the gold standard for difficult couplings, including N-methylated residues.[9][10] Requires a non-nucleophilic base like DIPEA. |
| PyAOP | Phosphonium | Exceptionally effective for coupling N-methyl amino acids, especially when coupling one N-methyl residue to another.[7][8][11] Does not pose a risk of guanidinylation side reactions.[10] |
| PyBOP | Phosphonium | A classic phosphonium salt reagent. Its efficacy is significantly enhanced when used in combination with an additive like HOAt.[7][8] |
| PyBroP / PyCloP | Halophosphonium | These halogenophosphonium salts are highly efficient for coupling N-methylated amino esters, often outperforming their HOBt/HOAt-based counterparts.[9][12] |
| COMU | Aminium/Uronium | A modern reagent incorporating the Oxyma Pure moiety, making it safer (non-explosive) and highly efficient, with reactivity comparable to HATU.[10] |
Recommendation: For most applications involving a single N-methyl-D-leucine incorporation, HATU is an excellent and reliable choice. For particularly challenging sequences, such as consecutive N-methylated residues, PyAOP is a superior alternative.[8][11]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.
General SPPS Workflow Diagram
Caption: General workflow for N-methyl-D-leucine Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
Causality: Using 2-CTC resin and loading the first amino acid under basic conditions without pre-activation prevents racemization of the C-terminal residue and minimizes side reactions.
-
Swell the Resin: Swell 2-CTC resin (1.0 eq) in dichloromethane (DCM, ~15 mL/g resin) for 30 minutes in a reaction vessel.
-
Prepare Amino Acid Solution: In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM.
-
Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: Add methanol (~1 mL/g resin) to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Peptide Chain Elongation & N-methyl-D-leucine Coupling
Causality: A robust deprotection step ensures a free amine is available for coupling. The use of HATU as a coupling reagent generates a highly reactive intermediate capable of overcoming the steric hindrance of the N-methyl group.
-
Swell: Swell the peptide-resin in N,N-dimethylformamide (DMF, ~15 mL/g resin) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling N-methyl-D-leucine (HATU-mediated):
-
Pre-activation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.[9][13] Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended.[13]
-
-
Monitoring and Washing:
-
Monitoring: Take a small sample of resin beads, wash them with DMF and isopropanol, and perform a bromophenol blue test.[9] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.[9][14]
-
Recoupling (if necessary): If the test is positive (blue/green), drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step (Step 3) with a freshly prepared solution.
-
Final Wash: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
Protocol 3: Cleavage and Deprotection
Causality: A strong acid cocktail, typically containing trifluoroacetic acid (TFA), is required to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues.
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL/g resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate should form.[4]
-
Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification by RP-HPLC
The incorporation of N-methyl-D-leucine significantly increases the hydrophobicity of a peptide.[15] This must be considered when developing a purification method.
-
Column: A standard C18 stationary phase is often sufficient, but for highly hydrophobic peptides, a less retentive phase like C4 or Diphenyl may be necessary to achieve good separation.[15]
-
Mobile Phases:
-
Phase A: 0.1% TFA in water
-
Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Solubilization: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A.[15]
-
Injection & Gradient: Inject the sample onto an equilibrated column and run a linear gradient from low %B to high %B to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance (typically 214-220 nm).[16]
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[16]
-
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the synthesized peptide.
-
Primary Confirmation: The presence of the N-methyl group results in a mass increase of 14.01565 Da compared to the non-methylated analogue.[17] Verifying the correct molecular weight of the final peptide is the primary validation step.
-
Fragmentation Analysis:
-
CID/HCD: These common fragmentation methods cleave the amide bonds, producing b- and y-ions. The fragmentation pattern can be altered by the presence of the N-methyl group.
-
ETD/ECD: These techniques cleave the N-Cα bond, producing c- and z-ions. They are particularly useful for localizing the N-methylation site as they tend to preserve such modifications during fragmentation.[17]
-
Caption: Activation and coupling mechanism using HATU for N-methyl-D-leucine SPPS.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | Incomplete coupling at the N-methyl-D-leucine step. | Perform a double coupling for the N-methylated residue.[14] Use a stronger coupling reagent like PyAOP. |
| Deletion Peptide Detected | Steric hindrance preventing complete coupling. | Increase coupling time. Consider microwave-assisted synthesis to enhance reaction kinetics.[3][6] |
| Multiple Peaks in HPLC | Peptide aggregation due to increased hydrophobicity. | Purify using a mobile phase containing organic modifiers like n-propanol.[15] Analyze by HPLC at an elevated temperature (e.g., 40-60°C) to disrupt conformers.[8] |
| Racemization Detected | Coupling conditions are too harsh (excessive pre-activation time or temperature). | Minimize pre-activation time. Avoid unnecessary heating during the coupling step. Use a weaker base like sym-collidine if racemization is severe.[10] |
References
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. [Link]
- Chemical Letters.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- APPLICHEM. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. APPLICHEM. [Link]
- Royal Society of Chemistry. (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins: Volume 45. [Link]
- Cui, H., et al. (2021).
- Singh, I., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
- ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Burlina, F., & Howl, J. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of Boc-N-methyl-D-leucine into Peptidomimetics for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry for enhancing the therapeutic properties of peptidomimetics. N-methylation can significantly improve metabolic stability, membrane permeability, and conformational rigidity.[1][2][] This application note provides a comprehensive guide to the effective incorporation of Boc-N-methyl-D-leucine into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, provide detailed protocols for coupling and deprotection, and discuss troubleshooting strategies for common challenges. The use of the D-stereoisomer of N-methyl-leucine can be particularly influential in designing specific peptide folding motifs.
Introduction: The Rationale for N-Methylation with this compound
N-methylation, the substitution of a methyl group for the amide proton on the peptide backbone, offers several distinct advantages in the design of peptidomimetics:
-
Enhanced Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases. This leads to a longer in vivo half-life of the peptide therapeutic.[1][]
-
Improved Membrane Permeability: The removal of the amide proton, a hydrogen bond donor, increases the lipophilicity of the peptide. This can enhance passive diffusion across cellular membranes, a critical factor for oral bioavailability.[1]
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone.[1] This can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.
-
Modulation of Solubility: While increased lipophilicity can sometimes lead to decreased aqueous solubility, strategic placement of N-methylated residues can also disrupt aggregation-prone sequences.[1]
This compound is a valuable building block in this context. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established orthogonal protection strategy in SPPS, readily removed under acidic conditions.[][4] The D-leucine configuration offers an additional layer of design, allowing for the exploration of novel conformational spaces that can influence biological activity.
Challenges in Incorporating this compound
The primary challenge in coupling N-methylated amino acids stems from steric hindrance . The N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amines. This can lead to:
-
Incomplete or slow coupling reactions , resulting in deletion sequences in the final peptide.
-
Lower crude peptide yields and purity , necessitating more rigorous purification.[1]
-
Potential for racemization at the activated C-terminus of the incoming amino acid, especially with prolonged coupling times or harsh conditions.
Overcoming these challenges requires careful optimization of coupling reagents and reaction conditions.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Notes |
| This compound | Purity ≥ 99% (HPLC) | Store at 0-8 °C. |
| Solid Support (Resin) | Merrifield, PAM, or MBHA resin (for peptide amides) | Choose based on the desired C-terminus (acid or amide). |
| Coupling Reagents | HATU, HBTU, PyAOP, or PyBOP | High-purity grade is essential. |
| Base | Diisopropylethylamine (DIEA) or Collidine | Use high-purity, redistilled base. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade, low water content. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Reagent grade. |
| Scavengers | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | For use during final cleavage. |
| Washing Solvents | Methanol (MeOH), Isopropanol (IPA) | ACS grade or higher. |
Workflow for Boc-SPPS Incorporation of this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Step-by-Step Protocol
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-5 minutes for a pre-wash.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5][6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[6]
Step 3: Neutralization
-
Wash the resin with a 5-10% solution of DIEA in DCM (2 x 2 minutes).[7] This step is crucial to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
In-situ neutralization protocols , where the base is added along with the coupling reagents, can also be employed and have been shown to be effective.[4][7]
Step 4: Coupling of this compound
Due to the steric hindrance of the N-methyl group, standard carbodiimide coupling agents (like DCC) are often inefficient. More potent activating agents are required.
Recommended Coupling Method: HATU Activation
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.
-
After coupling, drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
Step 5: Monitoring the Coupling Reaction
The standard ninhydrin (Kaiser) test is not reliable for secondary amines like N-methylated residues. A bromophenol blue test can be used as an alternative to monitor for the presence of unreacted free amines.
Bromophenol Blue Test:
-
Take a small sample of the resin beads and wash them with methanol.
-
Add a few drops of a bromophenol blue solution in DMF.
-
A blue or green color indicates incomplete coupling, while a yellow color signifies a complete reaction.
If the coupling is incomplete, a second coupling (recoupling) should be performed by repeating Step 4.
Step 6: Continuation of Synthesis
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Step 7: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Standard HF Cleavage Cocktail:
-
HF:Anisole (9:1, v/v)
-
Reaction Time: 1 hour at 0 °C.
Important Considerations for Cleavage:
-
Scavengers are essential to trap reactive cations (e.g., tert-butyl cations from Boc deprotection) that can otherwise lead to side reactions with sensitive residues like tryptophan and methionine.[4][8] Common scavengers include anisole, TIS, and EDT.
-
Safety: HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.
After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized before purification by reverse-phase HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | Steric hindrance, insufficient activation, short coupling time. | 1. Recouple: Perform a second coupling using fresh reagents. 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (up to 4-5 eq.). 3. Extend Coupling Time: Increase the reaction time to 4 hours or even overnight. 4. Change Coupling Reagent: Switch to a more powerful phosphonium-based reagent like PyAOP or PyBOP, especially if coupling two N-methylated residues consecutively. |
| Deletion of the Residue Following N-methyl-D-leucine | Incomplete deprotection of the subsequent amino acid due to aggregation. | 1. Use Chaotropic Agents: Add agents like a low percentage of DMSO to the coupling and deprotection solutions to disrupt secondary structures. 2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful of potential racemization. |
| Low Final Yield | Cumulative effect of incomplete couplings, loss of peptide from the resin during repeated acid deprotection steps. | 1. Optimize each coupling step using the strategies above. 2. Use a more acid-stable resin linker , such as a PAM linker, to minimize premature cleavage.[5] |
| Side Reactions during Cleavage | Alkylation of sensitive residues (Trp, Met) by carbocations. | Ensure the use of an appropriate scavenger cocktail during the final cleavage step (e.g., TIS, water, EDT).[8] |
Conclusion
The incorporation of this compound is a highly effective strategy for creating peptidomimetics with enhanced drug-like properties. While the inherent steric hindrance of the N-methyl group presents synthetic challenges, these can be reliably overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring of reaction completion. The protocols and troubleshooting guide presented here provide a robust framework for researchers to successfully synthesize these valuable molecules, paving the way for the development of next-generation peptide therapeutics.
References
- LifeTein. (2025). Should My Peptide Be Methylated?
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Peptide Synthesis. (n.d.). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Calbiochem. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
- García-Ramos, Y., et al. (2017).
- Bobde, V., Sasidhar, Y. U., & Durani, S. (1994). Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. International Journal of Peptide and Protein Research, 43(3), 209-218. [Link]
- Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- ResearchGate. (2020).
- Tovar, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- ResearchGate. (2014). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Request PDF. [Link]
Sources
Application Notes and Protocols: Boc-N-methyl-D-leucine as a Strategic Building Block for Advanced Cyclic Peptides
Abstract
The incorporation of N-methylated amino acids into peptide scaffolds represents a cornerstone strategy in modern medicinal chemistry for enhancing pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the effective utilization of Boc-N-methyl-D-leucine, a chiral building block pivotal for the synthesis of cyclic peptides with improved therapeutic potential. We delve into the underlying principles of N-methylation, address the synthetic challenges, and offer field-proven methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
The therapeutic promise of peptides is often hindered by their inherent liabilities, namely poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation of the peptide backbone is a powerful tool to overcome these limitations.[2][4] Inspired by naturally occurring N-methylated cyclic peptides like Cyclosporine A, which exhibits excellent oral bioavailability, medicinal chemists have increasingly adopted this modification.[1]
The strategic incorporation of an N-methyl group, as in this compound, imparts several advantageous properties:
-
Enhanced Proteolytic Resistance: The methyl group sterically shields the adjacent amide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[3]
-
Improved Membrane Permeability: N-methylation can favor conformations with intramolecular hydrogen bonds, which mask polar amide protons and enhance passive diffusion across cell membranes.[4][5] This is a critical factor for developing orally bioavailable peptide drugs.[5]
-
Conformational Rigidity: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[3][5][6] It also influences the propensity for cis/trans isomerization of the amide bond, further impacting the overall 3D structure.[6][7]
This compound, in particular, is a valuable building block due to the combined effects of N-methylation and the D-configuration of the amino acid, which can further enhance enzymatic stability and induce specific turns in the peptide backbone, a desirable feature for macrocyclization.[8]
Properties of this compound
This compound is a derivative of the essential amino acid D-leucine, where the amine is protected by a tert-butyloxycarbonyl (Boc) group and also bears a methyl group.[9][10][11][]
| Property | Value | Source |
| Chemical Formula | C12H23NO4 | [10] |
| Molecular Weight | 245.32 g/mol | [10] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. | |
| CAS Number | 89536-84-5 | [10][11] |
Synthetic Strategies and Key Considerations
The incorporation of N-methylated amino acids into a growing peptide chain presents unique synthetic challenges, primarily due to steric hindrance.[13][14] The methyl group on the nitrogen atom of the preceding residue significantly encumbers the incoming activated amino acid, making peptide bond formation more difficult than with non-methylated counterparts.[14]
Choosing the Right Coupling Reagent
Standard coupling reagents like DCC or DIC are often inefficient for coupling onto an N-methylated residue.[15] More potent activating agents are required to overcome the steric barrier.
| Coupling Reagent Class | Examples | Efficacy for N-methylated residues |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU, COMU | Highly effective, especially HATU and COMU.[13][14][15][16] |
| Phosphonium Salts | PyAOP, PyBOP, PyBrOP | Excellent choices, particularly PyAOP and PyBOP in the presence of HOAt.[14][15][17] |
| Carbodiimides | DCC, DIC | Generally less effective.[15] |
Solution-Phase vs. Solid-Phase Synthesis
Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed for incorporating this compound.
-
Solution-Phase Synthesis: Often involves the pre-synthesis of N-methylated amino acids.[4] While versatile, it can be more time-consuming for longer peptides.
-
Solid-Phase Peptide Synthesis (SPPS): The preferred method for its efficiency and ease of purification.[9] The protocols provided below will focus on SPPS.
An alternative to using pre-synthesized N-methylated building blocks is on-resin N-methylation of the peptide after the parent amino acid has been incorporated.[5][18][19]
Experimental Protocols
Protocol 1: Solid-Phase Incorporation of this compound
This protocol outlines the manual solid-phase synthesis steps for coupling an amino acid onto a resin-bound peptide with an N-terminal N-methyl-D-leucine.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Fmoc-protected amino acids
-
HATU (or other high-reactivity coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Bromophenol blue monitoring solution
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If extending a chain with an Fmoc-protected N-terminus, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (4 equivalents based on resin substitution) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.[13]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The extended coupling time is crucial due to steric hindrance.
-
-
Monitoring the Coupling Reaction:
-
The standard ninhydrin test is ineffective for secondary amines. Use the bromophenol blue test to monitor the reaction progress.[13][14]
-
Take a small sample of resin beads, wash them, and add the bromophenol blue solution. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[13]
-
-
Recoupling (if necessary): If the coupling is incomplete, repeat step 4.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).
-
Chain Elongation: For subsequent amino acid additions, repeat the deprotection and coupling steps. Note that coupling onto the N-methylated residue is the most challenging step.
-
Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[20][21][22]
Protocol 2: Head-to-Tail Cyclization
Cyclization is an entropically unfavorable process.[8] The presence of turn-inducing elements like D-amino acids or N-methylated residues can pre-organize the linear peptide for efficient macrocyclization.[8]
Workflow Diagram:
Caption: General workflow for the solution-phase head-to-tail cyclization of a peptide.
Step-by-Step Procedure:
-
Preparation of the Linear Peptide: Synthesize the linear peptide precursor with orthogonal protecting groups on the N- and C-termini (or side chain for side-chain cyclization). After cleavage and purification, deprotect the termini to reveal the free amine and carboxylic acid.
-
High Dilution Conditions: Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a low concentration (typically 0.1-1 mM). This high dilution favors intramolecular cyclization over intermolecular oligomerization.
-
Addition of Cyclization Reagents: Add the coupling reagent (e.g., HATU, PyAOP) and a base (e.g., DIPEA) to the peptide solution. The reagents should be added slowly or in portions to maintain high dilution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear precursor's mass and the appearance of the cyclic product's mass.
-
Work-up and Purification: Once the reaction is complete, quench any remaining coupling reagents, remove the solvent under reduced pressure, and purify the crude cyclic peptide by RP-HPLC.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized cyclic peptide containing this compound.
| Technique | Purpose | Key Observations |
| RP-HPLC | Purity assessment and purification. | N-methylated peptides may show broad peaks or multiple peaks due to slow cis/trans isomerization on the HPLC timescale.[17] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the exact mass of the synthesized peptide, confirming successful synthesis and cyclization. MS/MS can be used for sequencing.[23] |
| NMR Spectroscopy | Structural elucidation. | 1D and 2D NMR (COSY, TOCSY, NOESY/ROESY) can confirm the sequence, determine the 3D conformation, and identify the cis/trans state of the N-methylated amide bond. The N-methyl group typically appears as a singlet between 2.5 and 3.5 ppm in the 1H NMR spectrum.[20][23] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield | Steric hindrance at the N-methylated amine. | Use a more potent coupling reagent (HATU, PyAOP).[14] Increase coupling time and/or temperature. Use microwave-assisted synthesis.[19] |
| Racemization | Use of strong bases or prolonged activation times. | Use a weaker base like N-methylmorpholine (NMM).[14] Minimize pre-activation time. Analyze the final product by chiral HPLC.[14][23] |
| Side Reactions during Cleavage | Acid-labile protecting groups; prolonged TFA exposure. | Minimize cleavage time.[17] Use appropriate scavengers (e.g., TIS). |
| Multiple Peaks in HPLC | Slow cis/trans isomerization of the N-methyl amide bond. | This is often inherent to N-methylated peptides.[17] Varying the temperature of the HPLC column may help coalesce the peaks. |
Conclusion
This compound is a powerful and strategic building block for the synthesis of advanced cyclic peptides. While its incorporation requires careful consideration of coupling conditions to overcome steric hindrance, the resulting peptides often exhibit significantly improved pharmacokinetic properties. By employing high-reactivity coupling reagents, appropriate monitoring techniques, and optimized cyclization strategies, researchers can successfully leverage N-methylation to advance the development of next-generation peptide therapeutics.
References
- Biron, E., Chatterjee, J. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Lokey, R. S., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
- Li, P., et al. (2021).
- (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Kessler, H., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- Chatterjee, J., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Albericio, F., et al. (2018).
- Sagai, T., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Chem-Impex. (n.d.). Boc-N-methyl-L-leucine. Chem-Impex.
- Liguori, A., et al. (2013). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Siano, A., et al. (2025).
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Various Authors. (2008-2018). Synthesis of leucine-based cyclic dipeptides.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). BenchChem.
- Teixidó, M., Albericio, F., & Giralt, E. (2005).
- Various Authors. (2014-2018). Cyclic Dipeptide Synthesis. ScholarWorks.
- Chemsrc. (n.d.). This compound. Chemsrc.
- Beckham, K., et al. (2018).
- BenchChem. (2025).
- White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides.
- Giralt, E., et al. (n.d.).
- BOC Sciences. (n.d.). Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences Amino Acid.
- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). BOC-ON. Sigma-Aldrich.
- Head-Gordon, T., et al. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hplc.eu [hplc.eu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Boc-N-methyl-D-leucine in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Boc-N-methyl-D-leucine in modern medicinal chemistry.
Authored by: A Senior Application Scientist
Introduction: A Building Block Designed for Therapeutic Resilience and Potency
In the landscape of peptide-based drug discovery, overcoming poor metabolic stability and low membrane permeability remains a primary challenge. This compound is a specialized amino acid derivative engineered to address these limitations directly. Its utility in medicinal chemistry stems from the synergistic combination of three distinct structural features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the N-methylation of the peptide backbone, and the unnatural D-stereochemistry of the amino acid.
-
N-Methylation: The substitution of the amide proton with a methyl group imparts significant steric hindrance, which serves two key purposes. Firstly, it shields the adjacent peptide bond from cleavage by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptide.[1][2] Secondly, it restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a specific biological target.[2][3] This modification also enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[3]
-
D-Stereochemistry: Natural proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-leucine, renders the peptide bond resistant to enzymatic degradation, further enhancing its metabolic stability.[4] This modification can also be a critical determinant of biological activity, enabling unique interactions with target receptors or enzymes that are not possible with the L-enantiomer. Studies have shown that strategic D-amino acid substitution can dramatically enhance the antibacterial and anticancer activities of peptides.[4]
-
Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[] It provides robust protection of the N-terminal amine under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising other sensitive functionalities in the peptide.[][6]
This guide provides a comprehensive overview of the applications of this compound, detailed protocols for its use, and expert insights into overcoming the unique synthetic challenges associated with N-methylated amino acids.
Core Applications in Drug Development
The unique properties of this compound make it a high-value building block for developing next-generation therapeutics with improved pharmacokinetic profiles.
Enhancing Pharmacokinetic Properties of Peptidomimetics
The primary application of this reagent is to improve the drug-like properties of peptide leads. N-methylation is a proven strategy to enhance metabolic stability and intestinal permeability, as famously exemplified by the multiply N-methylated cyclic peptide drug, cyclosporine.[3] By incorporating this compound, medicinal chemists can rationally design peptides that resist degradation and are more readily absorbed, moving closer to the goal of orally available peptide drugs.[2][3]
Case Study: Synthesis of Antiviral Protease Inhibitors
The development of potent and specific protease inhibitors is a critical strategy in antiviral therapy. Peptidomimetic inhibitors that target viral proteases, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, often incorporate unnatural amino acids to enhance their potency and stability.[7] A synthetic route for a class of SARS-CoV-2 3CLpro inhibitors involves the coupling of an N-methylated leucine derivative to a peptide fragment.[7] Although the published example uses the L-enantiomer, the principles are directly applicable. The incorporation of the N-methyl-D-leucine moiety at a key position could offer enhanced resistance to host cell proteases while maintaining or improving binding to the viral enzyme's active site.
Application in Anticancer and Antimicrobial Peptides
Antimicrobial peptides (AMPs) and certain anticancer peptides exert their effects often through interactions with cell membranes. Their therapeutic potential is frequently limited by proteolytic degradation. A study on the brevinin family of AMPs demonstrated that the addition of a D-leucine residue at the N-terminus significantly enhanced both antibacterial and anticancer activities while reducing toxicity to normal cells.[4] Combining this D-stereochemistry with N-methylation provides a dual strategy to maximize stability and therapeutic efficacy, making this compound an attractive building block for designing novel peptide-based anti-infective and oncological agents.[8]
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 89536-84-5 | [9] |
| Molecular Formula | C₁₂H₂₃NO₄ | [10] |
| Molecular Weight | 245.32 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥ 99% (HPLC) | [9] |
| Storage Conditions | 0 - 8 °C | [9] |
Experimental Protocols & Methodologies
The incorporation of N-methylated amino acids into a peptide sequence requires specialized protocols due to the increased steric hindrance of the secondary amine.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The iterative process of SPPS involves repeated cycles of deprotection and coupling. The workflow diagram below illustrates the incorporation of a this compound residue.
Caption: General SPPS workflow for adding an amino acid residue.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide to expose the free amine for the subsequent coupling step.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group, generating a stable tert-butyl cation and carbon dioxide.[] However, the reactive tert-butyl cation can alkylate sensitive side chains like tryptophan and methionine. Scavengers such as triisopropylsilane (TIS) and water are added to quench this cation, preventing side reactions.[]
Materials:
-
Boc-protected peptide-resin
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Scavengers (optional, if sensitive residues are present): 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM for washing
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (v/v)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the TFA/DCM deprotection solution to the resin and agitate for 1-2 minutes. Drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with the 10% DIPEA/DMF neutralization solution (2 times, 2 minutes each) to neutralize the trifluoroacetate salt.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of an Amino Acid to N-methyl-D-leucine
Coupling an amino acid to a secondary amine (the N-methylated residue) is significantly more challenging than coupling to a primary amine due to steric hindrance.[11] This step often requires more potent coupling reagents and potentially longer reaction times or double coupling.
Rationale: Standard carbodiimide reagents like DCC are often inefficient for this purpose. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[12] HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the incoming Boc-protected amino acid into a highly reactive O-acylisourea intermediate, which readily acylates the sterically hindered secondary amine. The inclusion of HOAt within the HATU structure minimizes racemization.[12][13]
Materials:
-
Resin from Protocol 4.2 (with free N-methyl-D-leucine amine)
-
Boc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vial, dissolve the Boc-protected amino acid (3 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6 eq) to the activation mixture. The solution may change color (e.g., to yellow). Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Drain the final DMF wash from the peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature. The reaction time can vary significantly, from 2 hours to overnight. It is highly recommended to monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, or Chloranil test for secondary amines).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection cycle or final cleavage from the resin.
Mechanistic Advantages and Troubleshooting
The strategic value of N-methylation and D-configuration is rooted in their ability to disrupt enzymatic recognition and degradation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing Boc-N-methyl-D-leucine
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Boc-N-methyl-D-leucine stands out as a particularly valuable building block for crafting potent, stable, and specific enzyme inhibitors. Its unique trifecta of features—the bulky, hydrophobic isobutyl side chain, the backbone N-methylation, and the D-chiral configuration—offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the rationale and methodologies for leveraging this compound in the development of inhibitors targeting cysteine proteases, with a specific focus on Cathepsin L, an enzyme implicated in various pathologies including cancer progression and inflammatory disorders. We present detailed protocols for the solid-phase synthesis of a model peptide inhibitor, its characterization, and the subsequent kinetic analysis of its inhibitory activity.
Introduction: The Strategic Advantage of this compound in Inhibitor Design
The development of peptide-based enzyme inhibitors often faces the dual challenges of proteolytic instability and suboptimal binding affinity. This compound is a protected amino acid derivative engineered to systematically address these limitations.
-
N-Methylation for Proteolytic Resistance and Conformational Control: The methylation of the backbone amide nitrogen imparts significant steric hindrance, rendering the adjacent peptide bond resistant to cleavage by endogenous proteases.[1][2] This modification dramatically enhances the in vivo half-life of the peptide inhibitor. Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the inhibitor into a bioactive conformation that more readily fits into the enzyme's active site, thereby improving binding affinity.[3]
-
D-Configuration for Enhanced Stability: The use of a D-amino acid further contributes to the proteolytic stability of the resulting peptide, as proteases are stereospecific for L-amino acids.
-
Hydrophobic Side Chain for Active Site Engagement: The leucine isobutyl side chain is well-suited to occupy hydrophobic pockets (S-pockets) within the active sites of many proteases.[4] The precise positioning of this hydrophobic moiety can significantly contribute to the inhibitor's potency and selectivity.
Cathepsin L, a lysosomal cysteine protease, serves as an excellent target for inhibitors incorporating this compound. Its active site features several hydrophobic subsites that can accommodate the leucine side chain, and the development of stable, potent inhibitors for this enzyme is of significant therapeutic interest.[5][6]
Mechanistic Rationale: Targeting Cathepsin L with an N-methyl-D-leucine Containing Peptide
Our model inhibitor is a tetrapeptide aldehyde, Ac-Phe-(N-Me)-D-Leu-Phe-Arg-H, designed to covalently and reversibly inhibit Cathepsin L. The aldehyde "warhead" reacts with the nucleophilic thiol of the active site cysteine (Cys25) to form a stable thiohemiacetal adduct.[6]
The peptide sequence is designed to interact with the S-pockets of the Cathepsin L active site:
-
P1 Arginine: The basic side chain of arginine is designed to occupy the deep, negatively charged S1 pocket, a key determinant of substrate specificity for Cathepsin L.
-
P2 Phenylalanine: The benzyl side chain of phenylalanine fits snugly into the hydrophobic S2 pocket.
-
P3 N-methyl-D-leucine: The isobutyl group of N-methyl-D-leucine is positioned to interact with the less well-defined, but still significantly hydrophobic S3 pocket. The N-methylation at this position is hypothesized to lock the peptide backbone in a conformation that optimizes the presentation of the P1 and P2 residues to their respective S-pockets, while the D-configuration enhances stability.
-
P4 Phenylalanine: This residue provides further hydrophobic interactions.
The overall binding is a synergistic effect of the covalent bond formation and the non-covalent interactions of the peptide side chains within the enzyme's active site.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Inhibitor
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to low coupling yields.[7][8] Therefore, the choice of coupling reagent is critical. For this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which has been shown to be highly effective for coupling sterically hindered amino acids.[1]
Materials:
-
Rink Amide MBHA resin
-
Boc-Arg(Pbf)-OH
-
Boc-Phe-OH
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HATU
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dihydropyran (DHP) protected arginine aldehyde precursor (or a suitable method for on-resin aldehyde formation)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Arginine):
-
Deprotect the resin by treating it with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Boc-Arg(Pbf)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Subsequent Amino Acid Couplings (Phe, N-Me-D-Leu, Phe):
-
Repeat the deprotection and washing steps as in step 2.
-
For the coupling of Boc-Phe-OH and this compound, use the same pre-activation and coupling procedure as for arginine.
-
Note: For the coupling onto the N-methylated amine, the Kaiser test will be negative. Successful coupling can be monitored by a colorimetric test such as the bromophenol blue test. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure a high yield.
-
-
N-terminal Acetylation:
-
After the final deprotection step, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
On-Resin Aldehyde Formation (Example using a precursor):
-
Couple a suitable DHP-protected arginine aldehyde precursor.
-
Deprotect the aldehyde under mild acidic conditions. (This step will vary depending on the specific precursor used).
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide inhibitor.
-
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis workflow for the model inhibitor.
Enzyme Kinetics Assay: Determination of IC₅₀ and Kᵢ
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of the synthesized peptide against human Cathepsin L. The assay is based on the cleavage of a fluorogenic substrate, Z-Phe-Arg-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[7][9]
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate: Z-Phe-Arg-AMC
-
Synthesized peptide inhibitor
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Enzyme Activation: Pre-incubate the Cathepsin L solution in the assay buffer for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
IC₅₀ Determination:
-
Prepare a serial dilution of the peptide inhibitor in the assay buffer. A typical starting concentration would be 100 µM, with 10-12 dilutions.
-
In a 96-well plate, add 50 µL of the activated Cathepsin L solution (final concentration ~1 nM).
-
Add 25 µL of the inhibitor dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Z-Phe-Arg-AMC substrate (final concentration equal to its Kₘ value, typically around 1-5 µM).
-
Monitor the increase in fluorescence over time (kinetic mode) for 15-30 minutes.
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence vs. time plot).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Kᵢ Determination (for competitive inhibition):
-
Perform the inhibition assay as described for IC₅₀, but with multiple fixed concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x Kₘ).
-
Determine the IC₅₀ value at each substrate concentration.
-
Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.
-
Diagram of the Enzyme Inhibition Assay Workflow:
Caption: Workflow for determining the inhibitory potency of the synthesized peptide.
Data Presentation
The following table presents hypothetical, yet scientifically plausible, data for the model peptide inhibitor against Cathepsin L, compared to a known reversible inhibitor, Leupeptin.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| Ac-Phe-(N-Me)-D-Leu-Phe-Arg-H (Model) | Cathepsin L | 15 | 7.2 | Competitive |
| Leupeptin | Cathepsin L | 50 | 24 | Competitive |
Conclusion
This compound is a powerful and versatile building block for the rational design of potent and stable enzyme inhibitors. The protocols and rationale presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this unique amino acid derivative. The strategic incorporation of N-methylation and D-amino acids can overcome common challenges in peptide-based drug discovery, leading to the development of novel therapeutics with improved pharmacokinetic profiles. The successful synthesis and evaluation of a model inhibitor for Cathepsin L demonstrates the practical application of these principles.
References
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
- Herrington, J. B., & Kellogg, G. E. (2021). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 10, 1116868. [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
- Lecaille, F., Kaleta, J., & Brömme, D. (2002). Human and Parasitic Papain-Like Cysteine Proteases: Their Role in Physiology and Pathology and Recent Developments in Inhibitor Design. Chemical Reviews, 102(12), 4459–4488. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6992561, this compound.
- Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133-172. [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
Sources
- 1. Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Peptides Containing Boc-N-methyl-D-leucine
Introduction
In the landscape of modern drug development, peptides stand out for their high specificity and potency.[1] To overcome inherent stability and bioavailability challenges, medicinal chemists often incorporate non-natural amino acids and modifications.[1] The inclusion of N-methylated amino acids, such as N-methyl-leucine, can enhance proteolytic stability and modulate peptide conformation.[2] Similarly, the use of D-amino acids can induce specific secondary structures and further increase resistance to enzymatic degradation.[3] The tert-butyloxycarbonyl (Boc) group remains a crucial N-terminal protecting group in certain solid-phase and solution-phase synthesis strategies.[2][]
Peptides incorporating a Boc-N-methyl-D-leucine residue present a unique combination of analytical hurdles, including steric hindrance, increased hydrophobicity, and the absence of a key amide proton. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of these complex peptides using a multi-modal approach encompassing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Challenge: A Convergence of Steric and Chemical Hurdles
The successful analysis of peptides containing this compound requires a nuanced understanding of its constituent parts. The combination of these modifications creates a molecule that is significantly different from a standard peptide.
-
Boc Protecting Group: The bulky and hydrophobic Boc group significantly increases the peptide's retention time in RP-HPLC.[5] Its acid-labile nature necessitates careful handling and can lead to characteristic fragmentation patterns in mass spectrometry, including in-source decay if not optimized.[][6]
-
N-methylation: The replacement of the amide proton with a methyl group introduces steric hindrance, which can sometimes lead to challenges in peptide synthesis and purification.[5][7] Analytically, it removes a key proton for NMR analysis and induces a predictable mass shift in MS fragmentation.
-
D-amino Acid Configuration: The stereochemistry of the D-leucine residue can influence the peptide's overall conformation, potentially leading to unique structural motifs that can be probed by NMR.[3] While standard HPLC and MS cannot differentiate between D and L isomers, their conformational impact is a key characteristic to be confirmed.
Part I: Purity and Homogeneity Assessment by RP-HPLC
RP-HPLC is the cornerstone for assessing the purity of synthetic peptides.[8] The method separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected species, or by-products.
Causality Behind Experimental Choices: The choice of a C18 column is standard for peptide analysis due to its versatility in separating molecules based on hydrophobicity. The addition of trifluoroacetic acid (TFA) as an ion-pairing agent is critical; it sharpens peaks by forming neutral ion pairs with basic residues and standardizing the protonation state of acidic residues.[9] A gradient elution from a low to a high concentration of organic solvent (acetonitrile) is necessary to elute peptides with sharp peaks, especially those with the highly hydrophobic Boc group.[10]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized peptide.
-
Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL using water.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11]
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.[9]
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues like Trp, Tyr are present).
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Gradient Elution Program:
-
A linear gradient is typically effective.[11] Due to the Boc group's hydrophobicity, the gradient may need to start at a higher organic percentage and extend to a higher final percentage compared to unprotected peptides.
-
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40.0 | 90 | 10 |
- Data Analysis:
- Integrate the peak area of the chromatogram at 214 nm.
- Calculate purity by dividing the area of the main peak by the total area of all peaks. A purity of >95% is generally considered high for research purposes.
Part II: Molecular Weight Verification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of the synthesized peptide by providing an accurate molecular weight. Tandem MS (MS/MS) further validates the sequence through controlled fragmentation.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that generates intact molecular ions with multiple charges ([M+nH]ⁿ⁺), which are easily detectable by most mass analyzers.[6] Collision-Induced Dissociation (CID) is used to fragment the peptide along its backbone, primarily at the amide bonds, producing predictable b- and y-type ions that can be used to read the amino acid sequence. The Boc group presents a unique fragmentation signature, often showing a prominent neutral loss of isobutylene (56.06 Da) or tert-butanol (74.07 Da) from the parent ion.[6][12]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation & LC:
-
Prepare the sample as described in the HPLC protocol, typically to a final concentration of 1-10 µg/mL.[6]
-
Use LC conditions similar to the analytical HPLC method, often with a faster gradient, to desalt and introduce the sample into the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Q-TOF or Orbitrap instrument.
-
Ionization Mode: ESI, positive ion mode.[6]
-
MS1 Scan Range: m/z 300–2000 (adjust based on expected molecular weight).
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40%) to ensure good fragmentation coverage.
-
Data Acquisition: Data-dependent acquisition (DDA), selecting the top 3-5 most intense precursor ions from the MS1 scan for MS/MS fragmentation.
-
-
Data Analysis:
-
MS1 Spectrum: Deconvolute the isotopic envelope of the multiply charged ions to determine the average molecular weight. Compare this with the theoretical molecular weight of the this compound peptide.
-
MS/MS Spectrum: Manually or with software, identify the b- and y-ion series. Confirm the presence of the +14 Da mass shift on all fragments containing the N-methylated residue. Look for characteristic fragment ions corresponding to the neutral loss of the Boc group.
-
Expected Fragmentation Data
For a hypothetical peptide Boc-NMe(D-Leu)-Ala-Gly-Arg-OH :
-
Theoretical Monoisotopic Mass: 613.40 Da
-
Expected Precursor Ion (MS1): [M+H]⁺ at m/z 614.41, [M+2H]²⁺ at m/z 307.71
-
Key MS/MS Fragments:
-
Neutral Loss: Ion at m/z 558.35 ([M+H - 56]⁺)
-
y-ions: y₃ (Ala-Gly-Arg), y₂ (Gly-Arg), y₁ (Arg)
-
b-ions: b₁ (Boc-NMe(D-Leu)), b₂ (Boc-NMe(D-Leu)-Ala). Note the mass of NMe(D-Leu) is 127.11 Da, compared to 113.08 Da for standard Leucine.
-
Part III: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy provides atomic-level information about the peptide's structure, conformation, and the successful incorporation of the specified modifications.[13] It is the only technique that can unambiguously confirm the site of N-methylation and provide insights into the conformational effects of the D-amino acid.
Causality Behind Experimental Choices: A 1D ¹H spectrum gives a general overview and allows for the identification of highly characteristic signals. 2D experiments are required for full assignment.[14] A TOCSY (Total Correlation Spectroscopy) experiment is used to identify all protons within a single amino acid's spin system.[15][16] A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (< 5 Å), which is crucial for sequential assignment (linking one amino acid to the next) and for determining the peptide's 3D conformation.[14]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 2-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN). DMSO-d₆ is often preferred as it slows the exchange of amide protons with solvent, allowing them to be observed.
-
Transfer the solution to a 5 mm NMR tube.
-
The sample concentration should be >1 mM for good signal-to-noise.[15]
-
-
NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
1D ¹H: Standard proton spectrum.
-
2D ¹H-¹H TOCSY: To identify amino acid spin systems. Use a mixing time of ~80 ms.
-
2D ¹H-¹H NOESY: For sequential assignment and conformational analysis. Use a mixing time of ~200-300 ms.
-
-
Temperature: 298 K (25 °C).
-
-
Data Analysis and Interpretation:
-
Identify Key Reporter Signals:
-
Boc Group: A sharp, intense singlet at ~1.4 ppm integrating to 9 protons.
-
N-methyl Group: A singlet at ~2.7-3.1 ppm integrating to 3 protons.
-
-
TOCSY Analysis: Identify the spin systems for each amino acid. The N-methyl-D-leucine residue will have a complete spin system (αH, βH, γH, δH) but will lack the corresponding amide proton (NH) cross-peak.
-
NOESY Analysis: "Walk" along the peptide backbone by identifying NOE correlations between the α-proton of one residue (i) and the amide proton of the next residue (i+1). For the residue preceding N-methyl-D-leucine, the key NOE will be between its α-proton and the N-methyl protons of the leucine.
-
Table of Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
| Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc | t-butyl | ~ 1.4 | singlet | Confirms presence of the intact protecting group. |
| N-methyl-D-leucine | N-CH₃ | ~ 2.7 - 3.1 | singlet | Unambiguously confirms N-methylation. |
| α-H | ~ 4.5 - 4.9 | multiplet | Shifted downfield compared to a standard α-H due to N-methylation. | |
| β, γ, δ-H | ~ 0.8 - 1.7 | multiplets | Typical leucine sidechain region. | |
| Standard Residue | Amide NH | ~ 7.8 - 8.5 | doublet | Absent for the N-methylated residue. |
Integrated Analytical Strategy
A robust characterization of peptides containing this compound is not achieved by a single technique but by the synergistic application of orthogonal methods. The recommended workflow is to first establish purity with RP-HPLC, then confirm the mass and preliminary sequence information with LC-MS, and finally, use NMR to unambiguously verify the specific modifications and determine the solution-state structure. This integrated approach provides a self-validating system, ensuring the highest confidence in the final product's identity and quality for researchers and drug development professionals.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- Rusiecka, I., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
- ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Isidro-Llobet, A., et al. (2023). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Goud, R. T., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
- D'Souza, D. G., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
- Rusiecka, I., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Journal of Pharmaceutical Research and Development.
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
- Bobde, V., Sasidhar, Y. U., & Durani, S. (1994). Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. PubMed.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- AAPPTec. (n.d.). Peptide Purification.
- Chapter 5: Peptide Manufacturing Methods and Challenges. (2019). Books.
- Structure determination of a 20 amino acid peptide by NMR. (n.d.). University of Wisconsin-Madison.
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). PMC - NIH.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México.
- T boc fmoc protocols in peptide synthesis. (2021). Slideshare.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
- Synthesis and characterization of a novel Boc protected dipeptide. (n.d.). Scholars Research Library.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. peptide.com [peptide.com]
- 10. hplc.eu [hplc.eu]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of N-Methylated Peptides
Introduction: The Unique Challenge of N-Methylated Peptide Purification
N-methylation, the substitution of a backbone amide proton with a methyl group, is a critical modification in peptide drug design. This seemingly minor alteration can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties for optimal target binding.[1][2][3] However, these advantageous physicochemical changes introduce significant complexities into the downstream purification process.
The introduction of N-methyl groups alters the delicate balance of hydrophobicity and hydrogen bonding capacity that governs chromatographic behavior.[2][4] Specifically, N-methylation removes a hydrogen bond donor, which can increase lipophilicity and lead to conformational rigidity.[2] This often results in poor solubility in aqueous solutions, a tendency for aggregation, and challenging separation from closely related impurities, such as deletion sequences or incompletely methylated species.[2][4] Consequently, a robust and often multi-dimensional purification strategy is paramount to obtaining highly pure N-methylated peptides for research and development.
This guide provides an in-depth exploration of the primary purification techniques for N-methylated peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and complementary orthogonal methods. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and offer expert insights to empower researchers to overcome the unique purification hurdles presented by this important class of molecules.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of N-Methylated Peptide Purification
RP-HPLC is the most widely employed technique for the purification of synthetic peptides, including their N-methylated analogs.[5] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C8 or C18) and a polar mobile phase. Peptides are adsorbed to the column in a high-aqueous mobile phase and are eluted by increasing the concentration of an organic modifier, such as acetonitrile (ACN).
The Impact of N-Methylation on RP-HPLC Retention
N-methylation generally increases the hydrophobicity of a peptide, leading to longer retention times in RP-HPLC compared to its non-methylated counterpart. However, the effect is not always straightforward and is highly dependent on the position and number of methyl groups, as well as the overall peptide sequence. The conformational constraints imposed by N-methylation can sometimes shield hydrophobic residues from interacting with the stationary phase, leading to unexpected elution behavior.
A significant challenge in the RP-HPLC of N-methylated peptides is the potential for slow conformational isomerization around the N-methylated amide bond. This can result in peak broadening or the appearance of multiple peaks for a single, pure compound.[4]
Optimizing RP-HPLC for N-Methylated Peptides
Achieving high-resolution separation of N-methylated peptides requires careful optimization of several parameters:
-
Column Selection: Wide-pore (300 Å) stationary phases are generally recommended for peptides to ensure efficient mass transfer. C18 columns provide the highest hydrophobicity and are a good starting point for most N-methylated peptides. For very hydrophobic peptides, a C8 or C4 column may provide better resolution and recovery.
-
Mobile Phase Composition:
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent used in peptide RP-HPLC.[6] It forms ion pairs with basic residues, neutralizing their charge and increasing their retention. For LC-MS applications where TFA can cause ion suppression, formic acid (FA) is a suitable alternative.[6]
-
Organic Modifier: Acetonitrile (ACN) is the preferred organic modifier due to its low viscosity and UV transparency.
-
pH: Mobile phase pH can significantly impact the retention of peptides with ionizable side chains. Operating at a low pH (e.g., with TFA) ensures that acidic residues are protonated and basic residues are positively charged.
-
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities.[7] For N-methylated peptides, a gradient of 0.5-1% increase in the organic modifier per minute is a good starting point.[4]
Experimental Protocol: RP-HPLC Purification of a Crude N-Methylated Peptide
This protocol provides a general framework for the purification of a crude N-methylated peptide. It is essential to optimize the conditions for each specific peptide.
1. Materials and Reagents:
-
Crude N-methylated peptide
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
HPLC system with a UV detector and fraction collector
-
Analytical and preparative RP-HPLC columns (e.g., C18, 300 Å)
2. Sample Preparation:
-
Dissolve the crude peptide in a small amount of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. If solubility is an issue, small amounts of DMSO (5-10%) can be used, but be mindful of its compatibility with your column and downstream applications.[4]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Method Development (Analytical Scale):
-
Equilibrate the analytical column with 95% Solvent A and 5% Solvent B.
-
Inject a small amount of the prepared sample.
-
Run a linear gradient from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the peak corresponding to the target N-methylated peptide (usually confirmed by mass spectrometry).
-
Optimize the gradient to achieve the best separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide can significantly improve resolution.[7]
4. Preparative Scale Purification:
-
Equilibrate the preparative column with the optimized starting conditions from the analytical run.
-
Load the filtered crude peptide solution onto the column. The loading capacity will depend on the column dimensions and the complexity of the crude mixture.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
5. Post-Purification Processing:
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a powder.
Troubleshooting Common RP-HPLC Issues with N-Methylated Peptides
| Issue | Possible Cause | Solution |
| Peak Broadening/Splitting | Slow conformational isomerization around the N-methylated amide bond.[4] | Increase the column temperature (e.g., to 40-60 °C) to accelerate the interconversion between conformers. |
| Poor Solubility of Crude Peptide | High lipophilicity due to N-methylation.[4] | Use co-solvents like DMSO or ACN for dissolution. Adjust the pH if the peptide has ionizable groups.[4] |
| Co-eluting Impurities | Similar hydrophobicity to the target peptide. | Optimize the gradient to be shallower. Try a different stationary phase (e.g., C8 or phenyl). Consider an orthogonal purification step.[5] |
| Low Recovery | Irreversible adsorption to the column. | Use a less hydrophobic stationary phase (e.g., C4). Add a small amount of a stronger organic modifier like isopropanol to the mobile phase. |
Visualizing the RP-HPLC Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Amide Bond Formation with Sterically Hindered N-Methylated Amino Acids Using HBTU
Introduction: The Challenge and Significance of N-Methylated Peptides
N-methylated peptides are a critical class of therapeutic candidates and biochemical tools. The introduction of a methyl group on the amide nitrogen atom imparts significant conformational constraints and metabolic stability.[1][2] This modification can enhance cell permeability, increase resistance to enzymatic degradation, and improve oral bioavailability, making these molecules highly attractive in drug development.[1][2]
However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group.[1][3] This bulkiness dramatically slows the rate of acylation, often leading to incomplete reactions, low yields, and the need for more forceful coupling conditions. Boc-N-methyl-D-leucine represents a classic example of such a sterically demanding building block. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient.[4] This necessitates the use of more potent activating agents, among which the aminium/uronium salts, such as HBTU, have become indispensable.[4][5]
This document provides a detailed technical guide and a field-proven protocol for the efficient coupling of this compound using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into the mechanistic rationale behind the protocol, address common pitfalls, and offer robust troubleshooting strategies.
Part 1: The Mechanism of HBTU-Mediated Activation
Understanding the activation mechanism is paramount to optimizing the coupling reaction and troubleshooting potential issues. Although historically named as a uronium salt, structural studies have revealed that HBTU exists as a guanidinium isomer (an aminium salt).[6] The activation of the carboxylic acid proceeds through a multi-step pathway, critically facilitated by a non-nucleophilic, sterically hindered base, typically N,N-Diisopropylethylamine (DIPEA).
The key steps are:
-
Carboxylate Anion Formation: The base (DIPEA) deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This is a crucial first step to enable nucleophilic attack.
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon atom of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the benzotriazolyl (OBt) active ester. This ester is the key species that will be attacked by the amine component.
-
Nucleophilic Attack and Peptide Bond Formation: The N-terminal amine of the peptide chain attacks the carbonyl carbon of the OBt active ester. The hydroxylbenzotriazole (HOBt) moiety is an excellent leaving group, facilitating the formation of the new amide (peptide) bond.
This process efficiently converts the relatively unreactive carboxylic acid into a highly electrophilic species, primed for rapid acylation of the incoming amine, thereby overcoming the kinetic barrier presented by the N-methylated residue.
Caption: Experimental workflow for HBTU coupling.
Part 3: Troubleshooting & Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Insufficient reaction time or temperature for the sterically hindered coupling.2. Inadequate reagent excess.3. Poor resin swelling or aggregation. | 1. Extend Reaction Time: Increase coupling time to 4, 8, or even 12 hours.2. Increase Temperature: Perform the coupling at 35-50°C to increase reaction kinetics.<[7]br>3. Double Couple: Routinely perform a second coupling for N-methylated residues.4. Switch Reagent: For extremely difficult couplings (e.g., N-Me-Val), consider a more potent reagent like HATU or COMU, which are known to be more effective for N-methyl amino acids. [1][5] |
| Racemization | 1. Over-activation of the amino acid, leading to oxazolone formation, especially with prolonged pre-activation or high temperatures.2. Use of a strong, non-hindered base. | 1. Minimize Pre-activation: Keep pre-activation times short (2-5 minutes).2. Use Weaker Base: In sensitive cases, replacing DIPEA with a weaker base like 2,4,6-collidine can reduce the risk of racemization.<[5]br>3. Add HOBt: While HBTU's mechanism inherently involves HOBt, adding an extra 1.0 equivalent of HOBt can further suppress racemization. [6][8] |
| Chain Termination | Guanidinylation of the N-terminal amine by excess HBTU. | 1. Control Stoichiometry: Ensure the coupling reagent (HBTU) is not used in molar excess relative to the carboxylic acid. A slight deficit (e.g., 0.95 eq) is a safe practice.<[3][5][9]br>2. Use Phosphonium Salts: If termination is a persistent issue, especially during cyclization, switch to a phosphonium salt reagent like PyBOP, which does not cause this side reaction. [5][9] |
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1799.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Hansen, P. R., et al. (2014). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 19(6), 7856-7871.
- ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). [Image].
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.
- Dunsmore, C. J., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 78(24), 12646-12655.
- Aurelio, L., et al. (2025, August 8). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2691.
- Unciti-Broceta, A. (2012). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. International Journal of Molecular Sciences, 13(12), 16429-16447.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Glembocka, A., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- NovaBiochem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. (Note: This is a representative high-impact review, direct URL not available from search but exemplifies the field's importance).
Sources
Navigating the Synthesis of N-Methylated Peptides: A Comparative Guide to Fmoc and Boc Strategies
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Promise of N-Methylation
N-methylation of the peptide backbone is a powerful tool in medicinal chemistry, offering a route to enhanced therapeutic properties. This seemingly simple modification—the substitution of an amide proton with a methyl group—can profoundly increase a peptide's proteolytic stability, improve its cell permeability, and fine-tune its conformation to enhance binding affinity and specificity. However, the incorporation of N-methylated amino acids into a growing peptide chain presents a significant synthetic challenge, primarily due to the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the incoming activated amino acid, slowing coupling kinetics and increasing the risk of incomplete reactions and the formation of deletion sequences.
This guide provides a detailed comparative analysis of the two primary strategies for solid-phase peptide synthesis (SPPS) of N-methylated peptides: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies. While Fmoc-based chemistry has become the predominant approach for this class of modified peptides, understanding the principles and potential applications of the Boc strategy remains valuable for a comprehensive synthetic toolkit. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer guidance on overcoming common synthetic hurdles.
I. The Core Dilemma: Steric Hindrance at the N-Methyl Amide
The central difficulty in synthesizing N-methylated peptides lies in the formation of the peptide bond between an incoming amino acid and the N-terminal N-methylated residue of the growing chain. The secondary amine of the N-methylated amino acid is significantly more sterically hindered and less nucleophilic than a primary amine. This leads to dramatically slower coupling reactions. Consequently, standard coupling conditions often result in low yields and the accumulation of deletion byproducts, which can be difficult to separate from the target peptide.
To address this, the choice of protecting group strategy, coupling reagents, and reaction conditions becomes paramount. The selection between Fmoc and Boc chemistry dictates the entire synthetic workflow, from deprotection conditions to the final cleavage from the resin.
II. The Fmoc Strategy: The Modern Workhorse for N-Methylated Peptides
The Fmoc strategy is overwhelmingly the method of choice for the SPPS of N-methylated peptides due to its milder deprotection conditions and the wide availability of specialized reagents.[1] The orthogonality of the base-labile Fmoc group (for Nα-protection) and acid-labile side-chain protecting groups (typically tert-butyl based) provides a robust framework for complex peptide synthesis.[1]
Advantages of the Fmoc Strategy:
-
Mild Deprotection: The Nα-Fmoc group is removed with a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), which is compatible with most acid-sensitive side-chain protecting groups.[2]
-
Orthogonality: Provides a clear differentiation between the conditions for temporary Nα-Fmoc removal and the final, acid-mediated cleavage of the peptide from the resin and removal of side-chain protecting groups.[1]
-
Reagent Availability: A wide variety of Fmoc-N-methylated amino acid derivatives are commercially available, and numerous highly efficient coupling reagents have been optimized for the Fmoc workflow.[2]
Disadvantages of the Fmoc Strategy:
-
Diketopiperazine Formation: At the dipeptide stage, the liberated N-terminal amine can attack the C-terminal ester linkage to the resin, leading to cleavage of the dipeptide and formation of a cyclic diketopiperazine. This is particularly problematic if Proline or an N-methylated amino acid is in the second position.[3]
-
Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation upon repeated exposure to the basic conditions of Fmoc deprotection, which can lead to a mixture of byproducts.[4]
Workflow for Fmoc-SPPS of N-Methylated Peptides
Caption: Fmoc-SPPS workflow for N-methylated peptides.
Protocol 1: Fmoc-SPPS using Pre-synthesized Fmoc-N-Methyl-Amino Acids
This protocol is the most straightforward approach, relying on commercially available or pre-synthesized building blocks.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
- Swell the resin in DMF for 1 hour in a reaction vessel.
2. Standard Fmoc Deprotection:
- Drain the DMF from the swelled resin.
- Add a solution of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5-7 minutes. For sterically hindered residues, a second treatment of 5-7 minutes may be beneficial.[5]
- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the N-Methylated Amino Acid:
- Activation Solution: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 eq.), and an additive like HOAt (3-5 eq.) in DMF.[5]
- Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.) to the activation solution and pre-activate for 5-10 minutes.
- Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for an extended period, typically 1 to 4 hours.[6] For particularly difficult couplings (e.g., N-Me-Val, N-Me-Ile), overnight coupling or a second coupling (double coupling) may be necessary.[3]
- Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (will be negative for the secondary amine) or the Chloranil test (will be positive for the secondary amine).
4. Washing:
- After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the sequence. Note that coupling a standard amino acid onto an N-methylated residue is also a sterically hindered step and may require extended coupling times.
6. Final Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol [82.5:5:5:5:2.5]) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) if sensitive residues like Trp are protected with a Boc group.[4]
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Collect the peptide by centrifugation and wash with cold ether.
- Dry the crude peptide and proceed to purification, typically by reverse-phase HPLC.
Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)
This alternative avoids the need for pre-synthesized N-methylated building blocks by performing the methylation directly on the solid support.[7]
1. Initial Peptide Synthesis:
- Synthesize the peptide up to the residue preceding the one to be methylated using standard Fmoc-SPPS.
2. Sulfonamide Formation:
- After deprotecting the N-terminal Fmoc group, treat the resin-bound amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (10 eq.) in N-Methyl-2-pyrrolidone (NMP). This protects the amine and makes the remaining N-H proton acidic.
3. Methylation:
- Treat the sulfonamide-protected peptide-resin with a methylating agent. A common method is the Mitsunobu reaction: treat the resin with triphenylphosphine (5 eq.), methanol (10 eq.), and diisopropyl azodicarboxylate (DIAD) (5 eq.) in THF for ~10 minutes.
4. Sulfonamide Deprotection:
- Remove the o-NBS group by treating the resin with 2-mercaptoethanol (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in NMP.
5. Continuation of Synthesis:
- The N-methylated amine is now free to continue with the next coupling cycle using standard Fmoc-SPPS protocols.
III. The Boc Strategy: A Classic Approach with Niche Applications
The Boc strategy, which utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based side-chain protecting groups, was the original workhorse of SPPS.[8] For the synthesis of N-methylated peptides, it is far less common than the Fmoc approach. The primary reason is the harsh, repetitive acid treatment (typically 50% TFA in DCM) required for Boc group removal, which can lead to premature cleavage of the peptide from the resin or degradation of sensitive sequences.[1]
Advantages of the Boc Strategy:
-
Reduced Aggregation (Potentially): The protonation of the N-terminal amine as a TFA salt after deprotection can help to disrupt inter-chain hydrogen bonding, which may reduce aggregation in some hydrophobic sequences.[1]
-
Avoidance of Base-Mediated Side Reactions: Problems like diketopiperazine and aspartimide formation, which are catalyzed by the basic conditions of Fmoc deprotection, are less prevalent.[9]
Disadvantages of the Boc Strategy:
-
Harsh Deprotection Conditions: Repetitive treatment with strong acid (TFA) can cause cumulative damage to the peptide and linker.[1]
-
Final Cleavage: Requires extremely harsh and hazardous reagents, most commonly anhydrous hydrogen fluoride (HF), for final cleavage and side-chain deprotection.[9]
-
Limited Orthogonality: The differentiation between Boc deprotection (moderate acid) and final cleavage (strong acid) is less distinct than in the Fmoc strategy.[8]
Workflow for Boc-SPPS of N-Methylated Peptides
Caption: Boc-SPPS workflow for N-methylated peptides.
Protocol 3: Boc-SPPS using Boc-N-Methyl-Amino Acids
This protocol is adapted for the incorporation of sterically hindered residues like Boc-N-Me-Val and should be considered a specialized procedure.[6]
1. Resin Preparation:
- Use a standard resin for Boc-SPPS, such as Merrifield or PAM resin.
- Swell the resin in DCM for 1 hour.
2. Boc Deprotection:
- Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.[6]
- Drain and wash the resin thoroughly with DCM (3 times), isopropanol (IPA) (2 times), and DMF (3 times).
3. Neutralization:
- Treat the resin with a 10% solution of DIPEA in DMF for 5-10 minutes to neutralize the N-terminal TFA salt.[6]
- Wash the resin with DMF (3 times).
4. Double Coupling of the N-Methylated Amino Acid:
- First Coupling:
- Pre-activate a solution of Boc-N-methyl-amino acid (3-5 eq.), a potent coupling reagent like HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.[6]
- Add the activated solution to the resin and agitate for 1-4 hours.
- Wash the resin with DMF (3 times).
- Second Coupling:
- Repeat the activation and coupling step to ensure the reaction goes to completion.[6]
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
5. Capping (Recommended):
- To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage:
- After the synthesis is complete, dry the peptide-resin under high vacuum.
- Perform the final cleavage using anhydrous HF. This procedure requires specialized equipment and extreme caution. A typical procedure involves treating the resin with HF and a scavenger like anisole (9:1 ratio) at 0°C for 1 hour.
- After evaporation of the HF, the crude peptide is precipitated with cold ether and prepared for purification.
IV. Data Summary and Key Comparisons
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Moderate Acid (TFA-based cocktails) | Strong Acid (Anhydrous HF, TFMSA) |
| Orthogonality | High | Partial (relies on differential acid lability) |
| Key Advantage for N-Me-AA | Milder conditions, wide reagent availability.[2] | May reduce aggregation in certain sequences.[1] |
| Key Disadvantage for N-Me-AA | Base-induced side reactions (diketopiperazine).[3] | Harsh repetitive deprotection, hazardous final cleavage.[1][9] |
| Common Coupling Reagents | HATU, HCTU, PyAOP, PyBOP[3][5][10][11] | HATU, HBTU, DIC/HOBt[6][12] |
V. Troubleshooting and Final Recommendations
Problem: Low coupling efficiency/deletion sequences.
-
Cause: Steric hindrance from the N-methyl group.[3]
-
Solution (Fmoc & Boc):
-
Use a more potent coupling reagent (e.g., HATU, PyAOP).[10][11]
-
Increase the excess of amino acid and coupling reagents (3-5 equivalents).[6]
-
Extend coupling times significantly (1-4 hours or even overnight).[6]
-
Perform a double coupling.[6]
-
Consider microwave-assisted synthesis to enhance reaction kinetics.
-
Problem: Diketopiperazine formation (Fmoc).
-
Cause: Cyclization at the dipeptide stage, especially with Pro or N-Me-AA at position 2.[3]
-
Solution:
-
Use 2-chlorotrityl chloride resin, which is sterically hindered and reduces this side reaction.
-
Incorporate the first two residues as a pre-formed dipeptide.
-
Problem: Racemization.
-
Cause: Activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.
-
Solution (Fmoc & Boc):
-
Use an additive like HOAt or HOBt to suppress racemization.
-
Avoid excessive pre-activation times and strong, non-hindered bases.
-
For the synthesis of peptides containing N-methylated amino acids, the Fmoc strategy is the superior and recommended approach for the vast majority of applications . Its mild deprotection conditions, high degree of orthogonality, and the extensive toolkit of optimized reagents provide a robust and versatile platform to tackle the challenges posed by steric hindrance. While the Boc strategy is technically feasible, its reliance on harsh acidic conditions for both deprotection and final cleavage makes it a less attractive and more hazardous option, generally reserved for specific cases where aggregation is a severe problem that cannot be solved by other means. Researchers embarking on the synthesis of N-methylated peptides are advised to utilize the Fmoc strategy with potent coupling reagents and optimized, extended reaction times to ensure the highest probability of success.
VI. References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Nałęcz-Jawecki, P., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Urbanczyk-Lipkowska, Z. (2014). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. athenaeum.uiw.edu [athenaeum.uiw.edu]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Boc-N-methyl-D-leucine from D-leucine
Abstract
N-methylated amino acids are pivotal structural motifs in medicinal chemistry and drug discovery, conferring enhanced metabolic stability, improved membrane permeability, and controlled conformational properties to peptides and peptidomimetics.[1][2][3] Boc-N-methyl-D-leucine, in particular, is a valuable building block for the synthesis of complex therapeutic peptides.[4] This guide provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available D-leucine. The procedure involves the initial protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by a robust N-methylation using sodium hydride and methyl iodide. We delve into the rationale behind each procedural step, offering insights honed from practical application to ensure a reliable and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a validated and well-documented synthetic methodology.
Introduction: The Strategic Value of N-Methylation
The substitution of an amide proton with a methyl group in a peptide backbone is a subtle yet powerful modification. This change eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets, thereby influencing the peptide's overall conformation and binding affinity.[5] More critically, N-methylation sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly enhancing the in-vivo half-life of peptide-based therapeutics.[2] The increased lipophilicity associated with N-methylation can also lead to improved oral bioavailability and cell membrane penetration.[3]
The synthesis of N-methylated amino acids, therefore, is a foundational requirement for modern peptide chemistry. The following protocol details a reliable pathway to this compound, structured in two primary stages:
-
Boc-Protection of D-leucine: A necessary first step to protect the primary amine, preventing undesired side reactions during methylation.
-
N-Methylation of Boc-D-leucine: The core transformation to install the N-methyl group.
Overall Synthetic Workflow
The transformation from D-leucine to the target compound follows a sequential two-step process involving protection and subsequent alkylation.
Figure 1: Overall experimental workflow for the synthesis.
Part I: Synthesis of Boc-D-leucine
Principle and Rationale
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in this context.[] It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is exceptionally stable to the strongly basic and nucleophilic conditions of the subsequent N-methylation step but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonal compatibility with other protecting groups used in peptide synthesis.[][7]
Detailed Experimental Protocol
Materials and Reagents:
-
D-leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[8]
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve D-leucine (1.0 equiv.) in a 1:1 (v/v) mixture of 1,4-dioxane and 1N aqueous NaOH (2.0 equiv.). Stir at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 12-16 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of a 5% citric acid solution. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid or a viscous oil.[8][9]
Characterization:
-
The product can be purified further by recrystallization if necessary.
-
Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for the [M+H]⁺ ion is approximately 232.15 m/z.
Part II: Synthesis of this compound
Principle and Rationale
This step employs the widely-used Benoiton method for N-alkylation of N-carbamoyl amino acids.[10] The procedure uses sodium hydride (NaH), a strong, non-nucleophilic base, and methyl iodide (CH₃I) as the electrophilic methyl source.[11]
Mechanism: NaH is a sufficiently strong base to deprotonate both the carboxylic acid and the carbamate N-H proton of Boc-D-leucine, forming a dianion. While both the carboxylate oxygen and the carbamate nitrogen are nucleophilic, the nitrogen anion is significantly more reactive towards alkylation. Chelation of the sodium cation between the two oxygen atoms of the carbamate and carboxylate may also play a role in directing methylation to the nitrogen atom.[12][13] An excess of both NaH and CH₃I is used to drive the reaction to completion.[14]
Figure 2: Reaction mechanism for N-methylation.
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Methyl iodide (CH₃I) is toxic and a suspected carcinogen. Handle both reagents only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All glassware must be rigorously dried before use.
Materials and Reagents:
-
Boc-D-leucine (from Part I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Deionized water
-
1M aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dry a round-bottom flask with a stir bar in an oven and cool under a stream of argon or nitrogen.
-
Add Boc-D-leucine (1.0 equiv.) to the flask and dissolve it in anhydrous THF (approx. 20 mL per gram of starting material).[14]
-
Flush the flask with argon/nitrogen, and cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (5.0 equiv.) to the cooled solution via syringe.[14]
-
Carefully and slowly , add sodium hydride (60% dispersion, 5.0 equiv.) in small portions over 1-2 hours. Vigorous bubbling (H₂ evolution) will occur. Ensure the rate of addition is controlled to prevent excessive frothing.
-
Once the NaH addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and dropwise, add isopropyl alcohol to quench any unreacted NaH. Continue adding until bubbling ceases. Then, slowly add deionized water dropwise to ensure a complete quench.
-
Concentrate the mixture under reduced pressure to about one-fifth of its original volume.
-
Dilute the residue with water and wash with hexanes or diethyl ether (2x) to remove the mineral oil from the NaH dispersion.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
The crude product is often an oil. It can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary and Key Parameters
| Parameter | Step 1: Boc Protection | Step 2: N-Methylation |
| Starting Material | D-leucine | Boc-D-leucine |
| Key Reagents | (Boc)₂O, NaOH | NaH, CH₃I |
| Equivalents (Reagent) | 1.1 equiv. (Boc)₂O | 5.0 equiv. NaH, 5.0 equiv. CH₃I |
| Solvent | 1:1 Dioxane/Water | Anhydrous THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 12-16 hours | 16 hours |
| Typical Yield | >90% | 70-85% |
| Workup | Acidification & Extraction | Quench, Acidification & Extraction |
| Purification | Recrystallization (optional) | Silica Gel Chromatography |
Troubleshooting and Expert Insights
-
Incomplete N-Methylation: This is often due to insufficient NaH or wet solvent/glassware. Ensure all materials are scrupulously dry. Using a slight excess of NaH and MeI can help drive the reaction to completion.[14]
-
Low Yield: Poor extraction during workup can lead to product loss. Ensure complete extraction by performing multiple extractions and checking the aqueous layer by TLC if necessary.
-
Safety with NaH: The portion-wise addition of NaH is critical for safety. Adding it too quickly can cause the reaction to foam uncontrollably and release hydrogen gas at an unsafe rate.
-
Alternative Methylating Agents: While methyl iodide is highly effective, dimethyl sulfate can also be used. However, it is equally toxic and requires careful handling.[17]
References
- Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4. Wiley-VCH. (Link derived from Monash University repository of the chapter: [Link])
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(22), 8474–8479. [Link]
- Cravotto, G., et al. (2021). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Malkov, A. V., et al. (2008). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 73(9), 3564–3567. [Link]
- Aapptec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Information Bulletin 1184.
- Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot.
- Naoum, J. C., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
- Fiori, S., et al. (2013). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 20(10), 1250-1282. (Link to similar review by same group: [Link])
- Jackson, W. R., et al. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry, 44(11), 1591-1601. [Link]
- Cheung, S. T., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(12), 1968-1972. [Link]
- Malkov, A. V., et al. (2008). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 73(9), 3564–3567. [Link]
- Okon, A., et al. (2014). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Journal of the American Chemical Society, 136(41), 14298–14309. [Link]
- Tambe, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(9), 1021–1048. [Link]
- NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis.
- Li, Z., et al. (2024). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
- Banerjee, R., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids.
- Prashad, M., et al. (2002). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Organic Letters, 4(24), 4471–4473. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. Page loading... [guidechem.com]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr-bio.com [nmr-bio.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Large-Scale Synthesis of Boc-N-methyl-D-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of N-(tert-butoxycarbonyl)-N-methyl-D-leucine (Boc-N-methyl-D-leucine), a critical building block in the synthesis of advanced peptides for therapeutic applications. The incorporation of N-methylated amino acids, such as this compound, is a key strategy for enhancing the pharmacokinetic properties of peptide drug candidates, including increased metabolic stability and improved cell permeability.[1] This guide details a robust and scalable synthetic methodology, including step-by-step protocols for both the initial Boc protection of D-leucine and the subsequent N-methylation. Emphasis is placed on process safety, optimization for large-scale production, and detailed analytical characterization of the final product.
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, such as susceptibility to enzymatic degradation and low oral bioavailability.[2] N-methylation of the peptide backbone is a proven strategy to overcome these limitations. The presence of an N-methyl group sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.[3] Furthermore, the reduced hydrogen-bonding capacity of the N-methylated amide bond can lead to improved membrane permeability and oral absorption.[1]
This compound is a valuable chiral building block for the solid-phase peptide synthesis (SPPS) of novel therapeutics in areas such as oncology and neurology.[4] The D-configuration of the amino acid can further enhance proteolytic stability. This guide provides a detailed and practical approach to the large-scale synthesis of this important intermediate, enabling researchers and drug developers to access multi-gram to kilogram quantities of high-purity material.
Synthetic Strategy: A Two-Step Approach to this compound
The most common and industrially viable route to this compound involves a two-step process:
-
Boc Protection of D-Leucine: The synthesis begins with the protection of the amino group of D-leucine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions.[5]
-
N-Methylation of Boc-D-leucine: The subsequent N-methylation of the resulting Boc-D-leucine is achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent. A widely used and effective method employs sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an aprotic solvent like tetrahydrofuran (THF).[6]
This approach is favored for its high efficiency and selectivity. The mechanism of the N-methylation step involves the formation of a dianion where both the carboxylic acid and the carbamate N-H are deprotonated. The subsequent alkylation occurs selectively on the nitrogen atom.[7][8]
Logical Flow of the Synthesis:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of Boc-D-Leucine
This protocol is adapted from established procedures for the Boc protection of amino acids.[5][9]
Materials and Equipment:
-
D-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Potassium hydrogen sulfate (KHSO₄)
-
Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve D-leucine (1.0 eq) in a mixture of acetone and water.
-
Addition of Base: Under vigorous stirring, add triethylamine (Et₃N) to the solution.
-
Addition of (Boc)₂O: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous layer with a non-polar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield Boc-D-leucine as a viscous oil or a white solid. The product can often be solidified by trituration with hexane.[5]
Step 2: Large-Scale Synthesis of this compound
This protocol is based on the well-documented procedure for the N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide.[6]
Materials and Equipment:
-
Boc-D-leucine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel suitable for handling pyrophoric reagents, equipped with mechanical stirring, a dropping funnel, a thermometer, and an inert gas inlet/outlet.
Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with a solution of Boc-D-leucine (1.0 eq) in anhydrous THF.
-
Cooling and Reagent Addition: Cool the solution to 0 °C using an ice bath. Add methyl iodide (MeI) (≥ 2.0 eq) to the cooled solution.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (≥ 2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The rate of addition should be controlled to manage the effervescence.
-
Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Work-up:
-
Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Process Flow Diagram for N-Methylation:
Caption: Step-by-step workflow for the N-methylation of Boc-D-leucine.
Large-Scale Purification
For large-scale production, purification by column chromatography is often not economically viable. Crystallization is the preferred method for obtaining high-purity this compound.
Crystallization Protocol:
-
Solvent Selection: The crude product, typically an oil, can be dissolved in a minimal amount of a suitable solvent in which it is soluble (e.g., diethyl ether, ethyl acetate).
-
Antisolvent Addition: A non-polar solvent in which the product is insoluble (e.g., hexane, heptane) is slowly added until turbidity is observed.
-
Seeding: A small seed crystal of pure this compound can be added to induce crystallization.[10]
-
Cooling: The mixture is slowly cooled to 0-5 °C and allowed to stand for several hours to facilitate complete crystallization.
-
Isolation: The solid product is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Parameter | Specification |
| Appearance | White to off-white solid[11] |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol [12] |
| Melting Point | 55 - 65 °C[11] |
| Purity (HPLC) | ≥ 98%[13] |
| Optical Rotation | [α]D²⁰ = +28 ± 2° (c=1.161 in MeOH)[11] |
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the tert-butyl group of the Boc protecting group (singlet, ~1.4-1.5 ppm), the isobutyl side chain of leucine (doublets and a multiplet, ~0.9-1.8 ppm), the N-methyl group (singlet, ~2.8-2.9 ppm), and the α-proton (multiplet, ~4.4-4.5 ppm).
¹³C NMR (100 MHz, CDCl₃): The spectrum should show 12 distinct carbon signals corresponding to the structure of this compound.
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable reversed-phase column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. The product should appear as a single major peak.
Process Safety and Hazard Analysis
The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere in a dry environment. All equipment must be thoroughly dried before use. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.
-
Methyl Iodide (MeI): A toxic and volatile liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate PPE.
-
Hydrogen Gas (H₂): Flammable gas is evolved during the addition of NaH and the quenching step. The reaction should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere to prevent the formation of explosive mixtures.
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity this compound. By carefully following the outlined procedures and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently produce this key building block for the synthesis of next-generation peptide therapeutics. The ability to incorporate N-methylated amino acids is a powerful tool in medicinal chemistry, and this guide facilitates access to this important class of compounds.
References
- The Athenaeum - University of the Incarnate Word.
- ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids.
- Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Available at: http://www.orgsyn.org/demo.aspx?prep=v70p0087
- Benchchem. Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. 2025.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- J&K Scientific. Boc-N-methyl-L-leucine | 53363-89-6.
- ResearchGate.
- PubMed. N-methylation in amino acids and peptides: Scope and limitations. 2018.
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- ResearchGate.
- Google Patents.
- ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry.
- NIH. This compound | C12H23NO4 | CID 6992561 - PubChem.
- PubMed. An efficient and practical N-methylation of amino acid derivatives.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic
- PubMed. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. 1993.
- ACS Figshare.
- Google Patents.
- Green Chemistry (RSC Publishing).
- ResearchGate.
- ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
- Google Patents.
- Google Patents.
- NIH. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
Sources
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- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.usbio.net [dev.usbio.net]
Application Notes and Protocols for the Use of Boc-N-methyl-D-leucine in Automated Peptide Synthesizers
Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, confers several advantageous properties to parent peptides. These include enhanced metabolic stability due to resistance to enzymatic degradation, improved membrane permeability and oral bioavailability, and the ability to fine-tune receptor affinity and specificity by constraining the peptide's conformational flexibility.[1][2][3][4] Boc-N-methyl-D-leucine, a derivative of the D-enantiomer of leucine, is a particularly valuable building block for these purposes, allowing for the introduction of a lipophilic, N-methylated residue with a specific stereochemistry that can be critical for biological activity.[5][6]
However, the unique structural features of N-methylated amino acids also present significant challenges in solid-phase peptide synthesis (SPPS), particularly in automated workflows. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which can lead to sluggish and incomplete coupling reactions.[1][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in automated peptide synthesizers. It offers field-proven protocols, explains the rationale behind experimental choices, and provides a troubleshooting guide to overcome common hurdles.
The Challenge of Incorporating N-Methylated Amino Acids in SPPS
The primary obstacle in coupling N-methylated amino acids is the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1][7] Consequently, standard coupling protocols that are highly efficient for proteinogenic amino acids often result in low yields and truncated sequences when an N-methylated residue is at the N-terminus of the growing peptide chain.[8] This is especially true when coupling another sterically hindered amino acid onto the N-methylated residue.[1]
Furthermore, the reduced nucleophilicity of the secondary amine on the N-methylated amino acid necessitates the use of more potent activation methods and coupling reagents to drive the reaction to completion.[3][9] The choice of solvent also plays a crucial role, as it must ensure optimal swelling of the resin support to allow for efficient diffusion of reagents to the reaction sites within the polymer matrix.[10]
Recommended Protocols for Automated Synthesis
The following protocols are designed for the successful incorporation of this compound using automated peptide synthesizers. These protocols assume a standard Boc/Bzl protection strategy.[11][12]
Resin Selection and Preparation
-
Resin Choice: For peptide acids, PAM (phenylacetamidomethyl) resins are recommended over standard Merrifield resins. The increased stability of the PAM linker minimizes peptide loss during the repeated acidolytic deprotection steps.[11] For peptide amides, MBHA (p-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are suitable.[11]
-
Swelling: Proper swelling of the resin is critical for reaction efficiency.[10] Before the first coupling, the resin should be swollen in dichloromethane (DCM) for at least 30 minutes, followed by washes with the synthesis solvent (e.g., N,N-dimethylformamide - DMF).[10]
Boc Deprotection
The Boc protecting group is typically removed with trifluoroacetic acid (TFA).
-
Reagent: A solution of 50% TFA in DCM is commonly used.[11]
-
Procedure:
Neutralization
After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine before coupling.
-
Reagent: A 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Procedure: Treat the peptide-resin with the DIEA solution for 5-10 minutes, followed by extensive washing with the synthesis solvent.
A more advanced and often more effective method is in situ neutralization , where the neutralization and coupling steps are combined. This approach minimizes the time the free amine is exposed, which can be beneficial for preventing aggregation of "difficult sequences".[13]
Activation and Coupling of this compound
This is the most critical step. Due to the challenges of coupling to a secondary amine, a powerful activation method is required. The use of uronium/aminium-based coupling reagents is highly recommended.[10][14]
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for N-methylated amino acids.[1][14] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be used, but HATU often provides superior results.[1][10]
Protocol for HATU-mediated Coupling:
-
Pre-activation: In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.[1]
-
Base Addition: Add 6-8 equivalents of DIEA to the pre-activation mixture and allow it to react for 5-10 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for at least 1-2 hours. For particularly difficult couplings (e.g., coupling onto another N-methylated residue), the reaction time may need to be extended, or a double coupling may be necessary.[1]
-
Washing: After the coupling, thoroughly wash the resin with DMF, followed by DCM and IPA.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin substitution) |
| This compound | 3 - 4 |
| HATU | 3 - 4 |
| DIEA | 6 - 8 |
Monitoring the Coupling Reaction
Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a reliable alternative.[1]
Bromophenol Blue Test Protocol: [1]
-
Take a small sample of the resin beads after the coupling reaction and wash them thoroughly with methanol.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.
-
Observe the color of the beads:
-
Yellow: Indicates complete coupling (no free amine).
-
Blue to Green: Indicates incomplete coupling (free amine present). A recoupling step is necessary.
-
Caption: Automated SPPS workflow for incorporating this compound.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue Test) | - Insufficient reaction time. - Inefficient coupling reagent. - Steric hindrance is too high. - Poor resin swelling. | - Increase coupling time to 4 hours or overnight. - Perform a double coupling. - Ensure fresh, high-quality HATU is used. - Consider switching to a more specialized coupling reagent like PyAOP or PyBrOP for extremely difficult couplings.[1] - Ensure adequate resin swelling before synthesis. |
| Racemization | - Excessive activation time. - Use of a strong base in excess. | - Minimize the pre-activation time. - Use a weaker base like sym-collidine in place of DIEA, although this may require longer coupling times.[15] |
| Formation of Truncated Sequences | - Persistent incomplete coupling at the N-methylated residue. | - After a failed recoupling attempt, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences. |
| Low Final Peptide Yield | - Cumulative effect of incomplete couplings. - Loss of peptide from the resin during TFA deprotection steps (especially with Merrifield resin). | - Optimize the coupling protocol for the N-methylated residue as described above. - Use a PAM resin for peptide acids to enhance linker stability.[11] |
Caption: Mechanism of peptide bond formation using HATU.
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is readily achievable with optimized protocols. The key to success lies in recognizing the inherent challenges of coupling to a sterically hindered secondary amine and employing robust coupling reagents like HATU, allowing for sufficient reaction times, and utilizing appropriate monitoring techniques such as the bromophenol blue test. By implementing the strategies outlined in this guide, researchers can effectively leverage the benefits of N-methylation to advance the development of novel peptide-based therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Houben-Weyl. (2002). Synthesis of Peptides. In Methods of Organic Chemistry, Volume E 22a. Thieme.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
- Ullmann, S., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 23-35). Springer. [Link]
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]
- Hernandez, D. (2019). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
- CEM Corporation. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 329-335. [Link]
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
- Piekielna-Ciesielska, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19579-19587. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
- Chem-Impex International, Inc. (n.d.). This compound.
- Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4983. [Link]
- Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1344. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemSrc. (n.d.). This compound.
- ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic.
- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
- Cudic, M. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 859, 23-37. [Link]
- Noventek Pharmaceutical Technology Co., Ltd. (n.d.). This compound.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. biotage.co.jp [biotage.co.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 15. bachem.com [bachem.com]
Troubleshooting & Optimization
overcoming steric hindrance in Boc-N-methyl-D-leucine coupling
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during their experiments, with a specific focus on the coupling of Boc-N-methyl-D-leucine.
The Challenge: Steric Hindrance in N-Methylated Amino Acid Coupling
The incorporation of N-methylated amino acids, such as this compound, into peptide sequences is a valuable strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. However, these modifications introduce significant synthetic challenges, primarily due to steric hindrance.
The N-methyl group adds bulk around the nitrogen nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid. This steric clash, combined with the reduced nucleophilicity of the secondary amine compared to a primary amine, makes peptide bond formation significantly more difficult. This is particularly true when coupling two consecutive N-methylated residues. The consequences of this increased difficulty often manifest as incomplete reactions, leading to low yields and the formation of deletion sequences in the final peptide product.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so much more difficult than its non-methylated counterpart?
A1: The primary reason is steric hindrance. The presence of the methyl group on the amide nitrogen creates a crowded environment around the nucleophilic center.[1][2] This bulkiness physically obstructs the incoming activated amino acid, slowing down the kinetics of peptide bond formation. Furthermore, the electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine, further compounding the issue.
Q2: What are the immediate signs that a coupling reaction with this compound is failing?
A2: The most common indicators of an inefficient coupling are:
-
A positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is signified by a yellow color.[1][2][3]
-
Low Yield: The final yield of the purified peptide is significantly lower than anticipated.[2]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show peptides that are missing the N-methyl-D-leucine residue.[2]
Q3: Can I use standard coupling reagents like DCC or DIC for this compound?
A3: While not impossible, it is highly discouraged. Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the significant steric barrier presented by N-methylated amino acids.[1] Their use is likely to result in very low coupling efficiencies. More powerful coupling reagents are strongly recommended.
Q4: What is guanidinylation, and how can I avoid it?
A4: Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents like HATU and HBTU, especially in excess. The reagent can react with the N-terminal amine of the growing peptide chain, forming a stable guanidinium group that caps the peptide and prevents further elongation. To minimize this, avoid using a large excess of the coupling reagent and keep pre-activation times short.[1] Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Positive Bromophenol Blue Test (Blue/Green Resin) | 1. Insufficient Reagent Potency2. Sub-optimal Reaction Conditions3. Poor Resin Swelling | 1. Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings, consider PyBrOP or BOP-Cl.[2][3][4]2. Increase the reaction time (e.g., to 2-4 hours or overnight). Perform a "double coupling" by repeating the coupling step with fresh reagents.[1]3. Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[2] | 1. More potent reagents generate a more reactive activated species, which is necessary to overcome the high activation energy of the sterically hindered reaction.2. Extended reaction times and double coupling increase the probability of the reaction going to completion.3. Proper swelling allows reagents to access all reaction sites within the resin beads, preventing incomplete reactions. |
| Low Final Peptide Yield | 1. Incomplete Coupling (Deletion Sequences)2. Incomplete Fmoc Deprotection3. Premature Cleavage/Chain Loss | 1. Implement the solutions for a positive bromophenol blue test.2. Increase the time or number of repetitions for the Fmoc deprotection step (e.g., 2 x 10 minutes with 20% piperidine in DMF).3. If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), ensure that all reaction conditions are strictly non-acidic until the final cleavage step. | 1. Preventing deletion sequences is key to obtaining a high yield of the correct product.2. Steric hindrance may also impede the complete removal of the Fmoc protecting group. Ensuring a free amine is available is critical for the subsequent coupling.3. Minimizing premature chain loss from the resin throughout the synthesis will preserve the final product yield. |
| Racemization at the Coupled Residue | 1. Prolonged Activation Time2. Use of a Strong Base | 1. Use a pre-activation time of no more than 5-10 minutes before adding the activated amino acid to the resin.2. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially when using phosphonium reagents.[4] | 1. The activated amino acid can racemize over time. Minimizing the time it exists in its activated state before coupling reduces this risk.2. Stronger bases can increase the rate of racemization. Weaker bases provide sufficient activation while minimizing this side reaction. |
Experimental Protocols & Methodologies
Recommended Coupling Reagents for this compound
For sterically hindered couplings, the choice of coupling reagent is critical. Standard carbodiimides are generally insufficient. High-reactivity uronium/aminium or phosphonium salts are recommended.
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly effective for hindered couplings.[3][4] COMU is a safer alternative to HOBt/HOAt-based reagents.[4] | Can cause guanidinylation of the N-terminus if used in large excess.[1] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Excellent for hindered couplings, fragment condensation, and cyclization. Do not cause guanidinylation. PyBrOP is exceptionally reactive for the most difficult couplings.[3][4] | Generally more expensive than uronium salts. |
Protocol 1: HATU-Mediated Coupling
This protocol is a robust starting point for coupling this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Swell the resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF/NMP.
-
Add 6 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Take a small sample of resin beads, wash thoroughly with DMF and then Methanol, and perform a Bromophenol Blue test to check for reaction completion.
-
If the test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 2-7 (double coupling).
-
If the test is negative (yellow), filter the resin, wash thoroughly with DMF and DCM, and proceed to the next deprotection/coupling cycle.
Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu Reaction)
This alternative strategy avoids the use of expensive N-methylated amino acid building blocks by methylating the amino acid after it has been coupled to the resin.
Materials:
-
Peptide-resin with a free primary amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate)
-
2-Mercaptoethanol
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
DMF, THF (Tetrahydrofuran)
Procedure:
-
Sulfonylation: Treat the peptide-resin with o-NBS-Cl and collidine in DMF to protect the primary amine as a sulfonamide.
-
Methylation (Mitsunobu): Swell the sulfonated resin in THF. Add PPh₃ and MeOH. Cool the mixture to 0°C and add DIAD dropwise. Allow the reaction to proceed for 1-2 hours.
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.
Visualizing the Workflow
Logical Flow for Troubleshooting Difficult Couplings
Caption: Troubleshooting workflow for sterically hindered couplings.
On-Resin N-Methylation Workflow
Caption: Key steps in the on-resin N-methylation process.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology (Vol. 35, pp. 49-63). Humana Press. [Link]
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Nielsen, D. S., & Hoeg-Jensen, T. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1787, pp. 15-26). Humana Press. [Link]
- Biron, E., et al. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 12(3), 213-219. [Link]
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
- Garcia, A. (2019). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
Sources
Technical Support Center: Incomplete Boc Deprotection of N-Methylated Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection of N-methylated amino acid residues. Incomplete deprotection is a common yet often frustrating hurdle in peptide synthesis and small molecule elaboration. This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to empower you to overcome these challenges in your work.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of N-methylated residues more challenging than for their non-methylated counterparts?
The primary reason lies in steric hindrance . The presence of a methyl group on the nitrogen atom physically obstructs the approach of the acidic reagent (typically trifluoroacetic acid, TFA) to the Boc-carbonyl group, thereby slowing down the cleavage reaction.[1][2] This steric impediment necessitates more stringent reaction conditions, which can inadvertently lead to side reactions if not carefully optimized. Furthermore, the electron-donating nature of the methyl group can slightly modulate the reactivity of the carbamate, though steric effects are considered the dominant factor.
Q2: What are the immediate signs of incomplete Boc deprotection in my reaction?
Identifying incomplete deprotection early is crucial. Here are several common indicators:
-
Thin-Layer Chromatography (TLC): You will observe a persistent spot corresponding to your starting material and a weaker than expected spot for your desired product.[1]
-
Mass Spectrometry (MS): Analysis of the crude product will show a significant peak corresponding to the mass of the Boc-protected starting material alongside the desired deprotected product.[1] This is one of the most definitive methods for confirming incomplete deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal of the tert-butyl protons of the Boc group (a singlet typically around 1.4 ppm) will still be present in the ¹H NMR spectrum of your crude product.[1]
-
Kaiser Test (for solid-phase peptide synthesis): If the N-methylated residue is at the N-terminus, a negative Kaiser test (no color change) after the deprotection step indicates that the primary amine is not free, suggesting the Boc group is still attached.[1]
Q3: Can the choice of acid affect the efficiency of deprotection for N-methylated residues?
Absolutely. While Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, its effectiveness can be hindered in cases of severe steric hindrance.[][4] Stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are more effective but are also more hazardous and can cleave other acid-labile protecting groups or the peptide from the resin in solid-phase peptide synthesis (SPPS).[5] A common alternative is using a solution of HCl in an organic solvent like dioxane or methanol.[4][6] The choice of acid and its concentration must be carefully considered based on the overall stability of your molecule.
Q4: Are there non-acidic methods for Boc deprotection?
Yes, several alternative methods exist, which can be particularly useful if your molecule contains other acid-sensitive functional groups. These include:
-
Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection, often with high selectivity.[7][8] This method has been successfully applied in continuous flow systems.[7][8]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.[9]
-
TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) can be used for neutral deprotection of Boc groups.[6]
-
Oxalyl Chloride in Methanol: This system has been shown to be effective for deprotecting a range of N-Boc compounds, including those with acid-labile groups.[4][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete Boc deprotection of N-methylated residues.
Problem 1: Low conversion to the deprotected product observed by TLC/MS.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][6] | N-methylated residues often require harsher acidic conditions to overcome steric hindrance and achieve complete cleavage.[1][2] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). | The rate of deprotection for sterically hindered residues is significantly slower. Simply allowing more time for the reaction to proceed can often lead to completion.[1] |
| Low Reaction Temperature | If the reaction is being performed at 0°C, allow it to warm to room temperature. In some cases, gentle heating (e.g., 30-40°C) may be necessary, but this should be done cautiously to avoid side reactions. | Increasing the temperature provides the necessary activation energy to overcome the steric barrier, accelerating the rate of deprotection. |
| Poor Resin Swelling (SPPS) | Ensure the resin is adequately swelled in a suitable solvent (e.g., DCM or DMF) before the deprotection step.[1] Consider using a more compatible solvent for the deprotection cocktail. | In solid-phase synthesis, the reagents must be able to freely access the reactive sites on the peptide-resin. Poor swelling creates a physical barrier, leading to incomplete reactions.[1] |
Problem 2: Significant side product formation is observed alongside incomplete deprotection.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cleavage of Other Acid-Labile Groups | Use milder deprotection conditions. Consider using a less concentrated acid solution for a longer duration. Alternatively, explore non-acidic deprotection methods.[4][7][8][10][11] | Protecting groups such as trityl (Trt), 2-chlorotrityl (2-ClTrt), and some ester-based groups are also acid-labile and can be cleaved under the harsh conditions required for N-methylated Boc deprotection.[5][11][12] |
| Peptide Aggregation (SPPS) | Incorporate "difficult coupling" protocols. This can include using structure-breaking solvents (e.g., a small percentage of DMSO in DMF) or performing the deprotection at a slightly elevated temperature. | N-methylated peptides can be prone to forming secondary structures that mask the N-terminus. Disrupting this aggregation allows for better reagent access. |
| Formation of Deletion Sequences (SPPS) | This is more related to the subsequent coupling step but can be misdiagnosed as a deprotection issue. Ensure complete deprotection before proceeding to coupling. Use a highly efficient coupling reagent like HATU or HCTU for the next amino acid addition.[2] | If deprotection is incomplete, the subsequent coupling will fail at that site, leading to a deletion of the intended amino acid in the final peptide sequence. |
| N-Terminal Acetyl Group Cleavage | In some cases, an N-terminal acetylated N-methyl amino acid can be cleaved off under strong acidic conditions.[13] Optimize cleavage conditions by lowering the temperature or using a milder acid cocktail.[13] | This side reaction proceeds through the formation of a five-membered oxazolinium intermediate.[13] |
Experimental Protocols
Standard Boc Deprotection Protocol (Solution Phase)
-
Dissolve the N-Boc, N-methylated substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.
-
Proceed with purification or the next synthetic step.
Optimized Protocol for Difficult N-Methylated Residues (SPPS)
-
Swell the peptide-resin in DCM for at least 30 minutes.
-
Drain the solvent and add a pre-wash of the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Drain the pre-wash and add fresh deprotection solution.
-
Agitate the resin for 30-60 minutes at room temperature.
-
Take a small sample of resin, wash thoroughly, and perform a Kaiser test to confirm the presence of a free amine (if the next residue is a primary amine).
-
If deprotection is incomplete (based on analytical tests or if the subsequent coupling is known to be difficult), repeat steps 3-4.
-
Once deprotection is complete, thoroughly wash the resin with DCM (3-5 times), followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 1-2 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]
Visualizing the Challenge and Solution
The Mechanism of Boc Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- On the Selective N-Methylation of BOC-Protected Amino Acids.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
- Acid-labile protecting groups for the synthesis of lipid
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- A mild and selective method for N-Boc deprotection.
- Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Boc-N-methyl-D-leucine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating N-methylated amino acids, specifically Boc-N-methyl-D-leucine, into their peptide sequences. The unique steric and electronic properties of this residue demand carefully optimized protocols to achieve high coupling efficiency and product purity. This document provides in-depth, experience-driven answers to common challenges and offers robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging compared to standard amino acids?
The difficulty arises from two primary factors inherent to the molecule's structure:
-
N-Methyl Group: The presence of a methyl group on the alpha-amino nitrogen creates a secondary amine. This has two significant consequences:
-
Reduced Nucleophilicity: The electron-donating methyl group decreases the nucleophilicity of the amine, making it a less effective attacker of the activated carboxyl group.
-
Increased Steric Hindrance: The methyl group adds significant steric bulk around the nitrogen atom, physically obstructing the approach of the incoming activated amino acid. This steric clash is a major barrier to efficient peptide bond formation.[1][2]
-
-
Bulky Side Chain: The isobutyl side chain of the D-leucine residue further contributes to the steric congestion around the reaction center, compounding the challenge presented by the N-methyl group.
Q2: I've just completed a coupling step. How can I quickly determine if the reaction was successful?
Standard monitoring tests that rely on primary amines, like the Kaiser test, will not work for N-methylated residues. The Kaiser test will yield a false negative (clear or yellowish beads) because it specifically detects primary amines.[3]
For N-methylated amino acids, you must use a test that can detect secondary amines. The two most reliable qualitative, on-resin tests are:
-
Chloranil Test: Unreacted secondary amines will produce a dark blue or greenish-blue bead color.
-
Isatin Test: This test also yields a blue-colored bead in the presence of unreacted secondary amines like N-terminal N-methyl-leucine.[3]
A negative result (no color change) from these tests indicates a high probability of complete coupling.
Q3: My usual coupling reagent, DCC with HOBt, is giving very low yields. Why is this happening and what should I use instead?
Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often insufficiently reactive to overcome the high activation energy required for coupling to a sterically hindered secondary amine.[4][5] They form an O-acylisourea intermediate that may not be potent enough to acylate the poorly nucleophilic N-methyl amine efficiently.
For challenging couplings involving N-methylated residues, more powerful, in-situ activating reagents are required. The industry standards fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly effective. HATU is often considered the gold standard for difficult couplings, including those involving N-methylated amino acids, as it forms a highly reactive HOAt active ester.[6][7]
-
Phosphonium Salts: Reagents like PyBOP and especially PyAOP are also excellent choices. PyAOP, in particular, has been shown to be one of the most promising reagents for coupling protected N-methylamino acids.[6][8]
These reagents generate highly reactive intermediates that can acylate the hindered amine much more effectively than carbodiimide-based methods.[4]
Part 2: In-Depth Troubleshooting Guide
Problem: My Chloranil test is positive (blue beads), indicating an incomplete coupling. What are my options?
A positive Chloranil test requires immediate action to prevent the formation of deletion peptide impurities. Here is a logical, stepwise approach to troubleshoot and resolve the issue.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Strategy 1: Perform a Double Coupling
This is the simplest and often most effective first step. The initial coupling may have simply been too slow to reach completion in the standard timeframe.
-
Action: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF. Then, simply repeat the coupling procedure with a fresh solution of activated this compound.[4]
-
Rationale: Providing a fresh supply of activated amino acid and allowing for an extended reaction time can often drive the reaction to completion.
Strategy 2: Switch to a More Powerful Coupling Reagent
If you started with a less potent reagent (e.g., HBTU) and double coupling failed, upgrading your reagent is the next logical step.
-
Action: For the second coupling attempt, use a more robust reagent like HATU or PyAOP . These are known to be highly effective for N-methylated residues.[6][8]
-
Rationale: The 7-aza-benzotriazole (OAt) active esters formed by HATU and PyAOP are more reactive and stable than the corresponding HOBt esters, providing a greater driving force for the acylation of the hindered amine.[6]
Strategy 3: Optimize Reaction Conditions
Sterically hindered couplings are kinetically slow. Modifying the reaction environment can help overcome this barrier.
-
Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4] Gentle heating (e.g., 40-50°C) can also increase the reaction rate, but must be used cautiously as it can increase the risk of racemization. A more controlled method is to use a dedicated microwave peptide synthesizer, which can safely heat the reaction and dramatically shorten coupling times for difficult residues.[1]
-
Change the Solvent: If you are using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP) . NMP has superior solvating properties, which can help to break up peptide-resin aggregates and improve reaction kinetics.[4]
Strategy 4: Cap the Unreacted Amines
If, after attempting the strategies above, the Chloranil test remains positive, it is unlikely the reaction will proceed further. To prevent the formation of a permanent deletion impurity in your final product, you must "cap" the unreacted N-terminal amines.
-
Action: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.
-
Rationale: This acetylates the remaining free secondary amines, rendering them unreactive for subsequent coupling cycles. While this results in a truncated peptide, it is a much simpler impurity to remove during purification than a deletion sequence.[3]
Part 3: Protocols and Data
Protocol 1: Optimized Coupling of this compound using HATU
This protocol assumes a solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed with DMF (3x).
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture.
-
This compound: 4 equivalents (0.4 mmol, ~98 mg)
-
HATU: 3.9 equivalents (0.39 mmol, ~148 mg)
-
Solvent: Anhydrous DMF or NMP (~2 mL)
-
Vortex or stir until all solids are dissolved.
-
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol, ~139 µL) to the activation solution.
-
Note: The solution will typically change color (e.g., to yellow). Allow pre-activation to proceed for 1-5 minutes.
-
-
Coupling: Add the entire pre-activated solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For the first incorporation of this residue, a 4-hour coupling is recommended.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform the Chloranil test (see Protocol 2).
-
Washing: Once the coupling is complete (negative Chloranil test), drain the reaction solution and wash the resin extensively with DMF (3-5x) to remove excess reagents.
Protocol 2: On-Resin Chloranil Test for Secondary Amines
-
Prepare Reagents:
-
Solution A: 2% Chloranil in Toluene.
-
Solution B: 2% Acetaldehyde in DMF.
-
-
Sample Collection: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF (2x) and then DCM (2x) to remove any residual base, which can interfere with the test. Dry the beads briefly.
-
Reaction: Add 2-3 drops of Solution A and 2-3 drops of Solution B to the beads.
-
Incubation: Let the tube stand at room temperature for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Beads turn a dark blue or greenish-blue color.
-
Negative Result (Complete Coupling): Beads remain their original color (or slightly yellow).
-
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Reagent | Class | Activating Species | Relative Reactivity | Key Advantages & Considerations |
| DCC/DIC | Carbodiimide | O-Acylisourea | Low | Generally insufficient for N-methylated residues; high risk of incomplete coupling.[4][5] |
| HBTU | Uronium/Aminium | HOBt Ester | High | Good general-purpose reagent, but may be insufficient for the most difficult N-methyl couplings.[6] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt Ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group. Excellent choice.[4] |
| HATU | Uronium/Aminium | HOAt Ester | Very High | Often considered the "gold standard" for difficult couplings due to the superior reactivity of the OAt ester.[6][7] |
| PyAOP | Phosphonium | HOAt Ester | Very High | Excellent reactivity, comparable to HATU. Does not generate guanidinium byproducts.[6][8] |
| COMU | Uronium/Aminium | Oxyma Ester | Very High | High reactivity similar to HATU but avoids the potentially explosive HOBt/HOAt additives, enhancing safety.[6] |
References
- Wodyński, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
- Wang, P., & Ganesan, A. (2019). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF on ResearchGate.
- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (PDF available on ResearchGate: Procedures to Improve Difficult Couplings).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ResearchGate. (n.d.). Amino Acid Coupling Efficiencies to Leu-NC20 [Table].
- D'Andrea, S. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University Digital Commons.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
- Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Watson, K. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Wodyński, A., et al. (2020). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
- Hernandez, D. (2022). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.
- Liguori, A., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PDF on ResearchGate.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Peptides Containing N-methyl-D-leucine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides incorporating N-methyl-D-leucine. The unique physicochemical properties imparted by this modification, while beneficial for stability and permeability, frequently introduce significant hurdles in achieving aqueous solubility. This document provides a framework for understanding these challenges and offers systematic troubleshooting strategies and protocols to overcome them.
Part 1: The Root of the Problem: Why N-methyl-D-leucine Impedes Solubility
Before troubleshooting, it is critical to understand the underlying chemical principles. The incorporation of an N-methyl group onto the backbone amide nitrogen of a D-leucine residue fundamentally alters the peptide's properties in several key ways:
-
Increased Hydrophobicity and Lipophilicity: Leucine is already a hydrophobic amino acid. The addition of a methyl group further increases the nonpolar surface area, significantly enhancing the peptide's overall lipophilicity.[1][2] This drives the peptide to self-associate or aggregate in aqueous environments to minimize the unfavorable interaction between its hydrophobic regions and water.
-
Elimination of a Hydrogen Bond Donor: The amide proton (-NH-) is a crucial hydrogen bond donor that facilitates interactions with water molecules and participates in stabilizing secondary structures like alpha-helices and beta-sheets. N-methylation replaces this proton with a methyl group (-N(CH₃)-), eliminating a key site for hydrogen bonding with the solvent.[1][3] This loss reduces the peptide's affinity for aqueous solutions.
-
Steric Hindrance and Conformational Restriction: The methyl group introduces steric bulk that restricts the conformational freedom of the peptide backbone.[1] This can disrupt typical secondary structures, sometimes exposing hydrophobic residues that were previously buried, thereby promoting aggregation.[2] It also lowers the energy barrier between cis and trans amide bond conformations, potentially favoring conformations that are prone to aggregation.[3]
These combined effects mean that peptides containing N-methyl-D-leucine are often poorly soluble in standard aqueous buffers, requiring a more strategic approach to solubilization.
Caption: Impact of N-methylation on the peptide backbone.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the solubilization of N-methyl-D-leucine-containing peptides in a direct question-and-answer format.
Q1: My lyophilized peptide won't dissolve in water or my standard buffer (e.g., PBS). What is the first and most critical step?
A1: The first step is to abandon aqueous solvents for the initial dissolution. For highly hydrophobic peptides, which include those with N-methyl-D-leucine, you must start with a small amount of a strong organic solvent.[4][5]
-
Primary Recommendation: Use neat (100%) Dimethyl Sulfoxide (DMSO). It is a powerful solvent for hydrophobic peptides and is generally compatible with biological assays at low final concentrations.[4]
-
Causality: The organic solvent disrupts the hydrophobic interactions that cause the peptide molecules to aggregate. It is crucial to achieve complete dissolution in the organic solvent before introducing any aqueous component. Attempting to dissolve the peptide in a water/solvent mixture initially is a common mistake and often fails because the dissolution rate is much lower than in the neat organic solvent.
Q2: I've dissolved my peptide in DMSO, but it precipitates as soon as I add my aqueous buffer. What's going wrong and how can I fix it?
A2: This is a classic sign of a peptide crashing out of solution when the solvent polarity increases. The key is to add the aqueous buffer very slowly while vigorously mixing.
-
Technique is Key: Do not add the buffer to your peptide stock. Instead, add the concentrated peptide-in-DMSO stock dropwise into the vortexing aqueous buffer. This method prevents localized high concentrations of the peptide in the aqueous solution, which can trigger immediate precipitation.
-
Sonication: If precipitation still occurs, brief sonication can help break up aggregates and improve dissolution.[4][5] Use an ice bath between sonication bursts to prevent heating, which could degrade the peptide.
-
Re-evaluate Concentration: You may be trying to achieve a final concentration that is above the peptide's solubility limit in that specific mixed-solvent system. Try preparing a more dilute final solution.
Q3: Are there alternatives to DMSO? My assay is sensitive to it, or my peptide contains Cysteine or Methionine.
A3: Yes, several alternative organic solvents can be used. DMSO should be avoided for peptides containing Cysteine (C) or Methionine (M) as it can oxidize the sulfur-containing side chains.[6]
| Solvent | Acronym | Use Case & Considerations |
| Dimethylformamide | DMF | A strong alternative to DMSO, particularly when Cys or Met are present.[6] |
| Acetonitrile | ACN | Another effective organic solvent, often used in HPLC.[4] |
| Isopropanol / Ethanol | IPA / EtOH | Less potent than DMSO or DMF but can be effective and are often well-tolerated in assays.[6] |
Q4: How can adjusting the pH of my aqueous buffer improve solubility?
A4: Adjusting the pH of the final solution can significantly increase peptide solubility by increasing the peptide's net charge, which enhances its interaction with polar water molecules. The strategy depends on the peptide's overall charge at neutral pH.[6]
-
Determine the Peptide's Net Charge:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (-NH₂).
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus (-COOH).
-
Sum the values to get the net charge at neutral pH.
-
-
Adjust the pH:
-
For Basic Peptides (Net Charge > 0): The peptide is positively charged. Dissolving it in a slightly acidic solution (e.g., adding 10% acetic acid) can further protonate residues and increase the net positive charge, improving solubility.[4][7][8]
-
For Acidic Peptides (Net Charge < 0): The peptide is negatively charged. Use a slightly basic buffer (e.g., adding 0.1% aqueous NH₃ or ammonium bicarbonate) to deprotonate residues and increase the net negative charge.[4][6][7][8]
-
The Goal: The aim is to move the pH of the solution further away from the peptide's isoelectric point (pI), the pH at which its net charge is zero and it is least soluble.[9]
-
Q5: My peptide solution is clear, but my results are inconsistent. Could there still be a problem?
A5: Yes. Visually clear does not always mean fully monomeric and soluble. Peptides, especially hydrophobic ones, can form soluble oligomers or aggregates that are not visible to the naked eye.
-
Actionable Step: Always centrifuge your final peptide solution at high speed (e.g., >14,000 x g) for 15-30 minutes before use.[2][6] Use the supernatant for your experiment. This will pellet any undissolved micro-aggregates that could otherwise lead to inaccurate concentration determination and inconsistent results.
Part 3: Standard Operating Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol should be performed with a small aliquot of your peptide before dissolving the entire batch.[5]
Caption: Systematic workflow for testing peptide solubility.
Protocol 2: Step-by-Step Solubilization for Experiments
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent water condensation.[5][7]
-
Initial Dissolution:
-
Add the minimum volume of 100% DMSO (or DMF if required) to the vial to create a concentrated stock (e.g., 10-20 mg/mL).
-
Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is completely clear and free of particulates.[4] It is critical to achieve full dissolution at this stage.
-
-
Dilution:
-
Place your final volume of aqueous buffer (at the desired pH) into a sterile tube.
-
While vigorously vortexing the buffer, slowly add the required volume of the peptide-DMSO stock solution drop-by-drop.
-
Continue vortexing for an additional minute after the addition is complete.
-
-
Clarification:
-
Centrifuge the final working solution at high speed (e.g., 14,000 x g) for 15 minutes at room temperature to pellet any insoluble micro-aggregates.[6]
-
-
Final Use:
-
Carefully transfer the supernatant to a new tube for use in your experiment. Do not disturb the pellet.
-
If not for immediate use, prepare aliquots from this clarified stock and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (n.d.). Technical Support Center: Managing Aggregation of Peptides with N-Methylated Residues.
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- BenchChem. (n.d.). Technical Support Center: Improving Solubility of Hydrophobic Peptides with N-Methylated Amino Acids.
- CD Formulation. (n.d.). Methylated Peptide.
- Gobbi, A., et al. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm.
- Ollivier, N., et al. (n.d.).
- Merck Millipore. (n.d.). N-Methylated Amino Acids.
- Lelimousin, M., et al. (n.d.). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Backbone N-modified peptides: beyond N-methylation. (n.d.).
- N-methylation in amino acids and peptides: Scope and limitations. (n.d.).
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- Biosynth. (n.d.). Solubility Tips: Reconstituting a Peptide.
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
- AAPPTec Peptides. (n.d.). N-Methyl amino acids.
- Lelimousin, M., et al. (2023, November 17).
- Bachem. (2021, July 23). Peptide solubility.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [diposit.ub.edu]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. jpt.com [jpt.com]
- 7. biosynth.com [biosynth.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Aggregation of N-Methylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of N-methylated peptides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating more than its non-methylated counterpart?
A1: The aggregation of N-methylated peptides is a complex issue driven by fundamental changes in the peptide's physicochemical properties.[1] The introduction of a methyl group to a backbone amide nitrogen has two primary, competing effects:
-
Disruption of Hydrogen Bonding: The N-methyl group replaces a hydrogen atom that would normally act as a hydrogen bond donor. This prevents the formation of the rigid, hydrogen-bonded β-sheet structures that are classic precursors to amyloid-like aggregation.[2][3][4] Paradoxically, this can sometimes lead to the exposure of previously buried hydrophobic residues, which can then promote a different, often amorphous, aggregation pathway.[1]
-
Increased Hydrophobicity and Lipophilicity: The methyl group itself is nonpolar, increasing the overall hydrophobicity of the peptide backbone.[5] This enhances the thermodynamic drive for peptide molecules to self-associate in aqueous solutions to minimize the unfavorable interactions between their nonpolar regions and water.[1][6] This modification reduces the energy required for the peptide to move from an aqueous to a lipid environment, a principle often exploited to increase cell permeability.[7]
The balance between these two effects is highly dependent on the specific peptide sequence, the position of the N-methylation, and the experimental conditions.
Q2: What are the primary factors that control the solubility and aggregation of my peptide?
A2: Several key factors, both intrinsic to the peptide and extrinsic to the environment, govern aggregation. Understanding these is the first step in troubleshooting.
-
Amino Acid Composition: The overall hydrophobicity of the peptide is a major driver. Peptides with a high percentage of hydrophobic residues (e.g., V, L, I, F, W, M) are intrinsically more prone to aggregation.[8][9]
-
pH and Net Charge: A peptide's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero.[6] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules, which can prevent aggregation.[10][11]
-
Concentration: Higher peptide concentrations increase the probability of intermolecular encounters, which can initiate and accelerate the aggregation process.[1][12]
-
Solvent: The choice of solvent is critical. While aqueous buffers are required for most biological assays, N-methylated peptides often require organic co-solvents for initial solubilization.[13]
-
Temperature: Higher temperatures can increase the rate of aggregation by accelerating molecular motion and, in many cases, strengthening hydrophobic interactions.[1]
-
Ionic Strength: The concentration of salt in the buffer can modulate electrostatic interactions, either shielding charges and promoting aggregation or stabilizing the native state.[1]
Q3: How can I detect and characterize the aggregation of my N-methylated peptide?
A3: A multi-faceted approach using orthogonal techniques is recommended to fully understand the nature and extent of aggregation.
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the hydrodynamic radius (size distribution) of particles in solution, detecting the presence of aggregates from nanometers to microns.[14] |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column. | Quantifies the relative amounts of monomer, dimer, and higher-order soluble aggregates.[15] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid-like fibrils. | A standard method for detecting and monitoring the kinetics of amyloid fibril formation.[16][17] |
| UV-Vis Spectroscopy (Turbidity) | Aggregates scatter light, causing an apparent increase in absorbance, particularly at higher wavelengths (e.g., 340-600 nm). | A simple, quick method to detect the formation of large, insoluble aggregates.[18] |
| Intrinsic Tryptophan Fluorescence | The fluorescence of tryptophan residues is sensitive to their local environment. Changes can indicate conformational shifts or aggregation. | Monitors early-stage misfolding and aggregation events without an external probe.[19][20] |
Visualizing the Impact of N-Methylation
The diagram below illustrates how N-methylation alters the peptide backbone, disrupting hydrogen bonding capacity while increasing local hydrophobicity, which can lead to aggregation.
Caption: N-methylation blocks backbone hydrogen bonding and increases hydrophobicity.
Troubleshooting Guides
Problem 1: My peptide immediately precipitates upon dissolution in aqueous buffer.
This is a common issue indicating that the peptide's intrinsic solubility in the chosen solvent system is very low.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Poor Intrinsic Solubility | 1. Dissolve the peptide in a minimal volume of a compatible organic co-solvent (e.g., DMSO, DMF, ACN) first.[8][9] 2. Once fully dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration.[21] | Rationale: The organic solvent disrupts the strong hydrophobic interactions between peptide molecules, allowing them to be solvated individually. The gradual addition of aqueous buffer prevents the peptide from crashing out of solution. Outcome: The peptide remains in a clear, homogenous solution at the target concentration. |
| Incorrect pH | 1. Calculate the peptide's theoretical pI. 2. Choose a buffer with a pH at least 1-2 units away from the pI. For acidic peptides (net negative charge), use a basic buffer (pH > 8). For basic peptides (net positive charge), use an acidic buffer (pH < 6).[6][8][21] | Rationale: At pH values far from the pI, the peptide will have a significant net positive or negative charge. The resulting electrostatic repulsion between molecules counteracts the hydrophobic forces driving aggregation.[10] Outcome: The peptide dissolves readily in the pH-adjusted buffer. |
| Concentration Too High | Attempt to dissolve the peptide at a lower starting concentration. Perform a solubility test with a small aliquot first.[1][21] | Rationale: Every peptide has a solubility limit. Exceeding this limit, especially during initial reconstitution, will lead to precipitation. Outcome: The peptide dissolves at a lower concentration, establishing its approximate solubility limit under those conditions. |
Note on Solvents: DMSO should not be used with peptides containing methionine or free cysteine, as it can cause oxidation. Use DMF as an alternative.[8]
Problem 2: My peptide solution becomes cloudy, forms a gel, or shows precipitates over time.
This indicates that while initially soluble, the peptide is undergoing slow, time-dependent aggregation.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Slow Aggregation Kinetics | Screen a panel of buffers with varying pH values and ionic strengths to find a condition that maximizes stability.[1] | Rationale: The stability of the monomeric peptide state is highly dependent on the solution environment. A systematic screen can identify an optimal condition that disfavors the conformational changes leading to aggregation. Outcome: The peptide remains soluble and monomeric for an extended period in the optimized buffer. |
| Hydrophobic Interactions | Introduce stabilizing excipients into the solution. Common examples include non-ionic detergents (e.g., 0.01% Tween-20) or sugars (e.g., sucrose, trehalose).[1][22] | Rationale: Excipients can act as "shields" by preferentially interacting with the peptide's hydrophobic regions, preventing peptide-peptide association. Sugars can stabilize the native conformation through preferential hydration effects.[23] Outcome: The rate of aggregation is significantly reduced or eliminated. |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C or -20°C). Perform a freeze-thaw stability study to ensure the process itself doesn't induce aggregation. | Rationale: Lowering the temperature reduces molecular motion and can weaken hydrophobic interactions, slowing down the aggregation process.[1] Outcome: The peptide solution remains stable for a longer duration when stored at a lower temperature. |
Problem 3: I'm experiencing low yields and difficult purifications during peptide synthesis.
This often points to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain folds and aggregates while still attached to the solid support, blocking reactive sites.
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| On-Resin Aggregation | 1. Change Solvents: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add "magic mixtures" containing DMSO or chaotropic salts (e.g., NaClO₄).[24] 2. Incorporate Structure-Disrupting Elements: Strategically insert pseudoproline dipeptides or use backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on glycine residues.[24][25] 3. Use Microwave Synthesis: Perform couplings at a higher temperature using a microwave peptide synthesizer.[24] | Rationale: NMP and DMSO are better at solvating aggregated structures. Pseudoprolines and Dmb groups introduce a "kink" in the peptide backbone that physically disrupts the inter-chain hydrogen bonding that causes aggregation.[24][25] Microwaves provide energy to overcome kinetic barriers for coupling to hindered sites. Outcome: Improved coupling and deprotection efficiencies, leading to higher crude purity and final yield. |
Systematic Troubleshooting Workflow
When encountering an aggregation issue, follow a logical progression of steps to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Experimental Protocols
Protocol 1: Systematic Solubilization of N-Methylated Peptides
This protocol provides a step-wise method for dissolving challenging peptides. Always start with a small aliquot for solubility testing.[21]
-
Initial Assessment: Calculate the peptide's net charge at pH 7 to classify it as acidic, basic, or neutral.[21]
-
Step 1 (Aqueous Screen):
-
Try to dissolve the peptide in sterile, deionized water.
-
If unsuccessful, and the peptide is basic (net charge > 0), try 0.1% acetic acid.
-
If unsuccessful, and the peptide is acidic (net charge < 0), try 0.1 M ammonium bicarbonate.
-
Use sonication in a chilled water bath for brief intervals (3 x 10 seconds) to aid dissolution.[21]
-
-
Step 2 (Organic Co-solvent):
-
Step 3 (Dilution):
-
While vortexing, slowly add your desired aqueous buffer to the concentrated organic stock solution.
-
Crucially, do not add the organic stock to the buffer. This will cause immediate precipitation.
-
Monitor the solution for any signs of cloudiness. If it becomes cloudy, the solubility limit has been exceeded.
-
Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT)
This protocol outlines a general method for detecting the formation of amyloid-like fibrils.[1]
-
Reagent Preparation:
-
Prepare a concentrated peptide stock solution (e.g., 1 mM) using the method from Protocol 1. The final concentration of any organic solvent should be kept low (e.g., <5%) and consistent across all samples.
-
Prepare a ThT stock solution (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, prepare peptide samples at the desired final concentration (e.g., 25-100 µM) in assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well for a final concentration of 10-25 µM.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to maintain a constant temperature (e.g., 37°C).
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[17]
-
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906–9918.
- Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. ResearchGate.
- Manavalan, B., Basith, S., & Choi, S. (2012). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Biopolymers, 98(5), 466-478.
- Wikipedia contributors. (n.d.). Peptide therapeutics. Wikipedia.
- PolyPeptide Group. (n.d.). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
- Raines, R. T. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Angewandte Chemie International Edition, 62(21), e202218418.
- Dear, A. J., & Michaels, T. C. T. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 11(5), 20210028.
- Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(32), 9906-9918.
- Kuril, A. K. (2021). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate.
- Carballo-Pacheco, M., & Strodel, B. (2017). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Physical Chemistry B, 121(18), 4671–4679.
- Jang, S., Kim, S., & Shin, S. (2004). Solvent effects on the conformational transition of a model polyalanine peptide. Biophysical Journal, 87(1), 121–131.
- Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 110(33), 13322–13327.
- Bio Basic. (n.d.). Peptide Solubility.
- Wang, L., Zhao, C., Wei, G., & Wang, Y. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Methods, 6(16), 6241-6245.
- Capes, E. M., Parrish, B., & Gursky, O. (2007). Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides. Biophysical Journal, 92(4), 1289–1299.
- Isenegger, T., & Kappe, C. O. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11337–11352.
- APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation.
- BioProcess International. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Ocha, M. S., & de la Torre, J. G. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(24), 5898.
- LifeTein. (2025). Should My Peptide Be Methylated?.
- Calvo, E., & Pérez, J. J. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27245-27255.
- Lindberg, D. J., & Wereszczynski, J. (2021). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 61(11), 5576–5587.
- Intertek. (n.d.). Protein Aggregation Analysis.
- Hewitt, W. M., Le, H. T., & Lokey, R. S. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 11(4), 282–289.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.bath.ac.uk [people.bath.ac.uk]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide therapeutics - Wikipedia [en.wikipedia.org]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
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- 22. bioprocessintl.com [bioprocessintl.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. peptide.com [peptide.com]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of Hydrophobic N-Methylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges encountered during the purification of hydrophobic N-methylated peptides.
N-methylation, the substitution of an amide proton with a methyl group, is a key strategy for enhancing the metabolic stability and membrane permeability of peptide therapeutics.[1][2] This modification, however, introduces substantial purification challenges. By removing a hydrogen bond donor, N-methylation increases the peptide's overall hydrophobicity and lipophilicity.[1][3][4] This heightened hydrophobicity often leads to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a propensity for aggregation, complicating standard purification protocols.[5][6]
This resource is designed to help you navigate these complexities, optimize your purification workflows, and improve the yield and purity of your target N-methylated peptides.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols to resolve them.
Question 1: My hydrophobic N-methylated peptide won't dissolve for HPLC injection. What should I do?
Answer:
This is one of the most common and frustrating challenges. The increased hydrophobicity from N-methylation and the presence of other non-polar residues can lead to extremely low solubility in the aqueous buffers typically used as the initial mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC).[5] Attempting to inject a peptide that is not fully dissolved will result in column clogging, poor peak shape, and inaccurate quantification.
The key is to find a suitable organic solvent to first solubilize the peptide before diluting it carefully with the aqueous mobile phase.
Experimental Protocol: Systematic Solubility Testing
-
Aliquot Your Sample: Begin by using a small, non-critical aliquot of your lyophilized peptide for solubility tests.[7]
-
Initial Solvent Screening: Test the solubility in a range of pure organic solvents. Add a small volume (e.g., 50-100 µL) of the solvent to the peptide and vortex thoroughly. Sonication can also aid dissolution.[7]
-
Recommended Solvents:
-
Careful Dilution: Once the peptide is dissolved in the organic solvent, slowly add your initial aqueous mobile phase (e.g., Water + 0.1% TFA) dropwise while vortexing. The goal is to find the highest possible aqueous content that keeps the peptide in solution. If the peptide precipitates, you have exceeded its solubility limit in that mixed-solvent system.[5]
-
Final Injection Solvent: The ideal injection solvent should be as similar as possible to the initial mobile phase conditions to ensure good peak shape. However, for hydrophobic peptides, this is often not feasible. Your final injection solvent will be a compromise—strong enough to maintain solubility but weak enough to allow the peptide to bind to the column head. If you must inject in a strong solvent like DMSO, keep the injection volume as small as possible to minimize peak distortion.[9]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes & Considerations |
| DMSO | 7.2 | 189 | Excellent for very hydrophobic peptides. Can cause peak distortion if injection volume is large. Low toxicity.[7][8] |
| DMF | 6.4 | 153 | Good alternative to DMSO. Higher toxicity.[7][10] |
| n-Propanol | 4.0 | 97 | Very effective for dissolving and eluting highly hydrophobic peptides. Increases mobile phase viscosity.[5] |
| Isopropanol | 3.9 | 82 | Similar to n-propanol but slightly less viscous. Good for improving solubility.[5] |
| Acetonitrile (ACN) | 5.8 | 82 | Standard RP-HPLC solvent. May not be strong enough for the most difficult peptides.[7][11] |
Visualization: Solubility Testing Workflow
Caption: Workflow for systematic solubility testing of hydrophobic peptides.
Question 2: My peptide peak in RP-HPLC is broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape is a classic symptom of undesirable secondary interactions between the peptide and the stationary phase, on-column aggregation, or slow desorption kinetics. N-methylated peptides are particularly prone to these issues.
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with basic residues on the peptide, causing peak tailing.[11]
-
Hydrophobic Interactions: The strong hydrophobicity can lead to slow kinetics of desorption from the stationary phase, resulting in broad peaks.[8]
-
Aggregation: The peptide may aggregate on the column itself, leading to severe peak broadening or the appearance of multiple peaks.
Improving peak shape requires a multi-pronged approach focused on optimizing the mobile phase, column selection, and operating temperature.
Troubleshooting & Optimization Strategies
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent in peptide purification. It serves two main purposes: it protonates acidic residues and forms an ion pair with basic residues, effectively increasing their hydrophobicity and masking secondary interactions with the column.[12][13]
-
Concentration: Ensure you are using an adequate concentration, typically 0.1% (v/v) in both aqueous (A) and organic (B) mobile phases. Low TFA concentrations can lead to poor peak shape.[11]
-
Alternative Agents: If TFA doesn't provide the desired selectivity or peak shape, consider alternatives. Formic acid (FA) is a weaker ion-pairing agent and can alter selectivity. For very basic peptides, a stronger agent like heptafluorobutyric acid (HFBA) can improve retention and resolution, though it is harder to remove post-purification.[11]
-
-
Change the Organic Modifier: While acetonitrile (ACN) is the most common organic solvent, highly hydrophobic peptides may benefit from more powerful modifiers.
-
Select an Appropriate Column:
-
Stationary Phase: If your peptide is strongly retained on a C18 column, switch to a less hydrophobic phase like C8, C4, or Phenyl.[8][14] The different selectivity of a Phenyl column can be particularly useful for peptides containing aromatic residues.
-
Pore Size: For larger peptides, a wider pore size (300 Å) can improve peak shape by allowing better diffusion into and out of the pores.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can be highly effective. It lowers the mobile phase viscosity, improves mass transfer kinetics, and can disrupt on-column aggregation, leading to sharper peaks.[5]
Visualization: Role of Ion-Pairing Agent
Caption: How ion-pairing agents improve peak shape in RP-HPLC.
Question 3: I can't separate my target peptide from an impurity that elutes very closely.
Answer:
Co-elution is a common problem, especially with impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences.[15] These impurities often have very similar hydrophobicity to the target peptide, making separation on a standard C18 column difficult. The solution lies in manipulating the chromatography conditions to alter selectivity.
Experimental Protocol: Strategies for Improving Resolution
-
Shallow the Gradient: This is the first and simplest step. A shallower gradient increases the separation window between peaks.
-
Step 1: Run a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your peptide.
-
Step 2: Design a new, much shallower gradient around that elution point. For example, if your peptide elutes at 40% B, try a gradient of 30-50% B over 40 minutes. This gives the molecules more time to interact with the stationary phase and resolve.[9]
-
-
Change Mobile Phase Selectivity: If a shallow gradient is insufficient, you must change the chemical interactions.
-
Change the Organic Modifier: Switching from ACN to methanol or isopropanol can alter the elution order of closely related peptides.[11]
-
Change the Ion-Pairing Agent: Switching from 0.1% TFA to 0.1% formic acid or 20 mM phosphoric acid can dramatically alter selectivity, especially if the co-eluting species have different charge characteristics.[11]
-
-
Change Stationary Phase Selectivity: Move from a standard C18 column to one with a different stationary phase, such as a Phenyl or C4 column. A Phenyl column, for instance, offers pi-pi interactions which can help resolve peptides containing aromatic amino acids.[8][14]
-
Implement Orthogonal Chromatography: If the impurity cannot be resolved by RP-HPLC, a second purification step using a different separation mechanism is required. This is known as orthogonal chromatography.
Visualization: 2D Orthogonal Purification Workflow
Caption: Orthogonal 2D workflow combining RP-HPLC and IEX for difficult separations.
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes N-methylated peptides so difficult to purify? A1: The primary difficulty stems from the significant increase in hydrophobicity caused by replacing a polar N-H bond with a non-polar N-CH₃ group.[1][3] This change has several downstream consequences: it drastically reduces solubility in aqueous solutions, causes strong binding to reversed-phase media leading to poor peak shape, and increases the tendency for peptides to aggregate in solution and on the column.[5][6][17]
Q2: What is the best starting column for purifying a novel N-methylated peptide? A2: A good quality, end-capped C18 column is a reasonable starting point for initial method development as it provides high retention and resolving power.[14][15] However, you should be prepared to quickly switch to a less retentive stationary phase, such as a C8 or C4 column, if you observe that your peptide is eluting very late in the gradient or not eluting at all.[8]
Q3: Can I use solvents other than acetonitrile in my mobile phase? A3: Absolutely. For very hydrophobic N-methylated peptides, alcohols like isopropanol and n-propanol can be more effective than acetonitrile.[5] They are stronger organic modifiers and can improve both the solubility of the peptide in the mobile phase and its elution from the column, often resulting in better peak shape and higher recovery.[11]
Q4: How does N-methylation affect peptide aggregation? A4: N-methylation has a paradoxical effect on aggregation. On one hand, it can be used as a strategy to inhibit aggregation by disrupting the hydrogen bonding patterns required to form β-sheet structures, which are often precursors to amyloid fibrils.[6][18] On the other hand, by increasing overall hydrophobicity, N-methylation can promote a different type of aggregation, where molecules self-associate to minimize the exposure of their non-polar surfaces to water.[6]
Q5: Are there any viable alternatives to RP-HPLC for these peptides? A5: Yes. While RP-HPLC is the workhorse of peptide purification, it is not always the best or only option.[14][19] For N-methylated peptides that are particularly difficult to purify by RP-HPLC alone, consider:
-
Ion-Exchange Chromatography (IEX): An excellent orthogonal technique that separates based on charge.[14][16]
-
Size-Exclusion Chromatography (SEC): Can be used as an initial cleanup step to remove truncated sequences or for buffer exchange, though it offers lower resolution.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for hydrophobic peptides, it can be an option for N-methylated peptides that still retain some overall polarity, separating them in an "opposite" elution order from RP-HPLC.[20]
References
- Waters Corporation.
- ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. [Link]
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- ResearchGate. (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]
- RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
- LifeTein.
- Grace. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]
- MDPI.
- MDPI.
- MDPI.
- PubMed Central.
- PolyPeptide Group.
- PubMed.
- PubMed Central. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
- PubMed Central.
- MDPI.
- PubMed Central. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
- Biotage.
- MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
- PubMed Central. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. [Link]
- Dipòsit Digital de la Universitat de Barcelona.
- ResearchGate.
- SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
- ResearchGate. (PDF)
- University of Bath's research portal.
- LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- NIH. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]
- MDPI.
- Organic & Biomolecular Chemistry (RSC Publishing). The effect of N-methylation of amino acids (Ac-X-OMe)
- Waters Corporation.
Sources
- 1. lifetein.com [lifetein.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nestgrp.com [nestgrp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hplc.eu [hplc.eu]
- 12. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. waters.com [waters.com]
- 15. bachem.com [bachem.com]
- 16. polypeptide.com [polypeptide.com]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Fragmentation of N-Methylated Peptides
Welcome to the technical support center for the analysis of N-methylated peptides by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and localizing this critical post-translational modification (PTM). N-methylation plays a vital role in numerous cellular processes, yet its analysis is challenging due to the subtle mass shift and the unique fragmentation behavior it imparts.[1]
This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your experiments.
Fundamental Principles: The Challenge of the Methyl Group
Understanding why N-methylated peptides behave differently during mass spectrometry is the first step to successful analysis. The primary challenge stems from the addition of a methyl group (or groups) to nitrogen atoms, typically on the side chains of lysine and arginine residues or at the peptide's N-terminus.
-
Subtle Mass Shift : Monomethylation adds only 14.01565 Da. High-resolution mass analyzers like Orbitrap or FT-ICR systems are essential to distinguish this from natural isotopic variations and other modifications. For example, the mass difference between trimethylation (+42.047 Da) and acetylation (+42.011 Da) is a mere 0.036 Da, requiring a mass accuracy of less than 30 ppm for confident discrimination.[2][3]
-
Influence on Proton Mobility : In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), fragmentation is driven by the "mobile proton" model.[4] The basicity of methylated residues, particularly arginine, can sequester protons, altering fragmentation pathways and sometimes leading to poor backbone cleavage.
-
Lability and Neutral Losses : The methyl group and its associated moieties can be labile. During CID/HCD, this can lead to neutral losses from the precursor or fragment ions, complicating spectral interpretation.[2] For instance, methylated arginine residues can result in the loss of methylamine or methylguanidine.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: Why am I seeing poor fragmentation or incomplete sequence coverage for my methylated peptide with CID/HCD?
Answer: This is a common issue, often rooted in the chemistry of CID/HCD fragmentation.
Causality: Collision-based fragmentation methods like CID and HCD rely on proton mobility to induce backbone cleavage, generating the classic b- and y-ion series.[4][5] However, methylated arginine and lysine residues are highly basic. This high basicity can "trap" the proton, preventing it from moving freely along the peptide backbone to promote fragmentation at amide bonds. The result is a spectrum with a strong precursor ion but few informative fragment ions, or a spectrum dominated by non-specific neutral losses.
Troubleshooting Steps:
-
Increase Collision Energy: Systematically increase the normalized collision energy (NCE) in HCD. Start with a typical NCE of 25-35% and increase it in steps of 5-10%.[1] This can sometimes provide enough energy to overcome the proton-trapping effect, though it may also increase the prevalence of neutral losses.
-
Switch to an Alternative Fragmentation Method: This is the most effective solution. Electron-based fragmentation methods are ideal for this challenge.
-
Electron Transfer Dissociation (ETD): ETD utilizes radical anions to transfer an electron to the peptide, causing fragmentation along the N-Cα bond of the backbone.[1] This process is not dependent on proton mobility and is known for preserving labile PTMs.[1][4] It generates c- and z-type ions, providing complementary information to CID/HCD. ETD is particularly superior for peptides containing methylated arginine.[1]
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid method combines ETD with HCD.[6][7] After the initial ETD reaction, all ions (precursors and fragments) are subjected to HCD. This dual fragmentation approach generates a rich spectrum containing b-, y-, c-, and z-ions, often leading to near-complete sequence coverage and making it exceptionally powerful for localizing PTMs.[7][8][9]
-
Q2: How can I confidently determine the exact location of the N-methylation site?
Answer: Ambiguous site localization is a major hurdle, especially when multiple potential methylation sites (e.g., several lysines) are close together. Confident localization requires a complete series of fragment ions that flank the modified residue.
Causality: To pinpoint a modification, you need to "see" the mass shift on fragment ions that contain the modified residue. For example, to confirm methylation on the 5th residue (K5), you need to observe b-ions up to b4 and then a mass-shifted b5 ion, or conversely, y-ions from the C-terminus that show the corresponding shift. If the fragmentation is incomplete around the potential sites, localization becomes ambiguous.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ambiguous N-methylation site localization.
Key Strategies:
-
Prioritize EThcD: As the diagram shows, EThcD is the gold standard. It provides the most comprehensive fragmentation, generating overlapping b/y and c/z ions that can resolve almost any localization ambiguity.[7][9]
-
Manual Validation: Do not rely solely on automated software outputs.[1] Manually inspect the MS/MS spectra to confirm the presence of key fragment ions that support the assigned location. Look for the mass shift of +14.02 Da (monomethyl), +28.03 Da (dimethyl), or +42.05 Da (trimethyl) on the correct ion series.
Q3: My spectra show intense low-mass ions or significant neutral losses. What are they and how can I use them?
Answer: These are often diagnostic or characteristic ions that can provide valuable clues about the presence and type of methylation, even if peptide backbone fragmentation is poor.[2][10]
Causality: The side chains of methylated amino acids can themselves fragment during CID/HCD. These fragmentation events produce small, stable ions (immonium ions or side-chain fragments) or result in the neutral loss of a part of the side chain from the main peptide ion.[2][11]
Table 1: Common Diagnostic Ions & Neutral Losses for N-Methylated Residues
| Amino Acid | Modification | m/z of Ion or Neutral Loss (Da) | Type of Ion/Loss | Fragmentation Method |
| Lysine | Monomethyl | 98.0964 | Immonium-related ion (a1-NH3) | CID/HCD |
| Lysine | Dimethyl | 112.1121 | Immonium-related ion | CID/HCD |
| Lysine | Dimethyl | 45.0578 | Neutral Loss (Dimethylamine) | CID/HCD |
| Lysine | Trimethyl | 59.0735 | Neutral Loss (Trimethylamine) | CID/HCD |
| Arginine | Monomethyl | 31.0422 | Neutral Loss (Methylamine) | ETD |
| Arginine | Monomethyl | 73.0640 | Neutral Loss (Methylguanidine) | ETD |
| Arginine | Asymmetric Dimethyl (aDMA) | 46.0651 | Side-chain fragment (Dimethylammonium) | CID/HCD |
This table is a summary based on data from multiple sources.[2][11][12]
How to Use This Information:
-
Confirmation of Presence: The presence of a diagnostic ion like m/z 46.0651 is a strong indicator that an asymmetrically dimethylated arginine is present in the peptide.[11]
-
Differentiation of Isomers: Neutral losses can help distinguish between asymmetric (aDMA) and symmetric (sDMA) dimethylarginine, which are isobaric. aDMA characteristically produces a strong dimethylammonium ion (m/z 46), while sDMA does not.[11]
-
Targeted Analysis: In some workflows, you can perform precursor ion scanning to specifically look for peptides that generate these diagnostic fragments.[11]
Experimental Protocols
Protocol 1: Optimizing MS/MS Method for N-Methylated Peptides
This protocol outlines a decision-based workflow for acquiring high-quality MS/MS data.
Objective: To select the optimal fragmentation method and parameters for identifying and localizing N-methylation.
Instrumentation: A hybrid Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos, Orbitrap Ascend, Orbitrap Excedion) equipped with CID, HCD, and ETD/EThcD capabilities is assumed.[8]
Step-by-Step Methodology:
-
MS1 Scan Setup:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: 350-1500 m/z
-
AGC Target: Standard
-
Maximum Injection Time: Auto
-
-
Data-Dependent MS/MS Setup (Decision Tree Logic):
-
Cycle Time: Set a top speed of 2-3 seconds.
-
Intensity Threshold: Set to a reasonable value (e.g., 5.0e4) to trigger on medium-to-high abundance precursors.
-
Dynamic Exclusion: Enable for 30-45 seconds to prevent re-sequencing of the same abundant peptides.[1]
-
-
Charge-State-Based Fragmentation Decision:
-
For Precursor Charge State 2+:
-
Method: HCD
-
Analyzer: Orbitrap
-
Resolution: 15,000 - 30,000
-
Collision Energy: Use stepped NCE (e.g., 25%, 30%, 35%) to increase the chance of generating a comprehensive set of fragments.
-
-
For Precursor Charge States 3+ and higher:
-
Method: EThcD (preferred) or ETD.[13]
-
Analyzer: Orbitrap
-
Resolution: 15,000 - 30,000
-
ETD Parameters: Use calibrated ETD reaction times or default settings.
-
HCD Supplemental Activation (for EThcD): Use a moderate NCE (e.g., 20-25%). This ensures fragmentation of the charge-reduced precursor without destroying all c- and z-ions.[7]
-
-
-
Data Analysis:
-
Search Algorithm: Use a modern search engine (e.g., Sequest, Mascot, MaxQuant) that can handle high-resolution data and specify different fragmentation types.[1]
-
Variable Modifications: Include monomethylation, dimethylation, and trimethylation on K and R, as well as common modifications like methionine oxidation and N-terminal acetylation.[1]
-
FDR: Set a strict False Discovery Rate of 1% for both peptide and protein identification.[1][14]
-
Manual Validation: Critically, manually inspect the spectra of all identified methylated peptides to verify fragment ion assignments and confirm site localization.[1][14]
-
Caption: Decision tree for optimal fragmentation of N-methylated peptides.
References
- Comprehending Dynamic Protein Methylation with Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. National Institutes of Health (NIH). [Link]
- Peptide ion fragmentation in mass spectrometry.
- Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. MDPI. [Link]
- Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. National Institutes of Health (NIH). [Link]
- Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. National Institutes of Health (NIH). [Link]
- Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. National Institutes of Health (NIH). [Link]
- Common errors in mass spectrometry-based analysis of post-translational modifications. National Institutes of Health (NIH). [Link]
- Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).
- Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. PubMed. [Link]
- In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. LabRulez LCMS. [Link]
- Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides.
- Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. National Institutes of Health (NIH). [Link]
- Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS.
- Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. Springer. [Link]
- Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]
- Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox.
- Optimal Dissociation Methods Differ for N- and O-glycopeptides. ChemRxiv. [Link]
- HCD and ETD spectra of modified peptides. Molecular ions are marked...
- Identifying and quantifying sites of protein methylation by heavy methyl SILAC. Broad Institute. [Link]
- Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry.
- Radical-directed dissociation-HCD provides variable fragmentation routes dictated by radical stability.
- Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). National Institutes of Health (NIH). [Link]
- Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers. [Link]
- (PDF) Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis [ebrary.net]
- 13. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 14. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of N-Methylated Peptides from Resin
Welcome to the technical support center for the synthesis and cleavage of N-methylated peptides. The introduction of N-methylation can significantly enhance the therapeutic properties of peptides, including increased metabolic stability and cell permeability.[1][2][3] However, this modification also introduces unique challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection step. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your cleavage protocols for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is cleaving N-methylated peptides from resin more challenging than their non-methylated counterparts?
A1: The challenges arise from several factors directly related to the presence of the N-methyl group:
-
Steric Hindrance: The methyl group on the amide nitrogen can sterically hinder the access of cleavage reagents to the acid-labile linker, potentially slowing down the cleavage reaction.
-
Altered Peptide Conformation: N-methylation can significantly alter the peptide's secondary structure by promoting cis-amide bonds and eliminating hydrogen bond donors.[1][3] This can lead to aggregation or the adoption of conformations that mask the cleavage site.
-
Increased Lipophilicity: N-methylated peptides are often more hydrophobic, which can affect their solubility in standard cleavage cocktails and precipitation solvents.
-
Susceptibility to Side Reactions: Certain sequences, particularly those with an N-terminal acetylated N-methylamino acid, are prone to specific side reactions like the loss of the Ac-N-methylamino acid during TFA cleavage.[1][4]
Q2: What is a "cleavage cocktail," and why are scavengers necessary?
A2: A cleavage cocktail is a mixture of a strong acid, typically trifluoroacetic acid (TFA), and various additives called "scavengers."[5] During cleavage, protecting groups from amino acid side chains are removed, generating highly reactive cationic species (e.g., tert-butyl cations).[6][7] If not neutralized, these cations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, Tyrosine, and Cysteine, leading to unwanted modifications.[6] Scavengers are nucleophilic compounds that "trap" these reactive species, preventing side reactions.[6][7]
Q3: Which scavengers are most commonly used for N-methylated peptide cleavage?
A3: The choice of scavengers depends on the amino acid composition of your peptide. A good starting point for most sequences is a cocktail containing:
-
Triisopropylsilane (TIS): An excellent scavenger for trityl cations (from His(Trt), Cys(Trt), Asn(Trt), Gln(Trt)) and other carbocations.[5][8]
-
Water: Effectively scavenges tert-butyl cations.[5]
-
Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and reattachment of protecting groups.[5][8]
-
1,2-Ethanedithiol (EDT) or Dioxa-1,8-octane-dithiol (DODT): Reduces oxidation of Cysteine and Methionine residues and scavenges tert-butyl cations.[5][9] DODT is a less odorous alternative to EDT.[5]
A commonly used general-purpose cocktail is Reagent B (TFA/Phenol/Water/TIS; 88:5:5:2 v/v/v/v), though it does not prevent methionine oxidation.[1][8] For peptides containing sensitive residues like Met, Cys, and Trp, a more robust mixture like Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is often recommended.[6]
Troubleshooting Guide
This section addresses specific problems encountered during the cleavage of N-methylated peptides.
Issue 1: Low Cleavage Yield
A lower-than-expected yield of the final peptide is one of the most common issues.
Potential Causes & Solutions
-
Incomplete Cleavage Reaction:
-
Cause: The steric bulk of N-methyl groups or the peptide's secondary structure may be impeding the acid's access to the resin linker.[10]
-
Solution 1: Extend Cleavage Time: While standard cleavage times are typically 2-3 hours, N-methylated peptides may require longer incubation.[11] Monitor the cleavage progress by taking aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by HPLC. However, be aware that prolonged acid exposure can lead to other side reactions.[11]
-
Solution 2: Increase Temperature: Gently warming the cleavage reaction to 38°C can increase the reaction rate.[5] Systems like the Razor™ parallel peptide cleavage system are designed for this purpose.[5]
-
Solution 3: Optimize Cleavage Cocktail: For peptides with multiple Arginine residues protected by Pbf groups, the addition of thioanisole can accelerate deprotection.[8][9]
-
-
Peptide Precipitation During Cleavage:
-
Cause: The high hydrophobicity of some N-methylated peptides can cause them to precipitate out of the TFA cocktail before cleavage is complete.
-
Solution: Increase the volume of the cleavage cocktail to ensure the peptide remains solubilized. A common ratio is 10-25 mL of cocktail per gram of resin.[9]
-
-
Poor Precipitation in Ether:
-
Cause: The altered solubility profile of N-methylated peptides can lead to incomplete precipitation when adding cold ether.
-
Solution 1: Use a Different Precipitation Solvent: Try using methyl t-butyl ether (MTBE), which is often more effective for precipitating hydrophobic peptides.
-
Solution 2: Minimize TFA Volume: Before adding ether, carefully evaporate a portion of the TFA under a gentle stream of nitrogen. This concentrates the peptide and can improve precipitation efficiency.
-
Solution 3: Extended Chilling: After adding ether, store the peptide-ether mixture at -20°C or in a dry ice/acetone bath to maximize recovery.[11]
-
Issue 2: Peptide Degradation or Unexpected Side Products
The appearance of extra peaks in the HPLC chromatogram indicates the presence of impurities, which can arise from various side reactions.
Workflow for Diagnosing Side Reactions
Caption: Troubleshooting workflow for identifying cleavage side products.
Common Side Reactions and Solutions
-
N-Terminal Deletion (Ac-N-Methyl Amino Acid Loss):
-
Cause: Peptides with an N-terminal acetylated N-methylamino acid can undergo a cyclization reaction during acidic cleavage, leading to the loss of this residue.[1] This side reaction is sequence-dependent and influenced by the conformation induced by the N-methyl group.[1]
-
Solution:
-
Modify Cleavage Conditions: Studies have shown that using pure, cold TFA (4°C) can sometimes yield better results than standard cocktails with scavengers for this specific side reaction.[1]
-
Modify the N-Terminus: If possible, replacing the N-terminal acetyl group with a different functionality, such as a methoxycarbonyl group, can prevent this side reaction.[1]
-
-
-
Side-Chain Alkylation:
-
Cause: Insufficient scavenging of reactive cations generated from protecting groups like Boc, tBu, Trt, and Pbf.[6][12] Methionine is particularly susceptible to S-alkylation.[12]
-
Solution:
-
Optimize Scavengers: Ensure the cocktail is appropriate for the protecting groups used. For peptides rich in Trp, Cys, and Met, use a robust cocktail like Reagent K or add specific scavengers like TIS, EDT, or thioanisole.[6][9]
-
Reduce Cleavage Time: Shorter cleavage times can minimize the peptide's exposure to reactive cations.[12] A 30-minute cleavage may be sufficient and reduce alkylation byproducts.[12]
-
-
-
Incomplete Deprotection:
-
Cause: Steric hindrance can make some protecting groups, especially Arg(Pbf), difficult to remove completely, particularly at lower temperatures.[1][10]
-
Solution:
-
Extend Cleavage Time: Allow more time for the acid to access and cleave the protecting groups. A 4-hour cleavage may be necessary for residues like Asn(Trt).[9]
-
Use Additives: Thioanisole is known to accelerate the removal of sulfonyl-based protecting groups like Pbf from Arginine.[9]
-
Increase Temperature: As mentioned, performing the cleavage at 38°C can improve deprotection efficiency.[5]
-
-
Protocols & Data
Table 1: Recommended Cleavage Cocktails for N-Methylated Peptides
| Reagent Name | Composition (v/v) | Target Residues / Application | Reference |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General use for peptides without highly sensitive residues (Met, Cys). | [6][7] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" option, good for Trp-containing peptides. Does not prevent Met oxidation. | [1][8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues (Arg(Pbf), Met, Cys, Trp). | [6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to prevent methionine oxidation and can reduce Met(O) if already formed. | [8] |
| Pure TFA (Cold) | 100% TFA at 4°C | Can minimize N-terminal deletion of Ac-NMe-AA in specific sequences. | [1] |
Experimental Protocol: Standard Cleavage and Precipitation
This protocol provides a general procedure that can be adapted based on the troubleshooting guide above.
CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[9]
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed by treating the resin with piperidine solution.[9]
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).
-
Wash the resin thoroughly to remove residual synthesis solvents. Perform the following washes:
-
3x with Dichloromethane (DCM)
-
3x with Methanol (MeOH)
-
3x with DCM
-
-
Dry the resin completely under a high vacuum for at least 4 hours, or preferably overnight.[9]
-
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail from Table 1 immediately before use. For a 0.1 mmol scale synthesis, prepare 5-10 mL.
-
Add the cleavage cocktail to the dry resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. (Adjust time and temperature as needed based on troubleshooting).
-
Observation: The solution may turn yellow or red, especially if trityl groups are present, which is normal.[11]
-
-
Peptide Isolation and Precipitation:
-
Filter the cleavage solution, collecting the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates.
-
In the fume hood, add the collected filtrate dropwise to a separate 50 mL tube containing ~40 mL of ice-cold methyl t-butyl ether (MTBE). A white precipitate (the peptide) should form.
-
Securely cap the tube and centrifuge at ~3000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more by adding fresh cold MTBE, vortexing briefly, centrifuging, and decanting.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
For long-term storage, the crude peptide should be lyophilized, often from a water/acetonitrile or 1% acetic acid solution, to yield a stable, fluffy powder.[5]
-
References
- Bennett, G. P., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 92(5), 417-425. [Link]
- Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]
- Gonzalez, A. (2019). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Isidro-Llobet, A., et al. (2021). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 6(17), 11495-11504. [Link]
- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(24), 7628-7631. [Link]
- Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.6. [Link]
- Bofill, A. (2016). Backbone N-modified peptides: beyond N-methylation.
- CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
- Teixidó, M., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [diposit.ub.edu]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cem.de [cem.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Deletion Sequences in Peptides with N-methyl-D-leucine
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing N-methyl-D-leucine. The incorporation of N-methylated amino acids, while beneficial for improving pharmacokinetic properties like enzymatic stability and oral bioavailability, introduces significant synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the occurrence of deletion sequences and other impurities, thereby enhancing the yield and purity of your target peptide.
Section 1: Troubleshooting Guide - Addressing Specific Synthesis Issues
This section is formatted in a question-and-answer style to directly address common problems observed during the synthesis of peptides containing N-methyl-D-leucine.
Q1: I'm observing a significant peak in my HPLC/MS analysis with a mass corresponding to my target peptide minus the mass of N-methyl-D-leucine. What is the likely cause and how can I fix it?
Answer:
This observation strongly indicates the presence of a deletion sequence where the N-methyl-D-leucine residue failed to couple to the growing peptide chain.[3][4] The primary reasons for this are the inherent steric hindrance and reduced nucleophilicity associated with N-methylated amino acids.[5]
Probable Causes & Solutions:
-
Cause 1: Inefficient Coupling Reagent. Standard coupling reagents like DIC/HOBt are often not potent enough to overcome the steric barrier presented by the N-methyl group.[5]
-
Solution: Employ high-reactivity uronium/aminium or phosphonium salt-based coupling reagents. HATU, HCTU, and PyBOP are excellent first choices.[1][5][6] For exceptionally difficult couplings, the more reactive PyBrOP can be utilized, though caution is advised due to its potential to cause racemization with prolonged reaction times.[5][6]
-
-
Cause 2: Insufficient Coupling Time or Incomplete Reaction. The kinetics of coupling to an N-methylated residue are significantly slower than for a standard primary amine.
-
Solution 1: Double Coupling. Perform a second coupling step immediately after the first. This involves draining the reaction vessel and adding a fresh solution of the activated N-methyl-D-leucine.
-
Solution 2: Extended Coupling Times. Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly stubborn sequences.
-
Solution 3: Microwave-Assisted Synthesis. The use of microwave energy can significantly accelerate coupling reactions and drive difficult couplings to completion.[7]
-
-
Cause 3: Peptide Aggregation on the Solid Support. As the peptide chain elongates, it can form secondary structures and aggregate, physically blocking the N-terminal amine from reacting with the incoming activated amino acid.
-
Solution 1: Chaotropic Salts. Wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, prior to the coupling step to disrupt secondary structures.
-
Solution 2: "Magic Mixture" Solvents. For severe aggregation, consider using a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) for the acylation step.
-
Solution 3: Incorporation of Structure-Disrupting Elements. If the sequence allows, incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues can help prevent aggregation. These surrogates disrupt the formation of secondary structures during synthesis and are cleaved during the final TFA treatment.
-
Q2: The bromophenol blue test remains blue/green after an extended coupling time for N-methyl-D-leucine. What does this mean and what should I do?
Answer:
A blue or green color in the bromophenol blue test indicates the presence of unreacted secondary amines on the resin, confirming that the coupling of N-methyl-D-leucine is incomplete.[1][5] The standard ninhydrin test is not suitable for monitoring the coupling of N-methylated amino acids as it does not react with secondary amines.[1]
Immediate Actions:
-
Do Not Proceed to the Next Cycle: Capping the unreacted amines is an option, but for minimizing deletion sequences, it is preferable to drive the desired coupling to completion.
-
Perform a Second Coupling: Immediately perform a double coupling with a fresh preparation of activated Fmoc-N-methyl-D-leucine.[1]
-
Consider a More Potent Coupling Reagent: If you are not already using one, switch to a more powerful coupling reagent like HATU or PyBrOP for the second coupling attempt.[1][5]
Q3: My overall peptide yield is very low after cleavage and purification, and I suspect issues with the N-methyl-D-leucine incorporation. How can I improve this?
Answer:
Low overall yield, in this context, is often a cumulative effect of incomplete couplings and subsequent difficulties in purification.
Investigative Workflow & Solutions:
Caption: Workflow for troubleshooting low yield with N-methyl-D-leucine.
Explanation of Workflow:
-
Verify Coupling Reagent: Ensure you are using a high-activity coupling reagent suitable for sterically hindered amino acids.[6]
-
Optimize Conditions: Implement double coupling and/or extended reaction times as a standard protocol for the N-methyl-D-leucine residue.[1]
-
Monitor Coupling: Use the bromophenol blue test to get real-time feedback on the reaction's completeness.[1][5]
-
Analyze Crude Product: Before extensive purification, analyze a small cleaved sample by LC-MS. This will provide a quantitative assessment of the ratio between your target peptide and any deletion sequences.[3][4]
-
Confirm with MS/MS: If a deletion is suspected, perform tandem mass spectrometry (MS/MS) on the impurity peak to confirm the exact location of the missing residue.[3][4]
-
Review & Refine Strategy: Based on the analytical data, refine your synthesis strategy for the next attempt. If the deletion is significant, a more potent coupling reagent or longer reaction times are warranted.
Section 2: Frequently Asked Questions (FAQs)
What makes N-methyl-D-leucine a "difficult" amino acid in SPPS?
The difficulty arises from two main factors:
-
Steric Hindrance: The methyl group on the amide nitrogen, combined with the bulky isobutyl side chain of leucine, creates significant steric bulk. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[5][7]
-
Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is less nucleophilic (i.e., less reactive) than the primary amine of a standard amino acid. This reduces the intrinsic rate of the peptide bond formation reaction.[5]
Caption: Steric hindrance in N-methyl vs. standard amino acid coupling.
Can I use standard Fmoc deprotection conditions for a residue preceding N-methyl-D-leucine?
Yes, standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are generally effective for removing the Fmoc group from the residue preceding the N-methyl-D-leucine coupling site.[8] However, if you observe incomplete deprotection due to aggregation, increasing the deprotection time or performing a second deprotection step can be beneficial.
How should I prepare my activated Fmoc-N-methyl-D-leucine solution?
Pre-activation of the amino acid before adding it to the resin is recommended.[5]
Protocol 1: Standard Coupling with HATU
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-D-leucine and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIEA).
-
Mix at room temperature for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.[1]
What are the best analytical methods to detect and quantify deletion sequences?
The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard.
| Analytical Method | Purpose | Key Information Provided |
| RP-HPLC | Separation | Resolves the target peptide from impurities, including deletion sequences, which typically elute earlier due to lower molecular weight and potentially altered hydrophobicity.[3][9] |
| Mass Spectrometry (MS) | Identification | Determines the molecular weight of the species in each HPLC peak. A deletion sequence will have a mass equal to the target peptide minus the mass of the missing residue(s).[4] |
| Tandem MS (MS/MS) | Confirmation | Fragments the ion of the suspected deletion sequence to determine its amino acid sequence, definitively confirming the identity and location of the missing residue.[3][4] |
Section 3: Experimental Protocols
Protocol 2: Optimized Coupling of Fmoc-N-methyl-D-leucine
This protocol is designed to maximize coupling efficiency and minimize deletion sequences.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5 x 1 min).
-
Pre-activation: In a separate vial, dissolve Fmoc-N-methyl-D-leucine (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes at room temperature.[1]
-
First Coupling: Add the activated amino acid solution to the reaction vessel. Agitate at room temperature for 2 hours.
-
Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly with DMF, then methanol. Perform the bromophenol blue test.[1]
-
Yellow beads: Coupling is likely complete. Proceed to step 7.
-
Blue/Green beads: Coupling is incomplete. Proceed to step 5.
-
-
Second Coupling (Recouple): Drain the reaction vessel. Prepare a fresh solution of activated Fmoc-N-methyl-D-leucine as in step 2.
-
Agitation: Add the fresh solution to the resin and agitate for an additional 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Protocol 3: Bromophenol Blue Test for Secondary Amines
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1]
-
Sample Preparation: Remove a small sample of resin (10-20 beads) from the reaction vessel.
-
Washing: Place the resin sample in a small test tube and wash thoroughly with methanol to remove any residual base.
-
Testing: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.
-
Observation:
References
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8883. [Link]
- Berthod, A., et al. (2004). Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases.
- Góngora-Benítez, M., et al. (2019). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 24(17), 3121. [Link]
- Wang, D., et al. (2012). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Analytical Chemistry, 84(11), 4936-4944. [Link]
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
- Katritzky, A. R., et al. (2003). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 68(14), 5707-5710. [Link]
- Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 22(12), 4763-4767. [Link]
- Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9473. [Link]
- Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9473. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. peptide.com [peptide.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
effect of coupling reagents on N-methyl-D-leucine incorporation
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of N-methyl-D-leucine in peptide synthesis. We understand the unique challenges this sterically hindered amino acid presents and have compiled field-proven insights to help you achieve optimal results.
The Challenge: Steric Hindrance and Reduced Nucleophilicity
Incorporating N-methylated amino acids, such as N-methyl-D-leucine, is notoriously difficult. The presence of the N-methyl group introduces significant steric bulk around the nitrogen atom. This bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. Furthermore, the secondary amine of an N-methylated residue is electronically less nucleophilic than a primary amine, slowing down the rate of peptide bond formation.[1] These factors combined often lead to low coupling yields, incomplete reactions, and an increased risk of side reactions unless appropriate reagents and conditions are employed.[1][2]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: Why is my N-methyl-D-leucine incorporation yield consistently low?
Answer: Low coupling efficiency is the most common problem and typically stems from one of three areas: an insufficiently reactive coupling reagent, suboptimal reaction conditions, or inadequate activation.
Potential Causes & Solutions:
-
Ineffective Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often fail with sterically demanding couplings.[1] Even common onium salts like HBTU can be less effective for these challenging steps.[2]
-
Solution: Switch to a high-reactivity coupling reagent. Uronium/aminium salts based on the HOAt or OxymaPure® additives are highly recommended. HATU , HCTU , and COMU are excellent choices.[1][3] Phosphonium salt reagents like PyAOP or PyBOP are also highly effective.[1][4] For the most stubborn couplings, halogenophosphonium reagents like PyBrOP can be used, though caution is advised due to their extreme reactivity, which can increase racemization risk.[1][2]
-
-
Suboptimal Reaction Conditions: The increased steric hindrance requires more forcing conditions to drive the reaction to completion.
-
Solution:
-
Increase Reaction Time: A standard 1-hour coupling may be insufficient. Extend the reaction time to 2-4 hours or even overnight.[2]
-
Perform a Double Coupling: After the initial coupling, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of amino acid and coupling reagent.[1]
-
Use Microwave Assistance: Microwave-enhanced solid-phase peptide synthesis (SPPS) can significantly accelerate the coupling of hindered amino acids by overcoming activation energy barriers.[5]
-
-
-
Insufficient Pre-activation: For onium salt reagents, allowing the carboxylic acid to pre-activate with the reagent before adding it to the resin-bound amine can improve efficiency.
Q2: I'm observing unexpected side products. How can I minimize racemization and guanidinylation?
Answer: Side reactions are a consequence of the slow main reaction, which gives alternative chemical pathways more time to occur. The choice of coupling reagent and additives is critical for minimizing these issues.
Specific Side Reactions & Mitigation:
-
Racemization: While D-amino acids are not subject to epimerization in the same way as L-amino acids, the chiral integrity of the incoming activated amino acid is at risk. High-energy activation or prolonged exposure to base can cause racemization.
-
Solution:
-
Use Additives: Always use coupling reagents that incorporate racemization-suppressing additives. Reagents based on HOAt (e.g., HATU, PyAOP) are more effective at suppressing racemization than older HOBt-based reagents.[7][8] OxymaPure® (e.g., COMU, PyOxim) is a non-explosive and highly effective alternative to HOBt and HOAt.[3][7]
-
Control the Base: When using onium salts, use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if racemization of the incoming residue is a concern.[3]
-
-
-
Guanidinylation: This side reaction is specific to uronium/aminium type reagents (HBTU, HATU, HCTU, COMU). The reagent itself can react with the free N-terminal amine, forming a stable tetramethylguanidinium cap that terminates the peptide chain.[1] This is especially problematic when the coupling reaction is slow and the coupling reagent is in excess.[9]
-
Solution:
-
Use Phosphonium Reagents: Phosphonium salts like PyBOP and PyAOP do not have the guanidinylating moiety and are therefore incapable of this side reaction.[3] This makes them an excellent choice for difficult couplings where the reagent may be present in excess or for extended periods.
-
Optimize Stoichiometry: If using a uronium reagent, avoid a large excess of the coupling reagent relative to the amino acid. A slight excess of the activated amino acid over the amine is preferred.[3] Keep pre-activation times short (5-15 minutes) before adding to the resin.[1]
-
-
Q3: The ninhydrin test is negative, but my final product shows a deletion sequence. What's wrong?
Answer: The standard ninhydrin test for monitoring coupling completion relies on the presence of a primary amine. It will not work for secondary amines, such as the N-terminus of N-methyl-D-leucine.[1] A negative ninhydrin test in this case is a "false negative" and does not indicate a complete reaction.
-
Solution: Use a qualitative test suitable for secondary amines. The bromophenol blue test is the recommended alternative.[1][2] In this test, a sample of the resin is washed and treated with a bromophenol blue solution.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for incorporating N-methyl-D-leucine?
For sterically hindered couplings, high-reactivity onium salt reagents are the gold standard. They are generally categorized as aminium/uronium salts or phosphonium salts.
-
Top-Tier Aminium/Uronium Salts:
-
HATU: The HOAt-based analogue of HBTU. It is highly efficient for coupling N-methyl amino acids due to the catalytic effect of the pyridine nitrogen in the HOAt moiety.[3]
-
COMU: An OxymaPure®-based reagent that is comparable in efficiency to HATU but offers improved safety (non-explosive) and better solubility.[3][10]
-
-
Top-Tier Phosphonium Salts:
Q2: What is the mechanistic role of additives like HOAt and OxymaPure®?
Additives are crucial for efficient and clean peptide synthesis. They function in two primary ways:
-
Accelerating Coupling and Increasing Reactivity: During activation by a carbodiimide or onium salt, the additive rapidly forms a reactive ester intermediate (e.g., OAt-ester or Oxyma-ester).[8] These esters are more reactive than the corresponding OBt-esters, leading to faster acylation of the sterically hindered amine. The general order of reactivity is OAt > OxymaPure® > OBt.
-
Suppressing Racemization: The formation of these active esters is faster than the competing pathway of oxazolone formation, which is a primary mechanism for racemization.[8][11] By channeling the reaction through the active ester intermediate, racemization is minimized.
Q3: How do phosphonium and uronium/aminium reagents differ fundamentally?
While both are highly effective "onium" salts, their core structure and potential side reactions differ.
| Feature | Phosphonium Reagents (e.g., PyBOP, PyAOP) | Uronium/Aminium Reagents (e.g., HBTU, HATU) |
| Core Atom | Phosphorus | Carbon |
| Guanidinylation Risk | None. Cannot form a guanidinium species.[3] | Yes. Can transfer the tetramethyluronium moiety to the N-terminal amine, causing chain termination.[1] |
| Solubility in DMF | Generally higher, allowing for more concentrated reactions. | Generally lower than phosphonium salts. |
| Stability in Solution | Moderately stable in DMF; should be used within 1-2 days. | More stable in solution than phosphonium reagents.[11] |
| Recommendation | Ideal for critical steps like fragment condensation, cyclization, and coupling to hindered amines where side reactions must be avoided. | Excellent for routine synthesis, but use with caution (avoid large excess) in difficult couplings.[3] |
Experimental Protocols
Protocol: High-Efficiency Coupling of Fmoc-N-Methyl-D-Leucine using HATU
This protocol is designed to maximize the incorporation yield onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-N-methyl-D-leucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reagents for Bromophenol Blue test
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-D-leucine and 3.9 equivalents of HATU (relative to resin loading) in DMF or NMP.
-
Add 8 equivalents of DIPEA to the solution.
-
Gently agitate the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the prepared activation solution to the reaction vessel containing the washed and drained peptide-resin.
-
Agitate the resin slurry at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or overnight.
-
-
Monitoring for Completion:
-
Remove a small sample of resin beads (~5-10 mg).
-
Wash the beads thoroughly with DMF, then Methanol, and dry them.
-
Perform the Bromophenol Blue test.[2] If the beads are blue or green, the coupling is incomplete.
-
-
Recoupling (If Necessary):
-
If the monitoring test indicates an incomplete reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x).
-
Repeat steps 2 and 3 to perform a second coupling.
-
-
Final Wash:
-
Once the coupling is complete (bromophenol blue test is yellow), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove all residual reagents and by-products.
-
The resin is now ready for the next Fmoc-deprotection step in the sequence.
-
References
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–778. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
- Wikipedia. (2023). Peptide synthesis. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Reddit. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Temperature Effects on Boc-N-methyl-D-leucine Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating Boc-N-methyl-D-leucine into their synthetic workflows. The unique steric hindrance of this N-methylated amino acid presents significant challenges, where temperature is not just a reaction parameter but a critical control point that dictates the success or failure of the coupling reaction. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to help you optimize your reactions, maximize yields, and ensure the chiral integrity of your final product.
Troubleshooting Guide: Navigating Common Coupling Issues
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Q1: My coupling yield with this compound is extremely low or the reaction has stalled. What are the likely causes and how can I improve it?
A1: Low coupling efficiency is the most common issue when working with sterically hindered amino acids like this compound. The N-methyl group and the bulky leucine sidechain create a significant steric barrier, slowing down the nucleophilic attack of the amine. Temperature plays a dual role here: it can help overcome the activation energy barrier but must be managed carefully.
Primary Causes & Solutions:
-
Insufficient Reagent Reactivity: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often lack the potency for such demanding couplings, leading to stalled reactions at room temperature.
-
Expert Recommendation: Switch to a high-reactivity, in-situ activating reagent. Uronium/aminium salts such as HATU or phosphonium salts like PyAOP or PyBrOP are specifically designed for difficult couplings, including those involving N-methylated residues.[1][2] These reagents form highly reactive OAt or OBt esters that can overcome the steric barrier more effectively than the O-acylisourea intermediate from carbodiimides.[1]
-
-
Sub-Optimal Temperature: Operating at a standard room temperature or below may not provide enough kinetic energy for the reaction to proceed at a reasonable rate.
-
Expert Recommendation: While low temperatures are often advised to prevent side reactions with standard amino acids, for difficult couplings, a modest increase in temperature can be beneficial.[3] Consider running the reaction at 35-50°C .[3] This temperature range often provides a good balance between enhancing the reaction rate and minimizing the risk of epimerization.[3] Always monitor the reaction closely. For extremely challenging sequences, microwave-assisted peptide synthesis (MA-SPPS) can be a powerful tool to rapidly heat the reaction and drive it to completion.[4]
-
-
Inadequate Pre-activation Time: If the activation of the this compound carboxyl group is slow, the concentration of the active species will be too low to effectively acylate the hindered N-terminus.
-
Expert Recommendation: When using reagents like HATU or HBTU, pre-activate the amino acid for at least 5-10 minutes with the coupling reagent and a base (e.g., DIPEA) before adding the mixture to the resin.[2] This ensures a high concentration of the active ester is present when the coupling begins.
-
Q2: I'm observing a significant epimerization (diastereomeric impurity) in my final product. How is temperature contributing to this, and what can I do to minimize it?
A2: Epimerization, the loss of stereochemical integrity at the α-carbon, is a major risk in peptide synthesis, especially when using higher temperatures or prolonged reaction times to force a difficult coupling.[5] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can easily tautomerize, leading to racemization.
Causality and Mitigation Strategies:
-
Temperature's Role: Higher temperatures accelerate all reactions, including the formation of the oxazolone intermediate and its subsequent racemization.[5] Couplings performed at very high temperatures (e.g., 90°C) are known to cause significant epimerization.[5]
-
Reagent and Base Selection:
-
Coupling Reagents: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and its derivatives (found in reagents like HATU and PyAOP) are known to be more effective at suppressing racemization than their HOBt-based counterparts (HBTU, PyBOP).[1][6]
-
Bases: The choice and amount of base are critical. Strong, hindered bases like DIPEA are effective but can promote epimerization. In cases with a markedly increased risk of racemization, switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[7]
-
Workflow for Minimizing Epimerization:
Caption: Decision workflow for minimizing epimerization.
Expert Protocol Recommendation: For couplings where epimerization is a major concern, utilize a phosphonium salt like PyBrOP . This reagent has shown good results in coupling N-methylated amino acids.[8] A recommended procedure involves cooling the reaction mixture to 0°C before adding the base and allowing it to slowly warm to room temperature.[2][9] This protocol moderates the initial reaction rate, minimizing the window for oxazolone formation.
Q3: My reaction with a carbodiimide reagent (like DIC/HOBt) is failing and producing a significant byproduct that I can't identify. What's going wrong?
A3: While carbodiimides are workhorse reagents, they are often a poor choice for hindered couplings and are prone to a specific, temperature-dependent side reaction.
The Problem: N-acylurea Formation
The highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with the carbodiimide can undergo an intramolecular O-to-N acyl transfer. This rearrangement forms a stable N-acylurea , which is unable to participate in the coupling reaction.[7] This side reaction effectively consumes your activated amino acid, leading to low yields.
-
Temperature Influence: This O-N migration is highly dependent on temperature. As the temperature increases, the rate of this side reaction increases significantly.[7] This is a primary reason why low temperatures are always recommended for carbodiimide-mediated couplings .[7]
Caption: Competing pathways for the carbodiimide-activated amino acid.
Expert Recommendation: Avoid using carbodiimides for coupling this compound. The slow rate of the desired coupling reaction provides a large window of opportunity for the temperature-sensitive N-acylurea side reaction to occur. If you must use a carbodiimide, perform the reaction at 0°C and use an additive like OxymaPure, which can sometimes offer better performance than HOBt.[10] However, the most reliable solution is to switch to a more appropriate uronium or phosphonium-based reagent.[1][7]
Q4: When should I consider using elevated temperatures for my coupling, and what are the precise risks I need to manage?
A4: Elevated temperature should be considered a tool of last resort, to be used only after optimizing reagents and other parameters at lower temperatures has failed. It is primarily used to overcome two issues: severe steric hindrance and peptide aggregation on the solid support.
When to Use Heat (35-50°C):
-
When coupling two consecutive, highly hindered residues (e.g., this compound onto another N-methylated or α,α-disubstituted amino acid).
-
When synthesizing a sequence known to aggregate, as thermal energy can help disrupt the interchain hydrogen bonds that cause aggregation, improving accessibility of the reactive sites.[3]
Risk Management at Elevated Temperatures:
| Risk | Causal Factor | Mitigation Strategy |
| Epimerization | Accelerated formation and tautomerization of the 5(4H)-oxazolone intermediate.[5] | Use a racemization-suppressing reagent (e.g., HATU). Use the weakest possible base (e.g., NMM). Limit the duration at high temperature.[7] |
| Side-Chain Reactions | Dehydration of Asparagine (Asn) and Glutamine (Gln) side chains to form nitriles.[3] | Ensure Asn and Gln side chains are appropriately protected (e.g., with a Trityl group). |
| Protecting Group Lability | Some acid-labile (Boc) or base-labile (Fmoc) protecting groups may show instability with prolonged heating, though Boc is generally robust. | Use the minimum effective temperature and time. Thermal cleavage of Boc groups typically requires much higher temperatures (>100°C).[11] |
| Reagent Decomposition | Some coupling reagents may have limited stability at higher temperatures. | Consult manufacturer data. Most modern uronium/phosphonium salts are stable in this range for typical coupling times. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal starting temperature for a this compound coupling reaction? For a first attempt, room temperature (approx. 25°C) is the recommended starting point, provided you are using a high-potency coupling reagent like HATU or COMU.[7] This provides a good baseline. If the coupling is sluggish, you can then decide whether to increase the temperature or extend the reaction time. For protocols designed to be exceptionally mild to prevent epimerization, starting at 0°C and allowing the reaction to warm to room temperature is a proven strategy, particularly with reagents like PyBrOP.[2][9]
FAQ 2: How does my choice of coupling reagent class influence the optimal temperature?
-
Carbodiimides (e.g., DIC): Require low temperatures (0°C) to minimize the N-acylurea side reaction.[7] They are not recommended for this type of coupling.
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are highly efficient and generally perform well at room temperature .[7] They are also suitable for use at moderately elevated temperatures (35-50°C) if needed to overcome severe steric hindrance.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP): Similar to uronium salts, they are effective at room temperature .[1] Because they do not cause the guanidinylation side reaction seen with uronium salts, they can be a safer choice for slow reactions where the reagent is present in excess for extended periods.[1][8] Some protocols specifically recommend starting these reactions at 0°C .[2]
FAQ 3: Are there alternatives to thermal energy for promoting these difficult couplings? Yes. Besides conventional heating, microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative.[4] Microwave energy rapidly and efficiently heats the reaction mixture, dramatically shortening reaction times from hours to minutes. This can drive difficult couplings to completion while potentially minimizing the total time the peptide is exposed to high temperatures, which can reduce certain side reactions. However, it requires specialized equipment and careful optimization of temperature and time to avoid epimerization.[5]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU at Room Temperature
This protocol is recommended as the first-line approach for coupling this compound.
-
Swell the peptide-resin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vessel, dissolve this compound (4.0 eq) and HATU (3.9 eq) in DMF.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the amino acid/HATU solution.[2]
-
Allow the solution to pre-activate at room temperature for 5-10 minutes .[2]
-
Drain the DMF from the swollen resin and immediately add the pre-activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Longer reaction times (up to 12 hours) may be necessary depending on the sequence.[12]
-
Monitor the reaction for completion using a qualitative test appropriate for secondary amines (e.g., the Bromophenol Blue test).[2]
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Low-Temperature Protocol using PyBrOP for Minimizing Epimerization
This protocol is ideal for sequences highly susceptible to racemization.
-
Swell the peptide-resin (1.0 eq) in anhydrous Dichloromethane (DCM).
-
In a separate vessel, dissolve this compound (2.0 eq) in DCM or DMF and add it to the resin suspension.[2][9]
-
Add PyBrOP (2.0 eq) to the suspension.
-
Cool the entire reaction vessel in an ice bath to 0°C .[2][9]
-
Mix for 1-5 minutes at 0°C, then remove the ice bath and allow the reaction to warm to room temperature while agitating for 1-2 hours .[2][9]
-
Monitor the reaction for completion. If incomplete, the coupling may be repeated.
-
Drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (3x).
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Angeletti, R. H., Bibbs, J. A., & Bonewald, L. F. (1996). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 83-90). Humana Press. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Pícha, J., & Štícha, M. (2023). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling of N-methylated amino acids with PyBroP and PyCloP halogenophosphonium reagents. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Giraud, M., Carnaud, M., & Vagner, J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 115-126). Humana Press. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Vasan, D., & Perera, H. D. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4987. [Link]
- Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7249–7253. [Link]
- O'Brien, Z., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Scientific Reports, 8(1), 16867. [Link]
Sources
- 1. 肽偶联剂选择指南 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Solvent Selection for Difficult N-Methylated Peptide Sequences
Welcome to the Technical Support Center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with solvent selection for difficult N-methylated peptide sequences. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptides, but it introduces significant synthetic complexities, primarily related to solubility and reactivity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of N-methylated peptides, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Poor Resin Swelling and Inefficient Solvation
Symptoms:
-
Visible clumping or aggregation of the resin.
-
Inconsistent or slow reaction kinetics.
-
Low loading efficiency of the first amino acid.
Root Cause Analysis:
The introduction of N-methyl groups increases the hydrophobicity and alters the secondary structure of the growing peptide chain.[1][3] This can lead to a collapse of the peptide-resin matrix, preventing efficient penetration of solvents and reagents. Standard solid-phase peptide synthesis (SPPS) solvents like Dichloromethane (DCM) may not adequately solvate the increasingly nonpolar and sterically hindered N-methylated peptide.[4]
Strategic Solutions:
-
Switch to a More Polar Aprotic Solvent:
-
N-Methylpyrrolidone (NMP): NMP is a more polar and efficient solvating agent than DCM and is often the preferred solvent for difficult sequences.[4][5] It effectively swells polystyrene-based resins and can disrupt secondary structures that lead to aggregation.[4][6]
-
Dimethylformamide (DMF): While commonly used, be aware that DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[4] If using DMF, ensure it is high purity and consider degassing before use.[4]
-
-
Incorporate "Green" Alternative Solvents:
-
Recent research has identified several less hazardous solvents that can be effective. 2-Methyltetrahydrofuran (2-MeTHF) has shown promise, particularly with ChemMatrix® resin.[7][8]
-
Binary mixtures, such as DMSO/EtOAc, offer the ability to fine-tune polarity and viscosity, which can be advantageous for particularly challenging sequences.[9][10]
-
-
Consider Solvent Mixtures:
-
Mixtures containing Dimethyl Sulfoxide (DMSO) can be highly effective at disrupting aggregation.[4][6] A common approach is to add a small percentage of DMSO to your primary solvent (e.g., NMP or DMF).
-
For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate has been used.
-
Problem 2: Incomplete Coupling to N-Methylated Amino Acids
Symptoms:
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.
-
Positive (indicating free amines) colorimetric tests (e.g., Kaiser or Bromophenol Blue test) after the coupling step.
Root Cause Analysis:
The N-methyl group on the backbone nitrogen atom introduces significant steric hindrance, which reduces the nucleophilicity of the secondary amine.[1] This makes the coupling of the subsequent amino acid significantly more challenging than coupling to a primary amine. Standard coupling reagents and conditions may not be sufficient to drive the reaction to completion.[1]
Strategic Solutions:
-
Employ High-Potency Coupling Reagents:
-
Uronium/aminium-based reagents like HATU, HBTU, and HCTU are generally more effective for sterically hindered couplings.
-
For particularly challenging couplings, consider more specialized reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[11]
-
-
Optimize Reaction Conditions:
-
Extended Reaction Times: Allow for longer coupling times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.
-
Elevated Temperatures: Microwave-assisted peptide synthesis can be particularly effective in overcoming the activation energy barrier of difficult couplings.[11] However, be mindful that elevated temperatures can increase the risk of racemization.
-
Double Coupling: If a single coupling is incomplete, repeat the coupling step with fresh reagents.
-
-
Solvent Choice for Coupling:
Problem 3: Aggregation of the Growing Peptide Chain
Symptoms:
-
The peptide-resin fails to swell properly.[6]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[6]
-
The final cleaved peptide is insoluble in standard purification solvents.
Root Cause Analysis:
N-methylation disrupts the regular hydrogen bonding patterns of the peptide backbone, which can paradoxically lead to the exposure of hydrophobic residues and promote intermolecular aggregation through hydrophobic interactions. This is particularly common in sequences with a high content of nonpolar amino acids.
Strategic Solutions:
-
Utilize Chaotropic Agents:
-
In-synthesis: Adding chaotropic salts like LiCl or KSCN to the reaction solvent can help disrupt the non-covalent interactions that lead to aggregation.[6]
-
Post-synthesis: For solubilizing the final product, chaotropic agents like guanidine hydrochloride (GuHCl) or urea can be used, though these are denaturing and may not be suitable for all applications.[12][13]
-
-
Incorporate Structure-Disrupting Elements:
-
If the sequence allows, strategically placing proline or pseudoproline dipeptides can introduce kinks in the peptide backbone that disrupt the formation of stable secondary structures leading to aggregation.[6]
-
Backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding and reduce aggregation.
-
-
Optimize Solvent Systems for Solubility:
II. Frequently Asked Questions (FAQs)
Q1: Which is a better primary solvent for N-methylated peptide synthesis: DMF or NMP?
A1: For difficult N-methylated sequences, NMP is generally considered superior to DMF.[4][5] NMP is a more efficient solvent for solvating the peptide-resin matrix, which can become more compact and difficult to penetrate as the N-methylated peptide chain elongates.[4] This improved solvation can lead to better reaction kinetics for both deprotection and coupling steps.[4][5] While DMF is a viable option, its tendency to degrade and form basic impurities requires careful management to avoid side reactions.[4]
Q2: Can I use "green" solvents for the synthesis of N-methylated peptides?
A2: Yes, there is a growing body of research on the use of more environmentally friendly solvents in SPPS.[7][9][14][15] Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as alternatives to DMF and NMP.[7] Binary solvent mixtures, such as DMSO/EtOAc, have also shown promise and offer the advantage of tunable polarity.[9][10] However, it's important to note that a direct replacement of traditional solvents may require optimization of reaction conditions, as factors like resin swelling and reagent solubility can be affected.[7]
Q3: My N-methylated peptide is insoluble after cleavage and lyophilization. What solvent should I use to dissolve it?
A3: The insolubility of a purified N-methylated peptide is a common challenge due to increased hydrophobicity. A systematic approach to solubilization is recommended:
-
Start with a small amount of an organic solvent: Try dissolving the peptide in a minimal volume of DMSO, DMF, or acetonitrile.
-
Slowly add aqueous buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer while vortexing.[12]
-
Consider pH adjustment: The net charge of your peptide can significantly influence its solubility. For acidic peptides (net negative charge), a basic buffer (e.g., 0.1 M ammonium bicarbonate) may aid dissolution. For basic peptides (net positive charge), an acidic buffer may be required.
-
Use chaotropic agents as a last resort: If the peptide remains insoluble, you can use solutions containing chaotropic agents like 6 M guanidine hydrochloride or 8 M urea.[12] Be aware that these will denature the peptide.
Q4: How does N-methylation affect the choice of on-resin methylation protocol?
A4: The choice of solvent is critical for on-resin N-methylation procedures. A common method involves a three-step process of sulfonylation, methylation, and desulfonylation.[16] N-methylpyrrolidine (NMP) is often used as the solvent for the sulfonylation step, where the N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[16] The subsequent methylation step often utilizes a methylating agent in a suitable solvent. It's crucial that the chosen solvents effectively swell the resin and dissolve all reagents to ensure efficient reaction at each step.
III. Data Presentation & Visualizations
Table 1: Comparison of Common Solvents for SPPS of N-Methylated Peptides
| Solvent | Key Advantages | Key Disadvantages | Best For |
| N-Methylpyrrolidone (NMP) | Excellent resin swelling and solvation; improves coupling yields for difficult sequences.[4][5] | More expensive than DMF. | Difficult, hydrophobic, and aggregation-prone N-methylated sequences. |
| Dimethylformamide (DMF) | Good all-purpose solvent; less expensive than NMP.[4] | Can degrade to form basic impurities; may not be as effective as NMP for difficult sequences.[4][5] | Routine peptide synthesis; cost-sensitive applications. |
| Dichloromethane (DCM) | Good for swelling polystyrene resins; used in Boc chemistry.[4] | Poorly solvates growing peptide chains; can react with piperidine in Fmoc chemistry.[4] | Initial stages of synthesis on polystyrene; Boc-SPPS. |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" alternative; less toxic than DMF/NMP.[7] | May require optimization of reaction conditions; performance can be resin-dependent.[7] | Environmentally conscious synthesis; specific resin types (e.g., ChemMatrix®).[7] |
| Solvent Mixtures (e.g., NMP/DMSO) | Can be tailored to specific needs; DMSO disrupts aggregation.[4][6] | Increased complexity of the solvent system. | Severely aggregating sequences. |
Experimental Workflow: Solvent Screening for a Difficult N-Methylated Sequence
IV. References
-
Kubacka, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Available at: [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]
-
Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
-
Pedersen, S. L., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 127-139). Springer. Available at: [Link]
-
Subtelny, A. O., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(20), 6581-6590. Available at: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Available at: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]
-
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Available at: [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Available at: [Link]
-
Martin, V., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available at: [Link]
-
Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available at: [Link]
-
Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, A. Y., et al. (2014). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Biochemistry, 53(40), 6349–6360. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis. Available at:
-
Devogelaer, J. J. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today, 20(11), 1335-1343. Available at: [Link]
-
Rabilloud, T. (2002). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Available at: [Link]
-
G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Available at: [Link]
-
Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5539-5544. Available at: [Link]
-
Aulic, S., et al. (2017). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2017, 1-13. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Epimerization of N-methyl-D-leucine in Peptide Synthesis
Welcome to the technical support center for managing the stereochemical integrity of N-methyl-D-leucine during peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of epimerization and ensure the synthesis of your target diastereomer.
Understanding the Challenge: The "Why" Behind Epimerization
N-methylated amino acids, including N-methyl-D-leucine, are known for their increased steric hindrance, which can lead to slower and more challenging coupling reactions.[1][2] This prolonged exposure to the basic conditions of the coupling reaction is a primary contributor to epimerization.[3] The principal mechanism of racemization for N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent nucleophilic attack can then occur from either face, resulting in a mixture of D- and L-isomers.[2][4][5] While N-methylated amino acids do not form the classic oxazolone, they can still epimerize through direct abstraction of the α-proton by a base, a process exacerbated by the steric hindrance that slows down the desired coupling reaction.[4][6]
Epimerization Mechanism of N-methyl-D-leucine
Caption: Mechanism of base-induced epimerization of N-methyl-D-leucine during peptide coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a significant diastereomeric impurity in my final peptide containing N-methyl-D-leucine. What is the most likely cause?
A1: High levels of a diastereomeric impurity are most commonly due to epimerization of the N-methyl-D-leucine residue during the coupling step. Several factors can contribute to this:
-
Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and EDC are known to cause more significant epimerization.[3]
-
Excessively Strong or Sterically Unhindered Base: The type and amount of base are critical. Strong bases or those with less steric hindrance can more readily abstract the α-proton, leading to epimerization.[4][5]
-
Prolonged Activation/Coupling Time: The longer the activated N-methyl-D-leucine is exposed to basic conditions before successful coupling, the higher the risk of epimerization.[6] This is particularly relevant for sterically hindered couplings, which are inherently slower.[1]
-
High Reaction Temperature: Elevated temperatures can increase the rate of both the coupling reaction and the epimerization side reaction.[6][7]
-
Solvent Choice: Polar aprotic solvents like DMF can promote epimerization.[6]
Q2: Which coupling reagents and additives are best for minimizing epimerization of N-methyl-D-leucine?
A2: The choice of coupling reagent is paramount. For challenging couplings involving N-methylated amino acids, onium salts (uronium/aminium and phosphonium) are generally preferred.
-
HATU and HCTU: These are highly effective, especially when paired with an additive like HOAt.[1][4][8] HATU is often favored for its success in difficult couplings.[1]
-
PyAOP and PyBOP: Phosphonium reagents like PyAOP are particularly effective for coupling N-methyl amino acids.[2] The combination of PyBOP with HOAt is also a promising option.[1][9]
-
Additives: The use of additives that form active esters less prone to racemization is crucial. 1-Hydroxy-7-azabenzotriazole (HOAt) is considered superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization.[5][6][8] The nitrogen atom at the 7-position in HOAt is thought to play a role in this enhanced performance.[4][5]
Q3: What is the best base to use, and how much should I add?
A3: A sterically hindered, weaker base is recommended to minimize α-proton abstraction.
-
Recommended Bases: N,N-diisopropylethylamine (DIPEA) is a commonly used and effective choice.[3][4] N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are also good alternatives.[5][6] Some studies suggest that 2,4,6-trimethylpyridine (TMP) can provide high yields with low epimerization.[10]
-
Stoichiometry: The amount of base should be carefully controlled. A common recommendation is to use 2 equivalents of base for every 1 equivalent of amino acid. For HATU couplings, a ratio of 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA has been reported.[1]
Q4: My coupling reaction is still slow, even with HATU. Can I increase the temperature or reaction time?
A4: While tempting, increasing the temperature or reaction time should be done with caution as both can increase the risk of epimerization.[6][7] A better approach for difficult couplings is to perform a "double coupling," where the coupling procedure is repeated with a fresh solution of activated amino acid. Before re-coupling, it's essential to wash the resin thoroughly to remove byproducts from the first coupling. Monitoring the reaction is key; since the Kaiser test is not applicable for N-methylated amino acids, the bromophenol blue test can be used as an alternative to check for unreacted amines.[1][6]
Frequently Asked Questions (FAQs)
Q1: Why is N-methyl-D-leucine more prone to epimerization than D-leucine?
A1: The N-methyl group introduces significant steric hindrance, which slows down the rate of the desired peptide bond formation.[1][2] This delay provides a larger window of opportunity for the base to abstract the α-proton and initiate the epimerization process.[3]
Q2: Can the sequence of the peptide influence the degree of epimerization?
A2: Yes. The amino acid residue to which the N-methyl-D-leucine is being coupled (the N-terminal residue of the growing peptide chain) can affect the coupling rate. Coupling to another sterically hindered residue, such as another N-methylated amino acid, can be particularly challenging and may increase the risk of epimerization due to slower reaction kinetics.[1]
Q3: How can I accurately quantify the amount of the unwanted N-methyl-L-leucine diastereomer in my product?
A3: Accurate quantification requires separating and detecting the two diastereomers. The most common method involves the following steps:
-
Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6 M HCl or, preferably, 6 M DCl in D₂O. The use of deuterated acid helps to correct for any racemization that might occur during the hydrolysis itself.[6]
-
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[6] This converts the D and L enantiomers into diastereomers.
-
LC-MS Analysis: The resulting diastereomeric derivatives can be separated and quantified using reversed-phase HPLC, often coupled with mass spectrometry (LC-MS).[6][11] The D- and L-amino acid derivatives will have different retention times, allowing for their quantification by integrating the respective peak areas.[6][12]
Q4: Is it better to perform the coupling at room temperature or at a lower temperature?
A4: Performing the coupling at a lower temperature (e.g., 0 °C) is generally advisable as it can suppress the rate of epimerization.[6][7] However, this will also slow down the coupling reaction, so a balance must be struck. For particularly difficult couplings, an overnight reaction at 0 °C may be a viable strategy.[6]
Data Summary & Protocols
Comparison of Coupling Reagent Performance
| Coupling Reagent/Method | Typical Epimerization Level | Key Considerations |
| HATU/HOAt/DIPEA | Very Low | Highly recommended for N-methylated amino acids.[1][4] |
| PyAOP/DIPEA | Very Low | Excellent for sterically hindered couplings.[2] |
| HCTU/HOAt/DIPEA | Low | A good, often more cost-effective alternative to HATU.[8] |
| DIC/HOBt | Moderate to High | Higher risk of epimerization, especially without HOAt.[3] |
| DIC/Oxyma | Low to Moderate | OxymaPure is a good alternative to HOBt/HOAt for suppressing epimerization.[2][6] |
Note: The level of epimerization is highly dependent on the specific peptide sequence and reaction conditions.
Recommended Experimental Workflow
Caption: Recommended workflow for solid-phase peptide synthesis (SPPS) of N-methyl-D-leucine.
Protocol 1: Coupling of Fmoc-N-methyl-D-leucine using HATU
This protocol is designed to minimize epimerization during the incorporation of Fmoc-N-methyl-D-leucine in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-N-methyl-D-leucine-OH
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[6]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-D-leucine-OH (4 equivalents), HATU (4 equivalents), in DMF. Add DIPEA (8 equivalents).[1]
-
Pre-activation: Allow the mixture to pre-activate for no more than 1-2 minutes.[6]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using the bromophenol blue test.[1] If the test is positive (blue/green color), indicating incomplete coupling, wash the resin and perform a second coupling with a fresh activation mixture.
-
Washing: Once the coupling is complete (yellow color with bromophenol blue test), thoroughly wash the resin with DMF (3x) and DCM (3x).[6]
Protocol 2: Analysis of Epimerization via Marfey's Method
This protocol describes the determination of the enantiomeric purity of N-methyl-D-leucine in a synthetic peptide by HPLC after acidic hydrolysis and derivatization.
Materials:
-
Synthetic peptide containing N-methyl-D-leucine
-
6 M DCl in D₂O
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M NaHCO₃
-
2 M HCl
-
HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6 M DCl in D₂O. Seal the tube under vacuum and heat at 110 °C for 24 hours.[6]
-
Drying: After cooling, evaporate the hydrolyzed sample to complete dryness.
-
Derivatization: a. Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃.[6] b. Add a solution of Marfey's reagent (e.g., 200 µL of a 1% w/v solution in acetone).[6] c. Incubate the mixture at 40 °C for 1 hour.[6] d. Cool the reaction mixture to room temperature and quench by adding 2 M HCl until the solution is acidic.[6]
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the diastereomeric derivatives on a C18 column using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).[6] c. The D- and L-amino acid derivatives will have different retention times. d. Quantify the amount of each diastereomer by integrating the peak areas from the chromatogram.
References
- Syafiq, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8), 3348. [Link]
- Pore, S., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]
- Syafiq, M., et al. (2023).
- Ye, Y., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
- Syafiq, M., et al. (2023). Epimerisation in Peptide Synthesis.
- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Unknown Author. (n.d.).
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
- Yu, Y., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(3), 1731–1737. [Link]
- McClure, E. R., et al. (2020). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Boc- and Fmoc-N-methyl-D-leucine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Significance and Challenge of N-Methylation in Peptide Therapeutics
In the landscape of peptide drug development, N-methylated amino acids are powerful tools for optimizing therapeutic candidates. The strategic incorporation of a methyl group on the backbone amide nitrogen, as seen in N-methyl-D-leucine, can profoundly enhance a peptide's pharmacokinetic profile. This modification sterically shields the adjacent peptide bond from enzymatic degradation, increasing metabolic stability and in vivo half-life.[1] Furthermore, N-methylation can improve cell permeability and oral bioavailability by disrupting backbone hydrogen bonding networks, which often hinder membrane transport.[1]
However, these desirable properties come at a synthetic cost. The very steric hindrance that protects the peptide bond also presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS).[1] The secondary amine of an N-methylated residue is a poorer nucleophile than a primary amine, and the bulky N-methyl group impedes the approach of the incoming activated amino acid. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished overall yields.[1]
This guide provides a comparative analysis of the two predominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—for the incorporation of N-methyl-D-leucine. We will delve into the mechanistic nuances, experimental protocols, and relative merits of each approach to equip researchers with the knowledge to make informed decisions for synthesizing these challenging yet valuable peptides.
The Fmoc/tBu Strategy: A Tale of Mild Deprotection and Potent Coupling
The Fmoc strategy has become the workhorse of modern SPPS, primarily due to its use of mild, base-labile deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups.[2][] This orthogonality is particularly advantageous for complex peptides or those with acid-sensitive modifications.[2]
Chemical Workflow
The Fmoc-SPPS cycle for incorporating Fmoc-N-methyl-D-leucine involves two key steps after the initial resin loading:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), to expose the N-methylated secondary amine.[4]
-
Coupling: The subsequent amino acid, activated by a potent coupling reagent, is then coupled to the newly exposed amine.
Caption: Fmoc-SPPS workflow for N-methylated amino acid incorporation.
Overcoming Steric Hindrance: The Coupling Challenge
Standard coupling reagents like HBTU are often insufficient for driving the acylation of a sterically hindered N-methyl amine to completion.[5] To achieve high coupling efficiencies, more potent activating agents are required.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[1] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), forms a highly reactive OAt-active ester that can efficiently acylate the N-methyl amine.[1]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and the even more reactive PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also excellent choices for these difficult couplings.[1][5]
Longer coupling times (1-4 hours) or double coupling cycles are often necessary, especially when coupling an amino acid onto the N-methyl-D-leucine residue.[1][4] Monitoring the reaction is crucial, but the standard ninhydrin (Kaiser) test will give a false negative for the secondary amine. The bromophenol blue test is a reliable alternative for monitoring the disappearance of the free N-methyl amine.
Potential Side Reactions
-
Incomplete Coupling: The primary risk, leading to deletion sequences. This is mitigated by using potent coupling reagents and optimized conditions.
-
Racemization: The use of highly activating reagents like HATU can increase the risk of racemization of the incoming amino acid, especially with prolonged reaction times or excess base.[1] Careful control of stoichiometry and reaction time is essential.
-
Aspartimide Formation: If Asp is present in the sequence, the repeated exposure to the basic piperidine solution can catalyze the formation of a succinimide ring (aspartimide), which can lead to byproducts.[2] Using a stronger, non-nucleophilic base like DBU for deprotection can sometimes reduce this side reaction, but it must be used cautiously.[6]
The Boc/Bzl Strategy: A Classic Approach for Challenging Sequences
The Boc strategy, pioneered by Merrifield, relies on graduated acid lability. The Nα-Boc group is removed with a moderate acid (e.g., trifluoroacetic acid, TFA), while more robust, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
Chemical Workflow
The Boc-SPPS cycle for incorporating Boc-N-methyl-D-leucine consists of three main steps:
-
Boc Deprotection: The N-terminal Boc group is cleaved using a solution of TFA in dichloromethane (DCM). This leaves the N-terminal amine as a protonated TFA salt.[7]
-
Neutralization: The protonated amine must be neutralized to the free amine to make it nucleophilic for the subsequent coupling. This is typically done with a tertiary amine base like DIEA.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine.
Caption: Boc-SPPS workflow for N-methylated amino acid incorporation.
Advantages in Difficult Couplings
While seemingly harsher, the Boc strategy can offer an advantage for synthesizing difficult sequences, including those with N-methylated residues.[5] After the TFA deprotection step, the N-terminal amine is protonated.[6] This positive charge helps to disrupt inter-chain hydrogen bonding and aggregation, which can otherwise render the reactive site inaccessible.[5]
The neutralization and coupling steps can be combined in an in situ neutralization protocol.[5][6] Here, the activated Boc-amino acid is added to the resin simultaneously with the neutralization base (DIEA). This ensures that the free amine is transient and immediately reacts with the activated amino acid, minimizing the opportunity for aggregation in its neutral, more aggregation-prone state. This can lead to higher coupling yields and purer products for challenging sequences.[5]
Potential Side Reactions
-
Acid-Catalyzed Side Reactions: The repeated use of TFA can potentially cause premature cleavage of some side-chain protecting groups or the peptide from the resin, although this is minimized by the graduated lability design.[2]
-
t-Butylation: During Boc deprotection, reactive tert-butyl cations are formed. These can modify sensitive residues like Tryptophan or Methionine. The addition of scavengers, such as dithiothreitol (DTE), to the deprotection solution is necessary to prevent these side reactions.[6]
-
Harsh Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups requires strong, hazardous acids like HF or TFMSA, which necessitates specialized equipment and handling procedures.
Comparative Summary and Recommendations
The choice between Boc and Fmoc strategies for incorporating N-methyl-D-leucine depends on the specific peptide sequence, available equipment, and the chemist's expertise.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (moderate acid) |
| Orthogonality | Fully orthogonal; side chains removed with acid.[2][] | Quasi-orthogonal; based on graduated acid lability.[6] |
| Coupling Reagents | Requires highly potent reagents (e.g., HATU, PyBrOP) for N-methylated residues.[1][5] | Standard reagents (e.g., HBTU) often effective with in situ neutralization.[5][6] |
| Handling Aggregation | Aggregation can be a significant issue for hydrophobic or long sequences. | Protonated amine after deprotection reduces aggregation.[5] |
| Side Reactions | Aspartimide formation (base-catalyzed); racemization with potent activators.[2] | t-Butylation of sensitive residues; requires scavengers.[6] |
| Final Cleavage | Mild (TFA cocktail).[8] | Harsh (HF or TFMSA); requires special apparatus. |
| Automation | Highly compatible with modern automated synthesizers.[] | Less common in modern automated systems; requires acid-resistant fluidics. |
| Ideal For | Complex peptides with acid-sensitive moieties; routine synthesis. | Highly hydrophobic or aggregation-prone sequences.[] |
Recommendation:
-
For most applications, especially in an automated synthesis environment, the Fmoc strategy is the preferred starting point due to its milder conditions and wider availability of reagents. The key to success is the selection of a highly potent coupling reagent like HATU and careful monitoring of the coupling reaction.
-
The Boc strategy should be considered a powerful alternative, particularly when synthesizing peptides known to be highly hydrophobic or prone to aggregation. The in situ neutralization protocol can provide superior results in these challenging cases, provided the laboratory is equipped to handle the strong acids required for the final cleavage step.
Experimental Protocols
The following are representative manual protocols for incorporating N-methyl-D-leucine using both strategies.
Protocol 1: Fmoc-SPPS of a Peptide Containing N-methyl-D-leucine
-
Resin Preparation: Swell the appropriate resin (e.g., 2-Chlorotrityl chloride resin to minimize diketopiperazine formation) in DCM for 30 minutes.[1]
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
Amino Acid Activation & Coupling (Coupling onto the N-methyl-D-leucine):
-
In a separate vessel, pre-dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: Remove a few resin beads, wash thoroughly, and perform the bromophenol blue test. A yellow color indicates complete coupling; a blue or green color indicates an incomplete reaction, and a second coupling should be performed.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin, dry it, and treat with a cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5) for 2-3 hours.[1] Precipitate the peptide in cold diethyl ether.
Protocol 2: Boc-SPPS of a Peptide Containing N-methyl-D-leucine
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.[7]
-
Boc Deprotection:
-
Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
-
Add this solution to the resin, followed immediately by DIEA (6 eq.).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage (TFMSA Method):
-
After removing the final N-terminal Boc group, dry the peptide-resin thoroughly under vacuum.
-
Suspend the dried resin in a cleavage cocktail of TFMSA/TFA/thioanisole.
-
Stir the mixture at room temperature for 1-2 hours.[10]
-
Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.[10]
-
References
- Nowick, J.S., et al. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
- AAPPTEC. Peptide Synthesis - FAQ. [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8). [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- de la Torre, B.G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Vágner, J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(15), 2795. [Link]
- O'Brien, Z., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 19(21), 4747-4752. [Link]
- Wade, J.D., et al. (2019). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Frontiers in Chemistry, 7, 659. [Link]
- Awuah, S.G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4842-4848. [Link]
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A Comparative Guide to the Biological Activity of D-Leucine vs. L-Leucine Containing Peptides
For researchers, scientists, and drug development professionals, the chirality of amino acid residues within a peptide is a critical design parameter that dictates its biological fate and function. While L-amino acids represent the canonical building blocks of life, their enantiomeric counterparts, D-amino acids, offer strategic advantages in therapeutic peptide design. This guide provides an in-depth, objective comparison of the biological activities of peptides containing D-leucine versus the naturally occurring L-leucine, supported by experimental data and detailed protocols.
Introduction: The Significance of Stereochemistry in Peptide Function
Leucine, a branched-chain amino acid, is a fundamental component of proteins and peptides, playing key roles in both structural integrity and signaling.[1] The stereochemistry of its α-carbon—resulting in L-leucine and D-leucine enantiomers—dramatically alters how a peptide interacts with the chiral environment of a biological system. L-leucine is the proteinogenic isomer, recognized by ribosomes and incorporated into proteins, where it famously regulates cell growth through the mTOR pathway.[2][] D-leucine, which is not incorporated via standard ribosomal pathways, provides a powerful tool to modulate peptide properties, most notably stability and receptor interaction.[2][4] Understanding the functional consequences of substituting L-leucine with D-leucine is therefore paramount for modern peptide-based drug discovery.
Part 1: The Canonical Role of L-Leucine Peptides: Activating Cellular Growth
L-leucine is a potent nutritional signaling molecule, renowned for its ability to stimulate muscle protein synthesis.[5] This effect is primarily mediated through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation.[6][7]
The L-Leucine-mTORC1 Signaling Axis
When intracellular L-leucine levels are high, it is sensed by leucyl-tRNA synthetase or the Sestrin2 protein.[1] This interaction promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by the Rheb GTPase.[6][7] Activated mTORC1 then phosphorylates downstream targets, including p70-S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to initiate protein translation and ribosome biogenesis.[7]
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Recent studies have also highlighted that dileucine (an L-leucine-L-leucine dipeptide) can be even more effective than free L-leucine at stimulating muscle protein synthesis, suggesting dipeptide transporters may offer a more efficient absorption route.[8][9]
Part 2: The Strategic Advantage of D-Leucine: Engineering Peptide Stability and Activity
The primary vulnerability of therapeutic peptides composed of L-amino acids is their rapid degradation by proteases in the body.[10] The substitution of L-leucine with D-leucine is a cornerstone strategy to overcome this limitation.
Enhanced Enzymatic Stability
Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The peptide bonds involving D-amino acids are not recognized by these enzymes, rendering the peptide resistant to proteolysis.[11] This increased stability translates directly to a longer biological half-life, improved bioavailability, and the potential for less frequent dosing.[12] Studies have repeatedly shown that peptides containing D-amino acids at their termini or at specific internal sites exhibit dramatically enhanced stability in human serum and lysosomal preparations.[13][14]
Caption: General experimental workflow for comparing peptide analogs.
Part 3: Comparative Analysis of Biological Activity: A Case Study
The true test of D-leucine substitution lies in its impact on the peptide's intended biological function. The effect can range from retained or enhanced activity to complete ablation, depending on the specific role of the leucine residue in receptor binding or conformational structure.
A compelling example comes from the study of brevinin-1OS (B1OS), an antimicrobial peptide (AMP) identified from frog skin.[15] The parent peptide was modified by adding either an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) to the second position of the N-terminus.
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Peptide | S. aureus | MRSA | E. faecalis | E. coli | P. aeruginosa |
| B1OS (Parent) | 32 | 64 | 64 | 128 | 128 |
| B1OS-L (L-Leu) | 2 | 4 | 8 | 64 | 64 |
| B1OS-D-L (D-Leu) | 2 | 4 | 8 | 64 | 64 |
| Data synthesized from Chen et al. (2021).[15] |
Table 2: Comparative Anticancer and Cytotoxic Activity (IC50, µM)
| Peptide | H838 (Lung Cancer) | PC3 (Prostate Cancer) | HFF-1 (Normal Fibroblast) |
| B1OS (Parent) | 25.1 | 30.5 | 40.2 |
| B1OS-L (L-Leu) | 2.6 | 3.1 | 35.8 |
| B1OS-D-L (D-Leu) | 2.4 | 2.9 | 38.1 |
| Data synthesized from Chen et al. (2021).[15] |
The experimental data clearly demonstrates that the addition of either L- or D-leucine at this specific position dramatically enhanced both antibacterial and anticancer activities by approximately tenfold.[15][16] Notably, the D-leucine variant (B1OS-D-L) was equally potent as the L-leucine version while presumably possessing superior enzymatic stability. Furthermore, the D-leucine modification led to a significantly faster killing speed against lung cancer cells, with no viable cells remaining after 2 hours of treatment at 10 µM.[15] This study powerfully illustrates that D-leucine incorporation can be a highly effective strategy for optimizing peptide therapeutics without compromising, and in some cases even enhancing, their desired bioactivity.
Part 4: Immunogenicity: A Comparative Perspective
A common dogma suggests that D-peptides are poorly immunogenic because they cannot be efficiently processed by antigen-presenting cells (APCs) and loaded onto Major Histocompatibility Complex (MHC) molecules for T-cell recognition. This is a significant advantage for therapeutic development, as it reduces the risk of inducing an unwanted immune response.[4]
However, this view is not absolute. Some studies have shown that antibodies raised against a D-enantiomer peptide can cross-react with the parent L-peptide, and vice-versa.[17] Furthermore, excessive modification with D-amino acids could potentially lead to novel B-cell epitopes, and there is a theoretical risk of cytotoxicity or immunogenicity with high concentrations of D-amino acid-containing peptides.[18][19] Therefore, while D-leucine substitution generally lowers immunogenic potential, each candidate peptide must be evaluated empirically.
Part 5: Key Experimental Protocols
To enable rigorous comparison, standardized and validated protocols are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides like the B1OS analogs.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH or Fmoc-D-Leu-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[15]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits visible microbial growth.
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the test peptides (e.g., B1OS, B1OS-L, B1OS-D-L) in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[15]
Protocol 3: In Vitro Enzymatic Stability Assay
This protocol assesses the peptide's resistance to degradation in a biologically relevant medium.
-
Peptide Solution: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation Medium: Prepare the degradation medium, such as 50% human serum in PBS or a solution of a specific protease like trypsin (e.g., 10 µg/mL).
-
Reaction: Mix the peptide solution with the incubation medium at a defined ratio (e.g., 1:1 v/v) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent like 10% TFA or by heat inactivation.
-
Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining is determined by integrating the area of the corresponding peak on the chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time to calculate the degradation half-life (t½).[13]
Conclusion and Future Outlook
The strategic substitution of L-leucine with its D-enantiomer is a powerful and validated approach in modern peptide drug design. While L-leucine containing peptides play indispensable roles in natural biological signaling, the incorporation of D-leucine offers a critical path to overcoming the pharmacokinetic hurdles of enzymatic instability. The choice between D- and L-leucine is not merely a question of stability but a nuanced decision that affects bioactivity, receptor interaction, and immunogenicity. As demonstrated, D-leucine can confer enhanced stability while maintaining or even improving therapeutic potency. Future research will continue to explore the precise structural contexts where D-leucine substitution is most beneficial, moving beyond simple stability enhancement to fine-tuning peptide conformation and function for next-generation therapeutics.
References
- Chen, X., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science.
- Pedroso, J. A. B., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients.
- Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.
- Rapid Novor. (2021). Isoleucine and Leucine. Rapid Novor.
- University of Illinois at Urbana-Champaign, News Bureau. (2021). Dileucine more effective than leucine in stimulating muscle-building in humans. News Bureau.
- Chen, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences.
- Wikipedia. (2024). Leucine. Wikipedia.
- Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. The Journal of Biological Chemistry.
- Mezo, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences.
- Wilk, M., et al. (2024). Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. Journal of the International Society of Sports Nutrition.
- Wu, G. (2015). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids.
- Chen, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate.
- Liu, X., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences.
- Castagna, C., et al. (2017). Mole fraction behavior of L-leu and D-leu. Mixtures containing variable... ResearchGate.
- Al-Ghanim, A., & Al-Khodari, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules.
- Paulussen, K. J. M., et al. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology.
- Aulic, S., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules.
- Lam, H., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Al-Ghanim, A., & Al-Khodari, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate.
- LifeTein. (n.d.). D-amino acid peptides. LifeTein.
- El-Manzalawy, Y. (2022). Techniques for Theoretical Prediction of Immunogenic Peptides. International Journal of Molecular Sciences.
- Atampugbire, G. (2017). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate.
- Wikipedia. (2024). D-peptide. Wikipedia.
- Kumar, S., et al. (2022). Motif-based zwitterionic peptides impact their structure and immunogenicity. Communications Biology.
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impact of N-methylation on peptide conformation and stability
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A Senior Application Scientist's Guide to Coupling Reagents for Boc-N-methyl-D-leucine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides containing N-methylated amino acids presents a formidable challenge. These modifications, while offering significant advantages in terms of metabolic stability and conformational constraint, introduce substantial steric hindrance that can render standard peptide coupling protocols ineffective. This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the acylation of N-methylated amino acids, with a specific focus on the sterically demanding Boc-N-methyl-D-leucine.
The Challenge: Steric Hindrance and Reduced Nucleophilicity of N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids, such as this compound, lies in the inherent steric bulk and reduced nucleophilicity of the secondary amine. The presence of the N-methyl group not only physically obstructs the approach of the activated carboxylic acid but also electronically deactivates the nitrogen, slowing down the rate of amide bond formation. This sluggish reactivity increases the likelihood of side reactions, most notably epimerization of the activated amino acid, which can compromise the stereochemical integrity of the final peptide.
The selection of an appropriate coupling reagent is therefore paramount to overcoming these hurdles. An ideal reagent should offer high reactivity to drive the sluggish coupling to completion, while simultaneously minimizing the risk of epimerization.
Comparative Analysis of Coupling Reagents
Our analysis focuses on a selection of commonly used phosphonium and uronium salt-based coupling reagents, evaluating their relative performance in the context of coupling sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-active ester.[1][2] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Generally effective, but can be less efficient than HATU for highly demanding couplings.[1] |
| PyBOP | Phosphonium | Fast | High | Low | A reliable reagent that avoids the potential for guanidinylation side reactions seen with uronium salts.[3] |
| COMU | Uronium | Very Fast | Very High | Very Low | A third-generation uronium reagent with reactivity comparable to HATU, but with improved solubility and safety profile.[1][4] |
| PyBroP | Phosphonium | Very Fast | High | Moderate | A highly reactive phosphonium salt, particularly effective for N-methylated amino acids, but may increase the risk of epimerization.[3] |
Note: The data presented is a summary based on typical outcomes in peptide couplings. Actual results may vary depending on specific reaction conditions.
Mechanistic Insights: Why Reagent Choice Matters
The efficacy of a coupling reagent is intrinsically linked to the reactivity of the active ester it generates. Reagents like HATU , which incorporate the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, form highly reactive OAt esters. The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation and outcompeting the rate of epimerization.
In contrast, HBTU and TBTU form the less reactive OBt esters from 1-hydroxybenzotriazole (HOBt). While effective for many standard couplings, their reduced reactivity can be a limiting factor when dealing with the steric demands of this compound.
Phosphonium-based reagents like PyBOP offer a distinct advantage by being unable to cause the guanidinylation of the N-terminus, a potential side reaction with uronium salts when used in excess. PyBroP , a bromophosphonium salt, exhibits even greater reactivity, making it a powerful tool for challenging couplings, though this heightened reactivity must be balanced against a potentially increased risk of epimerization.[3]
COMU represents a significant advancement, combining the high reactivity of uronium salts with the safety and solubility benefits of an oxime-based leaving group. Its performance is often comparable or superior to HATU, particularly in challenging cases.[1][4]
Experimental Protocols
The following are detailed, step-by-step methodologies for coupling this compound using a selection of the discussed reagents in a solid-phase peptide synthesis (SPPS) context.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with minimal epimerization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. For N-methylated amines, the bromophenol blue test is a more reliable alternative.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Coupling with PyBOP
This protocol is a robust alternative, particularly when avoiding potential guanidinylation is a priority.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), PyBOP (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6.0 eq.) to the activation solution and immediately add the mixture to the resin. Agitate the reaction vessel for 3-6 hours at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing steps as outlined in Protocol 1.
Protocol 3: Coupling with COMU
This protocol leverages the high reactivity and favorable properties of this third-generation coupling reagent.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and COMU (2.9 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6.0 eq.) to the activation solution and add the mixture to the resin. Agitate the reaction vessel for 1-3 hours at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing steps as outlined in Protocol 1.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for solid-phase peptide synthesis (SPPS) involving a sterically hindered amino acid.
Caption: A simplified diagram illustrating the key steps in the coupling reaction and the competing epimerization pathway.
Conclusion and Recommendations
The successful incorporation of this compound into a peptide sequence is highly dependent on the judicious selection of the coupling reagent. For routine couplings of this sterically hindered amino acid, HATU and COMU are highly recommended due to their superior reactivity and ability to suppress epimerization. PyBOP remains a solid and reliable choice, particularly when the avoidance of guanidinylation is a primary concern. While more traditional reagents like HBTU can be effective, they may require longer reaction times or double coupling strategies to achieve comparable results. For particularly challenging sequences, the highly reactive PyBroP can be employed, albeit with careful monitoring for potential epimerization.
Ultimately, the optimal choice of coupling reagent will depend on the specific sequence, the scale of the synthesis, and the desired purity of the final product. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
References
- Subirós-Funosas, A., et al. (2009). COMU: A Third Generation of Uronium-Type Coupling Reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
- Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Aapptec. (n.d.). Coupling Reagents. [Link]
- Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]
- PubMed. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. [Link]
- PubMed Central. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
- PubMed Central. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]
Sources
A Senior Application Scientist's Guide to Stereoisomeric Control in Peptide Design: Boc-N-methyl-D-leucine vs. Boc-N-methyl-L-leucine
For drug development professionals and peptide chemists, the pursuit of therapeutic peptides with enhanced stability, bioavailability, and potency is a central challenge. The native L-amino acid backbone of peptides renders them susceptible to rapid proteolytic degradation and often limits their ability to cross cellular membranes. Two of the most powerful strategies to overcome these limitations are backbone N-methylation and the incorporation of D-amino acids.[1][2][3][4] This guide provides an in-depth comparison of two commercially available building blocks that combine these strategies: Boc-N-methyl-D-leucine and Boc-N-methyl-L-leucine. We will explore the distinct structural and functional consequences of their incorporation into a peptide sequence, supported by experimental frameworks to validate their impact.
Foundational Principles: The Rationale for N-Methylation and Stereochemical Inversion
Understanding the individual contribution of each modification is crucial before comparing their combined effects.
The Impact of N-Methylation
N-methylation is the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group.[1][5][6] This seemingly minor alteration has profound effects:
-
Enhanced Proteolytic Resistance: The methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise recognize and cleave the peptide bond.[7][8][9] A single N-methylation can confer resistance over several adjacent residues.[9]
-
Increased Lipophilicity and Cell Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity.[6] This increased lipophilicity can significantly improve a peptide's ability to passively diffuse across cell membranes, a critical step for oral bioavailability.[4][5][10][11]
-
Conformational Constraint: The steric bulk of the methyl group restricts rotation around the peptide backbone.[4][6][12] This can "lock" the peptide into a specific three-dimensional shape, which, if it matches the receptor-bound conformation, can lead to a significant increase in binding affinity and selectivity.[1][12] In homochiral L-sequences, N-methylation has been shown to favor the formation of a cis-amide bond, a rare but structurally significant feature.[13]
The Role of D-Amino Acid Substitution
Nearly all naturally occurring peptides are composed exclusively of L-amino acids.[3][14] The incorporation of their non-natural mirror images, D-amino acids, is a powerful design element:
-
Superior Proteolytic Stability: The enzymes responsible for peptide degradation (proteases) are highly stereospecific and are evolved to recognize L-amino acid substrates.[2][3][15] A peptide containing D-amino acids is effectively "invisible" to most proteases, leading to a dramatically extended in vivo half-life.[16][17][18]
-
Induction of Unique Secondary Structures: Introducing a D-amino acid into an L-peptide sequence disrupts canonical secondary structures like α-helices and can act as a potent inducer of specific β-turns.[15][16][19] This provides a tool to precisely control the peptide's global conformation.
-
Novel Receptor Interactions: A D-amino acid presents its side chain in a completely different spatial orientation compared to its L-counterpart. This can disrupt binding, but it can also enable novel, high-affinity interactions with a target receptor that were not possible with the original L-sequence, sometimes converting an agonist into a selective antagonist.[4][20]
Head-to-Head Comparison: N-Me-L-Leu vs. N-Me-D-Leu in an L-Peptide Context
When designing a new peptide therapeutic, the choice between incorporating Boc-N-methyl-L-leucine or this compound is a critical decision point that will fundamentally alter the resulting molecule's properties. The following comparison assumes incorporation into a parent sequence composed of L-amino acids.
| Feature | Boc-N-methyl-L-leucine (Homochiral) | This compound (Heterochiral) | Causality and Rationale |
| Conformation | High propensity to induce a rigid, folded conformation, potentially with a cis-amide bond (βVI-turn).[13] | Acts as a strong turn-inducer, disrupting L-helical structures. The combination of D-stereochemistry and N-methylation creates a highly constrained local geometry. | N-methylation in a homochiral sequence restricts backbone flexibility, favoring specific folded states.[10] In a heterochiral sequence, the D-amino acid already imposes a turn, and N-methylation further rigidifies this local structure. |
| Proteolytic Stability | High. The N-methyl group provides steric hindrance against protease attack.[9] | Exceptional. Offers dual protection: steric hindrance from the N-methyl group and stereochemical immunity from the D-configuration.[3][15] | Proteases are thwarted by both the physical block of the methyl group and their inability to recognize the D-amino acid stereocenter. |
| Receptor Binding Affinity | Potentially Increased. If the induced conformation matches the bioactive state, affinity can be significantly enhanced. | Unpredictable but Potentially Transformative. The altered side-chain vector can abolish binding or create novel, high-affinity interactions. High potential for discovering new pharmacology.[20] | The L-isomer constrains the peptide, hopefully into a "pre-organized" state for binding. The D-isomer fundamentally changes the pharmacophore's presentation, creating a new molecular entity for the receptor. |
| Pharmacokinetics | Improved. Increased lipophilicity and stability lead to better absorption and longer half-life compared to non-methylated parent. | Likely Superior. The exceptional proteolytic resistance should translate to a significantly longer in vivo half-life. Differences in metabolism of D- vs L-isomers can also occur.[21] | Both modifications improve key ADME properties. The superior enzymatic resistance of the D-isomer is the primary driver for an expected longer circulation time. |
| Synthetic Challenge | Moderate. Coupling sterically hindered N-methylated amino acids requires optimized conditions (e.g., specific coupling reagents, longer reaction times).[7][8] | Moderate to High. The same challenges as the L-isomer apply. The altered conformation of the growing peptide chain on-resin could potentially lead to aggregation in certain sequences. | The secondary amine of any N-methylated amino acid is less nucleophilic, making peptide bond formation more difficult than with primary amines. |
Visualization of Key Concepts
Diagrams are essential for conceptualizing the impact of these modifications at a molecular level.
Caption: Impact of N-Me-L/D-Leu on peptide interactions.
Experimental Protocols for Validation
The theoretical advantages of these building blocks must be confirmed experimentally. The following protocols provide a framework for synthesis and characterization.
Protocol 1: Boc-SPPS of N-Methylated Peptides
This protocol outlines the key steps for solid-phase peptide synthesis using a Boc protection strategy, with specific considerations for incorporating sterically hindered N-methylated residues.
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design, synthesis and application of stereochemical and directional peptide isomers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry | PLOS One [journals.plos.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of N-Methylated Peptide Synthesis
<Senior Application Scientist >
Introduction: The Subtle Power of a Methyl Group
In the landscape of therapeutic peptide development, N-methylation—the substitution of a backbone amide proton with a methyl group—represents a subtle yet powerful modification. This seemingly minor structural change can profoundly enhance a peptide's pharmacokinetic profile, increasing its metabolic stability, proteolytic resistance, and cell permeability.[1][2] However, this modification also introduces significant challenges, not only in the synthesis but critically, in the validation of the final product. The steric hindrance imposed by the N-methyl group can lead to incomplete or difficult coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a variety of impurities that are often structurally similar to the target peptide.[3][4]
This guide provides an in-depth comparison of the two cornerstone analytical techniques for validating N-methylated peptide synthesis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present comparative data for a model peptide and its N-methylated analog, and detail the protocols necessary to establish a self-validating system that ensures the identity, purity, and quality of these promising therapeutic agents.
Part I: The Synthetic Challenge & The Analytical Imperative
The synthesis of N-methylated peptides is fundamentally more complex than that of their standard counterparts. While standard Fmoc-SPPS is a highly optimized and robust process, the introduction of an N-methylated amino acid creates a sterically hindered secondary amine as the coupling site.[4] This necessitates specialized coupling reagents (e.g., HATU) and potentially longer reaction times to drive the acylation to completion.[2][5] Failure to achieve complete coupling results in deletion sequences, which are a major class of impurities.
Furthermore, on-resin N-methylation procedures, which offer an alternative to using expensive pre-methylated building blocks, involve a multi-step process of amine protection, methylation, and deprotection.[3][6] Each of these steps can be a source of side products if not perfectly optimized. Given this heightened risk of generating closely related impurities, a rigorous and orthogonal analytical approach is not just recommended; it is essential for regulatory acceptance and ensuring biological safety and efficacy.[7]
Part II: The Orthogonal Validation Workflow: HPLC and Mass Spectrometry
A robust validation strategy relies on orthogonal methods—techniques that measure different properties of the molecule. For peptides, HPLC assesses purity based on physicochemical interactions (hydrophobicity), while Mass Spectrometry provides an unambiguous confirmation of mass and, by extension, elemental composition and sequence.
High-Performance Liquid Chromatography (HPLC): The First Line of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides.[8][9] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[10]
The N-Methylation Effect on Retention Time:
A key consideration for N-methylated peptides is their characteristic shift in HPLC retention time. The replacement of the amide N-H proton with a methyl group disrupts the hydrogen-bonding network that can contribute to a peptide's secondary structure. This often leads to a more "unfolded" or random coil conformation, which can reduce the effective hydrophobicity of the peptide. Consequently, N-methylated peptides typically elute earlier from the RP-HPLC column than their non-methylated counterparts, despite the addition of a hydrophobic methyl group.[11] This counterintuitive behavior is a critical diagnostic feature.
Comparative HPLC Data: Model Peptide vs. N-Methylated Analog
Let's consider a model hexapeptide, H-Phe-Ala-Val-Gly-Ile-Leu-NH2, and its N-methylated analog at the valine residue, H-Phe-Ala-(NMe)Val-Gly-Ile-Leu-NH2.
| Parameter | Standard Peptide | N-Methylated Peptide | Rationale for Observation |
| Retention Time (RT) | 15.2 min | 14.1 min | Disruption of secondary structure by the N-methyl group reduces overall hydrophobic interaction with the C18 stationary phase, leading to earlier elution.[11] |
| Crude Purity (by Area %) | ~85% | ~65% | Steric hindrance at the N-methylated valine residue leads to less efficient coupling of the subsequent Glycine, resulting in a higher proportion of deletion impurities (e.g., Phe-Ala-(NMe)Val-Ile-Leu).[4] |
| Key Impurity | Deletion sequences (e.g., missing one amino acid) | Truncation at the N-methyl site (e.g., Phe-Ala-NH2) and deletion of the subsequent residue. | Incomplete coupling is the primary source of impurities in SPPS. This is exacerbated at sterically hindered N-methylated residues.[9] |
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC provides crucial information on purity and can hint at the identity of a compound, it is not definitive. Mass spectrometry is the definitive technique for confirming the molecular weight and sequence of a peptide.[12] For peptide analysis, Electrospray Ionization (ESI) is the most common method for generating gas-phase ions, often coupled directly with an HPLC system (LC-MS).[13]
1. High-Resolution Mass Confirmation (MS1): The first step is to confirm the mass of the intact peptide. The addition of a single methyl group (CH2) to a peptide backbone results in a precise mass increase of 14.01565 Da . High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, can measure this mass shift with high accuracy (typically <5 ppm), providing unequivocal confirmation of successful methylation.[12]
2. Tandem Mass Spectrometry (MS/MS) for Localization: Confirming that methylation occurred is not enough; we must confirm where it occurred. Tandem mass spectrometry (MS/MS) is used to fragment the peptide ion and analyze the masses of the resulting fragments, allowing for sequence determination and localization of the modification.[14]
-
Collision-Induced Dissociation (CID): This is the most common fragmentation technique. It involves accelerating the peptide ions and colliding them with an inert gas, which causes fragmentation primarily at the amide bonds, generating b- and y-type ions .[14][15] For N-methylated peptides, the fragmentation pattern is altered. Cleavage N-terminal to an N-methylated residue is often suppressed due to the inductive effect of the methyl group, while cleavage C-terminal can be enhanced. This differential fragmentation provides strong evidence for the location of the modification.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for labile post-translational modifications.[16][17] It involves transferring an electron to the peptide ion, which induces fragmentation along the N-Cα bond, producing c- and z-type ions .[18] ETD can be advantageous as it often preserves the modification itself while cleaving the backbone, providing very clear localization data.[12][19] It is particularly effective for larger peptides and can provide complementary information to CID.[17]
Comparative MS/MS Data: Unambiguous Localization
Analysis of the MS/MS spectrum for our N-methylated model peptide (H-Phe-Ala-(NMe)Val-Gly-Ile-Leu-NH2) would reveal the following:
| Ion Series | Observation and Interpretation |
| b-ions | The mass of the b3-ion (Phe-Ala-(NMe)Val) would be 14.02 Da higher than the corresponding b3-ion of the standard peptide. The subsequent b4 and b5 ions would also carry this mass shift, localizing the modification to the Valine residue. |
| y-ions | The y3-ion (Gly-Ile-Leu) and all smaller y-ions (y2, y1) would have masses identical to those of the standard peptide. The y4-ion ((NMe)Val-Gly-Ile-Leu) and larger y-ions would show the +14.02 Da mass shift. The combination of the b- and y-ion series pinpoints the modification site precisely between the Ala and Gly residues, on the Valine. |
| Diagnostic Ions | Low-mass immonium ions can also be diagnostic. The presence of a modified immonium ion for N-methyl valine can further confirm the modification site.[20] |
Part III: A Synergistic and Self-Validating Workflow
Neither HPLC nor Mass Spectrometry alone provides a complete picture. A truly robust, self-validating system integrates these techniques into a seamless workflow, typically in the form of LC-MS.
Workflow Diagram
Caption: Integrated workflow for the validation and purification of N-methylated peptides.
This workflow ensures trustworthiness:
-
Initial Check: The crude product is first analyzed by LC-MS.
-
Cross-Validation: The HPLC-UV chromatogram provides a purity profile. The mass spectrometer, running in parallel, confirms whether the major peak actually corresponds to the target peptide's mass. Any significant peaks that do not have the correct mass are immediately flagged as impurities.
-
Informed Purification: This initial analysis guides the preparative HPLC purification, ensuring that the correct fractions are collected.[13]
-
Final Verification: The purified fractions are subjected to a final LC-MS analysis to confirm both high purity (>95%) and the correct identity before the material is released for further use.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method
-
System: HPLC or UPLC system with UV detector.[21]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5-65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve crude or purified peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Causality Note: TFA is a crucial ion-pairing agent that sharpens peptide peaks by forming neutral complexes with basic residues, minimizing tailing.[10] The 40 °C column temperature improves peak shape and separation efficiency by reducing mobile phase viscosity.
Protocol 2: LC-MS with MS/MS Method
-
LC System: Use the HPLC conditions described in Protocol 1.
-
MS System: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan:
-
Scan Range: m/z 300–2000.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
-
MS/MS Scan (Data-Dependent Acquisition):
-
Activation Type: CID (or HCD) and/or ETD.
-
Isolation Window: 1.6 m/z.
-
Normalized Collision Energy (CID/HCD): 28-30%.
-
Resolution: 17,500.
-
TopN: Select the top 5 most intense precursor ions from the MS1 scan for fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented ions for 15 seconds.
-
Causality Note: Data-dependent acquisition automates the process of selecting ions for fragmentation, ensuring that MS/MS spectra are acquired for the most abundant species eluting from the column, including the target peptide and major impurities.[12] Dynamic exclusion prevents the instrument from repeatedly fragmenting the same intense ion, allowing it to sample a wider range of lower-abundance species.
Conclusion
The synthesis of N-methylated peptides presents unique challenges that demand a higher standard of analytical validation. A simple purity assessment by HPLC is insufficient. By creating a synergistic workflow that combines the separatory power of HPLC with the definitive identification capabilities of high-resolution mass spectrometry, researchers can establish a self-validating system. This orthogonal approach provides unambiguous confirmation of purity, identity, and the precise location of the N-methyl modification, ensuring the generation of high-quality, reliable materials essential for advancing drug discovery and development.
References
- Gehrig PM, Hunziker PE, Zahariev S, Pongor S. (2004). Fragmentation pathways of N(G)- methylated and unmodified arginine residues in peptides studied by ESIMS/ MS and MALDI-MS. J Am Soc Mass Spectrom, 15:142–149. [Link]
- Naoum, J., et al. (2025-05-23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Pedersen SL, Mehrotra A, Jensen KJ. (2010). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Biron, E., Kessler, H. (2005). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. J. Med. Chem., 48(13), 4178-4183. [Link]
- Kessler, H., et al. (2022-08-07). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 55(15), 2055-2067. [Link]
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882. [Link]
- Coon, J.J., et al. (2009). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry, 20(4), 567-575. [Link]
- Shimadzu Corporation. (2025-03-21). Multi-Step Preparative LC–MS Workflow for Peptide Purification.
- Mant, C.T., Hodges, R.S. (2002). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus.
- Huang, J., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100650. [Link]
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Waters Corporation. (n.d.).
- Swaney, D.L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(2), 467-475. [Link]
- Agilent Technologies. (n.d.).
- Matrix Science. (n.d.).
- Quan L, Liu M. (2013).
- Gilson. (n.d.).
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- ResolveMass Laboratories Inc. (2026-01-01).
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The N-Methylation Shield: A Comparative Guide to Enhancing Peptide Enzymatic Stability
In the landscape of therapeutic development, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short in vivo half-lives, posing a significant challenge for drug delivery and efficacy. A key strategy to fortify these promising therapeutics against enzymatic assault is N-methylation—the substitution of a hydrogen atom with a methyl group on the peptide backbone's amide nitrogen.[1][2] This guide provides an in-depth, objective comparison of the enzymatic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to empower researchers in the rational design of robust peptide-based drugs.
The Mechanism of Protection: Steric Hindrance as a Molecular Shield
The enhanced proteolytic resistance of N-methylated peptides is primarily attributed to steric hindrance.[3] Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific amino acid sequences, positioning the scissile peptide bond within their active site for cleavage. This recognition is often facilitated by a network of hydrogen bonds between the enzyme and the peptide backbone.
The introduction of a methyl group on the amide nitrogen fundamentally disrupts this interaction in several ways:
-
Steric Blockade: The methyl group acts as a bulky shield, physically obstructing the approach of the protease to the peptide backbone and preventing the proper alignment of the catalytic machinery with the target amide bond.[4][5]
-
Disruption of Hydrogen Bonding: N-methylation eliminates the amide proton, a crucial hydrogen bond donor. This prevents the formation of key hydrogen bonds that are essential for the initial recognition and binding of the peptide substrate by the protease.[1]
-
Conformational Rigidity: The steric clash introduced by the methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a conformation that is not recognized by the protease.[6][7] This can also favor a cis amide bond conformation, which is generally less favorable for enzymatic cleavage.[6]
It is noteworthy that the protective effect of a single N-methylation can extend beyond the modified residue, influencing the susceptibility of adjacent peptide bonds to cleavage.[3]
Quantitative Comparison of Proteolytic Stability: A Tale of Two Peptides
Experimental data consistently demonstrates the dramatic increase in enzymatic stability conferred by N-methylation. The following table summarizes findings from various studies, highlighting the significant extension of peptide half-life in the presence of proteases.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [8] |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [8] | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [8] | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | [8] | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | [8] | |
| Anoplin | Non-methylated | Trypsin & Chymotrypsin | Minutes | - | [9] |
| N-methylated analogs | Trypsin & Chymotrypsin | Hours to Days | 10⁴ - 10⁶ | [9] | |
| Model Pentapeptide | Non-methylated | Elastase | ~1 hour | - | [10] |
| N-methylated derivative | Elastase | ~3 hours | 3 | [10] |
Experimental Protocols for Assessing Enzymatic Stability
To empirically validate the enhanced stability of N-methylated peptides, well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for two common assays.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in a complex biological fluid, mimicking the in vivo environment.
Methodology:
-
Peptide and Plasma Preparation:
-
Synthesize and purify both the N-methylated and non-methylated peptides to >95% purity using solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry.[11]
-
Thaw pooled human plasma (or plasma from another relevant species) at 37°C.[12]
-
-
Incubation:
-
Time-Course Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[12]
-
Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution, typically ice-cold acetonitrile or methanol containing an internal standard.[11][12]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated plasma proteins.[13]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining intact peptide in the supernatant using LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.[11]
-
Specific Protease Degradation Assay (e.g., Trypsin)
This assay evaluates the stability of a peptide against a specific protease, providing insights into cleavage sites and the effectiveness of N-methylation at those positions.
Methodology:
-
Reagent Preparation:
-
Digestion Reaction:
-
Time-Course Sampling and Reaction Termination:
-
Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the rate of degradation and the half-life of the peptide in the presence of the specific protease.
-
The Broader Implications of N-Methylation in Drug Design: A Double-Edged Sword
While the enhancement of enzymatic stability is a primary driver for N-methylation, this modification can have a multifaceted impact on a peptide's overall drug-like properties.
Potential Advantages:
-
Improved Membrane Permeability and Oral Bioavailability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of a peptide. This can reduce the desolvation penalty for crossing cell membranes, potentially leading to improved oral bioavailability.[6][17] The renowned immunosuppressant drug, Cyclosporine A, is a heavily N-methylated cyclic peptide with good oral bioavailability, serving as a prime example of this principle.[1][18]
-
Enhanced Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can pre-organize a peptide into its bioactive conformation, leading to a more favorable interaction with its target receptor and potentially increasing affinity and selectivity.[7][19]
Potential Challenges and Considerations:
-
Reduced Receptor Binding Affinity: Conversely, the steric bulk of the methyl group can also interfere with crucial interactions between the peptide and its receptor, leading to a decrease in or complete loss of biological activity.[5] Therefore, the position of N-methylation must be carefully selected to avoid disrupting key binding motifs.
-
Synthetic Complexity: The synthesis of N-methylated peptides is more challenging than that of their non-methylated counterparts. The N-methylated amino acid residues are sterically hindered, which can lead to incomplete coupling reactions during solid-phase peptide synthesis, resulting in lower yields and the need for more rigorous purification.[5][20] Specialized coupling reagents and optimized protocols are often required to overcome these synthetic hurdles.[21]
Conclusion
N-methylation is a powerful and well-validated strategy for enhancing the enzymatic stability of therapeutic peptides, transforming them from transient molecules into viable drug candidates. The steric shielding provided by the methyl group offers robust protection against proteolytic degradation, as consistently demonstrated by in vitro studies. However, the successful application of N-methylation requires a holistic approach, carefully considering its impact on receptor binding, permeability, and synthetic feasibility. By leveraging the principles and methodologies outlined in this guide, researchers can strategically employ N-methylation to unlock the full therapeutic potential of peptides, paving the way for the development of next-generation medicines with improved pharmacokinetic profiles and clinical efficacy.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
- Gomółka, M., Płazińska, A., Płaziński, W., & Drzazga, Z. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
- Li, X., Chen, Y., & He, C. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
- Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
- LifeTein. (2025).
- Royal Society of Chemistry. (n.d.).
- Ghebreamlak, W. (2020). Identification of trypsin digested transferrin using HPLC and MALDI-MS. DiVA portal. [Link]
- Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Hahne, G., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]
- Hewitt, S. N., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society. [Link]
- Kaur, K., et al. (2015). FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 3(3), 75-88. [Link]
- D'Souza, L. M., & Luy, B. (2015).
- Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
- Cytiva. (n.d.). Proteomics Grade Trypsin. [Link]
- Lapek, J. D., & Greninger, P. (2020). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Current Protocols in Molecular Biology. [Link]
- Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
- Al-Musaimi, O., et al. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules. [Link]
- LifeTein. (2025).
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A Comparative Guide to Receptor Binding Affinity: The Impact of N-Methylation and D-Amino Acid Substitution in Peptide Analogs
This guide provides an in-depth comparison of how specific chemical modifications—namely the incorporation of N-methylated and D-configuration amino acids—can significantly alter the receptor binding affinity of peptide analogs. By examining experimental data from opioid peptide research, we will explore the causal relationships between structure and function, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Peptide Modification
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low bioavailability. The peptide backbone is susceptible to rapid degradation by proteases, and its inherent flexibility can lead to non-selective receptor interactions. To overcome these limitations, medicinal chemists employ various strategies to constrain the peptide's conformation and protect it from enzymatic cleavage.
Two of the most powerful and widely used modifications are the substitution of a standard L-amino acid with its D-enantiomer and the N-methylation of the peptide bond. A D-amino acid can induce specific conformational turns and provides steric hindrance against proteases.[1] N-methylation removes the amide proton, a key hydrogen bond donor, which restricts conformational flexibility and can enhance membrane permeability and enzymatic resistance.[2][3] The logical progression of these strategies leads to the exploration of combined modifications, such as incorporating an N-methyl-D-amino acid like N-methyl-D-leucine, to potentially harness the synergistic benefits of both approaches. This guide will dissect the individual contributions of these modifications using opioid peptides as a case study.
Part 1: The Impact of D-Amino Acid Substitution on Receptor Affinity
The stereochemistry of an amino acid residue is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. The incorporation of a D-amino acid in place of its natural L-isomer can dramatically alter binding affinity and receptor selectivity.
Case Study: Beta-Casomorphin Analogs
Research on beta-casomorphin analogs, which are peptides derived from the digestion of milk protein, provides a clear example of this principle. A study investigating their affinity for µ- and δ-opioid receptors demonstrated that a single stereochemical change at position 4 from L-Proline to D-Proline results in a profound increase in µ-receptor affinity and selectivity.[1]
Experimental Rationale: The hypothesis is that the D-Proline residue induces a specific β-turn conformation that is highly favorable for binding to the µ-opioid receptor's active site. This pre-organized conformation reduces the entropic penalty of binding, leading to higher affinity.
Comparative Binding Affinity of Beta-Casomorphin Analogs [1]
| Compound | Structure | µ-Receptor IC₅₀ (nM) | δ-Receptor IC₅₀ (nM) | µ-Selectivity Ratio (δ/µ) |
| β-Casomorphin-(4) amide (Morphiceptin) | Tyr-Pro-Phe-Pro-NH₂ | 20 | >10,000 | >500 |
| [D-Pro⁴]-β-Casomorphin-(4) amide | Tyr-Pro-Phe-D-Pro-NH₂ | 0.9 | >10,000 | >11,111 |
Data presented is derived from competitive binding assays using rat brain membranes. The IC₅₀ value represents the concentration of the analog required to inhibit 50% of the specific binding of a radiolabeled ligand ([³H]Naloxone for µ-receptors and [³H]DADLE for δ-receptors).
The data unequivocally shows that the [D-Pro⁴] analog is over 20 times more potent at the µ-receptor than its L-Pro⁴ counterpart, highlighting the dramatic impact of this single stereochemical modification.
Part 2: The Impact of N-Methylation on Receptor Affinity
N-methylation of the peptide backbone is another key strategy to enhance pharmacological properties. This modification introduces a methyl group on the amide nitrogen, which eliminates a hydrogen bond donor, restricts rotation around the C-N bond, and increases lipophilicity.
Case Study: Cyclic Enkephalin Analogs
A study on cyclic enkephalin analogues provides an excellent dataset to compare the effects of mono- and di-N-methylation on opioid receptor binding.[2][3] The parent compound, H-Dmt-c[D-Cys-Gly-Phe-L-Cys]NH₂, was systematically N-methylated at the Phenylalanine (Phe⁴) and/or Cysteine (Cys⁵) positions.
Experimental Rationale: The goal of N-methylation in this context is to conformationally constrain the peptide ring structure. By limiting the available conformations, it is possible to "lock" the peptide into a shape that is optimal for receptor binding, thereby improving affinity and potentially altering selectivity across the µ, δ, and κ opioid receptor subtypes.
Comparative Binding Affinity of N-Methylated Enkephalin Analogs [2][3]
| Compound ID | Structure | µ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
| Parent | H-Dmt-c[D-Cys-Gly-Phe-L-Cys]NH₂ | 0.35 ± 0.03 | 0.14 ± 0.02 | 1.8 ± 0.2 |
| Mono-Me | H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys]NH₂ | 0.17 ± 0.03 | 1.1 ± 0.1 | 3.9 ± 0.4 |
| Di-Me | H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂ | 0.77 ± 0.08 | 4.6 ± 0.5 | 11.2 ± 1.0 |
Data represents the inhibition constant (Kᵢ) determined from competitive radioligand binding assays against [³H]DAMGO (µ), [³H]DPDPE (δ), and [³H]U69,593 (κ) in rat brain membranes.
The results are nuanced. Mono-N-methylation at Phe⁴ doubles the affinity for the µ-receptor while decreasing δ-receptor affinity by nearly 8-fold. This demonstrates how a subtle modification can shift receptor selectivity. The di-methylated analog, however, shows a general decrease in affinity across all receptors, suggesting that while conformational restriction can be beneficial, excessive constraint can also prevent the peptide from adopting the necessary bound conformation.[2][3]
Part 3: Methodology Deep Dive: Competitive Radioligand Binding Assay
To ensure trustworthiness and reproducibility, the protocols used to generate binding affinity data must be robust. The competitive radioligand binding assay is the gold standard for determining the affinity (Kᵢ) of an unlabeled compound for a receptor.
Experimental Workflow Diagram
Caption: Gαi-mediated inhibition of adenylyl cyclase by an opioid agonist.
Conclusion and Future Directions
The experimental data presented clearly demonstrate that both D-amino acid substitution and N-methylation are powerful tools for modulating the receptor binding affinity and selectivity of peptide analogs. The substitution of L-Pro with D-Pro in a beta-casomorphin analog led to a more than 20-fold increase in µ-opioid receptor affinity. [1]Similarly, selective N-methylation of a cyclic enkephalin analog enhanced µ-affinity and shifted selectivity away from the δ-receptor. [2][3] These findings underscore a critical principle in drug design: subtle, strategic structural modifications can have profound effects on pharmacological profiles. The logical next step for a researcher would be to combine these approaches. Synthesizing an analog containing an N-methyl-D-leucine residue, for example, would test the hypothesis that the conformational constraints of N-methylation and the specific turn-inducing properties of a D-amino acid can work synergistically to create a peptide with even greater affinity, selectivity, and metabolic stability. This guide provides the foundational data and methodologies necessary for pursuing such rational design and discovery efforts.
References
- Toth, G., Gulyas, J., Kramer, T. H., et al. (1995). N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. Journal of Peptide Science, 1(1), 47-55.
- Lazarus, L. H., Guglietta, A., Wilson, W. E., et al. (1989). Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors. Journal of Biological Chemistry, 264(6), 354-362.
- Matthes, H. W., Hartung, J. P., & Kieffer, B. L. (1996). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Peptides, 17(4), 675-679.
- Toth, G., Gulyas, J., & Kramer, T. H. (1995). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. International Journal of Peptide and Protein Research, 46(1), 47-55.
- JoVE. (2023). GPCRs Regulate Adenylyl Cyclase Activity. Journal of Visualized Experiments.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Janecka, A., Fichna, J., & Mirowski, M. (2004). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. Current Pharmaceutical Design, 10(13), 1535-1545.
- Melo, M., & Castanho, M. A. (2007). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. International Journal of Molecular Sciences, 8(1), 70-84.
- Osipov, V. V., et al. (2022). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. International Journal of Molecular Sciences, 23(19), 11827.
Sources
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic N-Methylated Peptides
Introduction: The Unique Analytical Challenge of N-Methylation
N-methylated peptides represent a significant evolution in therapeutic peptide design. By substituting a backbone amide proton with a methyl group, we can dramatically enhance metabolic stability, improve cell permeability, and fine-tune conformation—attributes highly sought after in modern drug development.[1] However, this seemingly minor modification introduces profound challenges to the analytical chemist responsible for purity assessment. The very features that grant these peptides their therapeutic advantages—altered polarity, steric hindrance, and modified hydrogen bonding capacity—complicate their analysis by conventional methods.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic N-methylated peptides. It is designed for researchers, chemists, and quality control professionals who require a robust, multi-faceted approach to characterization. We will move beyond standard protocols to explore the underlying principles, explain the causality behind experimental choices, and establish a framework for generating reliable, submission-ready data. The core philosophy is the use of orthogonal methods —employing techniques that rely on different physicochemical principles to ensure that what one method misses, another will detect.[2][3]
The Analytical Workflow: A Multi-Step Approach to Purity
A comprehensive assessment of an N-methylated peptide is not a single measurement but a multi-step workflow. Each stage provides a different layer of information, building a complete purity and identity profile.
Caption: Overall workflow for N-methylated peptide analysis.
Reversed-Phase HPLC (RP-HPLC/UPLC): The Workhorse of Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of peptide purity analysis, separating molecules based on hydrophobicity.[4] For N-methylated peptides, while the principle remains the same, the execution requires careful consideration.
Expertise & Experience: Why N-Methylation Changes the Game
The introduction of an N-methyl group increases a peptide's hydrophobicity compared to its non-methylated parent. This typically leads to longer retention times on C18 columns. More critically, the steric bulk of the methyl group can hinder interactions with the stationary phase, sometimes leading to peak broadening or tailing. Furthermore, the presence of multiple N-methyl groups can create distinct conformational isomers (cis/trans) around the methylated amide bond, which may be resolved as separate peaks by high-resolution UPLC, complicating the purity assessment.[5]
Trustworthiness: Building a Self-Validating HPLC Method
A robust method must be able to separate the main peptide peak from all potential process-related impurities, such as deletion sequences, truncated sequences, and products of incomplete deprotection.[6] The gold standard is a stability-indicating method, validated through forced degradation studies, which proves the method can resolve the parent peptide from its degradation products.[6]
Comparative Overview of Key HPLC Parameters
| Parameter | Standard Peptides | N-Methylated Peptides | Rationale for Change |
| Stationary Phase | C18, C8 | C18, Phenyl-Hexyl, Biphenyl | Alternative selectivities like Phenyl-Hexyl can offer better resolution for conformers or closely related impurities by leveraging π-π interactions. |
| Ion-Pairing Agent | 0.1% TFA | 0.05-0.1% TFA or 0.1% Formic Acid | Lower TFA concentrations can sometimes improve peak shape for N-methylated peptides and are crucial for LC-MS compatibility, as TFA causes signal suppression.[7] |
| Temperature | 25-40 °C | 40-60 °C | Increased temperature can improve peak shape by reducing viscosity and accelerating the interconversion of cis/trans isomers, potentially coalescing them into a single, sharper peak. |
| Gradient | 5-65% Acetonitrile over 30 min | 5-95% Acetonitrile over 20-30 min | A wider, sometimes faster gradient may be necessary to elute the more hydrophobic N-methylated peptides while still resolving earlier-eluting impurities. |
Experimental Protocol: RP-UPLC Purity Method
-
System Preparation:
-
Column: Waters ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Temperature: 50 °C.
-
Flow Rate: 0.3 mL/min.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1.0 mg/mL.
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
-
Chromatographic Run:
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 25 minutes.
-
Monitor absorbance at 214 nm.
-
-
Data Analysis:
Mass Spectrometry (MS): The Arbiter of Identity
While HPLC provides a quantitative measure of purity, it reveals nothing about the identity of the peaks. Mass spectrometry is the definitive technique for confirming the molecular weight of the target peptide and identifying impurities. When coupled with HPLC (LC-MS), it becomes an indispensable tool.[6]
Expertise & Experience: Deciphering N-Methylated Fragmentation
Standard peptides fragment in predictable ways in a mass spectrometer (e.g., via Collision-Induced Dissociation, CID), primarily at the amide bonds, producing characteristic b and y ions.[8] N-methylation fundamentally alters this. The N-methyl group adds 14.01565 Da to the residue mass. More importantly, it can influence fragmentation pathways. For example, fragmentation at the N-terminal side of a methylated residue can be sterically hindered.
Furthermore, studies have shown that for singly charged ions, a methyl group can migrate from a trimethyllysine side chain to an arginine residue during fragmentation, a phenomenon that could lead to misinterpretation if not considered.[9] Specific fragmentation techniques, like Electron-Transfer Dissociation (ETD), which cleaves the peptide backbone without disturbing modifications, can be invaluable for pinpointing the exact location of methylation.[10]
Caption: N-methylation alters typical peptide fragmentation patterns.
Experimental Protocol: LC-MS Identity Confirmation
-
System: Couple the UPLC system described above to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Ionization Source: Use a standard Electrospray Ionization (ESI) source in positive ion mode.
-
MS Acquisition:
-
Perform a full MS scan over a range of m/z 300–2000 to detect the precursor ion of the target peptide. Calculate the expected [M+H]⁺, [M+2H]²⁺, etc., ions.
-
Perform data-dependent MS/MS analysis on the most abundant precursor ions using both CID and ETD fragmentation.
-
-
Data Analysis:
-
Confirm that the measured mass of the main HPLC peak matches the theoretical mass of the N-methylated peptide within 5 ppm.
-
Analyze the MS/MS spectra to confirm the peptide sequence and localize the N-methyl modification. Look for the expected mass shift (+14.02 Da) in the relevant b or y ions.
-
Attempt to identify major impurity peaks by their mass. A common impurity is the non-methylated parent peptide (-14.02 Da).
-
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While MS can confirm the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of structure, including the precise location of the N-methyl group.[11] It is an essential tool for final product characterization, though not typically used for routine purity checks due to its lower throughput.
Expertise & Experience: Finding the N-Methyl Signal
The key diagnostic signal in a ¹H NMR spectrum of an N-methylated peptide is the N-methyl group itself, which typically appears as a singlet between 2.5 and 3.5 ppm.[5] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, are used to assign all proton signals and confirm the peptide's sequence and conformation.[12] For N-methylated peptides, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY because it helps mitigate issues with molecules having correlation times near the zero-crossing point for the NOE, which can be a problem for peptides of this size.[1]
Experimental Protocol: 2D NMR for Structural Verification
-
Sample Preparation: Dissolve ~1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10) to a final concentration of 1-5 mM.[1]
-
Data Acquisition: On a high-field NMR spectrometer (≥600 MHz):
-
Acquire a 1D ¹H spectrum to check for sample integrity and concentration.
-
Acquire a 2D ¹H-¹H TOCSY spectrum to identify amino acid spin systems.
-
Acquire a 2D ¹H-¹H ROESY spectrum (mixing time ~150-200 ms) to observe through-space correlations, which are used for sequential assignment and conformational analysis.[1]
-
-
Data Analysis:
-
Process and analyze the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the N-methyl singlet in the 1D spectrum.
-
Use the TOCSY and ROESY spectra to perform a sequential walk, assigning each amino acid residue and confirming the location of the N-methyl group via its unique connectivity.
-
Chiral Purity Analysis: Quantifying Racemization
The conditions used during peptide synthesis, particularly the coupling and methylation steps, can sometimes lead to racemization of amino acids.[5] Assessing the chiral purity is critical, as the presence of a D-amino acid in place of an L-amino acid can drastically alter the peptide's biological activity.
Methodology
The most common method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and then separating the resulting diastereomers using RP-HPLC.[13] Gas chromatography (GC-MS) of derivatized amino acids on a chiral column is also a powerful technique. Hydrolysis in deuterated acid (e.g., 6N DCl) is a sophisticated approach that allows for the correction of any racemization that occurs during the hydrolysis step itself.[13]
Conclusion: An Orthogonal Approach is Non-Negotiable
No single technique is sufficient to fully assess the purity of a synthetic N-methylated peptide. A robust analytical strategy relies on the intelligent application of orthogonal methods.
Caption: Decision tree for selecting the appropriate analytical method.
RP-HPLC provides the primary quantitative measure of purity. LC-MS confirms the identity of the main peak and provides mass information on impurities. NMR offers an unparalleled, definitive look at the chemical structure and the site of methylation. Finally, chiral analysis ensures the stereochemical integrity of the product. By combining the data from these distinct and complementary techniques, we can build a comprehensive and trustworthy profile, ensuring the quality, safety, and efficacy of these advanced therapeutic molecules.
References
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
- Recent Advances in Chiral Analysis of Proteins and Peptides.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity... Canadian Journal of Chemistry.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
- Comprehending Dynamic Protein Methyl
- Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities. PubMed.
- Amino Acid and Peptide Chiral Separ
- Analytical methods and Quality Control for peptide products. Biosynth.
- Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central.
- Mascot help: Peptide fragmentation.
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
- Peptide Purity Determination.
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- 4. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
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A Comparative Guide to Protecting Groups for N-Methyl-D-Leucine: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the incorporation of N-methylated amino acids, such as N-methyl-D-leucine, is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. However, the secondary amine of N-methylated amino acids presents unique challenges in synthesis, necessitating a careful selection of protecting groups. This guide provides an in-depth comparative analysis of three commonly employed α-amino protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carbobenzyloxy (Cbz)—for N-methyl-D-leucine. The insights provided are grounded in established experimental data and field-proven expertise to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Protecting Group Selection
The choice of a protecting group is not merely a matter of procedural convenience; it dictates the entire synthetic strategy, influencing reaction conditions, purification methods, and the stereochemical integrity of the final product. For N-methylated amino acids, the steric hindrance imparted by the N-methyl group can significantly impact the efficiency of both protection and deprotection steps, as well as subsequent coupling reactions in peptide synthesis. An ideal protecting group should be introduced in high yield, remain stable throughout various synthetic transformations, and be removed under mild conditions that do not compromise the chiral purity of the amino acid.[1]
At a Glance: A Comparative Overview
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Challenges |
| Boc | Acid-labile (e.g., TFA)[][3] | Orthogonal to base-labile and hydrogenolysis-labile groups; generally good yields. | Harsh acidic conditions may not be suitable for sensitive substrates. | |
| Fmoc | Base-labile (e.g., 20% piperidine in DMF)[3][4] | Mild deprotection; orthogonal to acid-labile and hydrogenolysis-labile groups; automation-friendly.[] | Steric hindrance can lead to lower coupling efficiency; potential for side reactions like aspartimide formation in sequences containing aspartic acid. | |
| Cbz | Hydrogenolysis (e.g., H₂/Pd)[5][] | Mild, neutral deprotection; orthogonal to acid- and base-labile groups. | Catalyst poisoning by sulfur-containing residues; potential for racemization under certain acidic deprotection conditions. |
In-Depth Analysis and Experimental Considerations
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of peptide chemistry, prized for its stability under a wide range of conditions and its clean, acid-catalyzed deprotection.[7] For N-methyl-D-leucine, the Boc group offers a robust and reliable protection strategy.
Protection: The introduction of the Boc group onto N-methyl-D-leucine is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While yields are generally high, the steric bulk of both the N-methyl group and the leucine side chain can necessitate slightly longer reaction times or the use of more forcing conditions compared to unmethylated or less hindered amino acids.
Deprotection: Removal of the Boc group is efficiently accomplished with strong acids, most commonly trifluoroacetic acid (TFA).[] This deprotection generates gaseous isobutylene and carbon dioxide, simplifying purification. However, the harsh acidic conditions can be a drawback when working with acid-sensitive substrates. For branched-chain amino acids like leucine, deprotection yields have been reported to be around 68%, with the steric hindrance of the side chain potentially contributing to slightly lower yields compared to amino acids with smaller side chains.[8]
Causality Behind Experimental Choices: The use of TFA for deprotection is a balance between efficiency and selectivity. While milder acids can be used, they often require elevated temperatures or extended reaction times, which can introduce other side reactions. The standard use of 25-50% TFA in a scavenger-containing solution (e.g., triisopropylsilane) is a field-proven method to ensure complete and rapid deprotection while minimizing side reactions.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group has gained widespread adoption, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[]
Protection: The synthesis of Fmoc-N-methyl-D-leucine can be achieved in high yield through a Lewis acid-catalyzed reductive opening of an intermediate 5-oxazolidinone, which is formed from the corresponding Fmoc-amino acid and paraformaldehyde. This method has been shown to be highly efficient for a range of N-methylated amino acids.
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4] This mild deprotection condition is a significant advantage, preserving the integrity of acid-sensitive functionalities.
Challenges in Coupling: A critical consideration when using Fmoc-N-methyl-D-leucine is the steric hindrance it presents in subsequent coupling reactions. The bulky Fmoc group, combined with the N-methyl and isobutyl side chain, can lead to incomplete couplings and lower yields in peptide synthesis.[9] To overcome this, specialized coupling reagents and optimized protocols, such as extended coupling times or the use of more reactive acylating agents, are often necessary.[9]
Carbobenzyloxy (Cbz) Group
The Cbz group, one of the classical protecting groups in peptide chemistry, remains a valuable tool due to its unique deprotection via catalytic hydrogenolysis.[]
Protection: Cbz protection of N-methyl-D-leucine is typically achieved by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This method is generally high-yielding and cost-effective.[5][10]
Deprotection: The hallmark of the Cbz group is its removal under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[5] This mild deprotection method is orthogonal to both acid- and base-labile protecting groups, offering significant flexibility in complex synthetic routes.
Risk of Racemization: A significant concern with Cbz-protected N-methylated amino acids is the potential for racemization during deprotection under certain conditions. While catalytic hydrogenolysis is generally considered safe in terms of preserving stereochemistry, the use of strong acidolysis (e.g., HBr in acetic acid) for Cbz removal has been shown to cause substantial racemization in N-methylated amino acid derivatives. This is a critical consideration for maintaining the chiral integrity of N-methyl-D-leucine.
Experimental Protocols
Protection of N-Methyl-D-Leucine
Caption: General workflows for the deprotection of protected N-methyl-D-leucine.
Detailed Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolve Cbz-N-methyl-D-leucine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-methyl-D-leucine.
Expected Yield: High, typically >90%. [11] Reference NMR Data (Cbz-N-methyl-L-leucine - Note: L-enantiomer data shown for reference):
-
¹H NMR (CDCl₃): δ 0.80-1.00 (m, 6H), 1.40-1.80 (m, 3H), 2.90 (s, 3H), 4.50-4.70 (m, 1H), 5.15 (s, 2H), 7.30-7.40 (m, 5H). [10]* ¹³C NMR (CDCl₃): δ 21.5, 23.0, 24.8, 30.5, 40.8, 62.0, 67.0, 127.8, 128.0, 128.5, 136.5, 156.5, 176.0. [12](Note: Exact chemical shifts may vary depending on the solvent and instrument.)
Conclusion and Recommendations
The selection of a protecting group for N-methyl-D-leucine is a critical decision that must be aligned with the overall synthetic strategy.
-
Boc protection is a reliable and high-yielding method, best suited for syntheses where subsequent steps are compatible with strong acid deprotection. It is a workhorse for both solution-phase and solid-phase synthesis.
-
Fmoc protection offers the advantage of mild, base-catalyzed deprotection, making it ideal for solid-phase synthesis and for substrates containing acid-sensitive functionalities. However, researchers must be prepared to address the challenges of coupling the sterically hindered Fmoc-N-methyl-D-leucine.
-
Cbz protection provides a valuable orthogonal strategy with its mild, neutral deprotection via hydrogenolysis. This method is particularly advantageous when acid- and base-labile groups are present elsewhere in the molecule. The primary caveat is the potential for racemization if acidic deprotection methods are employed.
Ultimately, the optimal choice depends on a careful consideration of the specific requirements of the synthetic route, including the presence of other functional groups, the scale of the synthesis, and the potential for side reactions. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- PubChem. (n.d.). N-Cbz-N-methyl-L-leucine.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Di Gioia, M. L., et al. (2005). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 61(49), 11654-11661.
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- PubChem. (n.d.). N-Cbz-D-leucine.
- Figueiredo, R. M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(23), 9457-9463.
- Li, B., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Zhang, L., et al. (2021). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 223, 113645.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- ResearchGate. (n.d.). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF.
- Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF.
- ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a.
- Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7599-7600.
- Batey, R. A., et al. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. TSpace Repository.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- ResearchGate. (n.d.). Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum....
- ResearchGate. (n.d.). Solvent-Free Synthesis and Characterization of L-Amino Acids Schiff Bases.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- PubChem. (n.d.). This compound.
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A Researcher's Guide to N-Methylation: A Cost-Benefit Analysis of Boc-N-methyl-D-leucine in Synthesis
In the landscape of modern peptide therapeutics, the pursuit of enhanced pharmacokinetic profiles is paramount. Researchers and drug developers are increasingly turning to non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability.[1][2][3] Among the most powerful modifications is N-methylation—the simple addition of a methyl group to the peptide backbone's amide nitrogen. This subtle change can profoundly increase proteolytic resistance, modulate conformation, and improve oral bioavailability, making it a cornerstone of rational peptide design.[4][5][6][7]
This guide provides an in-depth cost-benefit analysis of a key building block in this field: Boc-N-methyl-D-leucine. The incorporation of a D-amino acid already offers a significant barrier to enzymatic degradation[1]; N-methylation further fortifies this position. However, the decision to use a pre-methylated monomer versus performing methylation in situ is not trivial. It involves a trade-off between the high upfront cost of the specialized building block and the process complexities, potential side reactions, and material costs of on-resin methylation.
Here, we dissect these factors, providing a logical framework and actionable experimental data to guide your synthetic strategy. We will explore the direct and indirect costs, weigh them against the profound benefits, and offer detailed protocols to ensure the integrity and success of your synthesis.
The Central Dilemma: Pre-formed vs. On-Resin N-Methylation
The core decision for any scientist looking to incorporate an N-methylated residue is whether to purchase the monomer with the modification already in place or to perform the methylation on the solid support after coupling the standard amino acid.
I. Cost Analysis: The Price of a Methyl Group
The financial implications extend beyond the catalog price of the amino acid. A thorough analysis must account for reagents, synthesis time, and the potential cost of failure (low yield, impurities).
A. Direct Material Costs
The most immediate difference is the price of the starting amino acid. Pre-formed N-methylated amino acids are specialty reagents and carry a significant premium over their canonical counterparts.
| Reagent | Representative Cost (USD/gram)* | Key Role |
| This compound | $150 - $300+ | Pre-formed Building Block[8] |
| Boc-D-leucine hydrate | $5 - $20 | On-Resin Precursor[9][10] |
| o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | $2 - $5 | On-Resin: Amine Protection |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | $1 - $3 | On-Resin: Base for Methylation[2] |
| Dimethyl sulfate or Methyl Iodide | < $1 | On-Resin: Methyl Source |
| 2-Mercaptoethanol | < $1 | On-Resin: Deprotection |
*Prices are estimates for research quantities and will vary by supplier and purity. They are intended for comparative purposes.
As the table illustrates, the cost of the raw materials for on-resin methylation is substantially lower than purchasing this compound directly. For large-scale synthesis, this difference becomes a primary driver in process development.
B. Indirect & Process Costs
-
Coupling Efficiency and Reagents: N-methylated amino acids are notoriously difficult to couple due to steric hindrance at the secondary amine.[4] Standard coupling reagents like HBTU may prove insufficient, leading to low yields or deletion sequences. Overcoming this often requires more expensive, highly efficient coupling reagents (e.g., HATU, PyAOP) and potentially longer reaction times or double coupling protocols, adding to the overall cost.[11][12]
-
Labor and Synthesis Time: The on-resin methylation procedure, while using cheaper reagents, is a three-step process (sulfonylation, methylation, desulfonylation) that can add several hours to the synthesis cycle for each methylated residue.[3][4] In contrast, coupling a pre-formed monomer is a single, albeit potentially longer, step. For academic labs or early-stage discovery where time and personnel are critical resources, the simplicity of the pre-formed monomer can be a significant advantage. A recently optimized on-resin method has reduced this time from 4 hours to 40 minutes, making it more competitive.[4]
-
Risk of Failure and Purity: On-resin methylation carries risks of incomplete reactions or side-chain modifications, which can complicate purification and lower the final yield of the desired product.[4] The use of a pre-formed building block provides a more predictable outcome, often resulting in a cleaner crude product that is easier to purify.
II. Benefit Analysis: Why N-Methylation is Worth the Effort
The costs and complexities are undertaken for compelling reasons. N-methylation imparts transformative properties to peptides, turning marginally effective leads into viable drug candidates.
A. Enhanced Pharmacokinetics
-
Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, dramatically increasing the peptide's half-life in vivo.[3][7]
-
Membrane Permeability: By removing a hydrogen bond donor (the amide N-H), N-methylation reduces the polarity of the peptide backbone. This increases lipophilicity, which can significantly enhance the peptide's ability to cross cell membranes and improve oral bioavailability.[1][4][6] The immunosuppressant drug Cyclosporine A, which contains seven N-methylated residues, is a classic example of this principle in action.[2][4]
B. Conformational Control and Biological Activity
The N-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor binding affinity and specificity.[3] It can also be used to disrupt undesirable secondary structures, such as beta-sheet aggregation, which can improve solubility.[11]
III. The Specter of Racemization
A critical consideration in any peptide synthesis, racemization is a heightened concern with N-methylated amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[12]
Factors that exacerbate racemization include:
-
Prolonged reaction times: The sterically hindered nature of N-methylated residues can slow coupling, increasing exposure to conditions that promote racemization.[12]
-
Strong bases: Organic bases like DIEA, used for neutralization, can facilitate the proton abstraction that leads to racemization.[13]
-
Coupling Reagents: Carbodiimide-based reagents (DCC, DIC) are more prone to causing racemization than onium salt-based reagents (HATU, HBTU, PyAOP), especially when used without additives.[12][14] The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress this side reaction.[12]
IV. Experimental Protocols & Methodologies
To provide a practical basis for comparison, we present validated, step-by-step protocols for both the direct coupling of this compound and the on-resin N-methylation of a Boc-D-leucine residue.
Protocol 1: Solid-Phase Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing racemization for a sterically hindered N-methylated amino acid.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection (if necessary): If starting with an N-terminally protected peptide, perform deprotection according to the strategy (e.g., 20% piperidine in DMF for Fmoc; 50% TFA in DCM for Boc). Wash thoroughly with DMF.
-
Neutralization (for Boc SPPS): Neutralize the N-terminal amine salt with 10% DIEA in DMF (2 x 2 min). Wash thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) and allow to pre-activate for 2-3 minutes. Causality: HATU/HOAt is a highly effective combination for difficult couplings and suppresses racemization. Pre-activation should be minimal to avoid premature side reactions.[11][12]
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a test cleavage on a small sample of resin to check the reaction completion by LC-MS. For N-methylated residues, the Kaiser test is unreliable; a Bromophenol Blue test can be used as an alternative qualitative check.[12]
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: On-Resin N-Methylation (Adapted from Miller/Scanlan & Kessler)
This three-step procedure is performed on a resin-bound peptide with a free N-terminal D-Leucine residue.[2][15]
-
Step A: Sulfonylation (o-NBS Protection)
-
Swell the peptide-resin in N-methylpyrrolidone (NMP).
-
Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (or DMAP) (10 eq) in NMP.
-
Agitate for 15-30 minutes. The reaction is typically very fast in a polar solvent like NMP.[2]
-
Wash thoroughly with NMP and DCM.
-
-
Step B: Methylation
-
Swell the sulfonated peptide-resin in NMP.
-
Add a solution of DBU (5 eq) and dimethyl sulfate (10 eq) in NMP.
-
Agitate for 10-20 minutes. Causality: DBU is a cost-effective, non-nucleophilic base suitable for this methylation.[2]
-
Wash thoroughly with NMP.
-
-
Step C: Desulfonylation (o-NBS Removal)
-
Swell the methylated peptide-resin in NMP.
-
Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Agitate for 2 x 5 minutes.
-
Wash thoroughly with NMP and DCM. The resin is now ready for the next coupling cycle.
-
V. Conclusion & Recommendations
The choice between using this compound and performing on-resin methylation is a strategic one, dictated by the specific context of your research or development program.
Choose this compound when:
-
Speed and predictability are critical: For early-stage drug discovery, generating analogs quickly is often more important than material cost.
-
The peptide sequence is complex: If your sequence contains residues sensitive to the on-resin methylation conditions (e.g., Asp, Cys, His), using the pre-formed block avoids potential side reactions.[4]
-
You lack the resources for extensive process optimization: The pre-formed monomer offers a more "plug-and-play" solution, albeit one that requires careful selection of coupling reagents.
Choose On-Resin N-Methylation when:
-
Cost is a primary constraint: For large-scale synthesis or academic projects with limited budgets, the significant cost savings on starting materials are a compelling advantage.
-
You have established expertise in peptide synthesis: The multi-step process requires careful execution and monitoring, making it better suited for experienced chemists.
-
The project can accommodate process development: If you have the time and analytical resources to optimize the on-resin protocol for your specific sequence, it can be a highly effective and economical strategy.
Ultimately, both pathways are valid and powerful tools in the synthesis of advanced peptide therapeutics. By understanding the intricate balance of cost, time, chemical complexity, and desired outcome, researchers can make an informed decision that best aligns with their scientific and programmatic goals.
References
- Witek, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
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- BOC Sciences. (n.d.).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- BOC Sciences. (2025). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. BOC Sciences.
- BenchChem. (2025). comparative study of different methylated amino acids in peptide design. BenchChem.
- Chem-Impex International. (n.d.). Boc-N-methyl-L-leucine. Chem-Impex.
- Merck Millipore. (n.d.).
- Chem-Impex International. (n.d.). This compound. Chem-Impex.
- BenchChem. (2025). A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. BenchChem.
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- Bio Basic. (n.d.). Pricing | Peptide Synthesis. Bio Basic.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
- Carpino, L. A., et al. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- LifeTein. (n.d.). Custom Peptide Synthesis Pricing. LifeTein.
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- BenchChem. (2025).
- Chem-Impex International. (n.d.).
- AAPPTec. (n.d.). N-Methyl Amino Acids Archives. Aapptec Peptides.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Merrifield, R. B. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- AdooQ Bioscience. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
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Characterization of N-methyl-D-leucine Containing Peptides by CD Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for predicting their biological activity and optimizing their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids, such as N-methylated and D-enantiomeric residues, offers a powerful approach to modulate peptide conformation, enhance proteolytic stability, and improve bioavailability.[1][2] This guide provides an in-depth comparison of the conformational effects of N-methyl-D-leucine incorporation in peptides, with a focus on its characterization using Circular Dichroism (CD) spectroscopy. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of spectral data to elucidate the structural nuances imparted by this unique amino acid modification.
The Significance of N-methyl-D-leucine in Peptide Design
The introduction of N-methylation and a D-amino acid into a peptide backbone induces significant local and global conformational changes.
-
N-methylation: The substitution of the amide proton with a methyl group eliminates the hydrogen bond donor capability of the nitrogen atom and introduces steric hindrance.[3] This modification can disrupt or stabilize secondary structures, such as α-helices and β-sheets, and has been shown to favor the formation of β-turns.[3][4] Furthermore, N-methylation can influence the cis/trans isomerization of the peptide bond, adding another layer of conformational complexity.[5]
-
D-amino acids: The incorporation of a D-amino acid residue alters the stereochemistry of the peptide backbone, often inducing turns and disrupting canonical secondary structures.[6][7] Peptides containing alternating L- and D-amino acids are known to adopt specific, stable conformations.[6]
The combination of N-methylation and a D-leucine residue (N-methyl-D-leucine) can therefore be a potent tool for precisely controlling peptide architecture, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[8]
Principles of Circular Dichroism (CD) Spectroscopy for Peptide Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[6][9][10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11][12] In peptides, the primary chromophore is the amide bond of the backbone. The arrangement of these amide bonds in space, as dictated by the peptide's secondary structure, gives rise to characteristic CD spectra.[9]
The far-UV region of the CD spectrum (typically 190-260 nm) is particularly sensitive to the regular, repeating elements of secondary structure:
-
α-helix: Characterized by a positive band around 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm.[13]
-
β-sheet: Typically shows a negative band around 215-220 nm and a positive band between 195 nm and 200 nm.
-
β-turn: Exhibits more varied spectra depending on the turn type, but can often be distinguished from α-helices and β-sheets.[6][14]
-
Random Coil: Characterized by a strong negative band around 200 nm.[11]
By analyzing the shape and magnitude of the CD spectrum, one can estimate the relative proportions of these secondary structural elements within a peptide.[15]
Comparative Analysis of CD Spectra
The incorporation of N-methyl-D-leucine into a peptide sequence can lead to distinct changes in the CD spectrum compared to its unmodified or singly modified counterparts. Below is a comparative table summarizing the expected spectral features.
| Peptide Type | Expected Predominant Conformation | Key CD Spectral Features (Far-UV) | Rationale |
| Parent L-Peptide | Varies (α-helix, β-sheet, or random coil depending on sequence) | Dependent on the specific secondary structure adopted. | The native conformation is determined by the L-amino acid sequence. |
| D-Leucine Peptide | Often β-turn or disrupted helix/sheet | May show features characteristic of β-turns, such as a positive band at 211 nm and 222 nm and negative bands at 200 nm and 238 nm in some cyclic peptides.[6] Can disrupt helical structures, leading to a decrease in the intensity of the 222 nm band.[7] | The D-amino acid introduces a "kink" in the backbone, favoring turn structures. |
| N-methyl-L-leucine Peptide | Can favor β-turns or disrupt regular secondary structures | May exhibit a shift in the minima and maxima compared to the parent peptide. The loss of a hydrogen bond donor can destabilize α-helices and β-sheets. | N-methylation introduces steric constraints and removes a hydrogen bond donor, altering the conformational landscape.[4] |
| N-methyl-D-leucine Peptide | Likely a well-defined β-turn or other compact structure | The spectrum is expected to be significantly different from the parent peptide and singly modified analogs, often indicating a more ordered, non-canonical structure. The combination can lead to a more rigid and defined conformation. | The combined steric and stereochemical constraints of N-methylation and a D-amino acid strongly favor specific turn conformations.[4] |
Experimental Protocol for CD Spectroscopy of Peptides
This section provides a detailed, step-by-step methodology for the characterization of N-methyl-D-leucine containing peptides using CD spectroscopy.
Sample Preparation
-
Peptide Purity and Concentration: Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum. Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues. The Bradford and Lowry assays are not recommended for accurate concentration determination for CD.[15]
-
Solvent Selection: The choice of solvent is critical. For initial studies, use a buffer with low absorbance in the far-UV region, such as 10 mM sodium phosphate at pH 7.0.[9] To mimic a hydrophobic environment or to induce secondary structure, solvents like 2,2,2-trifluoroethanol (TFE) can be used.[16] Always prepare a matched buffer blank for background subtraction.[9]
-
Peptide Solution: Prepare a stock solution of the peptide in the chosen buffer. A typical starting concentration for far-UV CD is 100 µM.[9]
Instrumental Setup and Data Acquisition
A typical experimental workflow is depicted below:
Caption: Experimental workflow for CD spectroscopy.
-
Instrument Purge: Purge the CD spectropolarimeter with dry nitrogen gas for at least 15-20 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[14]
-
Lamp and Temperature Control: Turn on the xenon lamp and allow it to stabilize for at least 20-30 minutes. Set the desired temperature using a Peltier-controlled cell holder.[10][14]
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[9]
-
Acquisition Parameters:
-
Data Collection:
-
Record a baseline spectrum of the buffer in the cuvette.
-
Rinse the cuvette thoroughly with the peptide solution before filling it for the sample measurement.
-
Record the spectrum of the peptide solution using the same parameters as the baseline.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the buffer spectrum from the peptide spectrum.[9]
-
Conversion to Molar Ellipticity: Convert the raw CD data (typically in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θobs * MRW) / (10 * c * l)
where:
-
θobs is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Estimation: Use deconvolution algorithms and software (e.g., K2D, CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the CD spectrum.[15]
Interpreting the Data: A Case Study Perspective
Consider a hypothetical peptide and its analogs. The parent peptide, composed of L-amino acids, might exhibit a CD spectrum characteristic of a random coil in an aqueous buffer. Upon incorporation of a D-leucine, the spectrum may shift to one indicative of a β-turn. Further modification with N-methylation at the D-leucine residue could result in a more pronounced and well-defined β-turn spectrum, suggesting a rigidification of the conformation. This stepwise comparison allows for a clear delineation of the structural contributions of each modification.
The logical relationship for interpreting these changes can be visualized as follows:
Caption: Conformational effects of peptide modifications.
Conclusion
CD spectroscopy is an indispensable tool for the conformational analysis of N-methyl-D-leucine containing peptides. By systematically comparing the CD spectra of the modified peptide with its parent and singly modified analogs, researchers can gain valuable insights into the structural consequences of these modifications. The introduction of N-methyl-D-leucine often leads to the formation of well-defined, stable secondary structures, such as β-turns, which can be crucial for biological activity. The detailed experimental protocol and comparative framework provided in this guide will enable scientists in drug discovery and peptide engineering to effectively utilize CD spectroscopy for the rational design of novel peptide therapeutics with enhanced properties.
References
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. Southern University and A&M College. [Link]
- Andersson, L., et al. (2006). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal. [Link]
- Li, X., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. [Link]
- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols. Methods in Molecular Biology. [Link]
- Chatterjee, J. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides.
- American Peptide Society. Circular Dichroism Spectroscopy. Analysis. [Link]
- Sá, J. (2025). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. [Link]
- Eva, M. (2016). Unusual CD spectra observed for peptides?.
- Avilés-Moreno, J. R., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals. [Link]
- Janes, R. W. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]
- Chen, C., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences. [Link]
- Aubry, A., et al. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Lee, K. H., et al. (2018). Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. International Journal of Molecular Sciences. [Link]
- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. [Link]
- Dyson, H. J., et al. (1992). Ultraviolet circular dichroism spectra of (A) the MDC peptide (17 µM)....
- Yoshino, R., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]
- Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
- UConn Health. Circular Dichroism Spectropolarimeter Instructions. [Link]
- Kelly, S. M., et al. (2009). Circular Dichroism: Studies of Proteins. In Encyclopedia of Life Sciences. [Link]
- J. T. Measey, et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics. [Link]
- Supporting Information. Circular dichroism (CD) spectroscopy of Prll_1a dibundlemers. [Link]
- Jayasinghe, C. D., et al. (2024). Identification of Key Sequence Motifs Essential for the Recognition of m6A Modification in RNA. International Journal of Molecular Sciences. [Link]
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A Comparative Guide to the Pharmacokinetic Properties of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often curtailed by their inherent pharmacokinetic limitations. Poor metabolic stability and low membrane permeability frequently lead to rapid in vivo degradation and a lack of oral bioavailability, hindering their clinical translation. A powerful and widely adopted strategy to surmount these obstacles is the N-methylation of the peptide backbone. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of N-methylated peptides versus their non-methylated counterparts, supported by experimental data, detailed methodologies, and visual aids to illuminate the underlying principles and workflows.
The Transformative Impact of N-Methylation on Peptide Pharmacokinetics
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, instigates profound changes in the physicochemical and conformational properties of a peptide.[1] These alterations are the bedrock of the enhanced pharmacokinetic profiles observed in N-methylated peptides. The two most significant improvements are a dramatic increase in metabolic stability and enhanced cell permeability.[2][3]
Enhanced Metabolic Stability: A Shield Against Proteolytic Degradation
A primary challenge in peptide drug development is their susceptibility to enzymatic degradation by proteases. N-methylation provides a robust solution by sterically hindering the approach of these enzymes. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize for binding to the peptide backbone, effectively shielding the scissile peptide bond from cleavage.[1]
Quantitative Comparison of Proteolytic Stability
The following table summarizes experimental data highlighting the remarkable increase in stability of N-methylated peptides in the presence of proteases.
| Peptide/Peptidomimetic | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [1] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [1] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [1] |
| Unmodified Peptide | None | Trypsin | 15 min | 1x | [4] |
| N-Methylated Analog | N-methylation at P1' | Trypsin | > 24 h | > 96x | [4] |
Improved Membrane Permeability: Unlocking the Door to Oral Bioavailability
The ability of a drug to traverse cellular membranes is a critical determinant of its oral bioavailability. N-methylation enhances a peptide's membrane permeability through two primary mechanisms. Firstly, the removal of the amide proton reduces the peptide's hydrogen bond donating capacity, thereby lowering the desolvation penalty required for it to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[5] Secondly, the increased lipophilicity imparted by the methyl group further encourages partitioning into the cell membrane.[4]
Quantitative Comparison of Cell Permeability
The data below illustrates the significant improvements in cell permeability observed with N-methylated peptides, often leading to substantial increases in oral bioavailability.
| Peptide/Peptidomimetic | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 Assay | Oral Bioavailability (in rats) | Reference |
| Veber-Hirschmann Peptide | None | 1 | - | [4] |
| Tri-N-methylated Analog | Three N-methyl groups | 4 | 10% | [3][4] |
| Cyclic Hexapeptide | Three N-methyl groups | - | 28% | [2] |
Experimental Protocols for Assessing Pharmacokinetic Properties
To rigorously evaluate and compare the pharmacokinetic properties of N-methylated and non-methylated peptides, standardized in vitro assays are indispensable. The following sections provide detailed, step-by-step methodologies for two of the most critical assays: the plasma stability assay and the Caco-2 permeability assay.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of plasma enzymes.
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Methodology:
-
Peptide and Plasma Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent like DMSO.
-
Thaw frozen plasma (e.g., human, rat) at 37°C.[6]
-
-
Incubation:
-
Add the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[7]
-
-
Reaction Termination (Quenching):
-
Immediately add a cold quenching solution, typically acetonitrile (ACN), to the aliquot to precipitate plasma proteins and stop enzymatic activity.[7] A common ratio is 3 volumes of ACN to 1 volume of plasma sample.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the in vitro half-life (t½) of the peptide from the degradation curve.
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.[10]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Caco-2 Cell Culture:
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) across the monolayer to ensure its integrity. A high TEER value indicates a well-formed barrier.[10]
-
-
Permeability Experiment (Bidirectional):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[12]
-
Apical to Basolateral (A-B) Transport: Add the test peptide solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test peptide solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.[11]
-
-
Sampling:
-
At specified time intervals, collect samples from the receiver compartment.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the peptide in the donor compartment.[5]
-
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the peptide is a substrate for active efflux transporters.
-
Conclusion
N-methylation is a validated and highly effective strategy for enhancing the pharmacokinetic properties of therapeutic peptides. By increasing metabolic stability and improving membrane permeability, this modification can significantly boost the oral bioavailability and overall clinical viability of peptide-based drug candidates. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated peptides, empowering researchers to make data-driven decisions in the pursuit of novel and more effective peptide therapeutics.
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (n.d.). ResearchGate.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health.
- Caco2 assay protocol. (n.d.).
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Springer.
- The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics. (n.d.).
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health.
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. (2025, August 6). ResearchGate.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2025, August 6).
- Complex GraphViz DOT Sample. (n.d.). GitHub.
- N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). Semantic Scholar.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central.
- Examples — graphviz 0.21 documentation. (n.d.). Read the Docs.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments.
- Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021, October 5). PubMed Central.
- An Update on Oral Administration of Peptides to Achieve Systemic Delivery. (2023, March 1).
- Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube.
- Simple Graph - GraphViz Examples and Tutorial. (n.d.).
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI.
- Real examples of Graphviz. (2020, January 16). DevTools daily.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications.
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (n.d.). MDPI.
- Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.).
- LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018, March 21). YouTube.
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Safety Operating Guide
A Guide to the Proper Disposal of Boc-N-methyl-D-leucine: Ensuring Safety and Compliance
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of Boc-N-methyl-D-leucine. This document moves beyond a simple checklist to offer a framework for responsible chemical waste management, grounded in scientific principles and regulatory awareness. Our goal is to empower researchers, scientists, and drug development professionals to handle this compound with confidence, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Safety Profile: Understanding the Compound
This compound is a protected amino acid derivative widely used in peptide synthesis.[1] While it is a valuable tool in research and development, a thorough understanding of its safety profile is the foundation of proper handling and disposal.
Regulatory Classification
Multiple authoritative sources, including supplier Safety Data Sheets (SDS), classify this compound and its close analogs as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and the European Regulation (EC) No. 1272/2008.[2][3][4] It is not listed as a carcinogen by IARC, NTP, or OSHA.
However, it is critical to recognize that a "non-hazardous" classification does not equate to "zero risk." The toxicological properties of many research chemicals, including this one, have not been fully investigated.[2] Therefore, all handling and disposal operations must be approached with a risk-mitigation mindset, adhering to good laboratory practices.[3]
Recommended Handling and Personal Protective Equipment (PPE)
Prudent laboratory practice dictates the use of standard PPE to minimize exposure. The causality is clear: preventing direct contact protects against any unknown or uncharacterized potential hazards.
| Safety Consideration | Protocol & Rationale |
| Eye Protection | Use safety glasses with side shields or goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] This prevents accidental eye contact with the solid powder. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[3][4] |
| Skin Protection | A standard laboratory coat is sufficient to prevent skin exposure during routine handling.[2] |
| Respiratory Protection | Respiratory protection is generally not required under normal use conditions with adequate ventilation.[3] However, if weighing or transferring large quantities that may generate dust, work in a well-ventilated area or chemical fume hood to avoid inhalation.[2][3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[2] Wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory. |
The Core Principle of Disposal: Isolate and Outsource
The fundamental directive for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream. [2]
The universally accepted and required method is to offer surplus and non-recyclable solutions to a licensed disposal company. [3][4] All chemical waste must be managed in accordance with federal, state, and local regulations, which are primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for managing this compound waste from generation to disposal.
Workflow for this compound Waste Management
Caption: Decision workflow for proper chemical waste disposal.
Protocol 1: Disposal of Solid this compound
This applies to expired reagents, excess material from a reaction, or contaminated spill cleanup material.
-
Preparation : Ensure all necessary PPE is worn.
-
Containment : Carefully sweep or transfer the solid material into a suitable, pre-labeled waste container.[2][3] Avoid any actions that could generate dust.
-
Labeling : The container must be clearly labeled with its contents (e.g., "this compound Waste") and the words "Hazardous Waste," or as required by your institution's Environmental Health & Safety (EH&S) department.[6]
-
Storage : Seal the container tightly and place it in your laboratory's designated Satellite Accumulation Area (SAA).[6][7]
-
Pickup : Arrange for waste pickup through your institution's EH&S department.
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Rinsate Collection) : Rinse the container three times with a small amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Collect the first two rinses (rinsate) as chemical waste. [8] This rinsate should be added to your flammable or non-halogenated solvent waste stream, as appropriate. The logic here is that the initial rinses will contain the bulk of the chemical residue.
-
Final Rinse : The third rinse can typically be disposed of down the drain with copious amounts of water, provided your institutional policy allows it. When in doubt, collect all rinsate as chemical waste.
-
Container Disposal : Once the container is clean and dry, obliterate or deface the original manufacturer's label to prevent confusion.[8] It can then be disposed of as regular laboratory glass or plastic.
Protocol 3: Disposal of Solutions Containing this compound
If the compound is dissolved in a solvent, the disposal procedure is governed by the hazards of the solvent itself.
-
Waste Identification : The entire solution must be treated as a hazardous waste stream corresponding to the solvent used (e.g., "Flammable Solvent Waste," "Halogenated Solvent Waste").
-
Containment : Pour the solution into the appropriate, labeled solvent waste container located in your SAA.
-
Segregation : Crucially, do not mix incompatible waste streams. For instance, do not add an organic solvent solution to an acidic waste container.[7] Always respect the segregation policies of your laboratory.
Quick Reference: Disposal Do's and Don'ts
| Do | Don't |
| Do wear appropriate PPE (gloves, eye protection, lab coat).[2] | Don't pour any amount of this chemical, solid or in solution, down the sink.[2] |
| Do collect all solid waste and contaminated materials in a labeled container.[3] | Don't dispose of the solid chemical or contaminated labware in the regular trash. |
| Do triple-rinse empty containers and collect the rinsate as chemical waste.[8] | Don't mix this waste with incompatible chemicals like strong acids or oxidizers.[7] |
| Do store waste in a designated Satellite Accumulation Area.[6] | Don't leave waste containers open or unlabeled.[6] |
| Do consult your institution's EH&S department for specific guidance. | Don't accumulate more than 55 gallons of hazardous waste in your SAA.[6] |
| Do dispose of all chemical waste through a licensed vendor.[4] | Don't assume "non-hazardous" means it can be disposed of without precautions. |
By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a culture of safety, protect your colleagues, and ensure our shared environment remains safeguarded from chemical hazards.
References
- PubChem - National Institutes of Health. (n.d.). This compound.
- Cellseco. (2012, January 28). Material Safety Data Sheet: L-Leucine.
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Leucine monohydrate.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Wako Pure Chemical Industries. (n.d.). Safety Data Sheet: Amino acid mobile phase kit.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements.
- Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Chemsrc. (2025, August 25). This compound.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
